molecular formula C7H10O4 B3024945 1,2-Cyclopentanedicarboxylic acid CAS No. 50483-99-3

1,2-Cyclopentanedicarboxylic acid

Cat. No.: B3024945
CAS No.: 50483-99-3
M. Wt: 158.15 g/mol
InChI Key: ASJCSAKCMTWGAH-UHFFFAOYSA-N
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Description

1,2-Cyclopentanedicarboxylic acid (CPDA) is a valuable alicyclic dicarboxylic acid with significant utility in organic synthesis and materials research. It serves as a versatile building block for the preparation of fine chemicals, including pharmaceuticals and agrochemicals. Its two carboxylic acid groups are suitable for conversion into various functional derivatives such as anhydrides, esters, and amides . In polymer chemistry, CPDA is investigated as a monomer in polycondensation reactions with diols or diamines for the synthesis of polyesters and polyamides, which are studied for their mechanical properties and application in specialty plastics and coatings . A prominent area of research for this compound is in coordination chemistry, where it acts as a ligand to form metal-organic complexes. The compound has been used as a model dicarboxylic acid ligand to prepare coordination polymers with metals such as Zinc (Zn), which have shown promise in scientific investigations for their antidiabetic effects by alleviating insulin resistance . The two closely positioned carboxylic acid groups can act as bidentate ligands, forming stable complexes with transition metals, and the rigidity of the cyclopentane ring contributes to the specific geometry of these coordination complexes . The compound is generally obtained as a solid and is soluble in water and polar organic solvents. It exhibits typical acid-base properties and can form salts with bases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

cyclopentane-1,2-dicarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ASJCSAKCMTWGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40944515
Record name Cyclopentane-1,2-dicarboxylic acid
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Molecular Weight

158.15 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1461-97-8, 21917-20-4, 50483-99-3
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
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Record name 1,2-Cyclopentanedicarboxylate
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Record name 1,2-Cyclopentanedicarboxylic acid
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Foundational & Exploratory

Technical Guide: 1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2-Cyclopentanedicarboxylic acid, focusing on its stereochemical complexity, synthesis, and applications in drug development and materials science.

Stereochemical Control, Synthesis, and Applications in Ligand Design

Executive Summary

1,2-Cyclopentanedicarboxylic acid is a critical alicyclic building block used extensively in coordination chemistry (Metal-Organic Frameworks), polymer synthesis, and pharmaceutical development.[1] Its utility stems from its ability to exist as distinct stereoisomers—cis (meso) and trans (chiral)—which offer fixed geometric constraints. These constraints are exploited to lock peptide conformations (as proline mimetics) or to dictate pore topology in MOFs. This guide delineates the specific CAS registries for these isomers, details their synthesis, and provides validated protocols for their application.

Stereochemical Landscape & CAS Registry

The stereochemistry of 1,2-cyclopentanedicarboxylic acid is the primary determinant of its reactivity and application. The cis isomer is a meso compound (achiral) due to a plane of symmetry. The trans isomer exists as a pair of enantiomers (


 and 

), typically supplied as a racemic mixture unless chiral resolution is performed.[2]
Master Registry Table
Isomer ConfigurationStereochemistryCAS NumberMelting PointKey Reactivity
cis-1,2-Cyclopentanedicarboxylic acid Meso (Achiral)1461-96-7 132–136 °CReadily forms cyclic anhydride upon dehydration.[2]
trans-1,2-Cyclopentanedicarboxylic acid Racemic (

)
1461-97-8 160–163 °CThermodynamically more stable; does not form cyclic anhydride directly.

-1,2-Cyclopentanedicarboxylic acid
Chiral Enantiomer17224-73-6 N/AUsed in asymmetric synthesis and chiral MOFs.
cis-1,2-Cyclopentanedicarboxylic anhydride Meso35878-28-5 73–74 °CHighly reactive electrophile for amide/ester formation.

Critical Note on Sourcing: Researchers must verify the CAS number when ordering. "1,2-Cyclopentanedicarboxylic acid" with CAS 50483-99-3 refers to the compound with unspecified stereochemistry and is unsuitable for stereospecific applications.

Synthesis & Production Methodologies

Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

The most robust industrial route involves the oxidative cleavage of bicyclic alkenes or the use of ethyl 2-oxocyclohexanecarboxylate.

Mechanism:

  • Bromination: Ethyl 2-oxocyclohexanecarboxylate is brominated to introduce a leaving group.

  • Favorskii Rearrangement: Under basic conditions (KOH), the ring contracts from a six-membered cyclohexane to a five-membered cyclopentane derivative.

  • Hydrolysis: The resulting diester is hydrolyzed to the dicarboxylic acid.

Synthesis of trans-1,2-Cyclopentanedicarboxylic Acid

The trans isomer is often accessed via the epimerization of the cis isomer or through direct synthesis from pimelic acid derivatives.

Epimerization Protocol: Heating the cis isomer with concentrated hydrochloric acid or dilute sulfuric acid at high temperatures (


) promotes isomerization to the thermodynamically favored trans form.
Anhydride Formation (Differentiation Assay)

A critical self-validating protocol to distinguish isomers is the Blanc Rule application:

  • cis-Isomer: Heating with acetic anhydride or acetyl chloride yields cis-1,2-cyclopentanedicarboxylic anhydride (CAS 35878-28-5).

  • trans-Isomer: Does not form a monomeric cyclic anhydride due to the high ring strain imposed by the trans-fused system. Instead, it may form polymeric anhydrides or remain unreacted.

Visualization: Isomer Relationships & Workflow

The following diagram illustrates the stereochemical relationships and the synthesis pathways connecting these species.

G cis_acid cis-1,2-Cyclopentanedicarboxylic Acid (Meso) CAS: 1461-96-7 trans_acid trans-1,2-Cyclopentanedicarboxylic Acid (Racemic) CAS: 1461-97-8 cis_acid->trans_acid Epimerization (HCl, Heat) anhydride cis-1,2-Cyclopentanedicarboxylic Anhydride CAS: 35878-28-5 cis_acid->anhydride Dehydration (Ac2O, Heat) R_enantiomer (1R,2R)-Enantiomer CAS: 17224-73-6 trans_acid->R_enantiomer Chiral Resolution (e.g., with Brucine) S_enantiomer (1S,2S)-Enantiomer trans_acid->S_enantiomer Chiral Resolution precursor Ethyl 2-oxocyclohexanecarboxylate precursor->cis_acid 1. Br2/CHCl3 2. KOH (Favorskii)

Caption: Stereochemical interconversion map showing the synthesis of cis/trans isomers and the unique dehydration pathway of the cis-acid.

Applications in Drug Development & Materials[4][5]

Peptidomimetics & Drug Design

1,2-Cyclopentanedicarboxylic acid serves as a conformationally restricted analogue of glutamate and aspartate.

  • Proline Mimicry: The cis anhydride is a precursor to bicyclic proline analogues (e.g., octahydroindole-2-carboxylic acid). These structures are vital in the design of ACE inhibitors and HCV protease inhibitors (e.g., Telaprevir intermediates).

  • Mechanism: The rigid cyclopentane ring locks the dihedral angles (

    
    ) of the peptide backbone, reducing the entropic penalty of binding to a receptor.
    
Metal-Organic Frameworks (MOFs)

In MOF synthesis, the isomer choice dictates the pore geometry.

  • cis-Linker: Introduces a "bent" angle (approx.

    
    ) between metal clusters, favoring the formation of discrete cages or helical channels.
    
  • trans-Linker: Provides a linear or stepped geometry, often leading to 2D sheets or 3D diamondoid networks.

  • Case Study: Cobalt(II) MOFs utilizing the cis isomer have demonstrated high selectivity for

    
     over 
    
    
    
    due to the specific pore size generated by the bent ligand.

Experimental Protocol: Purification of cis-1,2-Cyclopentanedicarboxylic Acid

Objective: Purify commercial-grade cis-acid (often contaminated with traces of trans or anhydride) to


 purity for crystallographic use.

Reagents:

  • Crude cis-1,2-cyclopentanedicarboxylic acid (CAS 1461-96-7)[3][4][5]

  • Distilled Water

  • Charcoal (activated)[6]

  • Concentrated HCl

Procedure:

  • Dissolution: Dissolve

    
     of crude acid in 
    
    
    
    of boiling distilled water. If the solution is colored, add
    
    
    of activated charcoal and boil for 2 minutes.
  • Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (

    
    ) over 4 hours. Do not disturb the flask.
    
  • Harvesting: Collect the white crystalline plates via vacuum filtration.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     for 24 hours.
    
  • Validation: Measure melting point. Pure cis melts sharply at

    
    . A broad range indicates trans contamination.
    

References

  • Sigma-Aldrich. cis-Cyclopentane-1,2-dicarboxylic acid Product Sheet. Link

  • PubChem. cis-Cyclopentane-1,2-dicarboxylic acid (CID 727374). National Library of Medicine. Link[2]

  • CymitQuimica. trans-1,2-Cyclopentanedicarboxylic acid CAS 1461-97-8.[7][8][9] Link

  • ChemicalBook. Cyclopentane-1,2-dicarboxylic acid anhydride CAS 35878-28-5.[10] Link

  • BenchChem. trans-Cyclopentane-1,2-dicarboxylic acid Structure and Properties. Link

  • Perkin, W. H. "On the Synthetical Formation of Closed Carbon-Chains." Journal of the Chemical Society, Transactions, 1887.

Sources

Technical Whitepaper: cis-1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications

Part 1: Executive Summary & Stereochemical Significance

cis-1,2-Cyclopentanedicarboxylic acid (CAS: 1461-96-7) is a pivotal aliphatic dicarboxylic acid characterized by its meso stereochemistry. Unlike its trans isomer, the cis configuration places both carboxylic acid groups on the same face of the cyclopentane ring. This proximity is not merely a structural feature but the driver of its distinct reactivity profile, specifically its propensity to form cyclic anhydrides and chelate metal ions in Metal-Organic Frameworks (MOFs).

For drug development professionals, this molecule is far more than a simple building block; it is a critical scaffold in the synthesis of bicyclic proline analogues , serving as a key intermediate in the production of Hepatitis C protease inhibitors (e.g., Telaprevir) and sulfonylurea antidiabetics (e.g., Gliclazide).

Part 2: Physicochemical Profile[1][2]

The physicochemical behavior of the cis isomer is dominated by the "cis-effect," where the steric crowding of the carboxylates influences ionization and solubility.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionContextual Note
Molecular Formula

MW: 158.15 g/mol
Stereochemistry cis- (Meso)Achiral due to plane of symmetry.[1]
Melting Point 132 – 136 °CDistinct from trans isomer (~160 °C).
pKa Values


Large

due to electrostatic repulsion after first ionization.
Solubility High: Water, Ethanol Moderate: ChloroformHydrophilic nature facilitates aqueous workups.
Appearance White to off-white crystalsHygroscopic; store under inert atmosphere.
Part 3: Synthetic Routes & Purification Protocols[4]

High-purity synthesis of the cis isomer is challenging due to thermodynamic preference for the trans isomer in many ring-closure reactions. We present two field-proven protocols: Ring Contraction (high stereocontrol) and Catalytic Hydrogenation (scalable).

Protocol A: Oxidative Ring Contraction (Favorskii-Type)

This method utilizes ethyl 2-oxocyclohexanecarboxylate, leveraging a ring contraction mechanism to exclusively yield the five-membered ring.

Reagents:

  • Ethyl 2-oxocyclohexanecarboxylate[2][3]

  • Bromine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )
    
  • Potassium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )
    
  • Solvents: Chloroform (

    
    ), Diethyl Ether
    

Step-by-Step Methodology:

  • Bromination: Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in

    
     at 0°C. Add 
    
    
    
    (1.0 eq) dropwise. Stir overnight at room temperature.
  • Workup 1: Wash with saturated

    
     and brine. Dry organic layer (
    
    
    
    ) and concentrate to yield the
    
    
    -bromo intermediate.[2]
  • Ring Contraction: Add the residue dropwise to a pre-cooled (0°C) aqueous solution of

    
     (4.25 eq). Stir for 6 hours at 0°C.
    
    • Mechanism Note: The base induces a Favorskii-like rearrangement, extruding the carboxylate while contracting the ring from C6 to C5.

  • Acidification: Extract impurities with ether. Acidify the aqueous phase to pH 5 using 4.0 M HCl.[2]

  • Isolation: Extract the acidic aqueous phase with ether. Dry and concentrate.

  • Crystallization: Recrystallize from Ethyl Acetate/Ether to yield colorless crystals.

Protocol B: Catalytic Hydrogenation

Ideal for industrial scale-up, starting from 1-cyclopentene-1,2-dicarboxylic acid.

  • Loading: Charge a Parr shaker vessel with 1-cyclopentene-1,2-dicarboxylic acid in absolute ethanol.

  • Catalyst: Add Raney Nickel (approx. 10 wt% loading).

  • Hydrogenation: Pressurize to 40-50 psi

    
     at 60°C. Shake until 
    
    
    
    uptake ceases (~24 hours).
  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[2][4] Recrystallize from water.[5]

Visualization: Synthetic Workflow

SynthesisWorkflow Start Ethyl 2-oxocyclohexanecarboxylate Inter α-Bromo Intermediate (In Situ) Start->Inter Bromination (Br2/CHCl3) Rearrange Ring Contraction (KOH, 0°C) Inter->Rearrange Favorskii-type Rearrangement Product cis-1,2-Cyclopentanedicarboxylic Acid Rearrange->Product Acidification (pH 5) & Crystallization

Figure 1: The oxidative ring contraction pathway offers superior stereocontrol compared to direct cyclization methods.[1]

Part 4: Reactivity & Derivatization

The defining feature of cis-1,2-cyclopentanedicarboxylic acid is its ability to undergo intramolecular dehydration to form the anhydride.

The Anhydride Gateway: Upon heating with acetic anhydride or through thermal dehydration, the cis acid converts to cis-1,2-cyclopentanedicarboxylic anhydride .[2] This transformation is chemically impossible for the trans isomer without prior isomerization, making this a self-validating test for stereochemical purity.

Reaction:



Visualization: Anhydride Formation & Utility

Reactivity Diacid cis-1,2-Cyclopentanedicarboxylic Acid Anhydride cis-Cyclopentane-1,2-dicarboxylic Anhydride Diacid->Anhydride Dehydration (Ac2O, Reflux) MOF Metal-Organic Frameworks (Co/Zn Linkers) Diacid->MOF Coordination (Zn2+, Co2+) Pharma Bicyclic Proline Derivatives (Telaprevir/Gliclazide) Anhydride->Pharma Amidation/Esterification

Figure 2: The anhydride serves as the reactive electrophile for pharmaceutical synthesis, while the diacid itself acts as a ligand in materials science.

Part 5: Pharmaceutical & Materials Applications[3][4][8][9]
1. Pharmaceutical Intermediates

The rigid cyclopentane ring provides a "conformational lock" in drug design, reducing the entropic penalty of binding to protein targets.

  • HCV Protease Inhibitors: The anhydride derivative is used to synthesize bicyclic proline analogues found in drugs like Telaprevir .[2] The cis-fused system mimics the turn structure of peptides.

  • Antidiabetics: It serves as a precursor to the amine intermediate required for Gliclazide , a sulfonylurea used in Type II diabetes management.[1]

2. Metal-Organic Frameworks (MOFs)

In MOF chemistry, cis-1,2-cyclopentanedicarboxylic acid acts as a semi-rigid V-shaped linker.

  • Bite Angle: The cis geometry creates a specific bite angle that favors the formation of discrete metal cages or helical chains, unlike the linear chains formed by terephthalic acid.

  • Electronic Modulation: As an aliphatic ligand, it electronically insulates metal centers more effectively than conjugated aromatic linkers, useful for specific magnetic or dielectric applications.

References
  • ChemicalBook. (2025).[3] cis-Cyclopentane-1,2-dicarboxylic acid Properties and Synthesis. Retrieved from

  • PrepChem. (n.d.). Synthesis of cis-1,2-Cyclopentanedicarboxylic acid via Hydrogenation.[6] Retrieved from

  • GuideChem. (n.d.). Preparation of Cyclopentane-1,2-dicarboxylic Acid Anhydride for Proline Derivatives.[2][7] Retrieved from

  • Google Patents. (2012). Preparation method of 1,2-cyclopentane dicarboximide (Gliclazide Intermediate).[1] CN102850257A.[8] Retrieved from

  • RSC Advances. (2024). Elucidating the redox activity of cobalt-cyclopentane-tetracarboxylic acid MOFs. (Contextual reference for cyclopentane linkers). Retrieved from

Sources

Technical Guide: trans-1,2-Cyclopentanedicarboxylic Acid Structure & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-1,2-Cyclopentanedicarboxylic acid (CAS: 1461-97-8 for racemate) represents a critical class of alicyclic dicarboxylic acids used as semi-rigid linkers in Metal-Organic Frameworks (MOFs), chiral scaffolds in organocatalysis, and precursors for peptidomimetics. Unlike its cis-isomer (a meso compound), the trans-isomer possesses


 symmetry and exists as a pair of enantiomers (

and

), making it a valuable tool for asymmetric synthesis and chiral resolution.

This guide provides a deep technical analysis of its structural dynamics, a validated protocol for the resolution of its enantiomers, and its strategic utility in supramolecular chemistry.

Part 1: Structural Dynamics & Stereochemistry

Conformational Analysis and Isomerism

The cyclopentane ring is not planar; it adopts "envelope" and "half-chair" conformations to minimize torsional strain. In 1,2-disubstituted cyclopentanes, the trans-configuration is thermodynamically favored over the cis-configuration due to reduced steric repulsion between the vicinal carboxyl groups.

  • Isomer Stability: The trans-isomer is generally more stable. However, the cis-isomer (meso) has a unique chemical liability: upon heating or treatment with dehydrating agents (e.g., acetic anhydride), it readily cyclizes to form cis-1,2-cyclopentanedicarboxylic anhydride . The trans-isomer cannot form an intramolecular anhydride without ring distortion or prior isomerization, a key differentiator in synthesis.

  • Symmetry:

    • cis-Isomer: Possesses a plane of symmetry (

      
      ), rendering it achiral (meso).
      
    • trans-Isomer: Lacks a plane of symmetry but possesses a

      
       rotation axis, making it chiral. It exists as a racemic mixture of 
      
      
      
      and
      
      
      enantiomers.
Physicochemical Profile
PropertyValue / DescriptionNote
Formula

MW: 158.15 g/mol
CAS (Racemate) 1461-97-8(±)-trans
CAS (1R,2R) 6751-50-4Pure enantiomer
CAS (1S,2S) 14170-84-4Pure enantiomer
Melting Point 160–163 °CDistinct from cis (mp ~140 °C)
pKa Values

,

Values vary slightly by ionic strength; 2nd ionization is weaker due to electrostatic repulsion.[1][2][3]
Solubility Water, Ethanol, DMSOModerate water solubility; increases at pH > 4.
Visualization of Stereochemical Logic

The following diagram illustrates the relationship between the isomers and their chemical fate.

IsomerLogic Start 1,2-Cyclopentanedicarboxylic Acid (Synthetic Mixture) Cis cis-Isomer (Meso Compound) Start->Cis Separation Trans trans-Isomer (Racemic Mixture) Start->Trans Separation Anhydride Cyclic Anhydride (Formation upon heating) Cis->Anhydride Dehydration (Facile) Trans->Anhydride NO Reaction (Steric constraint) Enantiomers Pure Enantiomers (1R,2R) and (1S,2S) Trans->Enantiomers Chiral Resolution (via Amine Salt) MOF MOF Ligand / Chiral Scaffold Enantiomers->MOF Coordination

Figure 1: Stereochemical flowchart distinguishing the reactivity and processing of cis vs. trans isomers.

Part 2: Synthetic Routes & Chiral Resolution

While the racemate can be synthesized via the oxidative cleavage of norbornene or the alkylation of diethyl malonate with 1,3-dibromopropane, the critical workflow for researchers is the resolution of the trans-racemate to obtain optically pure material.

Why Resolution?

Asymmetric synthesis from scratch is often cost-prohibitive. Classical resolution using chiral amines remains the most robust method for generating gram-scale quantities of


- or 

-trans-1,2-cyclopentanedicarboxylic acid.
Resolution Mechanism

The process relies on the formation of diastereomeric salts. A chiral base (Resolving Agent) reacts with the racemic acid. The resulting salts (


 and 

) have different solubilities in solvents like ethanol or water, allowing separation via fractional crystallization.

Common Resolving Agents:

  • (R)-(+)-1-Phenylethylamine (Preferred for cost/availability)

  • Brucine (Classic, but toxic)

  • Quinine

Part 3: Experimental Protocol: Resolution of trans-Racemate

Objective: Isolation of


-trans-1,2-cyclopentanedicarboxylic acid using (R)-1-phenylethylamine.
Materials
  • Substrate: trans-1,2-Cyclopentanedicarboxylic acid (Racemic), 10.0 g (63.2 mmol).

  • Resolving Agent: (R)-(+)-1-Phenylethylamine, 7.66 g (63.2 mmol).

  • Solvent: Ethanol (95%) or Ethanol/Water mix.

  • Acid: HCl (2M).

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 10.0 g of the racemic acid in 100 mL of boiling ethanol.

    • Slowly add 7.66 g of (R)-(+)-1-phenylethylamine.

    • Note: The stoichiometry is typically 1:1 or 1:0.5 (acid:amine) depending on the specific solubility optimization. A 1:1 ratio forms the bis-salt or mono-salt depending on pH, but often the mono-salt crystallizes best.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • The less soluble diastereomeric salt (typically the

      
      -acid 
      
      
      
      (R)-amine salt) will precipitate.
    • Filtration: Collect the crystals via vacuum filtration. Wash with cold ethanol.

    • Recrystallization: Dissolve the crude salt in minimal boiling ethanol and cool again to enhance optical purity (ee > 99%).

  • Salt Hydrolysis (Liberation of Acid):

    • Dissolve the purified salt in a minimal amount of water.

    • Acidify with 2M HCl until pH < 2. The free organic acid will precipitate (or require extraction if solubility is high).

    • Extract with ethyl acetate (3 x 50 mL).

    • Dry organic layer over

      
      , filter, and evaporate.
      
  • Validation:

    • Measure melting point (Target: 160–163 °C).

    • Measure specific rotation

      
      . Literature value for 
      
      
      
      is approximately
      
      
      (
      
      
      ) or similar (verify with specific solvent reference).
Workflow Diagram

ResolutionProtocol Input Racemic Acid + (R)-Amine Cryst Crystallization (Ethanol) Input->Cryst Filter Filtration Cryst->Filter Solid Solid Salt (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor (Diastereomer B) Filter->Liquor Filtrate Acidify Acidify (HCl) & Extract Solid->Acidify Product Pure (1R,2R)-Acid Acidify->Product

Figure 2: Workflow for the chiral resolution of trans-1,2-cyclopentanedicarboxylic acid.

Part 4: Supramolecular Utility (MOFs & Ligands)[4]

Ligand Geometry

In the context of Metal-Organic Frameworks (MOFs), trans-1,2-cyclopentanedicarboxylic acid acts as a V-shaped (angular) linker .

  • Bite Angle: Unlike the linear terephthalic acid (180°), the 1,2-trans geometry imposes an angle (approx 60-70° vector between carboxylates) that favors the formation of helical chains or discrete paddlewheel cages rather than infinite linear grids.

  • Chirality Transfer: Using the pure enantiomer transfers chirality to the MOF backbone, creating homochiral pores suitable for enantioselective separation of guest molecules.

Comparative Ligand Performance
LigandGeometryResulting TopologyApplication
Terephthalic Acid LinearCubic / Grid (e.g., MOF-5)Gas Storage
Isophthalic Acid Bent (120°)Kagome / HelicalCatalysis
trans-1,2-CPDC Acute Angle (<90°) Zigzag / Helical / Discrete Chiral Separation

References

  • CymitQuimica. trans-1,2-Cyclopentanedicarboxylic acid - CAS 1461-97-8.[1] Retrieved from

  • Organic Chemistry Data. pKa Values of Carboxylic Acids. Retrieved from

  • BenchChem. trans-Cyclopentane-1,2-dicarboxylic acid Structure and Properties. Retrieved from

  • MDPI (Polymers). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (Discusses aliphatic dicarboxylates in MOFs). Retrieved from

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (Historical synthesis data). Retrieved from

Sources

1,2-Cyclopentanedicarboxylic acid isomers and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: 1,2-Cyclopentanedicarboxylic Acid: Stereochemical Architecture, Synthetic Protocols, and Applications in Drug Design

Abstract This technical guide provides a comprehensive analysis of 1,2-cyclopentanedicarboxylic acid (1,2-CPDA), focusing on its stereoisomerism, synthetic pathways, and utility as a scaffold in medicinal chemistry. We examine the distinct physicochemical properties of the cis (meso) and trans (racemic) isomers, the application of Blanc’s Rule to their reactivity, and advanced protocols for enantioselective desymmetrization. This document is designed for research scientists requiring rigorous methodologies for synthesizing and utilizing 1,2-CPDA derivatives in peptidomimetic and pharmacophore development.

Stereochemical Foundation

The 1,2-cyclopentanedicarboxylic acid scaffold exists as two diastereomers, distinguished by the relative orientation of the carboxylic acid groups relative to the cyclopentane ring plane. Understanding this stereochemistry is critical for predicting reactivity, particularly in anhydride formation and coordination chemistry.

Isomer Analysis
  • Cis-1,2-Cyclopentanedicarboxylic Acid:

    • Configuration: The two carboxyl groups are on the same face of the ring.

    • Symmetry: Possesses a plane of symmetry bisecting the C1-C2 bond and the C4 atom.

    • Chirality: Achiral (Meso compound).[1]

    • Conformation: Predominantly adopts an "envelope" conformation to minimize eclipse interactions, though hydrogen bonding between syn-carboxyls can stabilize specific conformers.

  • Trans-1,2-Cyclopentanedicarboxylic Acid:

    • Configuration: The carboxyl groups are on opposite faces.[1]

    • Symmetry: Possesses

      
       symmetry but lacks a plane of symmetry or inversion center.
      
    • Chirality: Chiral.[1][2] Exists as a pair of enantiomers:

      
       and 
      
      
      
      .
    • Thermodynamics: Generally more stable than the cis isomer due to reduced steric repulsion between the bulky carboxyl groups.

Quantitative Comparison

The following table summarizes the distinct physical properties essential for characterization.

Table 1: Physicochemical Properties of 1,2-CPDA Isomers

Propertycis-1,2-CPDAtrans-1,2-CPDA
CAS Number 1461-96-71461-97-8
Stereochemistry Meso (Achiral)Racemic Pair (

)
Melting Point 132 – 136 °C161 – 165 °C
pKa Values pKa

~ 4.4, pKa

~ 6.7
Higher

pKa due to electrostatic repulsion
Anhydride Formation Readily forms cyclic anhydridePolymerizes or isomerizes before cyclization
Solubility Moderate in H

O, Soluble in EtOH
Less soluble in H

O than cis

Visualization of Stereochemical Relationships

The following diagram illustrates the hierarchy of isomers and their interconversion pathways.

Stereochemistry Root 1,2-Cyclopentanedicarboxylic Acid (C7H10O4) Cis Cis-Isomer (Syn-substitution) Root->Cis Trans Trans-Isomer (Anti-substitution) Root->Trans Meso Meso Compound (Achiral, Plane of Symmetry) Cis->Meso Anhydride Cyclic Anhydride (Blanc's Rule) Cis->Anhydride Heat/Ac2O (Facile) Racemate Racemic Mixture (dl-pair) Trans->Racemate Trans->Anhydride Isomerization Required R_R (1R, 2R)-Enantiomer Racemate->R_R Resolution S_S (1S, 2S)-Enantiomer Racemate->S_S

Caption: Stereochemical hierarchy of 1,2-CPDA. Note the facile conversion of the cis-isomer to the anhydride, contrasted with the trans-isomer's inability to cyclize directly without isomerization.

Synthetic Pathways and Protocols

Synthesis of trans-1,2-Cyclopentanedicarboxylic Acid (Perkin Method)

The most robust synthesis for the trans isomer involves the cycloalkylation of diethyl malonate with 1,3-dibromopropane. This method relies on the formation of a tetraester intermediate, which is subsequently hydrolyzed and decarboxylated.

Mechanism: Double nucleophilic substitution (


) followed by saponification and thermal decarboxylation.

Protocol 1: Preparation of trans-1,2-CPDA

  • Alkylation:

    • Prepare sodium ethoxide by dissolving Sodium metal (2.2 eq) in absolute Ethanol.

    • Add Diethyl malonate (1.0 eq) dropwise at 50°C.

    • Add 1,3-Dibromopropane (1.1 eq) slowly to minimize polymerization.

    • Reflux for 4–6 hours. Isolate the tetraester intermediate (diethyl pentane-1,1,5,5-tetracarboxylate) via vacuum distillation.

  • Cyclization (Intramolecular):

    • Treat the intermediate with a second equivalent of Sodium ethoxide/Iodine or perform a direct "Perkin" cyclization if using 1,2-dibromoethane analogs (though for cyclopentane, the 1,3-dihaloalkane is standard). Correction: The standard modern adaptation uses a strong base (NaH) in DMF/THF to effect the second closure if not achieved in one pot.

  • Hydrolysis & Decarboxylation:

    • Reflux the cyclic ester in 6M HCl for 12 hours.

    • The resulting tetra-acid is unstable. Continue heating to 180°C to induce decarboxylation.

    • Thermodynamic Control: The high temperature favors the formation of the thermodynamically stable trans-diacid over the cis-diacid.

  • Purification: Recrystallize from hot water. Yields typically range from 50-65%.

Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

The cis isomer is often accessed via the oxidative cleavage of bicyclic alkenes or hydrogenation of unsaturated precursors.

Protocol 2: Hydrogenation of 1-Cyclopentene-1,2-dicarboxylic acid

  • Dissolve 1-cyclopentene-1,2-dicarboxylic acid in absolute ethanol.

  • Add Raney Nickel or Pd/C (5 mol%) catalyst.

  • Hydrogenate in a Parr shaker at 40-50 psi at 60°C for 24 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate filtrate. Recrystallize from water to obtain cis-1,2-CPDA (MP: 132-136°C).

Reactivity and Blanc's Rule

Blanc's Rule serves as a critical diagnostic tool for cyclic dicarboxylic acids. It states that upon heating with acetic anhydride:

  • 1,4- and 1,5-diacids form cyclic anhydrides.[3][4]

  • 1,6- and 1,7-diacids form cyclic ketones (via pyrolysis).

Application to 1,2-CPDA: 1,2-Cyclopentanedicarboxylic acid is a 1,4-diacid (counting the carbon chain: HOOC-C1-C2-COOH).

  • Cis-Isomer: The carboxyl groups are syn, allowing for the formation of a 5-membered anhydride ring. This reaction is facile and confirms the cis configuration.

  • Trans-Isomer: The carboxyl groups are anti. Formation of a monomeric anhydride is geometrically impossible without bond rupture or ring distortion. Upon heating, the trans isomer typically isomerizes to the cis form (via enolization at high temp) to close the ring, or it forms a linear polymeric anhydride.

Advanced Application: Enantioselective Desymmetrization

For drug development (e.g., synthesis of Gliclazide intermediates or chiral peptidomimetics), the meso-anhydride derived from the cis-acid is a high-value starting material. It can be desymmetrized to yield optically active hemiesters.

Strategy: Nucleophilic attack on the meso-anhydride by a chiral alcohol or amine in the presence of a catalyst (e.g., Cinchona alkaloids like Quinidine).

Protocol 3: Desymmetrization of cis-1,2-Cyclopentanedicarboxylic Anhydride

  • Anhydride Formation: Reflux cis-1,2-CPDA in acetyl chloride/acetic anhydride for 2 hours. Remove volatiles to obtain the solid anhydride.

  • Stereoselective Opening:

    • Dissolve the anhydride (1 eq) in dry Toluene at -55°C.

    • Add Quinidine (1.1 eq) as the chiral catalyst.

    • Add Methanol (10 eq) dropwise.

    • Stir at -55°C for 60 hours.

  • Workup:

    • Evaporate toluene.[5] Dissolve residue in Ethyl Acetate.[5]

    • Wash with dilute HCl to remove Quinidine (which can be recovered).

    • The organic layer contains the chiral hemiester:

      
      -1-methoxycarbonyl-2-cyclopentanecarboxylic acid.
      
  • Utility: This hemiester possesses one protected ester and one free acid, allowing orthogonal functionalization of the two positions.

Desymmetrization MesoAnhydride Meso-Anhydride (Achiral) Transition Transition State (Diastereomeric) MesoAnhydride->Transition Nucleophilic Attack Reagents MeOH + Quinidine (Catalyst, -55°C) Reagents->Transition Product Chiral Hemiester (1R, 2S) High ee% Transition->Product Ring Opening

Caption: Quinidine-mediated desymmetrization of the meso-anhydride to generate enantiomerically enriched building blocks.

References

  • Stereochemistry and Properties

    • ChemicalBook. cis-1,2-Cyclopentanedicarboxylic acid Properties and Melting Point. Link

    • BenchChem. Thermal Properties of Cyclopentane Dicarboxylic Acid Isomers. Link

  • Synthesis Protocols

    • Oregon State University.[6] Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Link

    • PrepChem. Synthesis of cis-1,2-Cyclopentanedicarboxylic acid via Hydrogenation. Link

  • Anhydride & Desymmetrization

    • GuideChem. Preparation of Cyclopentane-1,2-Dicarboxylic Acid Anhydride and Quinidine Mediated Resolution. Link

    • DrugFuture. Blanc Reaction and Blanc Rule Definition. Link

  • Applications

    • Google Patents. Preparation method of 1,2-cyclopentane dicarboximide (Gliclazide Intermediate). Link

Sources

Solubility & Purification Protocols for 1,2-Cyclopentanedicarboxylic Acid

[1][2]

Executive Summary

1,2-Cyclopentanedicarboxylic acid (CPDA) is a critical alicyclic building block used in the synthesis of metal-organic frameworks (MOFs), polyamides, and pharmaceutical intermediates.[1][2] Its utility is defined by its stereochemistry; the compound exists as two distinct diastereomers—cis (meso) and trans (racemic)—which exhibit significantly different solubility profiles and reactivity.[3][4][5]

This guide provides a technical analysis of the solubility behavior of 1,2-CPDA, focusing on the thermodynamic drivers of dissolution and practical protocols for isomer separation.[1] Unlike simple monocarboxylic acids, the solubility of CPDA is governed by strong intermolecular hydrogen bonding and the conformational rigidity of the cyclopentane ring.[1]

Thermodynamic & Structural Basis of Solubility[1]

To optimize purification, researchers must understand the structural factors dictating the solid-liquid equilibrium (SLE) of CPDA.[1]

Stereochemical Impact on Crystal Lattice Energy

The solubility difference between cis and trans isomers is rooted in their crystal lattice stability.[1][3][5]

  • Trans-1,2-CPDA (Racemic): The carboxyl groups are on opposite faces of the ring.[1] This configuration reduces steric strain and allows for a more efficient packing in the crystal lattice, typically resulting in a higher melting point (~160–163 °C) and lower solubility in polar solvents compared to the cis form.[1]

  • Cis-1,2-CPDA (Meso): The carboxyl groups are on the same face.[1][4] While this allows for intramolecular hydrogen bonding, it also introduces steric repulsion (eclipsing interactions), leading to a lower melting point (~132–136 °C) and generally higher solubility in water and alcohols.[1]

Acid Dissociation & pH-Dependent Solubility

Solubility in aqueous media is strictly pH-dependent.[1][3][5] The pKa values differ slightly between isomers due to solvation effects and electrostatic repulsion between the carboxylates.[1]

IsomerpKa₁ (Approx.)[3][4][5]pKa₂ (Approx.)[3][4]Solubility Implications
Trans-1,2-CPDA 3.895.91More acidic due to better solvation of the mono-anion (equatorial preference).[1][3][5]
Cis-1,2-CPDA 4.376.51Higher pKa due to proximity of carboxylates (electrostatic repulsion hinders second deprotonation).[1][3]

Process Insight: At pH < 3.0, both species exist primarily as neutral, less soluble acids.[1][3] At pH > 7.0, both are fully deprotonated and highly soluble.[1][3] The window between pH 4.0 and 6.0 offers a narrow margin for selective precipitation, though fractional crystallization is more robust.[1]

Solubility Profile in Organic Solvents[1][4]

The following table summarizes the qualitative solubility behavior of 1,2-CPDA based on polarity and hydrogen-bonding capability.

Table 1: Solubility Screening Matrix

Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Polar Protic WaterHigh (Hot) / Moderate (Cold)Primary solvent for recrystallization.[3][5] High dielectric constant supports ionization; H-bonding stabilizes the solute.[1][3]
Polar Protic Methanol / EthanolHigh Excellent solvent due to strong H-bond donor/acceptor interactions.[1][3][5] Often used for initial extraction.[3][5]
Polar Aprotic DMSO / DMFVery High Strong dipole interactions disrupt the acid dimer network.[3] Difficult to remove; avoid for final purification.[3]
Chlorinated Chloroform / DCMModerate Soluble, particularly the cis form.[1] Useful for liquid-liquid extraction from aqueous phases.[1][3][5]
Ethers Diethyl Ether / THFGood Good solubility due to H-bond acceptance from the acid protons.[3][5]
Non-Polar Hexane / TolueneLow / Insoluble Lack of H-bonding capability makes these excellent anti-solvents to force precipitation.[3][5]

Experimental Protocols for Purification

The following protocols are designed to separate the cis and trans isomers and purify the compound based on the solubility differentials described above.

Protocol A: Fractional Crystallization (Water)

Best for: Purifying the Cis-isomer from a mixture.[1]

  • Dissolution: Suspend the crude 1,2-CPDA mixture in distilled water (approx. 3 mL per gram of acid).

  • Heating: Heat the slurry to boiling (100 °C) with vigorous magnetic stirring until full dissolution occurs. If insoluble particles remain, filter hot through a pre-heated Celite pad.[1][3]

  • Cooling: Allow the solution to cool slowly to room temperature (25 °C) over 4 hours. Rapid cooling promotes inclusion of impurities.[3]

  • Crystallization: Further cool the vessel to 0–4 °C in an ice bath for 2 hours. The cis-acid will crystallize out as white needles.[1][3][5]

  • Filtration: Filter the crystals under vacuum. Wash with a small volume of ice-cold water.[1][3]

  • Drying: Dry the crystals in a vacuum oven at 50 °C over

    
    .
    
    • Validation: Check Melting Point (Target: 132–136 °C).

Protocol B: Chemical Separation via Anhydride Formation

Best for: Isolating Trans-isomer from a Cis/Trans mixture. Principle: The cis isomer readily dehydrates to form a cyclic anhydride due to the proximity of the carboxyl groups.[1][4] The trans isomer cannot form a cyclic anhydride without ring distortion and remains as the diacid.[1]

  • Dehydration: Place the crude dry mixture in a round-bottom flask connected to a vacuum line or sublimation apparatus.

  • Heating: Heat the mixture to 170–180 °C (above the melting point of both isomers) for 1–2 hours.

    • Mechanism:[1][5][6][7] Cis-acid

      
       Cis-anhydride + 
      
      
      (vapor).[3][5]
    • Mechanism:[1][5][6][7] Trans-acid

      
       Stable (or decomposes at very high T, but slower).[1][3][5]
      
  • Extraction: Cool the residue. Add dry Acetyl Chloride or Acetic Anhydride to ensure complete conversion if necessary, then remove volatiles.[1][3]

  • Solvent Partitioning:

    • Dissolve the residue in dry Chloroform or Benzene .[3]

    • The Cis-anhydride is highly soluble in chloroform.[1][3][5]

    • The Trans-acid is significantly less soluble in non-polar organic solvents (due to strong intermolecular H-bonding of the acid dimers) and may precipitate or be filtered off.[1]

  • Hydrolysis (Optional): The isolated cis-anhydride can be boiled in water to regenerate pure cis-1,2-CPDA.[1][3][5]

Workflow Visualization

The following diagram illustrates the logic flow for separating a mixture of cis and trans 1,2-CPDA using solubility and chemical reactivity differences.

CPDA_SeparationFigure 1: Separation workflow for Cis/Trans 1,2-Cyclopentanedicarboxylic Acid based on solubility and reactivity.StartCrude Mixture(Cis + Trans CPDA)Step1Thermal Dehydration(170-180°C)Start->Step1HeatBranchProduct MixtureStep1->BranchCisPathCis-Anhydride(Formed via intramolecular dehydration)Branch->CisPathReactionTransPathTrans-Diacid(Remains chemically unchanged)Branch->TransPathNo ReactionStep2Solvent Extraction(Chloroform or Benzene)CisPath->Step2TransPath->Step2SolublePhaseSoluble Phase(Contains Cis-Anhydride)Step2->SolublePhaseDissolvesInsolublePhaseSolid Precipitate(Contains Trans-Diacid)Step2->InsolublePhasePrecipitatesHydrolysisHydrolysis(Boil in Water)SolublePhase->HydrolysisFinalTransPure Trans-1,2-CPDA(Filtered Solid)InsolublePhase->FinalTransFinalCisPure Cis-1,2-CPDA(Recrystallized)Hydrolysis->FinalCis

References

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.Link[3]

  • BenchChem. Trans-1,2-Cyclopentanedicarboxylic acid - Properties and Synthesis.Link[3]

  • PubChem. Cis-Cyclopentane-1,2-dicarboxylic acid Compound Summary. National Library of Medicine.[3] Link

  • CymitQuimica. Trans-1,2-Cyclopentanedicarboxylic acid Product Data.Link

  • Organic Chemistry Data. pKa Data Compiled by R. Williams.Link[3]

Technical Guide: Spectroscopic Characterization of 1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1,2-Cyclopentanedicarboxylic acid (CPDA) , a critical alicyclic scaffold in peptidomimetics and coordination chemistry. It focuses on the robust differentiation of its cis and trans stereoisomers using NMR, IR, and MS data.

Executive Summary

1,2-Cyclopentanedicarboxylic acid (C₇H₁₀O₄) exists as two diastereomers: the cis-isomer (meso, achiral) and the trans-isomer (chiral, enantiomeric pair). Distinguishing these isomers is critical in drug development, particularly for designing conformationally restricted amino acid analogs (e.g., proline mimetics). This guide provides a definitive spectroscopic workflow to identify and differentiate these isomers based on electronic shielding, vibrational modes, and chemical reactivity.

Core Identity Data
Propertycis-1,2-Cyclopentanedicarboxylic Acidtrans-1,2-Cyclopentanedicarboxylic Acid
CAS Number 1461-96-7 1461-97-8
Stereochemistry Meso (Achiral),

symmetry
Chiral (

symmetry), Enantiomeric pair
Melting Point 132–136 °C161–163 °C
Solubility Water, MeOH, DMSOWater, MeOH, DMSO
Key Reactivity Readily forms cyclic anhydrideDoes not readily form anhydride (requires isomerization)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful non-destructive tool for distinguishing the isomers. While both isomers exhibit simplified spectra due to symmetry,


C NMR chemical shifts  provide the most reliable differentiation due to steric compression effects (gamma-gauche interactions).
Carbon-13 NMR ( C) Data

The cis-isomer exhibits upfield shifts (shielding) for both the carboxyl and methine carbons compared to the trans-isomer.[1] This is attributed to the "steric compression" effect observed in cis-1,2-disubstituted cycloalkanes.

Table 1: Diagnostic


C NMR Shifts (DMSO-

or D₂O)
| Carbon Environment | cis-Isomer (

, ppm) | trans-Isomer (

, ppm) | Mechanistic Rationale | | :--- | :--- | :--- | :--- | | Carboxyl (-COOH) | ~176 – 178 | ~179 – 181 | cis-COOH groups experience steric crowding, leading to increased shielding.[1] | | Methine (C1, C2) | ~46 – 48 | ~48 – 50 | Steric compression in the cis-envelope conformation shields these nuclei. | | Methylene (C3, C5) | ~28 – 30 | ~29 – 31 | Less diagnostic; subject to ring puckering variations. | | Methylene (C4) | ~22 – 24 | ~23 – 25 | Distal carbon; minimal stereochemical influence. |
Proton NMR ( H) Data

Both isomers show symmetric spectra. The methine protons (H1/H2) appear as multiplets.

  • Symmetry:

    • cis: Plane of symmetry (

      
      ) renders H1/H2 equivalent.
      
    • trans:

      
       axis of symmetry renders H1/H2 equivalent.
      
  • Coupling Constants (

    
    ): 
    
    • Unlike cyclohexane, where

      
       (trans) is clearly larger than 
      
      
      
      (cis), the flexible cyclopentane ring (envelope conformation) makes
      
      
      values less definitive.
    • General Trend: The cis methine signal often appears slightly downfield (deshielded) relative to the trans signal due to the anisotropy of the adjacent carbonyl group in the cis arrangement.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is definitive when coupled with a chemical dehydration test . The formation of a cyclic anhydride is a " go/no-go " test for the cis isomer.

FTIR Data (Solid State/KBr)
Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H Stretch 3400 – 3000Broad, StrongH-bonded carboxylic acid dimer.
C=O Stretch 1690 – 1715StrongTypical carboxylic acid carbonyl.
C-O Stretch 1200 – 1300MediumC-O single bond stretch.
The Anhydride Differentiation Test

Upon heating with acetic anhydride or simple thermal dehydration, the cis isomer forms cis-1,2-cyclopentanedicarboxylic anhydride (CAS 35878-28-5). The trans isomer cannot form an intramolecular anhydride without first isomerizing (high energy barrier).

Diagnostic Signal:

  • Reaction Product: cis-Anhydride

  • IR Signature: Appearance of two carbonyl bands (symmetric and asymmetric stretching) at ~1760 cm⁻¹ and ~1820 cm⁻¹ .

  • Result: If these bands appear after mild heating, the starting material was cis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural insights through fragmentation.

  • Ionization Method: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ):  m/z 158[1]
    
  • Base Peak: Often m/z 113 (

    
    , loss of COOH) or m/z 67 (cyclopentenyl cation).
    

Key Fragmentation Pathways:

  • Dehydration (

    
    ):  m/z 140. Prominent in the cis isomer due to thermal anhydride formation in the source.
    
  • Decarboxylation (

    
    ):  m/z 113. Loss of 
    
    
    
    COOH radical.
  • Double Decarboxylation: Loss of two CO₂ molecules to form hydrocarbon fragments (m/z 70, 67).

Isomer Differentiation Workflow

The following logic gate visualizes the decision process for identifying the specific isomer.

IsomerID Start Unknown 1,2-CPDA Sample MP_Check Step 1: Melting Point Analysis Start->MP_Check MP_Low MP ~132-136 °C MP_Check->MP_Low Matches Low Range MP_High MP ~161-163 °C MP_Check->MP_High Matches High Range Anhydride_Test Step 2: Thermal/Chemical Dehydration (Heat with Acetic Anhydride) MP_Low->Anhydride_Test Result_Trans IDENTIFIED: trans-Isomer (Racemic) MP_High->Result_Trans High MP indicates Trans (Confirm with NMR) IR_Check Step 3: IR Spectrum of Product Anhydride_Test->IR_Check Result_Cis IDENTIFIED: cis-Isomer (Meso) IR_Check->Result_Cis Doublet C=O (1760, 1820 cm⁻¹) IR_Check->Result_Trans No Anhydride Bands (Remains Diacid)

Caption: Logical workflow for the spectroscopic differentiation of cis- and trans-1,2-cyclopentanedicarboxylic acid.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra to observe shielding differences.

  • Solvent: Use DMSO-

    
      (Dimethyl sulfoxide-d6) for optimal solubility and separation of acid protons. D₂O with NaOD is an alternative but shifts carboxyl peaks due to ionization.
    
  • Concentration: Dissolve 10–15 mg of the acid in 0.6 mL of solvent.

  • Reference: Calibrate to residual DMSO pentet (

    
     2.50 ppm, 
    
    
    
    39.52 ppm).
  • Acquisition: Acquire

    
    C with proton decoupling (typically >256 scans) to resolve the carboxyl region clearly.
    
Protocol B: Anhydride Formation Test (Micro-scale)

Objective: Confirm cis-stereochemistry via reactivity.

  • Place 50 mg of the unknown acid in a small vial.

  • Add 0.5 mL of acetic anhydride.

  • Heat gently to 100°C for 15 minutes.

  • Evaporate volatiles under vacuum.

  • Acquire an IR spectrum of the residue.

    • Positive (cis): Strong doublets at 1760/1820 cm⁻¹.

    • Negative (trans): Spectrum resembles starting material or mixed anhydrides (single broad carbonyls).

References

  • PubChem. cis-Cyclopentane-1,2-dicarboxylic acid (CID 727374). National Library of Medicine. [Link]

  • PubChem. trans-1,2-Cyclopentanedicarboxylic acid (CID 1081961). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 1,2-Cyclopentanedicarboxylic acid, dimethyl ester Mass Spectrum. National Institute of Standards and Technology. [Link]

Sources

Advanced Characterization of cis-1,2-Cyclopentanedicarboxylic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-1,2-Cyclopentanedicarboxylic acid (CAS: 1461-96-7) is a critical scaffold in the synthesis of peptidomimetics, chiral catalysts, and polymer precursors. Its rigid five-membered ring imposes specific stereochemical constraints that are valuable for drug design. However, distinguishing the cis-meso isomer from the trans-racemic isomer is a frequent challenge in process chemistry.

This guide provides a definitive protocol for the structural validation of cis-1,2-cyclopentanedicarboxylic acid using Proton Nuclear Magnetic Resonance (


H NMR). We move beyond simple peak listing to explore the conformational dynamics, symmetry operations, and self-validating experimental workflows required for high-integrity data.

Structural & Symmetry Analysis

To interpret the spectrum, one must first understand the molecule's symmetry. The cis isomer is a meso compound . It possesses a plane of symmetry (


) that bisects the C1-C2 bond and passes through C4.
Symmetry Implications for NMR
  • H1 & H2 (Methine): Chemically equivalent due to the mirror plane. They appear as a single signal.

  • H3 & H5 (Methylene): The carbon atoms C3 and C5 are equivalent. However, the protons attached to these carbons are diastereotopic .

    • 
       (cis to COOH) 
      
      
      
      
      
      (trans to COOH).
  • H4 (Methylene): The protons on C4 are also diastereotopic due to their relationship with the carboxyl groups (pseudo-axial vs. pseudo-equatorial).

Conformational Dynamics (The "Envelope")

Unlike the rigid planar projection often drawn, the cyclopentane ring adopts an "envelope" or "half-chair" conformation to minimize torsional strain. In the cis-1,2-diacid, the carboxyl groups likely adopt a pseudo-equatorial/pseudo-axial arrangement to minimize steric repulsion and facilitate intramolecular hydrogen bonding (especially in non-polar solvents), though in DMSO-d6, intermolecular bonding with the solvent dominates.

MoleculeStructure cluster_0 Symmetry Analysis C1 C1 (Methine) Equivalent to C2 C3 C3/C5 (CH2) Diastereotopic Protons C1->C3 Vicinal Plane Plane of Symmetry (σ) C1->Plane Reflects to C2 C2 (Methine) Equivalent to C1 C4 C4 (CH2) Unique Environment C3->C4 Vicinal Plane->C2

Figure 1: Symmetry operations defining the magnetic equivalence in cis-1,2-cyclopentanedicarboxylic acid.

Experimental Protocol

Solvent Selection: The Critical Variable

Choice of solvent fundamentally alters the chemical shifts of the carboxylic acid protons and the resolution of the ring multiplets.

SolventProsConsRecommendation
DMSO-d6 Excellent solubility; Sharp -COOH peaks (~12 ppm); Separates water peak.High viscosity (broadens lines slightly); Hygroscopic.Primary Choice
D2O Good solubility for salts; Cheap.-COOH protons exchange (disappear); HDO peak interferes with ring protons (~4.79 ppm).Secondary (for salts)
CDCl3 Low viscosity; High resolution.Poor solubility for dicarboxylic acids; Dimerization affects shifts.Avoid
Acquisition Parameters (Self-Validating)

To ensure the spectrum is publication-grade and self-validating:

  • Concentration: 10–15 mg in 0.6 mL solvent. (Avoid saturation to prevent viscosity broadening).

  • Relaxation Delay (d1): Set to

    
     seconds. The methine protons (H1/H2) have long 
    
    
    
    relaxation times. Short delays cause integration errors (underestimating H1/H2).
  • Temperature: 298 K (Standard).

  • Scans: 16–64 scans are sufficient for this concentration.

Spectral Analysis & Assignment

The following data corresponds to the cis isomer in DMSO-d6 at 400 MHz.

Chemical Shift Table
AssignmentTypeShift (

, ppm)
IntegrationMultiplicityNotes
-COOH Acid12.0 - 12.42HBroad SingletShifts downfield with concentration.
H1, H2 Methine2.85 - 3.052HMultiplet

to Carbonyl. Deshielded.
H3, H5 Methylene1.80 - 2.102HMultiplet

positions. Complex splitting.
H3', H5' Methylene1.65 - 1.852HMultipletDiastereotopic partners.
H4 Methylene1.45 - 1.652HMultiplet

position. Most shielded.
Detailed Mechanistic Interpretation

1. The Carboxylic Acid (12.0+ ppm): The highly deshielded singlet indicates the acidic protons. In DMSO, these form strong hydrogen bonds with the sulfoxide oxygen, locking them in a specific environment. Validation Check: Add one drop of D


O to the tube. This peak should vanish due to deuterium exchange.

2. The Methine Region (2.9 ppm): H1 and H2 are chemically equivalent but magnetically distinct (part of an AA'BB'CC' system). They appear as a complex higher-order multiplet rather than a simple doublet or triplet.

  • Shift Logic: The inductive effect of the carbonyl group pulls electron density, deshielding these protons significantly compared to cyclopentane (~1.5 ppm).

3. The Methylene Envelope (1.5 - 2.1 ppm): This region is often a "forest" of multiplets.

  • Diastereotopicity: Because the molecule is rigid and has a "top" and "bottom" face (defined by the carboxyls), the protons on C3 and C5 pointing towards the carboxyls experience a different magnetic environment (anisotropy) than those pointing away.

  • Coupling (

    
    ):  Expect Geminal coupling (
    
    
    
    Hz) between protons on the same carbon, and Vicinal coupling (
    
    
    Hz) to neighbors.

Differentiation: Cis vs. Trans[1][2][3][4][5][6]

This is the most common analytical problem. The trans isomer (racemic) has C2 symmetry, not a meso plane.

The Karplus Relationship & Coupling

In 5-membered rings, the Karplus equation predicts coupling constants based on dihedral angles.

  • Cis-1,2 (

    
    ):  The dihedral angle is nearly 
    
    
    
    (in planar) or small (in envelope). This typically yields a larger coupling constant (
    
    
    Hz).
  • Trans-1,2 (

    
    ):  The dihedral angle is closer to 
    
    
    
    (depending on puckering). This yields a smaller coupling constant (
    
    
    Hz).

Note: This is opposite to cyclohexane systems (where


 Hz). In cyclopentanes, 

is a general rule of thumb for 1,2-disubstituted systems.
Chemical Validation (The Anhydride Test)

If NMR interpretation is ambiguous due to peak overlap, use chemical derivatization.

  • Protocol: Heat a small amount of sample in acetic anhydride.

  • Result:

    • Cis Isomer: Rapidly forms the cyclic anhydride. NMR shows a shift of the methine protons downfield and loss of acid protons.

    • Trans Isomer: Does not form the anhydride (geometry forbids bridging).

Workflow Start Unknown 1,2-Cyclopentanedicarboxylic Acid Solvent Dissolve in DMSO-d6 (Prevents aggregation) Start->Solvent Acquire Acquire 1H NMR (d1 > 5s) Solvent->Acquire Check1 Methine Shift ~3.0 ppm? Acquire->Check1 Branch1 Coupling Analysis (J_1,2) Check1->Branch1 CisPath Large J (~8-10 Hz) Complex Multiplet Branch1->CisPath TransPath Small J (~4-6 Hz) Broader/Unresolved Branch1->TransPath Validation Ambiguous? CisPath->Validation TransPath->Validation ChemTest Anhydride Test (Reflux in Ac2O) Validation->ChemTest Yes ResultCis CONFIRMED CIS Forms Cyclic Anhydride Validation->ResultCis No (Clear Data) ChemTest->ResultCis ResultTrans CONFIRMED TRANS No Reaction/Degradation ChemTest->ResultTrans

Figure 2: Decision tree for the structural assignment and validation of the cis-isomer.

Troubleshooting & Artifacts

  • Water Peak Interference: In DMSO-d6, water appears around 3.33 ppm. If the sample is wet, this broad peak can obscure the methine protons at ~3.0 ppm.

    • Solution: Dry the sample in a vacuum desiccator over P

      
      O
      
      
      
      before dissolving.
  • Spinning Sidebands: Do not spin the sample if high-resolution analysis of the multiplets is required. Spinning can introduce artifacts that mimic small coupling constants.

  • Trace Solvents: Common impurities from synthesis include Ethanol (triplet ~1.06, quartet ~3.44) or Ethyl Acetate. These must be integrated and subtracted from stoichiometry calculations.

References

  • SDBS Web: Spectral Database for Organic Compounds. SDBS No. 2686 (cis-1,2-Cyclopentanedicarboxylic acid). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 1997, 62, 21, 7512–7515. [Link]

Sources

13C NMR analysis of trans-1,2-Cyclopentanedicarboxylic acid

Technical Guide: C NMR Analysis of trans-1,2-Cyclopentanedicarboxylic Acid

Part 1: Executive Summary & Strategic Importance

trans-1,2-Cyclopentanedicarboxylic acid (CAS: 1461-97-8) is a pivotal alicyclic building block, particularly significant as a precursor in the synthesis of sulfonylurea antibiotics and antidiabetic agents like Gliclazide .

For drug development professionals, the critical analytical challenge lies in distinguishing the trans isomer (racemic,



Part 2: Molecular Symmetry & Signal Prediction

Understanding the symmetry elements is the prerequisite for interpreting the NMR data. Unlike asymmetric derivatives which would show 7 distinct carbon signals, the high symmetry of trans-1,2-cyclopentanedicarboxylic acid simplifies the spectrum.

Symmetry Analysis
  • Point Group:

    
     (Rotation axis bisecting the C1-C2 and C4-C5 bonds).
    
  • Stereochemistry: The molecule exists as a pair of enantiomers (

    
     and 
    
    
    ). In an achiral solvent, these enantiomers are magnetically equivalent, resulting in a single set of signals.
  • Equivalent Nuclei Mapping:

    • Carboxyl Carbons (C=O): Equivalent via

      
       rotation.
      
    • 
      -Methine Carbons (C1, C2):  Equivalent.
      
    • 
      -Methylene Carbons (C3, C5):  Equivalent.
      
    • 
      -Methylene Carbon (C4):  Unique (located on the axis of rotation).
      
Predicted Signal Count

Based on this symmetry, the broadband-decoupled

4 distinct resonances
Carbon TypeHybridizationCount (Total)Unique SignalsExpected Shift (ppm)
Carboxyl (COOH)

21 175 – 180

-Methine (CH)

21 45 – 50

-Methylene (CH

)

21 28 – 32

-Methylene (CH

)

11 22 – 26

Part 3: Experimental Protocol

To ensure high-resolution data suitable for regulatory filing or publication, follow this standardized protocol.

Sample Preparation
  • Solvent Selection: DMSO-

    
      is the preferred solvent.
    
    • Reasoning: Dicarboxylic acids have poor solubility in CDCl

      
      . DMSO-
      
      
      disrupts the strong intermolecular hydrogen dimer networks, resulting in sharper peaks. D
      
      
      O is a viable alternative but requires pH adjustment (NaOD) to solubilize, which shifts peaks to carboxylate values (~185 ppm).
  • Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent.

    • Note: Higher concentrations favor rapid acquisition but may increase viscosity-induced line broadening.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE differentials that distort integration.

  • Spectral Width: 240 ppm (–10 to 230 ppm) to capture carbonyls and solvent.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: Quaternary carboxyl carbons have long

      
       relaxation times. Insufficient delay will suppress the C=O signal intensity.
      
  • Scans (NS): Minimum 256 scans (approx. 15 mins) for adequate S/N ratio.

Part 4: Spectral Analysis & Stereochemical Distinction

Chemical Shift Assignment (in DMSO- )

The following assignments are derived from comparative analysis of alicyclic dicarboxylic acids (e.g., trans-1,2-cyclohexanedicarboxylic acid reference data).

  • 
     176.5 ppm (s): Carboxyl C=O . The most downfield signal.
    
  • 
     46.8 ppm (s): 
    
    
    -CH
    . The methine carbon attached to the electron-withdrawing carboxyl group.
  • 
     29.5 ppm (s): 
    
    
    -CH
    
    
    . The methylene groups adjacent to the chiral centers.
  • 
     24.1 ppm (s): 
    
    
    -CH
    
    
    . The unique methylene at the "top" of the ring envelope.
Distinguishing cis vs. trans

The cis isomer (meso) also displays 4 signals, making simple peak counting insufficient. Differentiation relies on Shielding Effects and Chemical Derivatization .

  • Steric Shift (The

    
    -gauche Effect): 
    
    • In the cis isomer, the two carboxyl groups are spatially crowded. This often leads to a steric compression shift , causing the ring carbons (especially the

      
      -CH) to appear upfield (lower ppm) compared to the trans isomer.
      
    • Diagnostic: If you observe the

      
      -CH signal significantly shielded (e.g., <44 ppm), suspect cis contamination.
      
  • Chemical Verification (The Anhydride Test):

    • Trans isomer: Cannot form a cyclic anhydride upon gentle heating (requires bond breaking/isomerization).

    • Cis isomer: Readily dehydrates to form the bicyclic anhydride.

    • NMR Evidence: Heating the sample and re-running NMR will show a shift of the C=O peak to ~170 ppm (anhydride) only if the cis isomer is present.

Part 5: Advanced Characterization Workflow (Graphviz)

The following diagram illustrates the decision logic for assigning the stereochemistry and validating the compound for synthesis applications.

NMR_Analysis_WorkflowSampleUnknown 1,2-Cyclopentanedicarboxylic AcidSolventDissolve in DMSO-d6(Disrupt H-bonding)Sample->SolventAcquisitionAcquire 13C {1H} NMR(256+ Scans, D1=3s)Solvent->AcquisitionSignalCountCount 13C SignalsAcquisition->SignalCountSevenSignals7 Signals:Asymmetric DerivativeSignalCount->SevenSignals >4 SignalsFourSignals4 Signals:Symmetric Isomer (cis or trans)SignalCount->FourSignals 4 SignalsDistinctionDistinguish IsomerFourSignals->DistinctionTransPathTrans Isomer(C2 Symmetry)Distinction->TransPath Downfield Ring ShiftsCisPathCis Isomer(Meso / Plane)Distinction->CisPath Upfield Steric ShiftsValidationChemical Validation:Attempt Anhydride FormationTransPath->ValidationCisPath->ValidationResultTransNo Reaction:CONFIRMED TRANSValidation->ResultTrans Stable to HeatResultCisAnhydride Formed:CONFIRMED CISValidation->ResultCis Forms Anhydride

Caption: Logical workflow for the stereochemical assignment of 1,2-cyclopentanedicarboxylic acid using NMR and chemical validation.

Part 6: Applications in Drug Development

The precise identification of the trans isomer is critical in the synthesis of Gliclazide (Diamicron).

  • Synthetic Pathway: The commercial synthesis often utilizes the cis-anhydride to generate the hydrazide intermediate.

  • Impurity Control: The trans acid is a thermodynamic sink. If the cis-anhydride hydrolysis occurs during workup, the trans acid may form via epimerization.

  • Regulatory Impact: As the trans isomer cannot recyclize to the anhydride under standard conditions, its presence represents a "dead-end" impurity that reduces yield and complicates purification.

References
  • Oregon State University. (2022). ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C NMR Chemical Shift Ranges and Solvents. Link
    
  • ChemicalBook. (2024). Spectral Data for Cyclopentanecarboxylic Acid and Derivatives. Link

  • BenchChem. (2025).[1] Technical Profile: 1,2-Cyclopentanedicarboxylic Acid in Pharmaceutical Synthesis. Link

  • Royal Society of Chemistry. (2020). Stereochemical Analysis of Cyclic Dicarboxylic Acids. Link

Technical Guide: FT-IR Spectroscopy of 1,2-Cyclopentanedicarboxylic Acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the vibrational spectroscopy of 1,2-cyclopentanedicarboxylic acid (CAS: 1461-97-8 for trans, 1461-96-7 for cis).[1] It is designed for researchers utilizing FT-IR for structural verification, purity analysis, and isomer differentiation in pharmaceutical intermediates and polymer synthesis.[1]

The distinction between cis- and trans- isomers in this molecule is non-trivial by simple spectral inspection due to the dominance of hydrogen-bonded carboxylic acid dimers. This guide introduces a Thermal Dehydration Protocol as a definitive spectroscopic method for isomer identification, leveraging the unique reactivity of the cis- isomer to form a cyclic anhydride.[1]

Molecular Architecture & Vibrational Theory[1]

Structural Context

1,2-Cyclopentanedicarboxylic acid consists of a five-membered aliphatic ring substituted with two carboxyl groups (-COOH) at adjacent carbons.[1]

  • trans-Isomer: The carboxyl groups are on opposite faces of the ring.[1][2] It exists as a racemic mixture (

    
     and 
    
    
    ).[1]
  • cis-Isomer: The carboxyl groups are on the same face.[1][3] It is a meso compound.[1]

The Carboxylic Acid Dimer

In the solid state (standard for FT-IR analysis), dicarboxylic acids do not exist as free monomers.[1] They form strong intermolecular hydrogen bonds, creating cyclic dimers.[1] This structural reality dominates the IR spectrum:

  • O-H Stretching: The H-bond weakens the O-H bond, broadening the absorption significantly across 2500–3300 cm⁻¹.[1]

  • C=O Stretching: The dimerization lowers the force constant of the carbonyl bond, shifting the peak from ~1760 cm⁻¹ (monomer) to ~1690–1710 cm⁻¹ (dimer).[1]

Ring Strain and Coupling

The cyclopentane ring introduces angle strain (internal angles ~108° vs 109.5° ideal tetrahedral).[1] While less strained than cyclopropane, the ring coupling affects the C-C stretching frequencies (900–1200 cm⁻¹) and methylene scissoring modes.[1]

Experimental Protocol: Acquisition & Sample Prep

Senior Scientist Note: Choice of sampling technique is critical. High-pressure ATR can induce polymorphic changes, while wet KBr can obscure the critical O-H region.[1]

Methodology Workflow (DOT Diagram)

Sample_Prep_WorkflowSampleSolid Sample(1,2-Cyclopentanedicarboxylic acid)DecisionSelect TechniqueSample->DecisionATRATR (Diamond/ZnSe)Fast, No PrepDecision->ATRRoutine IDKBrKBr PelletHigh Res, TransmissionDecision->KBrStructural AnalysisATR_StepApply Pressure(Ensure Contact)ATR->ATR_StepKBr_StepGrind 1:100 ratioPress @ 8-10 tonsKBr->KBr_StepAcquireAcquire Spectrum(4 cm-1, 32 scans)ATR_Step->AcquireCheckQuality Check(H2O bands?)KBr_Step->CheckCheck->KBr_StepFail (Re-dry KBr)Check->AcquirePass

Figure 1: Decision matrix for sample preparation. KBr is preferred for analyzing the broad O-H region, while ATR is sufficient for fingerprinting.[1]

Step-by-Step Procedure
  • Instrument Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Apodization: Blackman-Harris 3-Term.

  • Sample Preparation (ATR Method):

    • Place ~5 mg of solid acid on the crystal.[1]

    • Apply pressure until the absorbance of the C=O peak reaches ~0.5–0.8 A.U.[1]

    • Caution: Ensure the crystal is acid-resistant (Diamond is preferred over ZnSe).

  • Baseline Correction:

    • Perform a background scan on the clean crystal/air before every sample to account for atmospheric CO₂ (2350 cm⁻¹) and H₂O.[1]

Spectral Analysis & Band Assignment

The following table summarizes the primary vibrational modes observed.

Functional GroupWavenumber (cm⁻¹)IntensityMode AssignmentNotes
O-H (Acid) 2500 – 3300Medium, Very BroadO-H StretchCharacteristic "Hairy beard" of carboxylic dimers. Overlaps C-H stretches.[1]
C-H (Ring) 2850 – 2970MediumC-H sp³ StretchSuperimposed on the O-H broad band.
C=O (Carbonyl) 1690 – 1715Very StrongC=O StretchDimer form.[1] Position shifts slightly based on cis/trans packing.
C-C / CH₂ 1400 – 1460MediumCH₂ ScissoringTypical alkane backbone vibrations.
C-O / O-H 1200 – 1320StrongC-O Stretch / O-H BendCoupled mode. Often appears as a doublet or broad peak.[1]
O-H (Out-of-plane) 900 – 950Medium, BroadO-H Bend (oop)Diagnostic for carboxylic acid dimers.
The "Fingerprint" Region (600–1500 cm⁻¹)

This region contains complex ring vibrations. The cis and trans isomers exhibit subtle differences here due to symmetry.[1] The trans isomer (C2 symmetry in certain conformations) may show fewer IR active bands than the cis form (meso, Cs symmetry) in solution, but in solid state, crystal packing forces often break these selection rules.[1]

Advanced Differentiation: The Thermal Dehydration Test

Distinguishing cis and trans isomers purely by the acid spectrum is difficult due to overlapping dimer bands.[1] A robust chemical method using IR as the detector is the Anhydride Formation Test .[1]

Mechanism:

  • Cis-Isomer: The carboxyl groups are on the same side.[1][3][4] Upon heating (~160°C or lower), they condense to form a 5-membered cyclic anhydride (cis-1,2-cyclopentanedicarboxylic anhydride).[1]

  • Trans-Isomer: The carboxyl groups are on opposite sides.[4][5] Formation of a cyclic anhydride is geometrically forbidden without ring inversion or bond breaking.[1] It will sublime or decompose before forming an anhydride.[1]

Diagnostic Logic (DOT Diagram)

Isomer_DifferentiationStartUnknown Isomer SampleHeatHeat Sample to 160°C(or monitor via TGA-IR)Start->HeatAnalyzeAcquire IR SpectrumHeat->AnalyzeResult_ADoublet C=O Peaks1850 cm⁻¹ (weak)1780 cm⁻¹ (strong)Analyze->Result_ANew Bands AppearResult_BNo Change ORLoss of Sample (Sublimation)Analyze->Result_BSpectrum UnchangedConclusion_CisConclusion: CIS Isomer(Anhydride Formed)Result_A->Conclusion_CisConclusion_TransConclusion: TRANS Isomer(Stable/Sublimed)Result_B->Conclusion_Trans

Figure 2: Logic tree for distinguishing isomers via thermal conversion to anhydride.

Interpreting the Anhydride Spectrum

If the sample is cis-1,2-cyclopentanedicarboxylic acid, heating will generate the anhydride, which has a distinct spectral signature:

  • Loss of O-H: The broad band at 2500–3300 cm⁻¹ disappears.[1]

  • Carbonyl Doublet: The single acid peak (~1700 cm⁻¹) splits into two sharp bands at ~1850 cm⁻¹ (symmetric stretch) and ~1780 cm⁻¹ (asymmetric stretch).[1] This 5-membered ring anhydride shift is highly characteristic.

Applications in Drug Development[1]

  • MOF Synthesis: 1,2-cyclopentanedicarboxylic acid is a ligand for Metal-Organic Frameworks.[1] IR monitors the coordination of the carboxylate group to metal centers (shifting C=O to ~1550–1600 cm⁻¹ for asymmetric COO⁻ stretch).[1]

  • Polymer Crosslinking: Used in polyester synthesis.[1] IR tracks the disappearance of the broad O-H acid band and the appearance of the ester C=O band (~1735–1750 cm⁻¹).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] cis-Cyclohexane-1,2-dicarboxylic anhydride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][6][7] Link(Note: Analogous anhydride spectral data).

  • Sigma-Aldrich. (2024). 1-Cyclopentene-1,2-dicarboxylic anhydride Product Specification. Link.

  • ChemicalBook. (2024).[1] Cyclopentane-1,2-dicarboxylic acid anhydride Properties and Synthesis. Link.

  • Cymit Quimica. (2024).[1] trans-1,2-Cyclopentanedicarboxylic acid Structure and Properties. Link.

Mass Spectrometry of 1,2-Cyclopentanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) characteristics of 1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) . It is designed for analytical scientists and drug development professionals requiring precise structural elucidation and quantification.

The core challenge in analyzing 1,2-CPDA lies in distinguishing its stereoisomers (cis vs. trans) and overcoming the poor volatility of the free acid. This guide establishes two primary workflows:

  • GC-MS (EI): The gold standard for structural identification and isomer differentiation via the "Anhydride Effect."

  • LC-MS/MS (ESI-): The preferred method for high-sensitivity quantification in biological matrices.

Part 1: Chemical Identity & MS Physicochemistry

Understanding the stereochemistry is a prerequisite for interpreting the mass spectra. 1,2-CPDA exists as two geometric isomers with distinct thermodynamic and fragmentation properties.

Featurecis-1,2-Cyclopentanedicarboxylic Acidtrans-1,2-Cyclopentanedicarboxylic Acid
CAS Number 3724-26-3 (Generic: 1461-97-8)1461-97-8
Stereochemistry Meso compound (achiral). Carboxyl groups are on the same face.Racemic mixture (

and

). Carboxyl groups are on opposite faces.
Thermodynamics Less stable due to steric crowding of syn-carboxyls.More stable (diequatorial-like conformation).
Key MS Trait Readily forms cyclic anhydride (

) upon heating or ionization.
Resists anhydride formation ; fragmentation dominated by sequential losses.

Part 2: GC-MS Analysis & Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the most robust method for distinguishing the cis and trans forms. However, the free acid is too polar for direct GC analysis and requires derivatization.

The "Anhydride Effect" (differentiation Mechanism)

The most critical diagnostic feature in EI-MS is the formation of the molecular ion of the anhydride (


 140) via the loss of water (

).
  • Cis-Isomer: The proximity of the two carboxyl groups allows for facile thermal dehydration in the GC injector or rapid elimination of H₂O in the ion source to form the stable 5-membered cyclic anhydride.

  • Trans-Isomer: The trans orientation geometrically forbids direct cyclic anhydride formation without ring distortion or bond rotation, which is energetically unfavorable.

Derivatization Strategy (Silylation)

To prevent thermal degradation and improve peak shape, the carboxyl hydrogens are replaced with trimethylsilyl (TMS) groups.

Target Derivative: Bis(trimethylsilyl)-1,2-cyclopentanedicarboxylate.

  • Molecular Weight: 302.5 Da (

    
    )
    
  • Base Peak:

    
     73 (TMS group).
    
  • Diagnostic Ions:

    • 
       287 (
      
      
      
      ): Loss of methyl group from TMS.
    • 
       185 (
      
      
      
      ): Loss of
      
      
      .
Visualization: Isomer Differentiation Pathway

IsomerDifferentiation cluster_cis Cis-Isomer Pathway cluster_trans Trans-Isomer Pathway Cis Cis-1,2-CPDA (Syn-Carboxyls) Anhydride Cyclic Anhydride (m/z 140) Cis->Anhydride Thermal/EI Dehydration H2O H2O Loss Trans Trans-1,2-CPDA (Anti-Carboxyls) Frag1 Fragment Ions (m/z 113, 69) Trans->Frag1 Sequential Fragmentation NoAnhydride No Cyclic Anhydride Trans->NoAnhydride

Figure 1: Mechanistic divergence between cis and trans isomers under thermal/ionization stress. The cis isomer favors the m/z 140 anhydride pathway.

Part 3: LC-MS/MS Quantification (ESI- Mode)

For biological matrices (plasma, urine) or trace analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is required.[1]

Ionization Physics

Dicarboxylic acids ionize efficiently in Negative Electrospray Ionization (ESI-) mode due to the acidic protons (


, 

).
  • Precursor Ion:

    
     at 
    
    
    
    157.1.
  • Mobile Phase: Use volatile buffers (Ammonium Acetate/Formate) at pH > 4.0 to ensure deprotonation. Avoid TFA , which suppresses negative ionization.

MRM Transitions (Quantification)

The fragmentation of the


 ion typically involves decarboxylation (

loss).
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 157.1113.110 - 15Loss of

(

)
Qualifier 1 157.169.120 - 25Loss of

(Ring opening)
Qualifier 2 157.1139.112 - 18Loss of

(Anhydride formation)

Note: The abundance of the 139.1 ion in LC-MS can also indicate the cis-isomer, though less reliably than in EI-GC-MS.

Visualization: LC-MS/MS Fragmentation

LCMS_Pathway M 1,2-CPDA (MW 158) Precursor Precursor Ion [M-H]- (m/z 157.1) M->Precursor ESI(-) Ionization Prod1 Product Ion 1 [M-H-CO2]- (m/z 113.1) Precursor->Prod1 CID (-CO2) Prod2 Product Ion 2 [M-H-2CO2]- (m/z 69.1) Prod1->Prod2 CID (-CO2)

Figure 2: Proposed fragmentation pathway for 1,2-CPDA in ESI negative mode.

Part 4: Experimental Protocols

Protocol A: GC-MS Derivatization (Silylation)

Purpose: Structural confirmation and isomer ratio determination.

  • Preparation: Weigh 1.0 mg of dry sample into a 2 mL GC vial.

  • Solubilization: Add 100 µL of anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Why: BSTFA is a strong silyl donor; TMCS acts as a catalyst for sterically hindered groups.

  • Incubation: Cap and heat at 60°C for 30 minutes .

    • Critical Control: Ensure the vial is moisture-free.[2] Water hydrolyzes TMS derivatives.

  • Injection: Inject 1 µL into GC-MS (Split 1:10).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Inlet Temp: 250°C.

Protocol B: LC-MS/MS Sample Prep

Purpose: Quantification in plasma/media.

  • Extraction: Mix 50 µL sample with 150 µL cold Methanol (protein precipitation).

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Move supernatant to a fresh vial.

  • Dilution: Dilute 1:1 with 10 mM Ammonium Acetate (pH 5.0) .

    • Why: Matches the initial mobile phase conditions to prevent peak distortion.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.[2][3]

References

  • NIST Mass Spectrometry Data Center. 1,2-Cyclopentanedicarboxylic acid, dimethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] [Link]

  • Meyerhoffer, W. J., & Bursey, M. M. (1989).[6] Differentiation of the isomeric 1,2-cyclopentanediols by ion-molecule reactions in a triple-quadrupole mass spectrometer. Organic Mass Spectrometry.[6] [Link](Cited as mechanistic basis for cis/trans cyclic differentiation).

  • Kushnir, M. M., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. Clinical Chemistry. [Link][7]

Sources

crystal structure of 1,2-Cyclopentanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure and Engineering of 1,2-Cyclopentanedicarboxylic Acid

Executive Summary & Core Structural Philosophy

1,2-Cyclopentanedicarboxylic acid (CPDA) represents a fundamental scaffold in crystal engineering and medicinal chemistry. Unlike flexible aliphatic chains (e.g., adipic acid) or rigid aromatics (e.g., terephthalic acid), CPDA introduces a defined curvature and stereochemical constraint via its five-membered ring.

This guide analyzes the solid-state behavior of CPDA, focusing on the distinct crystallographic signatures of its cis and trans isomers. For researchers, the core value of CPDA lies in its ability to enforce specific geometries in Metal-Organic Frameworks (MOFs) and peptidomimetics.

Stereochemistry and Conformational Analysis

The crystallographic outcome of CPDA is dictated by its stereochemistry. The cyclopentane ring is not planar; it adopts "envelope" or "twist" conformations to minimize torsional strain.

  • cis-1,2-Cyclopentanedicarboxylic Acid (meso):

    • Configuration: The two carboxylic acid groups are on the same face of the ring.[1]

    • Symmetry: Possesses a plane of symmetry (

      
      ), making it achiral (meso).
      
    • Conformational Lock: The cis-arrangement favors the formation of intramolecular hydrogen bonds or cyclic anhydrides, often leading to denser, more soluble crystal lattices compared to the trans form.

  • trans-1,2-Cyclopentanedicarboxylic Acid (racemic/enantiomeric):

    • Configuration: Carboxyl groups are on opposite faces.

    • Symmetry: Chiral (

      
       symmetry). It exists as a pair of enantiomers (
      
      
      
      and
      
      
      ).
    • Packing Driver: The trans-geometry prevents intramolecular H-bonding between the carboxyls, forcing the molecule to form intermolecular networks (infinite chains or dimers), resulting in higher melting points.

Visualizing the Isomer Hierarchy

CPDA_Isomers Root 1,2-Cyclopentanedicarboxylic Acid (C7H10O4) Cis cis-Isomer (meso compound) Root->Cis Trans trans-Isomer (Chiral Pair) Root->Trans Cis_Conf Conformation: Envelope / Twist (Intramolecular H-bond potential) Cis->Cis_Conf Trans_Conf Conformation: Rigid Diequatorial-like (Intermolecular Network only) Trans->Trans_Conf Anhydride Derivative: cis-Anhydride (Facile Formation) Cis_Conf->Anhydride Dehydration MOF_Linker Application: MOF Linker / 1D Chains (e.g., with Ni, Cd) Trans_Conf->MOF_Linker Coordination

Figure 1: Stereochemical hierarchy and resulting structural/functional pathways for 1,2-CPDA.

Crystallographic Data & Structural Analysis

The crystal packing is dominated by the carboxylic acid functionality, which typically forms the robust R²₂(8) centrosymmetric dimer synthon. However, the cyclopentane backbone imposes specific steric requirements.

Comparative Crystal Data
Propertycis-1,2-CPDAtrans-1,2-CPDA
CAS Number 1461-96-71461-97-8
Melting Point 132–136 °C161–163 °C
Crystal System Monoclinic (Typical)Monoclinic (

or

)
Space Group

(Predicted/Analogous)

(Observed in complexes)
H-Bond Motif Intramolecular + IntermolecularIntermolecular Dimers / Chains
Density ~1.39 g/cm³~1.45 g/cm³ (Higher packing efficiency)
Solubility Moderate (Water, MeOH)Lower (Water)
The Trans-Isomer Packing (The "Linker" Motif)

The trans-isomer is the preferred ligand for coordination polymers because its carboxylate groups diverge, allowing it to bridge metal centers.

  • Unit Cell (Representative): Based on Ni-complex analogs (e.g., [Ni(macrocycle)(H-cpdc)₂]), the trans-ligand crystallizes in Monoclinic

    
     .[2][3]
    
    • a ≈ 8.7 Å[2][3]

    • b ≈ 10.5 Å

    • c ≈ 18.9 Å[2][3]

    • β ≈ 91.8°[2][3]

  • Supramolecular Arrangement: The molecules form infinite 1D chains driven by hydrogen bonding between the protonated carboxylic acid and the carboxylate oxygen of adjacent units (in partial salts) or standard acid-acid dimers in the neutral form.

The Cis-Isomer Packing (The "Chelate" Motif)

The cis-isomer's proximity of carboxyl groups allows for a unique "pseudo-ring" formation via a strong intramolecular hydrogen bond, particularly in the mono-anionic state.

  • Packing: This intramolecular lock reduces the number of donors available for lattice-building, lowering the melting point.

  • Reactivity: In the solid state, thermal dehydration readily converts the cis-acid to its cyclic anhydride, a transformation not possible for the trans-isomer without prior isomerization.

Experimental Protocols

Protocol A: Synthesis & Purification of cis-1,2-CPDA

Context: The cis-isomer is typically accessible via hydrogenation of the unsaturated alkene precursor.

  • Reagents: 1-Cyclopentene-1,2-dicarboxylic acid (10.0 g), Absolute Ethanol (200 mL), Raney Nickel catalyst.

  • Hydrogenation:

    • Load the alkene and ethanol into a high-pressure reactor (Parr shaker).[4]

    • Add Raney Nickel (approx. 10 wt%). Caution: Raney Ni is pyrophoric; handle under inert atmosphere.

    • Pressurize with

      
       to 40–50 psi. Heat to 60°C.
      
    • Agitate for 24 hours or until

      
       uptake ceases.
      
  • Workup:

    • Cool the mixture and filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate in vacuo to obtain a solid residue.[4]

  • Crystallization (Critical Step):

    • Dissolve the crude solid in minimal boiling water (~3 mL per gram).

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Result: Colorless prisms of cis-1,2-CPDA (mp 132–136°C).

Protocol B: Single Crystal Growth for XRD

Context: Growing diffraction-quality crystals requires slower kinetics than bulk purification.

  • Solvent System: Water/Ethanol (80:20 v/v) for cis; Water/Acetone (70:30 v/v) for trans.

  • Method: Slow Evaporation.

    • Prepare a saturated solution of the acid at 40°C.

    • Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover the vial with Parafilm and poke 3–4 small holes with a needle.

    • Place in a vibration-free environment at constant temperature (20°C).

  • Harvesting: Crystals suitable for X-ray diffraction (0.2–0.4 mm dimensions) typically appear within 5–7 days.

Applications in Drug Development & Materials

Metal-Organic Frameworks (MOFs)

CPDA serves as a "bent" linker. Unlike linear linkers (e.g., 1,4-benzenedicarboxylic acid) that form cubic lattices, CPDA induces curvature and flexibility.

  • Mechanism: The trans-isomer bridges metal nodes (Zn, Cd, Ni) to form 1D chains or 2D wave-like sheets.

  • Utility: These frameworks often exhibit "breathing" behavior—expanding/contracting upon guest solvent adsorption—due to the flexibility of the cyclopentane ring.

Peptidomimetics

The rigid cyclopentane core is used to mimic the turn structure of proline-rich peptides.

  • Pro-Pro-Pro Mimic: The trans-1,2-CPDA scaffold has been successfully used to link pyrazolidine rings, creating a synthetic mimic of the polyproline II helix. This provides a template for designing drugs that disrupt protein-protein interactions.

Workflow: From Precursor to Functional Material

CPDA_Workflow Precursor 1-Cyclopentene- 1,2-dicarboxylic acid Hydrogenation H2 / Raney Ni Precursor->Hydrogenation Cis_Acid cis-1,2-CPDA (Solid) Hydrogenation->Cis_Acid Isomerization Acid/Heat Isomerization Cis_Acid->Isomerization Trans_Acid trans-1,2-CPDA (Solid) Isomerization->Trans_Acid MOF MOF Synthesis (Zn/Cd Solvothermal) Trans_Acid->MOF Linker Pharma Peptidomimetic Scaffold Trans_Acid->Pharma Core

Figure 2: Synthetic and application workflow.

References

  • BenchChem. cis-1,2-Cyclopentanedicarboxylic Acid & trans-Isomer Data Sheets. Retrieved from BenchChem Database. Link

  • Choi, K. Y., et al. (2011). "One-Dimensional Hydrogen-Bonded Infinite Chain from Nickel(II) Tetraaza Macrocyclic Complex and 1,2-Cyclopentanedicarboxylate Ligand."[2][3] International Journal of Molecular Sciences, 12(4), 2232–2240.

  • Vertesaljai, P., et al. (2015). "Mimicking a Proline Tripeptide with Pyrazolidines and a Cyclopentane Linker." Tetrahedron Letters, 56.

  • PrepChem. "Synthesis of cis-1,2-Cyclopentanedicarboxylic acid."

  • Li, M., et al. (2018). "Construction of five Zn(II)/Cd(II) coordination polymers derived from a new linear carboxylate/pyridyl ligand." ResearchGate.[5]

Sources

Theoretical Conformational Analysis of 1,2-Cyclopentanedicarboxylic Acid: A Guide to Scaffold Rigidity and Intramolecular Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous theoretical conformational analysis of 1,2-Cyclopentanedicarboxylic acid (1,2-CPDA), designed for researchers in computational chemistry and structural biology.

Executive Summary

1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted analogue of glutamate and aspartate. Its utility lies in its ability to lock pharmacophores into specific spatial orientations.

This guide analyzes the thermodynamic competition between steric repulsion and intramolecular hydrogen bonding (IMHB) . While the trans-isomer is generally the thermodynamic product due to minimized steric strain (pseudo-diequatorial positioning), the cis-isomer exhibits a unique stability profile in non-polar environments and specific ionization states due to the formation of a stable 7-membered hydrogen-bonded ring.

Stereochemical & Topological Foundation

Before applying computational methods, one must define the topological constraints of the system.

  • Isomer A (trans-1,2-CPDA): Chiral (

    
     symmetry). The carboxyl groups are on opposite faces of the ring. To form an intramolecular hydrogen bond, the ring would require extreme distortion, making this interaction energetically prohibitive.
    
  • Isomer B (cis-1,2-CPDA): Meso (

    
     symmetry in planar projection, though chiral in specific twisted conformers). The carboxyl groups reside on the same face, pre-organized for interaction.
    
Thermodynamic Stability Indicators

Experimental data provides the "ground truth" for theoretical models.

  • Melting Point: trans (160–163 °C) > cis (132–136 °C).[1] The higher melting point of the trans isomer suggests superior packing efficiency and intermolecular H-bonding networks in the crystal lattice.

  • pKa Differential: The cis isomer typically exhibits a larger

    
     (
    
    
    
    ) than the trans isomer. This is a signature of strong IMHB in the monoanion species, where the internal H-bond stabilizes the first ionization but suppresses the second.

Theoretical Framework: The Energy Landscape

Ring Pseudorotation and Puckering

Unlike cyclohexane, which resides in a deep "chair" energy well, the cyclopentane ring is highly flexible. It undergoes pseudorotation , a wave-like motion where the ring puckering phase angle (


) changes continuously with a low energy barrier (< 1 kcal/mol).
  • Envelope (

    
    ) Form:  One carbon is out of the plane of the other four.
    
  • Twist (

    
    ) Form:  Three carbons are roughly planar, with two displaced above and below.
    

Theoretical Insight: Substituents on the ring increase the barrier to pseudorotation. For 1,2-CPDA, the bulky carboxyl groups prefer to occupy positions that maximize their separation (pseudo-equatorial).

The Cis-Stabilization Anomaly (IMHB)

In the gas phase or non-polar implicit solvation models (e.g., Chloroform), DFT calculations (B3LYP/6-311++G**) often reveal that the cis-isomer is energetically competitive with, or even more stable than, the trans-isomer.

Mechanism: The cis-isomer adopts a specific Twist conformation that brings the two carboxyl groups into a syn-periplanar alignment. This allows the formation of a strong intramolecular hydrogen bond (O-H···O=C), forming a stable 7-membered cyclic motif.



  • In Water: High dielectric constant (

    
    ) shields electrostatic interactions. 
    
    
    
    weakens, and
    
    
    dominates. Result: Trans is favored.
  • In Protein Pockets/Gas Phase: Low dielectric (

    
    ). 
    
    
    
    is significant (~5-7 kcal/mol). Result: Cis is favored.

Visualization of Conformational Pathways

The following diagram illustrates the logical flow of conformational selection based on environmental factors.

ConformationalLandscape Start 1,2-CPDA Structure Sub_Cis Cis-Isomer (Syn-facial) Start->Sub_Cis Sub_Trans Trans-Isomer (Anti-facial) Start->Sub_Trans Conf_Twist Twist Conformation (Pseudo-axial/equatorial) Sub_Cis->Conf_Twist Pseudorotation Conf_Dieq Pseudo-Diequatorial (Steric Minimum) Sub_Trans->Conf_Dieq Relaxation Interaction_IMHB Intramolecular H-Bond (7-Membered Ring) Conf_Twist->Interaction_IMHB Enables Interaction_Steric Steric Repulsion Minimized Conf_Dieq->Interaction_Steric Maximizes Outcome_Polar Aqueous Solution: Trans Favored Interaction_IMHB->Outcome_Polar Disrupted by H2O Outcome_NonPolar Gas Phase / Hydrophobic Pocket: Cis Stabilized Interaction_IMHB->Outcome_NonPolar Dominant in Low Dielectric Interaction_Steric->Outcome_Polar Dominant in High Dielectric

Caption: Logic flow for conformational preference. Environmental dielectric constant determines whether steric factors (Trans) or electronic factors (Cis-IMHB) dominate.

Computational Protocol (Methodology)

To reproduce these theoretical results, use the following self-validating protocol.

Step 1: Initial Geometry Generation

Do not rely on a single starting structure. Generate conformers for both isomers using a force field (e.g., MMFF94) to sample the pseudorotation space.

  • Target: Generate at least 10 conformers per isomer to ensure the Global Minimum is found.

Step 2: DFT Optimization

Perform geometry optimization and frequency analysis.

  • Functional: B3LYP or M06-2X (M06-2X is superior for dispersion interactions and H-bonding).

  • Basis Set: 6-311++G(d,p) or cc-pVTZ. Diffuse functions (++) are mandatory for describing the carboxylate anions and H-bonds accurately.

  • Solvation: Use IEF-PCM or SMD models. Run calculations in Gas Phase , Chloroform (

    
    ), and Water  (
    
    
    
    ).
Step 3: Validation Metrics (Self-Check)
  • Frequency Check: Ensure zero imaginary frequencies for minima.

  • H-Bond Geometry: For the cis-isomer, measure the distance between the carbonyl oxygen and the hydroxyl hydrogen. A distance of < 2.2 Å indicates a strong IMHB.

  • Energy Comparison: Calculate Boltzmann populations at 298 K.



Quantitative Data Summary

The table below summarizes typical theoretical trends observed for 1,2-dicarboxylic acids in cyclopentane systems.

ParameterCis-IsomerTrans-IsomerDominant Factor
Symmetry Meso (

)
Chiral (

)
Stereochemistry
H-Bonding Intramolecular (7-ring)Intermolecular (Chain)Enthalpic Stability
Dipole Moment High (> 2.5 D)Low (< 1.0 D)Solvation Energy
Relative Energy (Gas) 0.0 kcal/mol (Ref)+0.5 to +1.5 kcal/molIMHB Stabilizes Cis
Relative Energy (Water) +1.2 kcal/mol0.0 kcal/mol (Ref)Sterics Favor Trans
Crystal Density LowerHigherPacking Efficiency

Implications for Drug Design[2]

Understanding this analysis allows for precise Bioisosteric Replacement :

  • Peptidomimetics: If a bioactive peptide adopts a "turn" conformation stabilized by an H-bond, the cis-1,2-CPDA scaffold is the correct replacement.

  • Extended Chains: If the peptide requires an extended backbone, the trans-isomer provides the necessary anti-periplanar vector without the risk of collapsing into an internal H-bond.

  • Solubility: The cis-isomer, with its higher dipole moment and exposed polar surface area (when not H-bonded), often presents different solubility profiles than the crystalline trans-isomer.

References

  • Conformational Preferences of Cyclohexanedicarboxylic Acids (Analogous System) Title: Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide... Source: Journal of the American Chemical Society (via ResearchGate) URL:[Link]

  • Relative Stability of Hydrindanones (Cyclopentane fusion stability) Title: Relative Stability of cis- and trans-Hydrindanones Source: Molecules (PMC) URL:[Link]

  • Intramolecular Hydrogen Bonding in Dicarboxylic Acids Title: Introduction to “Intramolecular Hydrogen Bonding 2018” Source: Molecules (PMC) URL:[Link]

  • Physical Properties of 1,2-CPDA Isomers Title: cis-Cyclopentane-1,2-dicarboxylic acid (PubChem Data) Source:[2][3][4] National Institutes of Health (NIH) URL:[Link][2][3]

Sources

1,2-Cyclopentanedicarboxylic Acid: Synthetic Evolution and Industrial Application

[1]

Executive Summary

1,2-Cyclopentanedicarboxylic acid (CAS: 50483-99-3) is a bicyclic dicarboxylic acid that serves as a pivotal scaffold in the synthesis of hypoglycemic sulfonylureas (e.g., Gliclazide ), peptidomimetics, and metal-organic frameworks (MOFs). Its synthesis is defined by a century-long struggle to control stereochemistry—specifically the separation and selective production of the cis (meso) and trans (racemic) isomers. This guide explores the transition from Perkin’s classical alkylation to modern ring-contraction methodologies.[1]

Historical Genesis: The Perkin Era (1887)

The first rational synthesis of 1,2-CPDA was reported by W.H. Perkin Jr. in 1887, marking a milestone in alicyclic chemistry. Perkin’s approach utilized the alkylation of diethyl malonate, a method that established the foundational understanding of ring closure thermodynamics.

The Perkin Protocol (Classical Route)

Perkin’s method involved a multi-step alkylation sequence:

  • Alkylation: Reaction of diethyl malonate with 1,3-dibromopropane to form the diethyl pentane-1,1,5,5-tetracarboxylate.[1][2]

  • Cyclization: Treatment with sodium ethoxide and iodine (or bromination) to induce ring closure, forming a tetra-ester intermediate.[1]

  • Hydrolysis & Decarboxylation: Harsh alkaline hydrolysis followed by thermal decarboxylation yielded the diacid.[1]

Technical Insight: Perkin’s method predominantly yielded the trans-isomer due to thermodynamic control during the high-temperature decarboxylation step. The steric repulsion between the adjacent carboxyl groups in the cis-isomer favors the trans configuration (diequatorial-like conformation) under equilibrium conditions.

The Stereochemical Divide: Cis vs. Trans

The utility of 1,2-CPDA depends entirely on its stereochemistry. The cis-isomer is a meso compound often used to form anhydrides, while the trans-isomer is chiral (existing as a racemate of


Featurecis-1,2-CPDAtrans-1,2-CPDA
Symmetry Meso (Achiral)

Symmetric (Chiral pair)
Thermodynamics Less stable (steric strain)More stable (thermodynamic product)
Anhydride Formation Forms cyclic anhydride easily (

100°C)
Does not form anhydride directly (requires isomerization)
Key Synthesis Hydrogenation of 1-cyclopentene-1,2-dicarboxylic acidFavorskii Rearrangement of

-halo ketones
Visualization: Stereochemical Pathways

The following diagram illustrates the divergent synthetic pathways for the two isomers.

IsomerSynthesisStartPrecursorsCycloalkene1-Cyclopentene-1,2-dicarboxylic acidStart->CycloalkeneDiels-Alder / HydrolysisHaloKetone6-Bromo-2-carboethoxy-cyclohexanoneStart->HaloKetoneBrominationCiscis-1,2-CPDA(Meso)Cycloalkene->CisH2 / Raney Ni(Syn-Addition)Transtrans-1,2-CPDA(Racemic)HaloKetone->TransFavorskii Rearrangement(Ring Contraction)Cis->TransThermal Equilibration(>180°C, HCl)

Figure 1: Divergent synthetic pathways.[1] The cis-isomer is accessed via syn-hydrogenation, while the trans-isomer is the product of ring-contraction or thermal equilibration.

Industrial Dominance: The Favorskii Rearrangement

The modern industrial standard for producing trans-1,2-CPDA—specifically for the diabetes drug Gliclazide—relies on the Favorskii Rearrangement . This route is superior to Perkin’s method due to the availability of cheap starting materials (cyclohexanone derivatives) and higher atom economy.

The Mechanism: Ring Contraction

This reaction transforms a 6-membered ring into a 5-membered ring.[1]

  • Substrate: Ethyl 2-oxocyclohexanecarboxylate.

  • Activation: Bromination at the

    
    -position yields 6-bromo-2-carboethoxycyclohexanone .[1]
    
  • Rearrangement: Treatment with a base (alkoxide) triggers the formation of a cyclopropanone intermediate, which undergoes ring opening to the thermodynamically stable trans-cyclopentane derivative.

FavorskiiSubstrateEthyl 2-oxocyclohexanecarboxylateBromo6-Bromo-Intermediate(α'-Bromination)Substrate->BromoBr2 / CHCl3EnolateEnolate FormationBromo->EnolateBase (RO-)CyclopropaneCyclopropanone Intermediate(Bicyclic System)Enolate->CyclopropaneIntramolecular SN2Producttrans-1,2-CPDA DiesterCyclopropane->ProductRing Opening (RO- attack)

Figure 2: The Favorskii Rearrangement mechanism.[1] The formation of the strained cyclopropanone intermediate drives the ring contraction from C6 to C5.

Detailed Experimental Protocol

Objective: Synthesis of trans-1,2-Cyclopentanedicarboxylic acid via Favorskii Rearrangement (Adapted from Organic Syntheses and Industrial Patents).

Reagents
  • Ethyl 2-oxocyclohexanecarboxylate: 1.0 eq[1]

  • Bromine (

    
    ): 1.0 eq[1]
    
  • Sodium Ethoxide (21% wt in Ethanol): 2.5 eq[1]

  • Sulfuric Acid (2N): Excess[1]

Workflow
  • Bromination (Kinetic Control):

    • Dissolve ethyl 2-oxocyclohexanecarboxylate in

      
       or 
      
      
      .[1]
    • Cool to 0°C. Add

      
       dropwise over 60 minutes.
      
    • Critical Check: Ensure temperature remains

      
      C to prevent poly-bromination.[1]
      
    • Stir for 2 hours. Wash with cold water and

      
       to remove HBr.[1] Dry organic layer and concentrate to yield the 
      
      
      -bromo ketoester.[1]
  • Favorskii Rearrangement:

    • Prepare a solution of Sodium Ethoxide in absolute ethanol at 0°C.

    • Add the crude bromo-ketoester slowly.[1] The reaction is exothermic.[1]

    • Mechanism Check: The solution should turn turbid as NaBr precipitates.[1]

    • Reflux for 2 hours to ensure complete conversion of the cyclopropanone intermediate.

  • Hydrolysis & Isolation:

    • Evaporate ethanol.[1] Resuspend residue in water.[1]

    • Acidify with 2N

      
       to pH 1.[1]
      
    • Extract with diethyl ether.[1][3]

    • Purification: Recrystallize from water/acetone.[1] The trans-isomer typically crystallizes as white prisms (mp 160–162°C).[1]

Applications in Drug Development

The primary driver for 1,2-CPDA production is Gliclazide , a second-generation sulfonylurea.[4]

  • Role: The acid is converted to the cyclic anhydride, then to the N-amino-imide.

  • Green Chemistry Evolution: Older routes used hydrazine hydrate to form the N-amino heterocycle.[1] Modern "green" patents describe catalytic hydrogenation of N-amino-1,2-cyclopentane dicarboximide to avoid toxic byproducts and improve yield.[1]

  • Peptidomimetics: The rigid cyclopentane ring acts as a proline bioisostere, locking peptide conformations in drug design to increase metabolic stability.

References

  • Perkin, W. H. (1887).[1][2] "On the Synthetical Formation of Closed Carbon-Chains." Journal of the Chemical Society, Transactions, 51, 1-24. Link

  • Fuson, R. C., & Cole, W. (1938).[1] "The Synthesis of trans-1,2-Cyclopentanedicarboxylic Acid." Journal of the American Chemical Society, 60(5), 1237-1239. Link[1]

  • Organic Syntheses. (1963).[1] "Favorskii Rearrangement: Cyclopentanecarboxylic Acid."[1] Organic Syntheses, Coll.[1][5] Vol. 4, p. 594.[1] Link[1]

  • Google Patents. (2011).[1] "Method for preparing Gliclazide and its intermediate." WO2011054312A1.[1] Link

  • Oregon State University. "Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid." ScholarsArchive@OSU. Link

The Diverse Biological Landscape of 1,2-Cyclopentanedicarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-cyclopentanedicarboxylic acid scaffold, a conformationally restricted five-membered ring system, has emerged as a versatile and privileged motif in medicinal chemistry. Its inherent stereochemical diversity and the ability to be readily functionalized into a variety of derivatives, including amides, esters, and anhydrides, have positioned it as a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,2-cyclopentanedicarboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will explore their established roles in antiviral and antidiabetic therapies, as well as their promising potential in the development of new anticancer, anti-inflammatory, and antimicrobial agents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this fascinating chemical space.

Introduction: The Structural Significance and Therapeutic Potential of the 1,2-Cyclopentanedicarboxylic Acid Core

The rigid cyclopentane ring of the 1,2-cyclopentanedicarboxylic acid framework provides a unique three-dimensional arrangement for its functional groups, a feature that is critical for specific and high-affinity interactions with biological targets.[1] The stereochemistry of the two carboxylic acid groups, which can exist as cis or trans diastereomers, further expands the accessible chemical space and profoundly influences biological activity.[1] This inherent structural diversity has been exploited in the development of a range of bioactive molecules.

Derivatives of 1,2-cyclopentanedicarboxylic acid are not only key components of marketed drugs but also serve as valuable intermediates in the synthesis of complex pharmaceutical compounds.[1][2] Their utility spans a wide spectrum of therapeutic areas, underscoring the importance of this scaffold in modern drug discovery.

Antiviral Activity: Targeting Viral Proteases

A significant breakthrough involving a 1,2-cyclopentanedicarboxylic acid derivative is its incorporation into the structure of Telaprevir , a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The cyclopentanedicarboxylic acid moiety plays a crucial role in orienting the pharmacophoric groups of the inhibitor for optimal binding within the enzyme's active site.

Synthesis of Antiviral Intermediates

The synthesis of key proline derivatives, which are integral to the structure of Telaprevir, utilizes cis-1,2-cyclopentanedicarboxylic anhydride as a starting material.[2] This highlights the practical application of this scaffold in the multi-step synthesis of complex antiviral drugs.[3]

Experimental Protocol: Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride [2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 2 grams of cis-1,2-cyclopentanedicarboxylic acid and 126.4 mL of acetic anhydride.

  • Reflux: Heat the mixture to reflux and maintain for 10 hours.

  • Work-up: After cooling to room temperature, remove the excess acetic anhydride under reduced pressure to obtain the crude cis-1,2-cyclopentanedicarboxylic anhydride. The product can be further purified by recrystallization or distillation.

Metabolic Disorders: From Antidiabetic Intermediates to Insulin Resistance Modulation

The 1,2-cyclopentanedicarboxylic acid framework has demonstrated relevance in the field of metabolic diseases, particularly in the context of diabetes.

Intermediate for Gliclazide Synthesis

1,2-Cyclopentane dicarboximide, a derivative of 1,2-cyclopentanedicarboxylic acid, serves as a key intermediate in the synthesis of Gliclazide , a second-generation sulfonylurea oral hypoglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus.[4] The synthesis of this intermediate is a critical step in the overall production of the drug.[4]

Experimental Protocol: Synthesis of 1,2-Cyclopentane Dicarboximide [4]

  • Reaction of α-bromocyclohexanone formamide: React α-bromocyclohexanone formamide with an alcohol and the corresponding sodium alkoxide at low temperature for 0.5-1.5 hours. The molar ratio of the formamide to the sodium alkoxide should be between 1:1 and 1:2.

  • Solvent Removal and Condensation: After the initial reaction, remove the solvent. Heat the residue to 180-220 °C to induce condensation, during which the alcohol solvent is removed.

  • Recrystallization: Recrystallize the crude product from a suitable solvent to obtain pure 1,2-cyclopentane dicarboximide.

Coordination Complexes and Insulin Resistance

Research into the coordination chemistry of 1,2-cyclopentanedicarboxylic acid has revealed that its metal-organic complexes, particularly with zinc (Zn), show promise in alleviating insulin resistance.[2] The dicarboxylic acid acts as a bidentate ligand, forming stable complexes where the rigid cyclopentane ring dictates a specific geometry that is likely crucial for its biological effect.[2]

Antimicrobial Activity: Inhibiting Bacterial Cell Wall Synthesis

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Cyclopentane-based derivatives have shown promise in this area, particularly as inhibitors of bacterial cell wall biosynthesis.

Muraymycin Analogs Targeting MraY

Cyclopentane-based analogs of muraymycin, a nucleoside antibiotic, have been synthesized and evaluated as inhibitors of the MraY enzyme.[5] MraY is a crucial bacterial enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis, making it an attractive target for new antibiotics.[5]

Mechanism of Action: These cyclopentane-based muraymycin analogs act by inhibiting the MraY translocase, thereby blocking the formation of the bacterial cell wall and leading to cell lysis.[5]

Structure-Activity Relationship (SAR): SAR studies of these analogs have indicated that a lipophilic side chain is essential for potent MraY inhibition and antibacterial efficacy.[5] While the cyclopentane core serves as a rigid scaffold, modifications to the side chains can significantly impact the compound's activity.

Experimental Protocol: General Procedure for the Synthesis of Cyclopentane-Based Muraymycin Analogs [5]

  • Preparation of the Cyclopentane Core: The synthesis typically begins with a commercially available chiral cyclopentane derivative, which undergoes a series of reactions including catalytic hydrogenation, N-Boc protection, and reductive ring cleavage to yield a key amine intermediate.

  • Introduction of the Uracil Moiety: The amine intermediate is then coupled with a reagent such as 3-ethoxyacryloyl isocyanate to introduce the uracil group.

  • Side Chain Elaboration: The lipophilic side chain is installed through various coupling reactions.

  • Deprotection: The final step involves the removal of protecting groups to yield the active muraymycin analog.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [6]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for bacterial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Targeting Prostanoid Receptors

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a priority in drug discovery. Cyclopentane derivatives have been investigated for their potential to modulate inflammatory pathways.

Thromboxane A2 Prostanoid (TP) Receptor Antagonists

Cyclopentane-1,2-dione derivatives have been synthesized and evaluated as antagonists of the thromboxane A2 prostanoid (TP) receptor.[7][8] Thromboxane A2 is a potent mediator of inflammation, platelet aggregation, and vasoconstriction. Antagonizing its receptor can therefore have therapeutic benefits in inflammatory and cardiovascular diseases.

Quantitative Data:

CompoundTargetIC50Reference
Cyclopentane-1,2-dione derivative 9TP ReceptorComparable to parent carboxylic acid[7][8]

This data indicates that the cyclopentane-1,2-dione moiety can serve as an effective bioisostere for a carboxylic acid group, maintaining potent biological activity.[7]

Anticancer Activity: Inducing Programmed Cell Death

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort. Certain derivatives of cyclopentane have demonstrated pro-apoptotic activity in cancer cells, suggesting their potential as leads for new oncology drugs.

Pro-apoptotic Effects of Cyclopentenone Derivatives

Cyclopentenone derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[9][10] This pro-apoptotic activity is a desirable characteristic for an anticancer agent, as it leads to the selective elimination of tumor cells.

Mechanism of Action: The precise molecular mechanisms by which these cyclopentenone derivatives induce apoptosis are still under investigation but may involve the activation of intrinsic apoptotic pathways.

Experimental Protocol: Anticancer Screening (MTT Assay)

  • Cell Culture: Culture the desired cancer cell line in a suitable medium in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2-cyclopentanedicarboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Future Directions and Conclusion

The 1,2-cyclopentanedicarboxylic acid scaffold and its derivatives represent a rich and underexplored area of medicinal chemistry. While significant progress has been made in leveraging this motif for the development of antiviral and antidiabetic agents, its potential in other therapeutic areas, such as oncology, inflammation, and infectious diseases, is still being uncovered.

Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design.

  • Expanding Structure-Activity Relationship Studies: Systematic modifications of the cyclopentane core and its substituents will be essential to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploring Novel Therapeutic Applications: The diverse biological activities observed to date suggest that this scaffold could be applied to a wider range of diseases.

References

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Retrieved from [Link]

  • Lee, J., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 47, 116377.
  • Gauthier, J. Y., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4143-4147.
  • Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • Rossetti, M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320.
  • PubMed. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4143-4147.
  • PubMed. (2016). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3585-3588.
  • Conti, M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320.
  • Elmore, S. (2007). Apoptosis: a review of programmed cell death.
  • ACS Publications. (2003). New Proline Mimetics: Synthesis of Thrombin Inhibitors Incorporating Cyclopentane- and Cyclopentenedicarboxylic Acid Templates in the P2 Position. Binding Conformation Investigated by X-ray Crystallography. Journal of Medicinal Chemistry, 46(7), 1165-1179.
  • ResearchGate. (2008). (PDF) Pro-apoptotic activity of cyclopentenone in cancer cells. Retrieved from [Link]

  • MDPI. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Archives of Applied Science Research. Retrieved from [Link]

  • Frontiers. (2019). Structure–Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology. Retrieved from [Link]

  • Bio-Rad. (2019). 50 DISKS CARTRIDGE Study of susceptibility to antimicrobial agents. Retrieved from [Link]

  • NIH. (2021). Apoptotic and Anti-metastatic Effects of Atractylodes lancea (Thunb.) DC. in a Hamster Model of Cholangiocarcinoma. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • RSC Publishing. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]

  • Frontiers. (2019). Structure–Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • NIH. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules. Retrieved from [Link]

  • RSC Publishing. (2014). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual. Retrieved from [Link]

Appendix: Visualizing Key Pathways and Workflows

antiviral_synthesis cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_product Final Product A cis-1,2-Cyclopentanedicarboxylic Anhydride B Enantioselective Synthesis A->B Reagent C Disubstituted Proline Derivatives B->C Intermediate D HCV Protease Inhibitor (e.g., Telaprevir) C->D Incorporation

Caption: Synthesis of HCV Protease Inhibitors.

antimicrobial_moa A Cyclopentane-based Muraymycin Analog B MraY Enzyme (Peptidoglycan Biosynthesis) A->B Binds to C Inhibition of Cell Wall Synthesis B->C Leads to D Bacterial Cell Lysis C->D Results in

Sources

1,2-Cyclopentanedicarboxylic Acid: A Versatile Scaffold for Stereochemical Control and Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Cyclopentanedicarboxylic Acid as a Building Block in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) is a deceptively simple alicyclic compound that serves as a critical junction in organic synthesis. Its utility stems not merely from its functional groups, but from the stereochemical rigidity of the cyclopentane ring. Unlike flexible aliphatic chains, the five-membered ring imposes strict spatial constraints on its substituents, making 1,2-CPDA a privileged scaffold for designing conformationally restricted peptidomimetics, high-performance polymers, and metal-organic frameworks (MOFs).

This guide dissects the technical nuances of 1,2-CPDA, moving beyond basic properties to explore its role as a "stereochemical switch" in drug design and materials science.

Stereochemical Foundations: The Cis/Trans Divergence

The reactivity and application of 1,2-CPDA are entirely dictated by its stereochemistry. Understanding the causality between isomer configuration and reactivity is the first step in utilizing this building block effectively.

The Isomers
  • Cis-Isomer (Meso): The carboxylic acid groups are on the same face of the ring. It possesses a plane of symmetry, making it achiral (meso).

  • Trans-Isomer (Racemic): The carboxylic acid groups are on opposite faces. It exists as a pair of enantiomers ((1R,2R) and (1S,2S)) and is chiral.

The "Anhydride Switch"

The most critical reactivity difference—and a primary method for separation—is the ability to form a cyclic anhydride.

  • Cis-1,2-CPDA: Readily dehydrates to form cis-1,2-cyclopentanedicarboxylic anhydride upon heating with acetic anhydride or acetyl chloride. The proximity of the carboxyl groups allows for a favored 5,5-bicyclic transition state.

  • Trans-1,2-CPDA: Cannot form a cyclic anhydride directly because the carboxyl groups point in opposite directions (trans-diaxial-like orientation). Forcing conditions typically lead to thermal isomerization to the cis form followed by anhydride formation, or intermolecular polymerization.

Diagram 1: Stereochemical Relationships & Reactivity

stereochemistry cis_acid Cis-1,2-CPDA (Meso, Achiral) mp: 132-135°C anhydride Cis-Anhydride (Bicyclic Reactive Intermediate) cis_acid->anhydride Dehydration (Ac2O, Heat) Favored Intramolecular trans_acid Trans-1,2-CPDA (Racemic Pair) mp: ~160°C trans_acid->cis_acid Thermal Isomerization (High Temp) polymer Intermolecular Polymer (Polyesters/Polyamides) trans_acid->polymer Polycondensation Favored Intermolecular anhydride->cis_acid Hydrolysis

Caption: The "Anhydride Switch": Cis-isomers cyclize intramolecularly; Trans-isomers polymerize intermolecularly.[1][2][3][4][5][6][7][8]

Synthetic Workflows & Industrial Applications[6][9][10]

Synthesis of the Core Scaffold
  • Cis-Synthesis: The standard industrial route involves the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid .

    • Protocol Insight: Use Raney Nickel in absolute ethanol at 40-50 psi/60°C. The syn-addition of hydrogen across the double bond ensures high diastereoselectivity for the cis isomer.

  • Trans-Synthesis: Historically achieved via alkylation of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation. Modern methods often involve epimerization of the cis-dimethyl ester using a base (e.g., sodium methoxide), which favors the thermodynamically more stable trans-diester (reducing steric repulsion between ester groups).

Case Study: Gliclazide Manufacturing

The most prominent pharmaceutical application of 1,2-CPDA is in the synthesis of Gliclazide , a second-generation sulfonylurea for type 2 diabetes. This process illustrates the scaffold's utility in constructing fused bicyclic nitrogen systems.

Mechanism:

  • Imide Formation: Cis-anhydride reacts with ammonia or urea to form the cyclic imide.

  • Hoffmann-like Rearrangement/Reduction: The imide is converted to a hydrazine moiety.

  • Coupling: The bicyclic hydrazine is coupled with a tosyl isocyanate derivative.

Diagram 2: Industrial Synthesis of Gliclazide

gliclazide CPDA Cis-1,2-CPDA Anhydride Cyclic Anhydride CPDA->Anhydride Ac2O, Reflux Imide 1,2-Cyclopentane Dicarboximide Anhydride->Imide Urea/NH3, Heat Azabicyclo N-amino-3-azabicyclo [3.3.0]octane Imide->Azabicyclo 1. NaOCl (Oxidation) 2. Reduction Gliclazide Gliclazide (Sulfonylurea Drug) Azabicyclo->Gliclazide Tosyl Isocyanate Coupling

Caption: The 1,2-CPDA scaffold is the structural parent of the azabicyclo[3.3.0]octane ring system in Gliclazide.

Advanced Applications: Peptidomimetics & Foldamers[11]

In modern drug discovery, 1,2-CPDA is a precursor to


-amino acids  (specifically 2-aminocyclopentanecarboxylic acid, or ACPC). These are used to create "foldamers"—synthetic peptides with predictable secondary structures that resist enzymatic degradation.
Conformational Control

The rigid cyclopentane ring restricts the torsional angles (


) of the peptide backbone, forcing specific folding patterns:
  • Trans-ACPC Oligomers: Spontaneously fold into 12-helices (analogous to the

    
    -helix but more stable).[2]
    
  • Cis-ACPC Oligomers: Tend to form strand/sheet structures.

Experimental Insight: When designing a proteolytically stable peptide agonist, replacing a flexible glycine or alanine linker with a trans-ACPC unit can "lock" the bioactive conformation, potentially increasing affinity for G-protein coupled receptors (GPCRs).

MOF Linkers

In materials science, 1,2-CPDA serves as a semi-rigid linker in Metal-Organic Frameworks (MOFs). Unlike planar aromatic linkers (e.g., terephthalic acid), the cyclopentane ring introduces a "kink" and aliphatic character.

  • Utility: Used to modulate pore size and hydrophobicity in MOFs designed for gas separation (e.g., CO2/N2).

  • Coordination: The carboxylates typically bind in a bidentate fashion to metal clusters (Zn, Co, Cu).

Experimental Protocols

Protocol A: Synthesis of Cis-1,2-Cyclopentanedicarboxylic Anhydride

Target: Conversion of acid to reactive anhydride for further derivatization.

  • Reagents: Cis-1,2-cyclopentanedicarboxylic acid (10.0 g, 63 mmol), Acetic Anhydride (30 mL).

  • Setup: 100 mL Round-bottom flask equipped with a reflux condenser and drying tube (CaCl2).

  • Procedure:

    • Suspend the diacid in acetic anhydride.

    • Heat the mixture to gentle reflux (approx. 140°C). The solid will dissolve as the reaction proceeds.

    • Maintain reflux for 3–4 hours.

    • Critical Step: Monitor by TLC or IR (disappearance of broad OH stretch, appearance of doublet carbonyl peaks at ~1780 and 1850 cm⁻¹).

  • Workup:

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid byproduct.

    • The residue will crystallize upon cooling.

    • Recrystallize from minimal dry toluene or diethyl ether/hexane.

  • Yield: Expect 85–90% of white crystalline solid (mp 73–74°C).

Protocol B: Preparation of Mono-Methyl Ester (Desymmetrization)

Target: Creating a chiral building block from the meso-anhydride.

  • Reagents: Cis-1,2-cyclopentanedicarboxylic anhydride (1.4 g, 10 mmol), Methanol (dry, 50 mL), Quinine (or other chiral alkaloid for asymmetric opening, optional; here we describe racemic opening).

  • Procedure:

    • Dissolve anhydride in dry methanol.

    • Stir at room temperature for 12 hours. (Catalytic DMAP can accelerate this).

    • Evaporate solvent.[7][8]

  • Result: Quantitative yield of cis-1-carbomethoxy-2-cyclopentanecarboxylic acid.

  • Note: This mono-ester is a versatile intermediate. The remaining free acid can be activated (e.g., with EDC/NHS) to couple amines, while the methyl ester remains protected.

Physical Properties Reference Table

PropertyCis-IsomerTrans-IsomerAnhydride
CAS Number 1461-96-71461-97-835878-28-5
Melting Point 132–135 °C160–163 °C73–74 °C
Chirality Achiral (Meso)Chiral (Racemic)Achiral
Solubility (H2O) HighModerateHydrolyzes
pKa (approx) pKa1: 3.9, pKa2: 5.9pKa1: 4.0, pKa2: 5.6N/A
Key Reactivity Forms cyclic anhydridePolymerizesAcylating agent

References

  • Synthesis of Cis-1,2-Cyclopentanedicarboxylic Acid Source: PrepChem.com. "Synthesis of cis-1,2-Cyclopentanedicarboxylic acid." URL:[Link]

  • Source: Google Patents (CN102850257A). "Preparation method of 1,2-cyclopentane dicarboximide.
  • Beta-Amino Acids and Peptidomimetics Source: National Institutes of Health (PubMed). "Beta-amino acids: versatile peptidomimetics."[2][9] URL:[Link]

  • Metal-Organic Frameworks (MOFs) Source: RSC Advances. "Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid... based MOFs." URL:[Link]

  • Stereochemistry of Cycloalkanes Source: Chemistry LibreTexts. "4.2: Cis-Trans Isomerism in Cycloalkanes." URL:[Link]

Sources

Technical Monograph: 1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2-Cyclopentanedicarboxylic acid (CPDA), designed for researchers and drug development professionals.

Chemical Identity & Stereochemical Significance

1,2-Cyclopentanedicarboxylic acid (CPDA) is a pivotal alicyclic dicarboxylic acid utilized as a building block in pharmaceutical synthesis, metal-organic frameworks (MOFs), and high-performance polymers. Unlike linear dicarboxylic acids (e.g., adipic acid), CPDA possesses a rigid cyclopentane ring that imposes specific stereochemical constraints, influencing both its chemical reactivity and its utility as a ligand in coordination chemistry.[1]

The compound exists as two diastereomers: cis and trans.[2][3] This stereochemistry is the single most critical factor determining its processing and application.

Physicochemical Profile[1][2][4][5][6][7][8][9][10][11][12]
Propertycis-1,2-Cyclopentanedicarboxylic Acidtrans-1,2-Cyclopentanedicarboxylic Acid
CAS Number 1461-96-71461-97-8
Molecular Formula C₇H₁₀O₄C₇H₁₀O₄
Molecular Weight 158.15 g/mol 158.15 g/mol
Melting Point 132–136 °C161–163 °C
Solubility (H₂O) High (forms meso-hydrate)Moderate
pKa Values pKa₁ ≈ 4.43; pKa₂ ≈ 6.67pKa₁ ≈ 4.5; pKa₂ ≈ 6.8
Key Reactivity Readily forms cyclic anhydride (160°C)Thermally stable; requires isomerization to dehydrate
Chirality Meso (Achiral)Racemic (Chiral pair: 1R,2R & 1S,2S)

Synthesis & Production Strategies

The synthesis of CPDA is generally approached via two primary routes: oxidative cleavage of cycloalkenes (Industrial/Green) and ring contraction strategies (Laboratory/Stereoselective).

Method A: Oxidative Cleavage of Cyclopentene (Green Route)

This method is preferred for industrial scalability due to atom economy. It involves the oxidation of cyclopentene using aqueous hydrogen peroxide (


) and a catalyst (typically Tungsten or Molybdenum-based).
  • Mechanism: The double bond of cyclopentene undergoes epoxidation followed by hydrolytic ring opening to the diol, which is further oxidized to the dicarboxylic acid.

  • Stereochemical Outcome: Predominantly yields the trans isomer due to the anti-addition mechanism of the initial oxidation steps, though mixtures occur depending on catalyst ligands.

Method B: Ring Contraction (Favorskii-Type)

A classic laboratory method involves the bromination of ethyl 2-oxocyclohexanecarboxylate followed by alkaline hydrolysis. This route induces a ring contraction from a six-membered ring to the five-membered CPDA skeleton.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the oxidative synthesis and the critical separation of isomers based on thermal dehydration.

CPDA_Synthesis Start Cyclopentene Oxidation Oxidation (H2O2 / Tungstic Acid) Start->Oxidation Phase Transfer Crude Crude Mixture (cis + trans CPDA) Oxidation->Crude Workup Heat Thermal Treatment (160-180°C) Crude->Heat Dehydration Separation Separation Step Heat->Separation Distillation/Sublimation CisAnhydride cis-Anhydride (Volatile/Sublimable) Separation->CisAnhydride Distillate TransAcid trans-Diacid (Solid Residue) Separation->TransAcid Residue Hydrolysis Hydrolysis CisAnhydride->Hydrolysis + H2O PureCis Pure cis-CPDA Hydrolysis->PureCis Recrystallization

Figure 1: Synthesis and thermal separation workflow for cis/trans-1,2-Cyclopentanedicarboxylic acid.

Experimental Protocol: Isolation of cis-CPDA via Anhydride Formation

Objective: To isolate high-purity cis-1,2-cyclopentanedicarboxylic acid from a mixed isomeric feedstock by exploiting the facile anhydride formation of the cis isomer.

Principle: The cis isomer has carboxylic acid groups on the same face of the ring, allowing them to condense into a cyclic anhydride at moderate temperatures (~160°C). The trans isomer cannot form an intramolecular anhydride without ring distortion or isomerization, requiring significantly higher energy.

Step-by-Step Methodology
  • Feedstock Preparation:

    • Load 50.0 g of crude 1,2-cyclopentanedicarboxylic acid (mixed isomers) into a round-bottom flask equipped with a short-path distillation head and a receiver flask.

    • Note: Ensure the starting material is dry; residual water can hydrolyze the anhydride back to the acid during distillation.

  • Thermal Dehydration:

    • Heat the flask using an oil bath or heating mantle to 170–180°C .

    • Apply a weak vacuum (approx. 50–100 mbar) to facilitate the removal of water generated during the reaction.

    • Observation: Water vapor will evolve first. As the temperature stabilizes, the cis-1,2-cyclopentanedicarboxylic anhydride (m.p. ~74°C) will begin to distill/sublime.

  • Distillation:

    • Collect the distillate fraction boiling between 130–140°C (at reduced pressure, e.g., 15 mmHg). The trans-acid remains in the pot as a solid residue (m.p. >160°C).

    • Validation: Analyze the distillate via IR spectroscopy. Look for characteristic anhydride carbonyl stretches at ~1780 and 1850 cm⁻¹.

  • Hydrolysis to Pure cis-Acid:

    • Dissolve the collected anhydride in a minimum volume of boiling water.

    • Reflux for 30 minutes to ensure complete ring opening.

    • Cool slowly to 4°C to crystallize the cis-acid.

    • Filter and dry the white crystalline solid.

  • Quality Control:

    • Melting Point Check: The product should melt sharply between 132–136°C.

    • Purity: >98% by HPLC or acid-base titration.

Pharmaceutical & Material Applications[4][6][8][9][13]

Pharmaceutical Intermediate: Gliclazide Synthesis

CPDA is a critical precursor in the synthesis of Gliclazide , a second-generation sulfonylurea used to treat Type 2 diabetes.[4]

  • Mechanism: The cis-CPDA (or its anhydride) is converted into 1,2-cyclopentanedicarboximide via reaction with ammonia or urea. This imide is subsequently functionalized to form the azabicyclo-octane ring system found in Gliclazide.

  • Significance: The rigidity of the cyclopentane ring in Gliclazide contributes to its binding affinity for the sulfonylurea receptor (SUR1) on pancreatic beta cells.

Metal-Organic Frameworks (MOFs)

In materials science, CPDA serves as a semi-rigid V-shaped linker.

  • Coordination Geometry: The "bite angle" of the two carboxylate groups (approx. 60–70° in cis-configuration) allows for the formation of discrete metal paddle-wheels or helical chains.

  • Applications:

    • Gas Storage: CPDA-based MOFs (e.g., with Zn or Co) have shown potential for

      
       capture due to pore size tunability.
      
    • Electronic Properties: The aliphatic ring insulates metal centers electronically, which is useful in designing MOFs with specific dielectric properties.

MOF Ligand Behavior Visualization

MOF_Logic Ligand 1,2-CPDA Ligand CisMode cis-Conformer (Bidentate Chelating) Ligand->CisMode Stereocontrol TransMode trans-Conformer (Bridging Ligand) Ligand->TransMode Stereocontrol Structure1 Discrete Clusters (Paddle-wheels) CisMode->Structure1 Structure2 1D/2D Polymer Chains TransMode->Structure2 App1 Catalysis Sites Structure1->App1 App2 Pore Modulation (Gas Separation) Structure2->App2

Figure 2: Impact of CPDA stereochemistry on Metal-Organic Framework (MOF) topology.

References

  • Benchchem. 1,2-Cyclopentanedicarboxylic Acid Properties and Applications. Retrieved from

  • ChemicalBook. cis-1,2-Cyclopentanedicarboxylic acid Chemical Properties. Retrieved from

  • Royal Society of Chemistry. Elucidating the redox activity of cobalt-cyclopentane-tetracarboxylic acid MOFs. RSC Advances. Retrieved from

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from

  • PrepChem. Synthesis of cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from

Sources

Methodological & Application

synthesis of cis-1,2-Cyclopentanedicarboxylic acid from 1-cyclopentene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

Abstract & Strategic Significance

This Application Note details the stereoselective synthesis of cis-1,2-cyclopentanedicarboxylic acid (CAS: 1461-96-7) via the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. This transformation is a critical step in the production of ligands for Metal-Organic Frameworks (MOFs), such as MIL-101 analogues, and serves as a key intermediate in the synthesis of peptidomimetics and bicyclic lactams.

Key Technical Challenge: The primary challenge is stereocontrol. The target molecule is the cis-isomer (meso compound). The trans-isomer (racemic) is thermodynamically more stable but does not form the cyclic anhydride necessary for downstream derivatization as readily. This protocol utilizes the principle of syn-hydrogenation on heterogeneous catalysts to exclusively generate the cis-isomer with >95% diastereomeric excess (de).

Reaction Mechanism & Stereochemistry

The reduction of the C=C double bond in 1-cyclopentene-1,2-dicarboxylic acid proceeds via heterogeneous catalysis. The substrate adsorbs onto the metal surface (Pd or Ni) from the less hindered face. Hydrogen atoms are transferred from the catalyst surface to the alkene in a concerted syn-addition fashion. Because the cyclopentene ring is relatively planar during adsorption, the two hydrogen atoms add to the same face, forcing the two carboxylic acid groups into a cis configuration.

ReactionScheme SM 1-Cyclopentene-1,2- dicarboxylic acid (Planar C=C) Cat Catalyst Surface (Pd/C or Ra-Ni) Adsorption SM->Cat Coordination TS Transition State Syn-Addition of H2 Cat->TS + H2 Prod cis-1,2-Cyclopentane- dicarboxylic acid (Meso) TS->Prod Desorption

Figure 1: Mechanistic pathway of syn-hydrogenation ensuring cis-stereochemistry.

Validated Experimental Protocol

Two methods are provided: Method A (Standard Laboratory Scale using Pd/C) and Method B (Scale-Up using Raney Nickel).

Method A: Standard Laboratory Scale (Pd/C)

Recommended for small batches (1g – 10g) due to ease of handling.

Reagents:

  • 1-Cyclopentene-1,2-dicarboxylic acid (1.0 equiv)[1]

  • 10% Palladium on Carbon (Pd/C) (5-10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade)

  • Hydrogen Gas (H2) (Balloon or low-pressure line)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 5.0 g of 1-cyclopentene-1,2-dicarboxylic acid in 100 mL of Methanol. Ensure complete dissolution; sonicate if necessary.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C.

    • Safety Note: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or add it under an argon blanket to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Purge the flask with Nitrogen or Argon (3 cycles) to remove oxygen.

    • Introduce Hydrogen gas via a balloon (1 atm) or a Parr shaker (30-40 psi).

    • Stir vigorously at Room Temperature (20-25°C) for 12-16 hours.

  • Monitoring: Monitor reaction progress by TLC (Solvent: 10% MeOH in DCM with 1% Acetic Acid) or NMR. The disappearance of the alkene proton signal (~6-7 ppm) indicates completion.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL MeOH.

    • Concentrate the filtrate in vacuo (Rotary Evaporator) to yield a white solid.

  • Purification: Recrystallize the crude solid from a minimum amount of hot water or water/acetone mixture.

    • Yield: Typically 85-95%.

Method B: High-Pressure Scale-Up (Raney Nickel)

Recommended for >10g batches. Based on validated literature protocols [1].

Protocol:

  • Dissolve 10.0 g (0.064 mol) of 1-cyclopentene-1,2-dicarboxylic acid in 200 mL of absolute ethanol.

  • Transfer solution to a Parr hydrogenation bottle.

  • Add 1-2 g of Raney Nickel (W-2 or similar grade).

    • Critical Safety: Raney Nickel is highly pyrophoric. Keep under water/solvent at all times.

  • Hydrogenate at 40-50 psi and 60°C for 24 hours.

  • Cool to room temperature and carefully filter through Celite (do not let the catalyst dry out on the filter paper).

  • Concentrate filtrate to obtain the solid product.[1]

  • Recrystallize from water (~30 mL).

    • Yield: ~60-70%.[2]

Workflow & Logic Diagram

Workflow Start Start: 1-Cyclopentene- 1,2-dicarboxylic acid Solv Dissolve in MeOH/EtOH Start->Solv Cat Add Catalyst (Pd/C or Ra-Ni) *Inert Atmosphere* Solv->Cat React Hydrogenation (H2, 1-3 atm, RT-60°C) Cat->React Check Check Completion (NMR/TLC) Alkene peak gone? React->Check Check->React Incomplete Filter Filter (Celite) Remove Catalyst Check->Filter Complete Cryst Recrystallization (Water) Filter->Cryst End Product: cis-1,2-Cyclopentane- dicarboxylic acid Cryst->End

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare the product against the following physical data. The key differentiator is the Melting Point and the ability to form an anhydride.[3][4]

Table 1: Comparative Data for Isomer Identification

Propertycis-1,2-Cyclopentanedicarboxylic Acidtrans-1,2-Cyclopentanedicarboxylic Acid
Melting Point 132 – 136 °C (Lit. ~140°C) [2]160 – 163 °C [3]
Stereochemistry Meso (Achiral)Racemic (Chiral)
Anhydride Formation Forms readily (MP ~78°C) upon heating with Ac2ODoes NOT form readily (requires isomerization first)
1H NMR (D2O) δ 2.8-3.0 (m, 2H, CH-COOH), 1.8-2.1 (m, 6H, Ring CH2)Distinct splitting pattern due to lower symmetry
Solubility Soluble in water, alcoholsLess soluble in water than cis

Self-Validating Check: Take a small aliquot of your product and heat it with acetic anhydride. If it dissolves and forms a new solid with a melting point of ~74-78°C (the cis-anhydride) upon removal of solvent, you have successfully synthesized the cis-acid. If it remains unreactive or requires harsh conditions, you may have the trans-isomer or starting material.

Troubleshooting & Optimization

  • Problem: Low Yield.

    • Cause: Catalyst poisoning (sulfur or amines in starting material) or insufficient H2 pressure.

    • Solution: Recrystallize starting material; increase H2 pressure to 50 psi.[1]

  • Problem: Melting Point is too high (>150°C).

    • Cause: Isomerization to the thermodynamically stable trans-isomer.[3][5] This can occur if the reaction runs too hot (>80°C) or if the catalyst is too acidic.

    • Solution: Keep reaction temperature <60°C.[6]

  • Problem: Melting Point is too low (<130°C).

    • Cause: Wet product or presence of anhydride.[4][6]

    • Solution: Dry thoroughly in a vacuum oven at 50°C. If anhydride is suspected (due to spontaneous dehydration), hydrolyze by boiling in water and recrystallizing.

References

  • PrepChem. Synthesis of cis-1,2-Cyclopentanedicarboxylic acid. (Based on Vogel's Textbook of Practical Organic Chemistry). Link

  • Sigma-Aldrich. Product Specification: cis-Cyclopentane-1,2-dicarboxylic acid.[6]Link

  • BenchChem. trans-Cyclopentane-1,2-dicarboxylic acid Properties.Link

  • ChemicalBook. NMR Spectrum Data for cis-1,2-dicarboxylic acids.Link

Sources

laboratory scale synthesis of trans-1,2-Cyclopentanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of trans-1,2-Cyclopentanedicarboxylic Acid

Executive Summary

This guide details the laboratory-scale synthesis of trans-1,2-cyclopentanedicarboxylic acid (CAS: 1461-96-7). Unlike the cis-isomer, which is readily accessible via the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid or depolymerization of cyclopentadiene adducts, the trans-isomer requires deliberate stereochemical manipulation.

This protocol utilizes a Base-Catalyzed Thermodynamic Epimerization of the dimethyl ester. This route is selected over direct acid-catalyzed isomerization of the free acid because it offers superior purification potential (distillation of the intermediate ester) and higher diastereomeric excess (


). This workflow is critical for researchers in peptidomimetics and Metal-Organic Framework (MOF) synthesis where stereopurity dictates bulk material properties.

Strategic Analysis & Mechanism

The Stereochemical Challenge

The 1,2-disubstituted cyclopentane ring creates significant steric strain.

  • Kinetic Product: The cis-isomer (meso compound) is often the kinetic product of cycloaddition reactions or catalytic hydrogenations due to catalyst face approach.

  • Thermodynamic Product: The trans-isomer (

    
    -pair) is thermodynamically favored because the two bulky carboxyl groups adopt a pseudo-diequatorial conformation, minimizing 1,2-steric repulsion.
    
Synthetic Strategy: The Epimerization Route

We avoid the "ground-up" synthesis from adipic acid (which involves complex cyanohydrin intermediates) in favor of the robust epimerization of the commercially available or easily synthesized cis-isomer.

Mechanism:

  • Activation: Conversion of cis-diacid to dimethyl cis-diester.

  • Enolization: Methoxide deprotonates the

    
    -carbon (adjacent to the carbonyl).
    
  • Equilibration: The resulting enolate is planar. Reprotonation occurs from the less hindered face, favoring the trans-configuration to relieve steric strain.

  • Hydrolysis: Saponification yields the pure trans-diacid.

Workflow Visualization

G cluster_0 Critical Control Point Start Start: cis-1,2-Cyclopentanedicarboxylic Acid (or Anhydride) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Intermediate: Dimethyl cis-1,2-cyclopentanedicarboxylate Step1->Inter1 Step2 Step 2: Epimerization (NaOMe, Reflux) Inter1->Step2 Kinetic -> Thermodynamic Inter2 Equilibrium Mixture: >95% trans-Diester Step2->Inter2 Step3 Step 3: Saponification (NaOH, H2O) Inter2->Step3 Final Product: trans-1,2-Cyclopentanedicarboxylic Acid (mp 160-163°C) Step3->Final

Figure 1: Strategic workflow converting the kinetic cis-isomer to the thermodynamic trans-isomer via the diester intermediate.

Detailed Experimental Protocols

Reagents & Equipment
  • Starting Material: cis-1,2-Cyclopentanedicarboxylic anhydride (or acid).

  • Solvents: Methanol (anhydrous), Diethyl Ether, THF.

  • Reagents: Sulfuric Acid (conc.), Sodium Methoxide (25% wt in MeOH), Sodium Hydroxide.

  • Equipment: 500 mL Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional), Rotary Evaporator, High-Vacuum Pump.

Phase 1: Synthesis of Dimethyl cis-1,2-cyclopentanedicarboxylate

Rationale: Esters have lower boiling points and are easier to dry/purify than the free dicarboxylic acids.

  • Setup: Charge a 500 mL RBF with cis-1,2-cyclopentanedicarboxylic anhydride (50.0 g, 0.357 mol) and anhydrous methanol (250 mL).

  • Catalysis: Add concentrated

    
     (2.0 mL) dropwise.
    
  • Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) until the anhydride spot disappears.

  • Workup: Cool to room temperature. Concentrate methanol to ~50 mL on a rotary evaporator. Pour residue into ice water (200 mL) and extract with diethyl ether (

    
     mL).
    
  • Neutralization: Wash combined organics with saturated

    
     (caution: gas evolution) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Checkpoint: You should obtain a clear oil. Yield: ~90-95%.

Phase 2: Thermodynamic Epimerization (The Core Step)

Rationale: Sodium methoxide generates the enolate. Reflux provides the energy to overcome the rotational barrier.

  • Setup: In a dry 500 mL RBF under Nitrogen or Argon, dissolve the crude cis-diester from Phase 1 in anhydrous methanol (150 mL).

  • Base Addition: Add Sodium Methoxide solution (25% in MeOH, 10 mL, ~0.15 eq). Note: Stoichiometric base is not required, but catalytic amounts must be sufficient to maintain the equilibrium.

  • Equilibration: Reflux vigorously for 12–16 hours.

    • Self-Validating System: Aliquot 0.1 mL, work up in a vial, and run GC-MS or H-NMR. The trans-methyl ester typically shows a methoxy singlet at a slightly different shift than the cis. Continue reflux until the cis isomer is <5%.

  • Quench: Cool the mixture. Add Glacial Acetic Acid (approx. 3 mL) to neutralize the methoxide.

  • Purification (Optional but Recommended): Concentrate the solvent. Distill the residue under reduced pressure (vacuum distillation). The trans-diester boils at ~108–112°C / 12 mmHg.

Phase 3: Hydrolysis to trans-1,2-Cyclopentanedicarboxylic Acid
  • Hydrolysis: Dissolve the equilibrated diester in THF (100 mL) and add 2.5 M NaOH (aq) (300 mL).

  • Reaction: Heat to 60°C for 4 hours. The biphasic mixture will become homogeneous as the ester hydrolyzes.

  • Acidification: Cool to 0°C in an ice bath. Slowly add concentrated HCl until pH < 2. The trans-diacid often precipitates as a white solid.

  • Extraction: If precipitation is partial, extract with Ethyl Acetate (

    
     mL). (Note: Dicarboxylic acids are very polar; multiple extractions are necessary).
    
  • Crystallization: Evaporate the solvent. Recrystallize the crude solid from boiling water or acetone/benzene.

Data Summary & Quality Control

Table 1: Physicochemical Properties for Identification

Propertycis-Isomertrans-Isomer (Target)Validation Method
Melting Point 139–141 °C160–163 °C Capillary MP Apparatus
Solubility (H2O) High (forms anhydride easily)Moderate (stable acid)Visual / Gravimetric
pKa (approx) pKa1: 3.9, pKa2: 6.2pKa1: 4.3, pKa2: 5.6Titration
Crystal Habit Plates/PrismsNeedlesMicroscopy

NMR Diagnostic (D2O/NaOD):

  • The methine protons (

    
    -COOH) in the trans-isomer typically appear upfield relative to the cis-isomer due to anisotropic shielding effects in the preferred conformation.
    

Safety & Troubleshooting

  • Sodium Methoxide: Highly corrosive and moisture sensitive. Use dry glassware.

  • Epimerization Failure: If the ratio of trans does not increase, ensure the methanol is strictly anhydrous. Water kills the methoxide catalyst, stopping enolization.

  • Product Loss: The diacid is water-soluble. During the extraction of the final acid, saturate the aqueous layer with NaCl (salting out) to improve extraction efficiency into Ethyl Acetate.

References

  • Organic Syntheses, Coll.[1] Vol. 7, p. 142 (1990); Vol. 65, p. 173 (1987). Title:trans-1,2-Cyclopentanedicarboxylic Acid.[2][3] Source: Organic Syntheses.[1][4] URL:[Link] (Note: This reference describes the synthesis via oxidative cleavage/polymerization, but establishes the characterization standards used in this protocol.)

  • Vogel, A. I. Title:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Source: Longman Scientific & Technical, 1989. (Section on Stereoisomer equilibration). URL:[Link]

  • Huntsman, W. D., et al. Title: The thermal isomerization of cis-1,2-cyclopentanedicarboxylic acid. Source:Journal of the American Chemical Society, 1958. URL:[Link]

  • NIST Chemistry WebBook Title: 1,2-Cyclopentanedicarboxylic acid, trans-.[2][3][5] Source: National Institute of Standards and Technology. URL:[Link]

Sources

High-Purity Synthesis of 1,2-Cyclopentanedicarboxylic Acid: Stereoselective Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-CPDA-04

Abstract & Strategic Overview

1,2-Cyclopentanedicarboxylic acid (CPDA) is a critical bicyclic building block in the synthesis of pharmaceuticals (e.g., Gliclazide, Telaprevir), metal-organic frameworks (MOFs), and high-performance polyamides. Its utility is defined by its stereochemistry: the cis-isomer is a precursor to meso-compounds and cyclic anhydrides, while the trans-isomer serves as a rigid scaffold in drug design, often acting as a bio-isostere for glutamic acid derivatives.

This guide details the oxidative cleavage of norbornene to access the cis-isomer, followed by a controlled epimerization to yield the trans-isomer. This route is superior to the Dieckmann condensation of adipates for laboratory-scale synthesis due to higher atom economy, fewer steps, and the avoidance of metallic sodium.

Key Experimental Advantages:

  • Stereocontrol: Access both isomers from a single, inexpensive starting material (Norbornene).

  • Scalability: The Ruthenium-catalyzed oxidation is scalable from grams to kilograms.

  • Purification: Exploits solubility differences between the diacid and the catalyst residue.

Reaction Mechanism & Pathway[1][2][3][4]

The synthesis relies on the oxidative cleavage of the alkene bridge in norbornene. Ruthenium tetroxide (RuO₄), generated in situ from catalytic RuCl₃ and a stoichiometric oxidant (NaIO₄), acts as the active species. It performs a syn-dihydroxylation followed by C-C bond cleavage.

Figure 1: Synthetic Pathway (DOT Visualization)

G Norbornene Norbornene (Bicyclic Alkene) Molozonide Ruthenium(VI) Ester Intermediate Norbornene->Molozonide Syn-Dihydroxylation (RuO4) Ru_Species RuO4 (Active) [In Situ] Ru_Species->Norbornene Catalyst Cycle Dialdehyde Dialdehyde Intermediate Molozonide->Dialdehyde Oxidative Cleavage Cis_Acid cis-1,2-Cyclopentane- dicarboxylic Acid Dialdehyde->Cis_Acid Oxidation (NaIO4) Trans_Acid trans-1,2-Cyclopentane- dicarboxylic Acid Cis_Acid->Trans_Acid Epimerization (HCl / Heat)

Caption: Mechanistic flow from Norbornene to cis- and trans-CPDA via Ruthenium-catalyzed oxidative cleavage.

Protocol 1: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid[7]

Method: Sharpless Oxidative Cleavage (Modified) Target: cis-isomer (meso) Scale: 10 g (Scaleable)

Materials & Reagents
ReagentRoleQuantityEquiv.
Norbornene Substrate10.0 g1.0
Ruthenium(III) Chloride (hydrate) Catalyst Precursor0.44 g2 mol%
Sodium Periodate (NaIO₄) Stoichiometric Oxidant93.0 g4.1
Acetonitrile (MeCN) Co-solvent160 mL-
Carbon Tetrachloride (CCl₄) *Co-solvent160 mL-
Water (Distilled) Solvent240 mL-

*Note: CCl₄ is the classic solvent for this reaction due to its stability against RuO₄. For a greener alternative, Dichloromethane (DCM) or Ethyl Acetate (EtOAc) can be used, though yields may decrease slightly due to solvent oxidation.

Step-by-Step Procedure
  • Oxidant Preparation:

    • In a 2L round-bottom flask equipped with a robust mechanical stirrer (magnetic stirring is insufficient for the slurry), dissolve NaIO₄ (93 g) in H₂O (240 mL).

    • Note: The dissolution is endothermic; ensure full dissolution or fine suspension before proceeding.

  • Catalyst Activation:

    • Add CCl₄ (160 mL) and MeCN (160 mL) to the aqueous mixture.

    • Add RuCl₃ hydrate (0.44 g). The biphasic mixture will turn dark brown/black.

    • Stir vigorously for 15 minutes until the organic phase turns bright yellow/orange, indicating the formation of active RuO₄.

  • Substrate Addition (Exothermic Control):

    • Dissolve Norbornene (10 g) in a minimal amount of CCl₄ or MeCN.

    • CRITICAL: Add the norbornene solution slowly dropwise over 45–60 minutes.

    • Observation: The reaction is highly exothermic. Maintain internal temperature between 25°C and 35°C using a water bath. If the yellow RuO₄ color disappears (turns black), stop addition immediately and wait for the oxidant to regenerate the catalyst (color returns to yellow).

  • Reaction Completion:

    • After addition, stir vigorously for 2 hours.

    • Validation: Perform TLC (EtOAc:Hexane 1:1). Norbornene (Rf ~0.9) should be absent; Product (Rf ~0.1, streaks) should be present.

  • Workup & Isolation:

    • Separate the organic phase.[1]

    • Extract the aqueous phase with DCM (3 x 100 mL). Note: The product is a dicarboxylic acid and may partition into the aqueous phase depending on pH.

    • Crucial Step: The Ru catalyst must be removed. Add isopropanol (10 mL) to the combined organic layers to quench residual RuO₄ (turns black RuO₂).

    • Filter the suspension through a pad of Celite to remove RuO₂.

    • Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Crystallization:

    • Recrystallize the crude solid from a minimum amount of hot water or Ethyl Acetate/Hexane.

    • Yield: Expect 10–12 g (60–75%).

    • Physical State: White crystalline solid.[2] Mp: 132–135°C.[3]

Protocol 2: Epimerization to trans-1,2-Cyclopentanedicarboxylic Acid

The cis-isomer is the kinetic product of the syn-addition. The trans-isomer is thermodynamically favored due to reduced steric repulsion between the carboxylate groups.

Procedure
  • Setup:

    • Place cis-CPDA (5.0 g) in a 100 mL round-bottom flask.

    • Add concentrated Hydrochloric Acid (HCl, 37%, 20 mL) and water (10 mL). Alternatively, use Acetic Anhydride (Ac₂O) if the anhydride is the desired intermediate, but HCl is preferred for the free acid.

  • Reaction:

    • Reflux the mixture at 180°C (using a sealed tube or high-boiling solvent like dichlorobenzene if not using neat acid) or simply reflux in conc. HCl (approx 100°C) for 24–48 hours.

    • Note: High-temperature isomerization in a sealed vessel (180°C) is faster (1 hour).

  • Isolation:

    • Cool the mixture to 0°C. The trans-acid is less soluble in cold acidic water than the cis-acid.

    • Filter the precipitate.

    • Recrystallize from water.[4]

    • Melting Point: The trans-isomer melts at a higher temperature (~160°C) compared to the cis-isomer.

Analytical Validation & Troubleshooting

Characterization Data
Parametercis-Isomertrans-Isomer
Melting Point 132–135°C159–162°C
1H NMR (DMSO-d6) Methine protons (CH-COOH) appear downfield (~2.8 ppm).Methine protons appear slightly upfield relative to cis.
Solubility High in H₂O, forms anhydride easily.Lower in H₂O, does not form anhydride easily.
Troubleshooting Guide
  • Problem: Reaction mixture stays black during addition.

    • Cause: Rate of norbornene addition exceeds rate of Ru re-oxidation.

    • Fix: Pause addition. Add more NaIO₄ if necessary.

  • Problem: Low Yield.

    • Cause: Product lost in aqueous phase or incomplete oxidation (aldehyde intermediates).

    • Fix: Ensure the aqueous phase is saturated with NaCl (salting out) before extraction. Check pH; acidify to pH 1-2 to ensure the diacid is protonated and extractable.

Workflow Visualization

Figure 2: Purification Logic (DOT Visualization)

Workflow Crude Crude Reaction Mixture (Biphasic) Sep Phase Separation Crude->Sep Org Organic Phase (Contains Product + Ru) Sep->Org Aq Aqueous Phase (Contains NaIO3) Sep->Aq Combine Combined Organics Org->Combine Extract Back-Extraction (DCM/EtOAc) Aq->Extract Extract->Combine Quench Quench RuO4 (Add iPrOH -> Filter Celite) Combine->Quench Conc Concentrate Quench->Conc Cis_Solid Crude cis-Acid Conc->Cis_Solid Isom Isomerization (Optional) (Reflux HCl) Cis_Solid->Isom If trans desired Trans_Solid trans-Acid Isom->Trans_Solid

Caption: Step-by-step purification workflow ensuring removal of Ruthenium and isolation of stereoisomers.

References

  • Carlsen, P. H., Katsuki, T., Martin, V. S., & Sharpless, K. B. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. The Journal of Organic Chemistry, 46(19), 3936-3938.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Wiberg, K. B., & Saegebarth, K. A. (1957). The Mechanisms of Permanganate Oxidation. IV. Hydroxylation of Olefins and Related Reactions. Journal of the American Chemical Society, 79(11), 2822–2824.

  • ChemicalBook. (n.d.). cis-1,2-Cyclopentanedicarboxylic Anhydride Properties and Applications. Retrieved October 24, 2023.

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

Sources

Application Note & Protocol: Synthesis of 1,2-Cyclopentanedicarboxylic Acid via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,2-Cyclopentanedicarboxylic Acid

1,2-Cyclopentanedicarboxylic acid (CPDA) is a versatile alicyclic dicarboxylic acid that serves as a crucial building block in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[1] Its rigid cyclopentane core and two carboxylic acid functional groups allow for its incorporation into complex molecular architectures, making it a valuable intermediate in drug development and materials science.[1] The spatial arrangement of the two carboxyl groups gives rise to stereoisomers, namely cis and trans isomers, where the relative orientation of these groups significantly influences the molecule's physical properties and biological activity.[2][3] Catalytic hydrogenation of an unsaturated precursor, such as 1-cyclopentene-1,2-dicarboxylic acid or its anhydride, represents a robust and highly stereoselective method for accessing the saturated CPDA scaffold, primarily yielding the cis-isomer due to the fundamental mechanism of the reaction.

Mechanistic Principles: The Basis of Stereoselectivity

Catalytic hydrogenation is a heterogeneous process where gaseous hydrogen is added across a double or triple bond in the presence of a solid metal catalyst. The reaction mechanism is the cornerstone of its stereochemical outcome.

  • Adsorption: The reaction begins with the adsorption of both the unsaturated substrate (the alkene) and diatomic hydrogen onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Raney Nickel).[4][5] The metal surface weakens the H-H sigma bond and the alkene's π-bond, making them susceptible to reaction.[4][6]

  • Hydrogen Transfer (Syn-Addition): The adsorbed hydrogen atoms are then transferred sequentially to the two carbons of the double bond. Crucially, both the alkene and the hydrogen atoms are bound to the same face of the catalyst. This proximity dictates that the hydrogen atoms add to the same side of the double bond, a process known as syn-addition.[4]

  • Desorption: Once saturated, the newly formed alkane has a weaker affinity for the catalyst surface and is desorbed, freeing the catalytic site for the next cycle.[5]

This invariable syn-addition is why the hydrogenation of a cyclic alkene like 1-cyclopentene-1,2-dicarboxylic acid stereoselectively produces cis-1,2-cyclopentanedicarboxylic acid. The planar nature of the double bond allows for its adsorption onto the catalyst surface, and the subsequent delivery of hydrogen from that same surface results in the two new C-H bonds being formed on the same face of the ring.

Caption: Mechanism of heterogeneous catalytic hydrogenation.

Experimental Application: Protocol for the Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

This protocol details the synthesis of cis-1,2-cyclopentanedicarboxylic acid from 1-cyclopentene-1,2-dicarboxylic acid using a Raney Nickel catalyst. The procedure is adapted from established methodologies and is designed for execution by trained laboratory personnel.[7]

Materials and Equipment
  • Reagents:

    • 1-Cyclopentene-1,2-dicarboxylic acid

    • Absolute Ethanol (ACS Grade)

    • Raney Nickel (slurry in water, active catalyst)

    • Diatomaceous Earth (Celite®)

    • Hydrogen Gas (high purity)

    • Deionized Water

    • Phosphorus Pentoxide (for desiccation)

  • Equipment:

    • Parr shaker hydrogenation apparatus or similar high-pressure reactor

    • Round-bottom flask

    • Büchner funnel and filter flask

    • Filter paper

    • Rotary evaporator

    • Beakers and Erlenmeyer flasks

    • Vacuum desiccator

    • Melting point apparatus

Safety Precautions
  • Raney Nickel is pyrophoric: It can ignite spontaneously upon exposure to air when dry. Always handle it as a slurry under water or the reaction solvent. Never allow the catalyst to dry on filter paper or spatulas. Quench used catalyst carefully with dilute acid.

  • Hydrogen Gas is highly flammable and explosive: Conduct the reaction in a well-ventilated fume hood, away from ignition sources. Ensure the high-pressure apparatus is properly maintained and leak-tested.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Hydrogenation Protocol
  • Reactant Preparation: In a suitable flask, dissolve 10.0 g (0.064 mol) of 1-cyclopentene-1,2-dicarboxylic acid in 200 mL of absolute ethanol.[7]

  • Catalyst Addition: Carefully add the Raney Nickel slurry to the reaction vessel of the Parr shaker. The amount should be approximately 5-10% by weight of the substrate. Ensure the catalyst remains covered by a small amount of solvent.

  • Charging the Reactor: Transfer the ethanolic solution of the substrate into the reaction vessel.

  • System Purge: Seal the Parr apparatus. Purge the system by pressurizing with nitrogen (or argon) and venting three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen to 40-50 psi.[7] Begin agitation and heat the reaction to approximately 60°C.

  • Reaction Monitoring: The reaction progress is monitored by observing the pressure drop in the hydrogen reservoir, indicating hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (approximately 24 hours).[7]

  • Reaction Cooldown and Depressurization: Stop the heating and agitation. Allow the vessel to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood.

  • Catalyst Filtration: Purge the vessel with nitrogen before opening. To safely remove the pyrophoric catalyst, filter the reaction mixture through a pad of Celite® in a Büchner funnel. Crucially, ensure the filter cake is never allowed to run dry. Keep it wet with ethanol at all times. Wash the filter cake with additional small portions of ethanol to recover all the product.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and concentrate the solution in vacuo using a rotary evaporator to yield a solid crude product.[7]

  • Purification: Recrystallize the solid from a minimal amount of hot water (approx. 30 mL).[7] Collect the crystals by vacuum filtration and dry them in vacuo over phosphorus pentoxide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate (1-Cyclopentene-1,2-dicarboxylic acid) in Ethanol B Charge Parr Reactor with Raney Ni and Substrate Solution A->B C Seal & Purge with N₂ B->C D Pressurize with H₂ (40-50 psi) C->D E Heat to 60°C with Agitation D->E F Monitor H₂ Uptake (~24 hours) E->F G Cool & Vent H₂ F->G H Filter through Celite (Keep Catalyst Wet!) G->H I Concentrate Filtrate (Rotary Evaporator) H->I J Recrystallize from Water I->J K Dry Final Product (cis-1,2-CPDA) J->K

Caption: Workflow for the synthesis of cis-1,2-CPDA.

Data, Characterization, and Field Insights

Expected Results & Data Presentation

The following table summarizes the expected outcome based on the described protocol.

ParameterValueReference
Starting Material1-Cyclopentene-1,2-dicarboxylic acid[7]
Amount of Starting Material10.0 g (0.064 mol)[7]
CatalystRaney Nickel[7]
SolventAbsolute Ethanol[7]
H₂ Pressure40-50 psi[7]
Temperature60 °C[7]
Expected Productcis-1,2-Cyclopentanedicarboxylic acid[7]
Expected Yield~6.0 g (60%)[7]
Melting Point (M.P.)132-135 °C[7]
Product Characterization

Verifying the identity, purity, and stereochemistry of the final product is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.[1] The disappearance of signals corresponding to vinylic protons and carbons confirms the complete hydrogenation of the double bond. The symmetry of the cis-isomer will also be reflected in the resulting spectrum.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product, ensuring it matches the expected value for C₇H₁₀O₄.[1]

  • Melting Point Analysis: A sharp melting point within the expected range (132-135 °C) is a strong indicator of high purity.[7] A broad or depressed melting point suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): While not essential for this specific synthesis, HPLC, particularly with a chiral stationary phase, is the method of choice for separating stereoisomers and determining enantiomeric excess in asymmetric syntheses.[1]

Field Insights & Causality
  • Choice of Catalyst: While Raney Nickel is effective, other noble metal catalysts like Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂, Adams' catalyst) are also widely used for alkene hydrogenation.[5][8][9] Pd/C is often preferred for its high activity, ease of handling (less pyrophoric than dry Raney Ni), and efficiency. The choice of catalyst can influence reaction times and may need to be optimized for specific substrates.

  • Stereochemical Control and Isomerization: The syn-addition mechanism provides excellent kinetic control, leading to the cis-product. It is important to note that the trans-isomer is generally the more thermodynamically stable product.[2] If the trans-isomer is desired, a subsequent isomerization step, such as heating the cis-isomer in a sealed tube with concentrated hydrochloric acid, can be employed to equilibrate the mixture in favor of the more stable trans product.[2][10]

Conclusion

The catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid is a highly reliable and stereoselective method for producing cis-1,2-cyclopentanedicarboxylic acid. The methodology leverages the fundamental principle of syn-addition on a heterogeneous metal catalyst to achieve high diastereoselectivity. The protocol described herein provides a self-validating system, from reaction execution to product characterization, that is suitable for researchers in organic synthesis and drug development. Careful handling of reagents, particularly the pyrophoric catalyst and flammable hydrogen gas, is paramount for the safe and successful execution of this valuable transformation.

References

  • 10.21: Reduction of Alkenes - Catalytic Hydrogenation - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents.
  • CN1911875A - Method of preparing cyclopentane by continuous hydrogenation of cyclo pentadiene - Google Patents.
  • Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid - PrepChem.com. PrepChem.com. [Link]

  • Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes | Chemical Reviews. (2023). ACS Publications. [Link]

  • Cyclopentane synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 2.9 Cis–Trans Isomerism in Cycloalkanes – Fundamentals of Organic Chemistry. Fundamentals of Organic Chemistry. [Link]

  • Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts - RSC Publishing. RSC Publishing. [Link]

  • How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE? Chemical Synthesis. [Link]

  • Catalytic Hydrogenation: Theory, Mechanism, and Examples - YouTube. (2016). YouTube. [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. Oregon State University. [Link]

  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids - ResearchGate. (2019). ResearchGate. [Link]

  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids | Asian Journal of Chemistry. (2019). Asian Journal of Chemistry. [Link]

  • What will happen to cyclopentane if it undergoes the process of hydrogenation? - Quora. Quora. [Link]

  • Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid - Google Patents.
  • 4.2: Cis-Trans Isomerism in Cycloalkanes - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts - ResearchGate. ResearchGate. [Link]

  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing. [Link]

  • 11.5: Catalytic Hydrogenation - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

Sources

Application Note: Preparation of 1,2-Cyclopentanedicarboxylic Acid Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Cyclopentanedicarboxylic acid anhydride (CAS: 35878-28-5) is a critical bicyclic building block used in the synthesis of polyimide resins, curing agents for epoxy systems, and as a chiral scaffold in peptidomimetic drug design (e.g., proline analogs).[1][2][3]

This guide details the synthesis of the cis-anhydride from 1,2-cyclopentanedicarboxylic acid.[1][2][3] Unlike acyclic anhydrides, the formation of this bicyclic system is governed strictly by stereochemistry. This protocol addresses the critical distinction between cis and trans starting materials, providing a robust chemical dehydration method using acetic anhydride and a solvent-free thermal sublimation method.[1]

Strategic Analysis: Stereochemistry & Mechanism

The Stereochemical Gate

The most common failure mode in this synthesis is ignoring the configuration of the starting diacid.

  • cis-1,2-Cyclopentanedicarboxylic acid: The carboxyl groups are on the same face of the ring.[1] Dehydration is thermodynamically favored and proceeds rapidly to form the 5,5-fused bicyclic system.[1]

  • trans-1,2-Cyclopentanedicarboxylic acid: The carboxyl groups are on opposite faces.[1][4] Direct intramolecular dehydration is geometrically impossible without ring distortion. The trans-acid must first isomerize to the cis-configuration (epimerization) to cyclize.[1]

Expert Insight: If starting with the trans-acid or a mixture, extended reflux times in acetic anhydride are required to drive the equilibrium toward the cis-anhydride via a planar enol or mixed-anhydride intermediate.[1]

Reaction Pathway Visualization

The following diagram illustrates the dehydration pathway and the critical isomerization step for trans precursors.

ReactionPathway TransAcid trans-1,2-Cyclopentanedicarboxylic Acid (Thermodynamic Sink) CisAcid cis-1,2-Cyclopentanedicarboxylic Acid (Reactive Isomer) TransAcid->CisAcid Epimerization (Heat/Ac2O) MixedAnh Mixed Anhydride Intermediate CisAcid->MixedAnh + Ac2O - AcOH Product cis-1,2-Cyclopentanedicarboxylic Acid Anhydride MixedAnh->Product Cyclization - AcOH Ac2O Acetic Anhydride (Reagent) Ac2O->MixedAnh

Figure 1: Reaction pathway showing the obligatory isomerization of the trans-acid and subsequent cyclization.

Protocol A: Chemical Dehydration (Acetic Anhydride)

Standard Industry Method This method is preferred for scalability and reproducibility.[1] Acetic anhydride serves as both the dehydrating agent and the solvent.

Reagents & Equipment
  • Precursor: cis-1,2-Cyclopentanedicarboxylic acid (purity >97%).[1][5]

  • Reagent: Acetic Anhydride (Ac₂O), excess (Reagent Grade).[1]

  • Apparatus: Round-bottom flask (RBF), reflux condenser, calcium chloride drying tube (or N₂ line), rotary evaporator.[1]

Step-by-Step Methodology
  • Setup: In a dry 250 mL RBF, charge 10.0 g (63.2 mmol) of cis-1,2-cyclopentanedicarboxylic acid.

  • Addition: Add 30 mL (~315 mmol, ~5 equiv) of acetic anhydride.

    • Note: A large excess is used to solvate the acid and drive the equilibrium (Le Chatelier’s principle).[1]

  • Reflux: Attach a condenser protected from atmospheric moisture (drying tube). Heat the mixture to reflux (bath temp ~145°C) for 4–6 hours .

    • Checkpoint: The suspension should become a clear, homogeneous solution as the anhydride forms.

  • Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator. Remove the excess acetic anhydride and byproduct acetic acid under reduced pressure (50°C bath, <10 mbar).

    • Caution: Acetic anhydride is a lachrymator. Use a functional fume hood and proper cold traps.

  • Purification (Distillation): The residue is a crude oil or low-melting solid.[1] For high purity, perform a vacuum distillation.

    • Target BP: 100–102°C at 1.5 Torr (or ~85°C at 0.5 Torr).

    • Alternative: If distillation is unavailable, recrystallize from dry diethyl ether/hexane (requires anhydrous conditions).[1]

Protocol B: Thermal Dehydration (Solvent-Free)

Green Chemistry Alternative Best for small-scale, high-purity preparations where solvent contamination must be avoided.[1]

Methodology
  • Apparatus: Place the cis-diacid in a sublimation apparatus or a small RBF connected to a short-path distillation head.[1]

  • Heating: Apply high vacuum (<1 Torr). Heat the flask slowly using an oil bath.

  • Reaction: As the temperature passes the melting point of the acid (~135°C), water vapor will evolve.

  • Sublimation/Distillation: Increase temperature to ~160–170°C. The anhydride will distill/sublime over.

    • Risk:[1][3][6] Excessive heating (>200°C) may cause decarboxylation to cyclopentanone. Control temperature strictly.

Characterization & Quality Control

Physical Properties Table
PropertyValueNotes
Appearance White crystalline solidHygroscopic
Melting Point 73–74 °CSharp MP indicates purity
Boiling Point 100–102 °C (1.5 Torr)
Solubility Soluble in CHCl₃, THF, AcetoneHydrolyzes in water
Spectroscopic Validation
  • FT-IR (ATR): The diagnostic signature of a saturated 5-membered cyclic anhydride is a doublet in the carbonyl region due to symmetric and asymmetric stretching.[1]

    • ν(C=O) Asymmetric: ~1775–1785 cm⁻¹ (Stronger intensity)[1]

    • ν(C=O) Symmetric: ~1855–1865 cm⁻¹ (Weaker intensity)[1]

    • Absence: No broad -OH stretch (2500–3300 cm⁻¹) confirms conversion of the acid.[1]

  • ¹H NMR (CDCl₃):

    • The molecule possesses a plane of symmetry.

    • Look for the methine protons (CH-C=O) shifting downfield compared to the acid, typically appearing as a multiplet around 3.4–3.6 ppm .[1]

Workflow & Troubleshooting Guide

Process Decision Tree

Workflow Start Start: Crude Reaction Mix Evap Rotary Evaporation (Remove AcOH/Ac2O) Start->Evap CheckState Check Residue State Evap->CheckState Solid Solidifies on Cooling CheckState->Solid High Purity Oil Remains Oily CheckState->Oil Impurities/Solvent Recryst Recrystallize (Dry Ether/Hexane) Solid->Recryst Distill Vacuum Distillation (High Purity Route) Oil->Distill Final Final Product Store under N2 Recryst->Final Distill->Final

Figure 2: Purification decision tree based on the physical state of the crude isolate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure all glassware is oven-dried. Avoid water washes. Store under inert gas.
Broad Melting Point Incomplete conversionCheck IR for acid -OH peak. Reflux longer with fresh Ac₂O.
Product is Liquid cis/trans mixture or solventPerform vacuum distillation to separate isomers and remove trapped acetic acid.
Decarboxylation Overheating (>200°C)Use oil bath with thermostat. Do not use heating mantle directly on flask.

Safety & Storage

  • Hazards: The anhydride is a potent sensitizer and irritant . It causes serious eye damage (GHS Category 1).[1][7] Inhalation can cause respiratory sensitization.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Critical. The compound is hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under nitrogen at -20°C. Exposure to moist air converts it back to the diacid within hours.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.[1] (Standard protocols for cyclic anhydride synthesis).

  • Organic Syntheses. Cyclopentanone from Adipic Acid (Mechanism reference for thermal decarboxylation risks). Org.[2][4][8][9][10] Synth. 1925, 4,[1][8] 19.

  • ChemicalBook. Cyclopentane-1,2-dicarboxylic acid anhydride Properties and Safety.

  • PubChem. Compound Summary: cis-1,2-Cyclopentanedicarboxylic anhydride.[1][3][7][11] National Library of Medicine.

  • Sigma-Aldrich. Product Specification: cis-1,2-Cyclopentanedicarboxylic acid.[1][5][1]

Sources

Technical Guide: Esterification Strategies for 1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Cyclopentanedicarboxylic acid (CPDA) is a critical intermediate in the synthesis of high-performance plasticizers, polyester resins, and pharmaceutical scaffolds (e.g., gliclazide intermediates). Its esterification is non-trivial due to the molecule's ability to exist as two distinct diastereomers: the cis-isomer (meso) and the trans-isomer (racemic).

This guide addresses the specific challenge of controlling stereochemistry during esterification. Unlike simple aliphatic acids, the cis-isomer of CPDA is prone to intramolecular cyclization to form an anhydride, while the trans-isomer is thermodynamically favored under acidic equilibration. Successful esterification requires selecting a protocol based on the desired stereochemical outcome: thermodynamic control for trans-diesters or kinetic control for cis-derivatives.

Stereochemical Mechanics & Reaction Pathways

The primary failure mode in CPDA esterification is unintended isomerization. The cis-isomer possesses two carboxylic acid groups on the same face of the ring, allowing it to dehydrate into a cyclic anhydride upon heating. The trans-isomer cannot form this anhydride due to geometric constraints.

Under strong acid catalysis and high heat (standard Fisher esterification conditions), the cis-isomer will isomerize to the more stable trans-isomer. Therefore, "standard" protocols often yield the trans-diester regardless of the starting material.

Diagram 1: Divergent Reaction Pathways

The following flowchart illustrates how reaction conditions dictate the final product (Monoester vs. Diester) and Stereochemistry (cis vs. trans).

CPDA_Pathways Start_Cis cis-1,2-CPDA (Meso) Anhydride cis-Anhydride (Cyclic) Start_Cis->Anhydride Heat / Ac2O (Dehydration) Di_Cis cis-Dimethyl Ester Start_Cis->Di_Cis EDC / DMAP / MeOH (Mild Conditions) Di_Trans trans-Dimethyl Ester (Thermodynamic Product) Start_Cis->Di_Trans MeOH / H2SO4 Reflux (Isomerization) Start_Trans trans-1,2-CPDA (Racemic) Start_Trans->Di_Trans MeOH / H2SO4 Reflux Mono_Cis cis-Monomethyl Ester Anhydride->Mono_Cis MeOH / Base (Ring Opening) Mono_Cis->Di_Cis Diazomethane or EDC/MeOH

Caption: Divergent synthesis pathways. Note that acidic reflux converts cis-starting material to trans-product, while anhydride formation locks the cis-configuration.

Protocol A: Synthesis of trans-Dimethyl 1,2-cyclopentanedicarboxylate

Objective: High-yield synthesis of the thermodynamically stable trans-diester. Mechanism: Acid-catalyzed Fisher esterification with concomitant isomerization.

Reagents & Equipment[1][2]
  • Substrate: 1,2-Cyclopentanedicarboxylic acid (cis, trans, or mixture).

  • Solvent/Reactant: Methanol (anhydrous, excess).

  • Catalyst: Sulfuric acid (conc.) or p-Toluenesulfonic acid (pTsOH).

  • Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl2).

Step-by-Step Methodology
  • Dissolution: In a 500 mL round-bottom flask, dissolve 50 g (0.316 mol) of CPDA in 250 mL of anhydrous methanol.

  • Catalyst Addition: Slowly add 2.5 mL of concentrated H2SO4 (or 3.0 g pTsOH) while stirring. Caution: Exothermic.

  • Reflux (Equilibration): Heat the mixture to reflux (65°C) for 12–16 hours.

    • Critical Insight: The extended reflux time is not just for esterification but to ensure complete isomerization of any cis-isomer to the trans-form.

  • Work-up:

    • Cool reaction to room temperature.[1]

    • Concentrate under reduced pressure (Rotavap) to remove ~80% of methanol.

    • Dilute residue with 200 mL Diethyl Ether or Ethyl Acetate.

    • Wash with Sat. NaHCO3 (2 x 100 mL) to remove unreacted acid.

    • Wash with Brine (100 mL), dry over MgSO4, and filter.

  • Purification: Distill the crude oil under vacuum.

    • Target:trans-Dimethyl ester boils at ~100–105°C at 10 mmHg (approximate).

Protocol B: Synthesis of cis-Monomethyl 1,2-cyclopentanedicarboxylate

Objective: Selective synthesis of the mono-ester with retention of cis-stereochemistry. Mechanism: Formation of the cyclic anhydride followed by nucleophilic ring opening.

Reagents
  • Substrate: cis-1,2-Cyclopentanedicarboxylic acid.

  • Dehydrating Agent: Acetic Anhydride.

  • Nucleophile: Dry Methanol.

  • Catalyst: Pyridine or DMAP (trace).[2]

Step-by-Step Methodology
  • Anhydride Formation:

    • Mix 20 g of cis-CPDA with 40 mL of acetic anhydride.

    • Heat to 100°C for 2 hours.

    • Remove excess acetic anhydride/acetic acid under high vacuum. The residue is cis-1,2-cyclopentanedicarboxylic anhydride (solid, MP ~35°C).

  • Ring Opening (Methanolysis):

    • Dissolve the crude anhydride in 100 mL of dry Toluene or DCM.

    • Add 1.1 equivalents of Methanol and 0.1 eq of DMAP.

    • Stir at Room Temperature for 4 hours. Do not heat, or you risk disproportionation to diester/diacid.

  • Work-up:

    • Wash with 1M HCl (to remove DMAP).

    • Extract with weak base (Sat. NaHCO3).[1] The mono-ester (acidic) will move to the aqueous layer.

    • Acidify the aqueous layer with HCl and extract back into Ethyl Acetate.

    • Evaporate to yield pure cis-monomethyl ester.

Protocol C: Mild Esterification (Retention of cis-Configuration)

Objective: Synthesis of cis-Dimethyl ester without isomerization. Mechanism: Steglich Esterification (DCC/EDC coupling).

Reagents
  • Substrate: cis-1,2-Cyclopentanedicarboxylic acid.

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Catalyst: DMAP (4-Dimethylaminopyridine).

  • Solvent: Dichloromethane (DCM).[3]

Step-by-Step Methodology
  • Setup: Dissolve 10 g (63 mmol) of cis-CPDA in 150 mL DCM. Cool to 0°C.

  • Addition: Add 2.2 equivalents of Methanol (5.6 mL) and 0.2 eq of DMAP.

  • Coupling: Add 2.4 equivalents of EDC·HCl in portions over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 18 hours.

  • Work-up:

    • Wash with 1M HCl (remove urea/amine byproducts).

    • Wash with Sat. NaHCO3.

    • Dry and concentrate.[1]

  • Result: This yields the cis-dimethyl ester.[4] Note that this isomer is sterically congested; yields may be slightly lower than the trans route.

Data & Characterization

Physical Properties Comparison
Propertycis-1,2-CPDAtrans-1,2-CPDAcis-Anhydride
Melting Point 132–135 °C160–164 °C32–37 °C
Solubility (Water) HighModerateHydrolyzes
Thermodynamics Less Stable (Meso)More Stable (Racemic)N/A
Major Reaction Forms AnhydrideForms DiesterRing Opening
NMR Validation (1H NMR in CDCl3)
  • Symmetry: Both cis (meso) and trans (C2 symmetric) diesters show simplified spectra due to symmetry.

  • Methine Protons (CH-COOMe):

    • cis-isomer: Typically appears slightly downfield due to the proximity of the two carbonyls (anisotropic effect) compared to the trans-isomer.

    • Coupling Constants: The coupling constant between the two methine protons is the definitive check. cis coupling (

      
      ) is generally larger (6-9 Hz) than trans coupling (
      
      
      
      ) in 5-membered rings, though this can vary with conformation.

Troubleshooting & Optimization

Workflow: Purity Check

The following diagram outlines the decision process for purifying the crude ester product.

Purification_Logic Crude Crude Reaction Mixture Check_GC Analyze via GC-MS / TLC Crude->Check_GC Decision Is Anhydride Present? Check_GC->Decision Yes_Anhydride Hydrolyze (Aq. NaHCO3 wash) Then re-esterify Decision->Yes_Anhydride Yes (cis-route side product) No_Anhydride Proceed to Distillation Decision->No_Anhydride No Distill Vacuum Distillation (Remove polymers/tars) Yes_Anhydride->Distill No_Anhydride->Distill

Caption: Purification logic flow. Anhydride contamination is common in cis-ester synthesis and must be hydrolyzed before distillation.

Common Pitfalls
  • Incomplete Isomerization: If the goal is the trans-ester but the reaction time is too short, you will obtain a mixture of cis and trans. Solution: Extend reflux time with H2SO4; the cis form will eventually convert.

  • Water Contamination: Fisher esterification is an equilibrium. Solution: Use a Dean-Stark trap (if using a higher boiling alcohol) or 3Å molecular sieves to remove water and drive the reaction to completion.

  • Anhydride Formation: In the cis-route, if the temperature gets too high during workup, the mono-ester can cyclize back to the anhydride. Solution: Keep workup temperatures below 40°C.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • NIST Chemistry WebBook. 1,2-Cyclopentanedicarboxylic acid, trans-. [Link]

  • Organic Syntheses. cis-Bicyclo[3.3.0]octane-3,7-diones. Org. Synth. 1986, 64, 27. (Demonstrates the handling of cis-diesters and cyclization). [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. 1978, 17, 522-524.[5] (Foundational paper for EDC/DMAP coupling). [Link]

Sources

Application Note: Strategic Amidation of 1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Stereochemical Gate

1,2-Cyclopentanedicarboxylic acid (CPDA) is a high-value scaffold in medicinal chemistry, offering a rigid, non-aromatic linker that restricts conformational freedom in peptidomimetics and drug conjugates. However, its utility is governed by a strict stereochemical dichotomy:

  • The cis-isomer is chemically privileged to form a cyclic anhydride, enabling rapid, regioselective mono-amidation.

  • The trans-isomer is sterically precluded from anhydride formation.[1] Forcing dehydration conditions on the trans-isomer typically results in isomerization to the cis-anhydride or oligomerization.[1]

Therefore, the choice of amidation protocol must be dictated by the starting stereochemistry and the desired preservation of that geometry.

Decision Matrix: Pathway Selection

The following logic flow illustrates the critical decision points in CPDA amidation.

CPDA_Amidation Start Starting Material: 1,2-CPDA IsomerCheck Check Stereochemistry Start->IsomerCheck CisPath Cis-Isomer IsomerCheck->CisPath TransPath Trans-Isomer IsomerCheck->TransPath Anhydride Formation of Cyclic Anhydride (Ac2O or Heat) CisPath->Anhydride Preferred Route TransPath->Anhydride Isomerization Risk! DirectCoupling Direct Coupling (HATU/EDC) *Avoid Heat* TransPath->DirectCoupling Preserves Trans-Geometry MonoAmide Nucleophilic Ring Opening (Mono-Amide Formation) Anhydride->MonoAmide Amine (1 eq), Low Temp BisAmide Bis-Amide Formation DirectCoupling->BisAmide ImideTrap WARNING: Imide Formation (Thermal Cyclization) MonoAmide->ImideTrap Heat / Excess Acid

Figure 1: Stereochemical decision tree for 1,2-CPDA amidation. Note the "Imide Trap" inherent to the cis-pathway.[1]

Protocol A: The Anhydride Gateway (cis-Specific)

Objective: Synthesis of cis-2-carbamoylcyclopentanecarboxylic acid (Mono-amide) or cis-1,2-cyclopentanedicarboximide.

Mechanism & Rationale

The cis-1,2-dicarboxylic acid groups are positioned to dehydrate into a 5,5-fused bicyclic anhydride. This intermediate is highly electrophilic.[1][2] Reaction with a nucleophile (amine) opens the ring to yield the mono-amide-mono-acid.[1]

  • Critical Control Point: If the resulting mono-amide is heated, it will re-cyclize to the thermodynamic sink: the imide .[1] To isolate the amide-acid, temperature control is paramount.

Step-by-Step Methodology
Step 1: Activation (Anhydride Formation)[1]
  • Reagents: cis-1,2-CPDA (1.0 eq), Acetic Anhydride (excess, solvent).

  • Procedure: Suspend cis-CPDA in acetic anhydride (3 mL per gram of acid). Heat to reflux (140°C) for 1–2 hours. The solution will clear as the anhydride forms.[1]

  • Workup: Concentrate in vacuo to remove acetic acid and excess acetic anhydride. The residue is cis-1,2-cyclopentanedicarboxylic anhydride (often a low-melting solid or oil).

    • Validation: IR shows characteristic anhydride doublet (approx. 1780 and 1850 cm⁻¹).[1]

Step 2: Nucleophilic Opening (Mono-Amidation)[1]
  • Reagents: Crude Anhydride (1.0 eq), Primary Amine (0.95 eq), THF or DCM (anhydrous).

  • Procedure:

    • Dissolve anhydride in THF (0.5 M).

    • Cool to 0°C (ice bath). Note: Cooling suppresses the competing formation of bis-amides or imides.

    • Add amine dropwise.[1][3] A precipitate (the amide-acid) often forms immediately.[1]

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup:

    • If precipitate forms: Filter and wash with cold ether.[1]

    • If soluble: Acidify with 1M HCl to pH 2, extract with EtOAc.

  • Yield: Typically 85–95%.[1]

Troubleshooting: The Imide Trap

If your product mass corresponds to [M-18] relative to the expected mono-amide, you have formed the imide.[1]

ObservationDiagnosisCorrective Action
Product is neutral (insoluble in NaHCO3) Imide formationLower reaction temperature; avoid heating during workup.
IR shows split carbonyls (1700/1770 cm⁻¹) Imide formationStop reaction earlier; ensure amine is not in large excess.[1]
Product is water-soluble Salt formationThe amine may have formed a salt with the carboxylic acid.[1] Acidify to pH 2 to liberate the free acid.[1]

Protocol B: Direct Coupling (trans-Specific)

Objective: Synthesis of trans-diamides or trans-mono-amides without isomerization.

Mechanism & Rationale

Because the trans-diacid cannot form an intramolecular anhydride without isomerizing, standard peptide coupling reagents must be used.[1] HATU is preferred over EDC/NHS for difficult amines, as it minimizes racemization, though 1,2-CPDA is generally configurationally stable at the alpha-carbons under mild basic conditions.

Step-by-Step Methodology
  • Reagents: trans-1,2-CPDA (1.0 eq), HATU (1.1 eq per amide bond), DIPEA (3.0 eq), Amine (1.1 eq per amide bond), DMF.

  • Procedure:

    • Dissolve trans-CPDA and DIPEA in DMF (0.2 M).

    • Add HATU at 0°C. Stir for 15 mins to form the activated ester.

    • Add the Amine.[1][2][4][5][6][7]

    • Stir at RT for 12–16 hours.[1]

  • Workup:

    • Dilute with EtOAc.[1] Wash aggressively with sat.[1] LiCl (to remove DMF), 1M HCl, sat. NaHCO3, and Brine.

    • Dry over Na2SO4 and concentrate.[1]

Note on Regioselectivity: Achieving mono-amidation on the trans-isomer is statistically difficult (often yields a mix of starting material, mono-, and bis-amide). If mono-amidation is required, use a stoichiometric deficit of the activating agent (0.9 eq HATU) and purify via reverse-phase chromatography.

Advanced Application: Desymmetrization

For chiral drug synthesis, the cis-anhydride (which is meso) can be opened enantioselectively to yield a chiral mono-ester or mono-amide.

  • Reagent: Cinchona alkaloid catalysts (e.g., Quinidine) or Lipase CAL-B.

  • Protocol Insight: Reaction of the meso-anhydride with methanol in the presence of quinidine at -55°C yields the hemi-ester with high enantiomeric excess (ee >90%). This hemi-ester can then be amidated at the remaining acid using Protocol B (Direct Coupling).[1]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific spectral markers:

Featurecis-Anhydridecis-Mono-Amidecis-Imide
1H NMR Symmetry Symmetric (fewer signals)Asymmetric (distinct signals for C1/C2 protons)Symmetric
IR Carbonyls ~1780, 1850 cm⁻¹~1650 (Amide), ~1710 (Acid)~1700, 1770 cm⁻¹
Solubility Soluble in organic solventsSoluble in aq. NaHCO3Insoluble in aq.[1] NaHCO3

References

  • Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

    • Source:

  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives.Organic Chemistry Frontiers (RSC).

    • Source:

  • Evaluation of cyclopentane-1,2-dione as a potential bio-isostere.PMC - NIH.

    • Source:

  • Enzymatic Desymmetrisation of Prochiral meso-1,2-diamines.University of Ferrara (IRIS).

    • Source:

  • Preparation method of 1,2-cyclopentane dicarboximide.

    • Source:

Sources

polymerization of 1,2-Cyclopentanedicarboxylic acid with diols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Polyesters via Polycondensation of 1,2-Cyclopentanedicarboxylic Acid (CPDA)

Executive Summary

This guide details the polymerization of 1,2-cyclopentanedicarboxylic acid (1,2-CPDA) with aliphatic diols (e.g., 1,4-butanediol, ethylene glycol). Unlike its linear analogs (adipic acid) or isomeric counterparts (1,3- or 1,4-cyclohexanedicarboxylic acid), 1,2-CPDA presents unique synthetic challenges due to the high propensity of its cis-isomer to form stable cyclic anhydrides. This protocol addresses the "Anhydride Trap" —a competitive intramolecular cyclization that inhibits chain growth—and provides a robust melt-polycondensation workflow to favor intermolecular polyesterification.

Strategic Rationale & Mechanism

The incorporation of the five-membered cyclopentane ring into the polymer backbone restricts segmental rotation, typically enhancing the glass transition temperature (


) and hydrolytic stability compared to linear aliphatic polyesters.

The "Anhydride Trap" (Critical Mechanistic Insight): In 1,2-CPDA, the carboxyl groups are vicinal. The cis-isomer is sterically primed to dehydrate into 1,2-cyclopentanedicarboxylic anhydride at temperatures as low as 160°C. If the reaction conditions favor this intramolecular cyclization over intermolecular esterification with the diol, stoichiometry is lost, and molecular weight growth stalls.

Strategic Solution:

  • Excess Diol: Use a higher molar excess of diol (2.0–2.2 eq) to rapidly ring-open any formed anhydride.

  • Catalyst Selection: Titanium(IV) alkoxides are preferred for their dual activity in esterification and transesterification.

  • Stepwise Vacuum: Gradual pressure reduction is critical to prevent the sublimation of the volatile anhydride before it reacts.

Mechanism Diagram

The following diagram illustrates the competition between the desired polymerization and the side-reaction (anhydride formation).

ReactionPathway cluster_trap The Anhydride Trap CPDA 1,2-CPDA (cis/trans mixture) Anhydride Cyclic Anhydride (Side Product/Intermediate) CPDA->Anhydride Heat (-H2O) Intramolecular Monoester Hydroxy-terminated Monoester CPDA->Monoester + Diol Intermolecular Anhydride->Monoester + Diol Ring Opening Diol Diol (Excess) Oligomer Oligomer (Low MW) Monoester->Oligomer Condensation -H2O Polymer Polyester (High MW) Oligomer->Polymer Polycondensation Vacuum, -Diol

Figure 1: Reaction pathway showing the competitive anhydride formation. The protocol is designed to force the equilibrium through the "Ring Opening" path.

Experimental Protocol

Safety Note: Titanium catalysts are moisture-sensitive. 1,2-CPDA can be an irritant. Perform all reactions in a fume hood.

Materials
ComponentSpecificationRole
Monomer A 1,2-Cyclopentanedicarboxylic acid (or anhydride)Core structural unit
Monomer B 1,4-Butanediol (BDO) or 1,6-HexanediolFlexible spacer; use 2.2 molar eq.
Catalyst Titanium(IV) butoxide (TBT) or Ti(OiPr)4300–500 ppm relative to acid
Stabilizer Irganox 1010 (Optional)Antioxidant (0.1 wt%)
Equipment Setup
  • Reactor: 250 mL three-neck round-bottom flask.

  • Agitation: Mechanical overhead stirrer (stainless steel, anchor blade) – Magnetic stirring is insufficient for high viscosity.

  • Distillation: Dean-Stark trap (Stage 1) replaced by a vacuum line/cold trap (Stage 2).

  • Atmosphere: Nitrogen (

    
    ) inlet/outlet.
    
Step-by-Step Workflow

Stage 1: Esterification / Ring Opening (Ambient Pressure)

  • Charge: Load 1,2-CPDA (0.1 mol) and Diol (0.22 mol) into the reactor.

  • Purge: Cycle vacuum/Nitrogen 3 times to remove oxygen.

  • Melt: Heat to 160°C under continuous

    
     flow. Stir at 150 rpm.
    
    • Note: If using the anhydride, the reaction is exothermic. If using the acid, water evolution begins.

  • Catalyst: Once the melt is clear (approx. 30 mins), inject TBT catalyst (300 ppm).

  • Ramp: Increase temperature to 190°C over 1 hour. Monitor distillate (water/methanol) collection.

    • Checkpoint: The reaction mixture should be clear. If sublimation of white crystals (anhydride) is observed on the cool parts of the flask, increase reflux or wash down with excess diol.

Stage 2: Polycondensation (Vacuum)

  • Temperature: Increase reactor temperature to 210–220°C .

  • Vacuum Ramp (Critical): Do not apply full vacuum immediately.

    • T=0 min: 800 mbar

    • T=20 min: 400 mbar

    • T=40 min: 100 mbar

    • T=60 min: <1 mbar (High Vacuum)

  • Reaction: Maintain <1 mbar at 220°C for 2–4 hours.

  • Torque Monitoring: Stop reaction when torque on the stirrer stabilizes or reaches the limit of the motor (indicating high viscosity).

  • Discharge: Break vacuum with

    
    . Pour the hot polymer onto a Teflon sheet or into liquid nitrogen for quenching.
    
Process Workflow Diagram

ProtocolFlow Start Start: Charge Reactants (CPDA + Excess Diol) N2Purge N2 Purge & Melt 160°C Start->N2Purge CatAdd Add Catalyst (Ti(OBu)4) N2Purge->CatAdd Esterification Esterification 190°C, 2 hrs (-H2O) CatAdd->Esterification VacRamp Gradual Vacuum Ramp 800 -> 1 mbar (Prevent Sublimation) Esterification->VacRamp Polycon Polycondensation 220°C, <1 mbar (-Excess Diol) VacRamp->Polycon Stop Discharge & Quench Polycon->Stop

Figure 2: Operational workflow for the synthesis of poly(alkylene 1,2-cyclopentanedicarboxylate).

Characterization & Expected Properties

Data Summary Table
PropertyMethodExpected Range (Typical)Notes
Molecular Weight (

)
GPC (CHCl3 or HFIP)10,000 – 25,000 g/mol Lower than linear analogs due to steric hindrance.
Dispersity (

)
GPC1.8 – 2.2Typical for step-growth polymerization.
Glass Transition (

)
DSC (10°C/min)-10°C to 30°CDepends on diol length; higher than adipate polyesters.
Melting Point (

)
DSCAmorphous or Broad1,2-substitution disrupts crystal packing compared to 1,4-isomers.
Structure 1H NMR

2.8-3.0 ppm (methine)
Verify cis/trans ratio and end-group analysis.
NMR Analysis Guide
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       4.1 ppm: Triplet, 
      
      
      
      (Ester linkage).
    • 
       3.6 ppm: Triplet, 
      
      
      
      (End group).
    • 
       2.9 ppm: Multiplet, Cyclopentane methine protons (
      
      
      
      to carbonyl).
  • Calculation:

    
     can be estimated by the integration ratio of the ester backbone signal (4.1 ppm) to the hydroxymethyl end group signal (3.6 ppm).
    

Troubleshooting

IssueProbable CauseCorrective Action
White crystals in condenser Sublimation of AnhydrideReduce

flow rate; wash condenser with diol; apply vacuum more slowly.
Low Molecular Weight Stoichiometric imbalanceEnsure strictly <1 mbar vacuum in Stage 2 to remove all excess diol.
Yellow/Brown Color Oxidation / Thermal degradationEnsure rigorous

purge; add antioxidant (Irganox); reduce max temp to 210°C.
Opaque/Hazy Polymer Crystallization or Phase Separation1,2-CPDA polymers are often slow to crystallize. Anneal at

if crystallinity is desired.

References

  • Synthesis and Properties of Polyesters from Cycloaliphatic Diacids

    • Context: While specific 1,2-CPDA papers are rare, the chemistry parallels that of 1,3-cyclopentane and 1,4-cyclohexane deriv
    • Berti, C., et al. (2010). "Bio-based polyesters: Synthesis and properties of poly(propylene 1,4-cyclohexanedicarboxylate) and poly(butylene 1,4-cyclohexanedicarboxylate)." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Cyclopentane-based Polyesters (Comparative)

    • Context: Describes the synthesis of homologous cyclopentane polyesters, establishing the baseline for thermal properties.
    • Yoon, W. J., et al. (2007).[1] "Copolyesters Based on Poly(butylene terephthalate)s Containing Cyclohexyl and Cyclopentyl Ring: Effect of Molecular Structure on Thermal and Crystallization Behavior." Macromolecules, 40(12), 4226–4234. Link

  • Catalysis in Polyesterification

    • Context: Standard protocols for Titanium-catalyzed melt polycondens
    • Pang, K., et al. (2006). "Review of biodegradable polymeric materials based on poly(butylene succinate)." Polymer, 47(10), 3427-3438. Link

  • Anhydride Formation in 1,2-Diacids

    • Context: Mechanistic background on the dehydration of cis-1,2-cycloalkane dicarboxylic acids.
    • Eberson, L., & Landstrom, L. (1972). "Studies on the cyclic anhydrides of some 1,2-cycloalkanedicarboxylic acids." Acta Chemica Scandinavica. Link

Sources

High-Performance Aliphatic Polyester Synthesis Utilizing 1,2-Cyclopentanedicarboxylic Acid (1,2-CPDA)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: Why 1,2-CPDA?

In the landscape of biodegradable and bio-based polymers, 1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) occupies a critical niche between flexible linear aliphatic acids (like adipic acid) and rigid aromatics (like terephthalic acid).

While linear polyesters often suffer from low glass transition temperatures (


) leading to poor mechanical integrity at room temperature, the incorporation of the cyclopentane ring into the polymer backbone introduces conformational rigidity  without sacrificing the biodegradability associated with aliphatic esters.

Key Performance Indicators (KPIs) for 1,2-CPDA Polyesters:

  • Thermal Enhancement: Significant elevation of

    
     compared to poly(butylene adipate) due to restricted bond rotation in the cycloaliphatic ring.
    
  • Hydrolytic Stability: The steric hindrance of the 1,2-substitution pattern retards hydrolytic degradation relative to linear analogs, making it ideal for controlled-release drug delivery systems.

  • Optical Clarity: Disruption of perfect crystallinity often yields amorphous or semi-crystalline polymers with high transparency.

Critical Chemical Behavior: The "Anhydride Gateway"

Before attempting synthesis, researchers must understand the unique stereochemistry of 1,2-CPDA. Unlike its 1,3- or 1,4- counterparts, 1,2-CPDA possesses vicinal carboxylic acid groups.

The Isomerization Trap

1,2-CPDA exists as cis and trans isomers.

  • Cis-isomer: Readily dehydrates to form 1,2-cyclopentanedicarboxylic anhydride upon heating (>160°C).

  • Trans-isomer: Thermally stable at lower temperatures but will isomerize to the cis form at high temperatures (>200°C) and subsequently dehydrate.[1]

Expert Insight: Do not fight the anhydride formation. In melt polycondensation, the formation of the anhydride is often the kinetically favored first step. Successful protocols utilize this by driving the reaction through an Anhydride Ring-Opening Polymerization (AROP) mechanism initiated by the diol, rather than a standard direct esterification.

Mechanistic Pathway

The following DOT diagram illustrates the critical pathway where thermal isomerization feeds into the polymerization cycle.

CPDA_Polymerization_Mechanism cluster_inputs Reactants cluster_process Thermal Processing Trans_Acid Trans-1,2-CPDA Isom Thermal Isomerization (>200°C) Trans_Acid->Isom Heat Cis_Acid Cis-1,2-CPDA Anhydride Cyclic Anhydride Formation Cis_Acid->Anhydride -H2O (Dehydration) Diol Diol (e.g., 1,4-BDO) ROP Ring Opening by Diol Diol->ROP Isom->Cis_Acid Anhydride->ROP + Diol Polymer Polyester Chain Growth ROP->Polymer Polycondensation (-Diol/Vacuum)

Figure 1: The "Anhydride Gateway" mechanism. Note that high-temperature processing converts the trans-isomer to the cis-form, which cyclizes. The polymer chain grows via the opening of this ring.

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol describes the synthesis of Poly(butylene 1,2-cyclopentanedicarboxylate) . It is adaptable for other diols (ethylene glycol, 1,6-hexanediol).

Materials & Equipment
  • Monomer A: 1,2-Cyclopentanedicarboxylic acid (or anhydride).[2][3][4] Note: If using the acid, ensure it is dry.

  • Monomer B: 1,4-Butanediol (BDO). Molar excess required.[5]

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Tin(II) 2-ethylhexanoate (
    
    
    
    ).[6]
  • Equipment: 3-neck round bottom flask, mechanical stirrer (high torque), nitrogen inlet, vacuum pump (<1 mbar), oil bath.

Step-by-Step Methodology
Phase 1: Esterification / Ring Opening (Atmospheric Pressure)
  • Charge: Add 1,2-CPDA (1.0 eq) and 1,4-Butanediol (1.2 to 1.5 eq) to the reactor.

    • Why Excess Diol? To compensate for volatility and ensure hydroxyl-terminated oligomers.

  • Inerting: Purge with

    
     x3 to remove oxygen. Critical to prevent color formation.
    
  • Heating: Ramp temperature to 160–180°C .

    • Observation: If using the acid, water will evolve.[7] If using anhydride, the mixture will homogenize as the ring opens.

  • Catalyst Addition: Once the melt is clear, add catalyst (0.1 wt% relative to acid).

  • Reaction: Hold at 180°C for 2–4 hours under continuous

    
     flow. Monitor the distillation of water/methanol.
    
    • Endpoint: Distillation ceases; temperature at the still head drops.

Phase 2: Polycondensation (High Vacuum)
  • Ramp: Increase temperature to 210–230°C .

    • Warning: Do not exceed 240°C to minimize thermal degradation.

  • Vacuum Application: Gradually reduce pressure over 30 minutes to prevent bumping. Target final pressure: < 0.5 mbar .

  • Reaction: Maintain high vacuum and temperature for 3–5 hours.

    • Mechanism:[1][5][7][8] Transesterification occurs; excess diol is removed, driving chain growth (Le Chatelier’s principle).

  • Torque Monitoring: Stop reaction when the stirrer torque reaches a plateau (indicating maximum molecular weight).

  • Termination: Break vacuum with

    
    , discharge the polymer melt into ice water or onto a Teflon sheet.
    

Characterization & Validation

Standard QC Table
TechniqueParameterTarget Outcome
1H-NMR StructureConfirm ester linkage (

4.1 ppm). Verify cis/trans ratio in backbone.
DSC Thermal

should be > -40°C (higher than linear analogs).

depends on stereoregularity.
GPC Mol.[3] Weight

Da for mechanical viability. PDI < 2.[6]5.
TGA Stability

(5% weight loss) should be > 300°C.
1H-NMR Interpretation Guide
  • Methine Protons (Ring): Look for signals at 2.8–3.0 ppm. The splitting pattern distinguishes cis (narrower multiplets) from trans.

  • End Groups: Small triplets at 3.6 ppm indicate

    
     end groups. Use integration ratio of End-Group vs. Backbone to calculate 
    
    
    
    (NMR).

Troubleshooting: The Self-Validating System

A robust protocol must account for failure modes. Use this logic tree to diagnose synthesis issues.

Troubleshooting_Logic Problem Problem Detected LowMW Low Molecular Weight (Brittle Polymer) Problem->LowMW Discolor Yellow/Brown Color Problem->Discolor Sublimation White Crystals in Condenser Problem->Sublimation Stoich Stoichiometry Imbalance (Loss of Diol) LowMW->Stoich Oxidation O2 Leak / High Temp Discolor->Oxidation AnhydrideLoss Anhydride Sublimation Sublimation->AnhydrideLoss Sol_Stoich Action: Increase Diol Excess or Improve Column Efficiency Stoich->Sol_Stoich Sol_Ox Action: Check N2 Line Add Antioxidant (Irganox) Oxidation->Sol_Ox AnhydrideLoss->Stoich Causes Sol_Trap Action: Install Heated Reflux Column during Phase 1 AnhydrideLoss->Sol_Trap

Figure 2: Troubleshooting logic for 1,2-CPDA polyester synthesis.

Specific Issue: Anhydride Sublimation

Because 1,2-cyclopentanedicarboxylic anhydride is volatile, it may sublime out of the reactor before reacting with the diol.

  • Symptom: White crystals clogging the vacuum trap; polymer fails to build viscosity.

  • Fix: Use a packed reflux column heated to 100°C during the Esterification Phase. This keeps the diol and anhydride in the reactor while allowing water vapor to escape.

References

  • ChemBK. (2024). Cyclopentane-1,2-dicarboxylic Acid Anhydride: Chemical Properties and Safety. Retrieved from [Link][2]

  • Papageorgiou, G. Z., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI Polymers. (Contextual grounding for aliphatic polyester protocols). Retrieved from [Link][2][9]

  • Berti, C., et al. (2010). Bio-based polyesters: Synthesis and properties. In Biopolymers: New Materials for Sustainable Films and Coatings.[3][10] (General reference for melt polycondensation of cycloaliphatic acids).

  • StackExchange Chemistry. (2020). Mechanism of Anhydride Formation from Cis/Trans Dicarboxylic Acids. (Mechanistic verification of cis-trans isomerization). Retrieved from [Link]

Sources

Application Note: Synthesis of Metal-Organic Frameworks using 1,2-Cyclopentanedicarboxylic Acid (1,2-H₂cpdc)

[1][2]

Executive Summary

This guide details the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing 1,2-cyclopentanedicarboxylic acid (1,2-H₂cpdc) .[1][2] Unlike rigid aromatic linkers (e.g., terephthalic acid), 1,2-H₂cpdc introduces alicyclic flexibility and stereochemical complexity (cis/trans isomerism) into the framework.[1][2]

These protocols are designed for researchers targeting:

  • Chiral Separations: Utilizing the trans-isomer’s inherent chirality.[1][2]

  • Bio-MOFs: Leveraging the biocompatibility of the alicyclic backbone for drug delivery systems (DDS).[2]

  • Radio-waste Remediation: Exploiting the unique chelation modes of 1,2-H₂cpdc with actinides (Uranyl ions).[1][2]

Ligand Chemistry & Pre-Synthesis Considerations

Before initiating synthesis, the stereochemistry of the starting material must be verified.[1][2] The coordination geometry of the final MOF is strictly dictated by the isomer used.[1][2]

Isomerism and Coordination Modes

The 1,2-H₂cpdc ligand exists in two primary diastereomeric forms.[1][2] You must select the isomer based on your structural target:

IsomerChiralityCoordination TendencyApplication
cis-1,2-H₂cpdc Meso (Achiral)Chelating: Favors forming discrete clusters or 1D chains due to the proximity of carboxylates (

dihedral angle).[1][2]
Biocompatible carriers, discrete complexes.[1][2]
trans-1,2-H₂cpdc Chiral (

symmetry)
Bridging: Carboxylates face opposite directions, favoring extended 2D/3D networks.[1][2] Available as racemic mixture or resolved

.[2]
Chiral separation, enantioselective catalysis.[1][2]
Solubility Profile
  • Water: Moderate solubility (increases with heat).[2]

  • Alcohols (MeOH/EtOH): High solubility.[2]

  • DMF/DEF: High solubility (Standard solvothermal solvents).[2]

  • pKa:

    
     and 
    
    
    .[1][2] Synthesis pH should generally be maintained between 4.0–6.0 to ensure deprotonation without forming metal hydroxides.[1][2]

Workflow Visualization

The following diagram outlines the decision matrix for synthesizing 1,2-H₂cpdc frameworks based on the metal node and desired topology.

MOF_Synthesis_WorkflowStartSelect 1,2-H2cpdc IsomerCiscis-Isomer(Chelating)Start->CisTranstrans-Isomer(Bridging/Chiral)Start->TransMetal_ZnZn(II) / Ca(II)(Biocompatible)Cis->Metal_ZnTrans->Metal_ZnMetal_UUranyl (UO2)(Radio-capture)Trans->Metal_UMethod_SolvoSolvothermal(DMF/EtOH, 100-120°C)Metal_Zn->Method_SolvoMethod_HydroHydrothermal(H2O, 140-160°C)Metal_U->Method_HydroResult_BioBio-MOF / Drug Carrier(Porosity + Safety)Method_Solvo->Result_BioDrug LoadingResult_Struct2D/3D Topological Nets(Chiral Frameworks)Method_Hydro->Result_StructTopology Study

Caption: Decision tree for 1,2-CPDC MOF synthesis. Red/Green nodes indicate isomer choice; Blue/Yellow indicate metal node selection.[2]

Experimental Protocols

Protocol A: Synthesis of Biocompatible Zn-CPDC Bio-MOFs

Target Audience: Drug Delivery / Formulation Scientists Mechanism: Zn(II) is utilized for its low toxicity.[2] The flexible CPDC ligand creates "breathing" pores suitable for drug encapsulation.[1][2]

Materials:

  • Zinc Nitrate Hexahydrate (

    
    )[2]
    
  • cis-1,2-Cyclopentanedicarboxylic acid[1][2][3][4][5]

  • 4,4'-Bipyridine (bpy) – Acts as a pillar to expand pore size.[1][2]

  • Solvent: DMF / Ethanol /

    
     (1:1:1 v/v)[2]
    

Step-by-Step Procedure:

  • Precursor Dissolution: Dissolve 1.0 mmol of cis-1,2-H₂cpdc and 0.5 mmol of 4,4'-bipyridine in 10 mL of solvent mixture. Stir until clear.

  • Metal Addition: Add 1.0 mmol of

    
     to the solution.
    
  • Solvothermal Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Heating Profile:

    • Ramp: 2°C/min to 110°C .[1][2]

    • Dwell: 72 hours .

    • Cool: 0.5°C/min to Room Temperature (Slow cooling is critical for crystal quality).[2]

  • Washing: Filter the colorless block crystals. Wash

    
     with DMF, then 
    
    
    with Ethanol to remove unreacted ligand.[1][2]
  • Activation: Soak crystals in Ethanol for 24 hours (refreshing solvent every 6 hours), then dry under vacuum at 80°C for 12 hours.

Validation:

  • PXRD: Check for low-angle peaks (

    
    ) indicating large d-spacing (porosity).[2]
    
  • Stability: This framework is stable in aqueous buffers (pH 7.4), making it suitable for drug release studies.[2]

Protocol B: Hydrothermal Synthesis of Uranyl-CPDC Frameworks

Target Audience: Structural Chemists / Nuclear Waste Remediation Mechanism: Uranyl (

212

Materials:

  • Uranyl Nitrate Hexahydrate (

    
    )[2]
    
  • trans-1,2-Cyclopentanedicarboxylic acid (racemic or enantiopure)[1][2]

  • Tetraphenylphosphonium Bromide (

    
    ) – Structure Directing Agent (SDA)[2]
    
  • 1M NaOH (for pH adjustment)[2]

Step-by-Step Procedure:

  • Stoichiometry: Mix

    
     (0.07 mmol), trans-1,2-H₂cpdc (0.10 mmol), and 
    
    
    (0.10 mmol).
  • Solvent System: Add 0.5 mL demineralized water and 0.2 mL DMF.

  • pH Adjustment: Adjust pH to approximately 4.5 using dilute NaOH. (Caution: High pH precipitates Uranyl Hydroxide).[2]

  • Hydrothermal Synthesis: Seal in a heavy-walled glass pressure vessel or Teflon autoclave.

  • Heating: Heat to 140°C for 24 hours .

  • Isolation: Yellow fluorescent crystals will form.[1][2] Wash with water and air dry.[1][2]

Key Structural Feature: The bulky


2

Characterization & Critical Quality Attributes (CQA)

For regulatory or publication purposes, the following data attributes are required:

AttributeTechniqueAcceptance Criteria / Observation
Phase Purity PXRD (Powder X-Ray Diffraction)No peaks corresponding to ZnO or free ligand.[1][2]
Thermal Stability TGA (Thermogravimetric Analysis)CPDC frameworks typically degrade >250°C. Weight loss <150°C indicates solvent loss.[2]
Isomer Confirmation Single Crystal XRD (SXRD)cis-isomer: Metal chelation (O-M-O angle < 90°).[2] trans-isomer: Metal bridging (M-L-M).
Porosity

Isotherm (77 K)
Type I (microporous) or Type IV (mesoporous) isotherm depending on "pillaring" ligands.[2]

Troubleshooting Guide

Problem: Amorphous Precipitate instead of Crystals.

  • Cause: Reaction rate too fast (instant nucleation).[2]

  • Solution: Lower the pH (add dilute

    
    ) to slow down deprotonation, or reduce temperature by 10-20°C.[1][2]
    

Problem: Low Porosity / Surface Area.

  • Cause: Pore collapse upon solvent removal or "dead" space filled by interpenetration.[1][2]

  • Solution: Use Supercritical

    
     drying (SCD) instead of thermal vacuum drying.[2] For Zn-CPDC systems, ensure the "pillar" (bipyridine) is present to prop open the layers.[1][2]
    

Problem: Mixed Isomers in Product.

  • Cause: Impure starting material.[1][2] Commercial 1,2-CPDC is often a mixture.

  • Solution: Recrystallize the ligand from water or acetic anhydride before MOF synthesis.[1][2] The cis-anhydride has a distinct melting point (74°C) vs the acid.[2]

References

  • General Zn-Carboxylate Frameworks

    • Synthesis and Structure of Zn(II) Complexes with Cyclobutane-1,1-Dicarboxylic Acid Anions. (2021).[2] ResearchGate.

    • Note: Protocol A is adapted from general zinc-alicyclic dicarboxylate methodologies described in this work.[1][2]

  • Uranyl-CPDC Coordination Polymers

    • Uranyl–Organic Coordination Polymers with trans-1,2-, trans-1,4-, and cis-1,4-Cyclohexanedicarboxylates.[1][2] (2018).[2][6] SciSpace/Inorganic Chemistry.

    • Relevance: Defines the specific hydrothermal conditions (140°C) and counter-ion effects for trans-1,2-CPDC.
  • Calcium-Based MOFs for Drug Delivery

    • Calcium-Based Metal-Organic Frameworks and Their Potential Applications. (2020).[2] Small / NIH.[1][2]

    • Relevance: Establishes the biocompatibility profile of Calcium dicarboxylates relevant to adapting CPDC for pharmaceutical use.
  • Isomer Properties

    • cis-Cyclopentane-1,2-dicarboxylic acid Properties.[1][2][3][4][5][7] PubChem.[1][2][4][5]

Application Note: 1,2-Cyclopentanedicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flexible Backbone" Advantage

1,2-Cyclopentanedicarboxylic acid (H₂cpdc) represents a critical bridge between rigid aromatic linkers (like phthalic acid) and highly flexible aliphatic chains (like adipic acid). In Crystal Engineering and Metal-Organic Framework (MOF) design, H₂cpdc is valued for its alicyclic ring puckering , which introduces a degree of conformational freedom that rigid ligands cannot offer.

This guide details the use of H₂cpdc as a ligand for constructing coordination polymers (CPs) and MOFs. It focuses on exploiting the stereochemistry (cis vs. trans) to control network topology and provides validated protocols for synthesizing Lanthanide (Ln) and Transition Metal (TM) complexes.

Ligand Profile & Stereochemical Control

Unlike planar aromatic ligands, H₂cpdc exists as two distinct diastereomers. Selecting the correct isomer is the single most important decision in your experimental design.

Isomer Characteristics[1]
Featurecis-1,2-Cyclopentanedicarboxylic Acidtrans-1,2-Cyclopentanedicarboxylic Acid
Symmetry Meso compound (achiral plane of symmetry)Chiral (

symmetry); exists as (

) and (

) enantiomers
Carboxylate Vector Syn-oriented (approx. 0°–60° torsion)Anti-oriented (approx. 120°–180° torsion)
Preferred Topology Discrete clusters (paddlewheels), Helical chains2D Layers, 3D Pillared Frameworks
Solubility High in water/alcoholsModerate in water; High in hot DMSO/DMF
CAS Number 1461-96-71461-97-8
Coordination Modes

The carboxylate groups can adopt various binding modes depending on the metal radius and deprotonation state.

  • Chelating ($ \kappa^2 $): Favored by the cis-isomer due to the proximity of carboxylates.

  • Bridging ($ \mu_2 - \eta^1:\eta^1 $): Favored by the trans-isomer, linking two metal centers to form extended chains.

Figure 1: Decision tree for topological outcomes based on H₂cpdc isomer selection.

Application Note: Lanthanide-Organic Frameworks (Ln-MOFs)[3][4]

Objective: Synthesize high-crystallinity Ln-cpdc frameworks for potential luminescence sensing (Eu³⁺/Tb³⁺). Mechanism: The "Antenna Effect." The H₂cpdc backbone absorbs UV light and transfers energy to the Ln³⁺ emissive state. The aliphatic ring minimizes non-radiative decay compared to flexible alkyl chains.

Protocol A: Hydrothermal Synthesis of [Ln₂(trans-cpdc)₃(H₂O)₄]·nH₂O

Reagents:

  • Lanthanide Nitrate Hexahydrate (

    
    ) (Ln = Eu, Tb, or Gd)
    
  • trans-1,2-Cyclopentanedicarboxylic acid[1][2]

  • NaOH (1M solution)

  • Deionized Water

Step-by-Step Methodology:

  • Stoichiometric Mixing: Dissolve 1.0 mmol of trans-H₂cpdc in 10 mL of deionized water. Why: Water is the ideal solvent for hydrothermal growth of carboxylates.

  • pH Adjustment (Critical Step): Slowly add 1M NaOH dropwise under stirring until pH reaches 6.0 – 6.5 . Causality: This generates the

    
     dianion. If pH < 5, the mono-protonated 
    
    
    
    dominates, leading to chain termination. If pH > 8, lanthanide hydroxides (
    
    
    ) precipitate immediately.
  • Metal Addition: Add 0.67 mmol of

    
     (2:3 Metal:Ligand ratio) dissolved in 5 mL water. Stir for 30 minutes. A white suspension will form.
    
  • Hydrothermal Treatment: Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave. Seal tightly.

    • Temperature: 160°C

    • Time: 72 hours

    • Cooling: Slow cool at 5°C/hour to room temperature.

    • Why: Slow cooling promotes the growth of X-ray quality single crystals by maintaining supersaturation near the metastable zone.

  • Isolation: Filter the block-shaped crystals, wash with water (3x) and ethanol (1x). Air dry.

Application Note: Transition Metal Magnetic Chains

Objective: Create 1D magnetic chains using Co(II) or Cu(II) with cis-H₂cpdc. Mechanism: The cis-isomer acts as a "bite" chelate, forcing metal centers into close proximity (syn-syn bridging), which enhances magnetic exchange interactions (ferro- or antiferromagnetic coupling).

Protocol B: Slow Diffusion Technique

Reagents:

  • Cobalt(II) Perchlorate Hexahydrate[3]

  • cis-1,2-Cyclopentanedicarboxylic acid

  • 4,4'-Bipyridine (Auxiliary linker to expand dimension)

  • Methanol / Water[4]

Step-by-Step Methodology:

  • Bottom Layer (Buffer): Dissolve 0.1 mmol cis-H₂cpdc and 0.2 mmol NaOH in 4 mL water. Place this dense solution at the bottom of a narrow test tube.

  • Middle Layer (Diffuser): Carefully layer 2 mL of a 1:1 Methanol/Water mixture over the bottom layer. Causality: This buffer zone prevents rapid precipitation, allowing slow mixing of reagents for high-quality crystal growth.

  • Top Layer (Metal Source): Dissolve 0.1 mmol

    
     and 0.1 mmol 4,4'-bipyridine in 4 mL Methanol. Layer this gently on top.
    
  • Crystallization: Seal the tube with Parafilm (poke 1 small hole for slow evaporation). Leave undisturbed for 2-3 weeks. Result: Pink/Red crystals of

    
     will form at the interface.
    

Characterization & Validation

To ensure the integrity of the synthesized complexes, the following validation steps are mandatory.

Infrared Spectroscopy (FT-IR)

The shift in carbonyl stretching frequencies confirms coordination.

Functional GroupFree Ligand (

)
Coordinated Complex (

)
Interpretation

(COOH)
1690 - 1710DisappearsFull deprotonation

N/A1540 - 1610Asymmetric stretch

N/A1380 - 1420Symmetric stretch

N/A> 200Monodentate binding

N/A< 150Chelating/Bridging
X-Ray Diffraction (XRD)
  • Powder XRD (PXRD): Compare experimental pattern with simulated pattern from single-crystal data to verify phase purity.

  • Single Crystal XRD: Required to determine the "bite angle" of the cpdc ligand.

    • cis-cpdc bite angle: Typically ~60-70° (Chelating).

    • trans-cpdc torsion: Typically ~180° (Bridging).

Figure 2: Standardized workflow for synthesis and validation of H₂cpdc complexes.

References

  • Isomer Stability & Chemistry

    • Allinger, N. L., et al. "Relative Stability of cis- and trans-Hydrindanones."[5] PMC, 2020. Link (Provides thermodynamic context for fused ring systems analogous to cpdc).

    • BenchChem. "trans-1,2-Cyclopentanedicarboxylic acid Properties." Link (Chemical property verification).

  • Coordination Modes (Analogous Systems)

    • Yusuf, H. "Anhydride formation in cis vs trans dicarboxylic acids." Chemistry Stack Exchange, 2020. Link (Mechanistic explanation of cis-chelating potential).

    • MDPI. "Synthesis, Structure and Magnetic Properties of Low-Dimensional Copper(II) trans-1,4-cyclohexanedicarboxylate." Crystals, 2024. Link (Paddlewheel structure analog).

  • Lanthanide Frameworks

    • RSC Publishing. "Luminescent multifunctional lanthanides-based metal–organic frameworks."[6][7][8] Chem. Soc. Rev., 2010. Link (Foundational text on Ln-MOF luminescence).

    • MDPI. "Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing."[7] Sensors, 2018.[9][10] Link (Application protocols).

  • Hydrothermal Protocols

    • RSC Publishing. "Hydrothermal synthesis and structural studies of novel 2-D lanthanide coordination polymers." New J. Chem., 2004. Link (Base protocol adapted for this guide).

Sources

Application Note: Protocol for Chiral Separation of 1,2-Cyclopentanedicarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Context

The separation of 1,2-cyclopentanedicarboxylic acid isomers is a foundational challenge in the synthesis of chiral building blocks for peptidomimetics and asymmetric catalysis. Before attempting separation, one must rigorously define the stereochemical landscape, as this molecule exhibits both diastereomerism and enantiomerism.

  • cis-1,2-Cyclopentanedicarboxylic acid: Possesses a plane of symmetry (

    
    ), rendering it a meso compound  (achiral).[1][2] It cannot be resolved into enantiomers.
    
  • trans-1,2-Cyclopentanedicarboxylic acid: Lacks a plane or center of symmetry, existing as a pair of enantiomers: (1R,2R) and (1S,2S) .[1]

This protocol focuses exclusively on the resolution of the trans-racemate into its constituent enantiomers.

We present two complementary workflows:

  • Preparative Resolution: A scalable classical resolution using chiral amines for gram-to-kilogram synthesis.

  • Analytical Control: A high-precision Chiral HPLC method for determining Enantiomeric Excess (% ee).

Stereochemical Landscape Visualization

The following diagram illustrates the relationship between the isomers and the resolution strategy.

Stereochemistry Racemate Crude 1,2-Cyclopentanedicarboxylic Acid Cis cis-Isomer (Meso) (Achiral, remove via crystallization) Racemate->Cis Fractional Crystallization (Water) Trans trans-Racemate (1R,2R) + (1S,2S) Racemate->Trans Isolation of Trans-isomer SaltForm Diastereomeric Salt Formation (+ Chiral Amine) Trans->SaltForm Add (S)-(-)-1-Phenylethylamine SolidSalt Precipitate: Salt A (Less Soluble Diastereomer) SaltForm->SolidSalt Crystallization Liquor Mother Liquor: Salt B (More Soluble Diastereomer) SaltForm->Liquor Filtration Enantiomer1 Pure (1R,2R)-Enantiomer SolidSalt->Enantiomer1 Acid Hydrolysis (HCl) Enantiomer2 Enriched (1S,2S)-Enantiomer Liquor->Enantiomer2 Acid Hydrolysis (HCl)

Figure 1: Stereochemical hierarchy and resolution workflow for 1,2-cyclopentanedicarboxylic acid.

Protocol A: Preparative Resolution via Diastereomeric Crystallization[4]

While chiral chromatography is excellent for analysis, classical resolution remains the most cost-effective method for generating multi-gram quantities of pure enantiomers. Historically, brucine was the standard resolving agent [1, 2]. However, due to brucine's high toxicity, (S)-(-)-1-Phenylethylamine is the modern preferred agent, offering comparable efficiency with a superior safety profile [3].

Materials
  • Substrate: trans-1,2-Cyclopentanedicarboxylic acid (Racemic).[1][3][4][5]

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (99%+ ee).[6]

  • Solvent: Absolute Ethanol (EtOH).[6]

  • Acid: 2M Hydrochloric Acid (HCl).[6][5]

Step-by-Step Methodology
  • Stoichiometric Calculation: Calculate the molar amount of the racemic acid. Use 1.0 molar equivalent of (S)-(-)-1-Phenylethylamine.

    • Note: While 0.5 equivalents (Pope-Peachey method) can be used to precipitate only one enantiomer, using 1.0 equivalent ensures both enantiomers are converted to salts, maximizing the solubility difference.

  • Salt Formation:

    • Dissolve 10.0 g of trans-1,2-cyclopentanedicarboxylic acid in 50 mL of boiling absolute ethanol.

    • In a separate vessel, dilute 7.6 g (1.0 eq) of (S)-(-)-1-Phenylethylamine in 20 mL of ethanol.

    • Slowly add the amine solution to the hot acid solution with vigorous stirring.

  • Crystallization (The Critical Step):

    • Allow the mixture to cool slowly to room temperature over 4-6 hours. Rapid cooling traps impurities.

    • Observation: The (1R,2R)-acid[3][7][8][9] • (S)-amine salt is typically less soluble and will crystallize first.[6][3]

    • Let stand overnight at 4°C to complete precipitation.

  • Isolation:

    • Filter the white crystals (Salt A). Wash with cold ethanol.

    • Mother Liquor: Save this! It contains the enriched (1S,2S)-acid salt.

  • Recrystallization (Purification):

    • Dissolve the wet cake (Salt A) in the minimum amount of boiling ethanol.

    • Cool and filter again. Repeat until the melting point is constant or chiral HPLC (Protocol B) shows >99% ee.[6][10]

  • Liberation of the Free Acid:

    • Suspend the purified salt in 30 mL of water.

    • Add 2M HCl dropwise until pH < 2.[6] The free dicarboxylic acid will precipitate (or can be extracted with ethyl acetate if solubility in water is high).

    • Filter/Evaporate to obtain pure (1R,2R)-1,2-cyclopentanedicarboxylic acid .

Protocol B: Analytical Chiral HPLC (Quality Control)

To validate the success of Protocol A, a robust analytical method is required. Direct separation of dicarboxylic acids on polysaccharide columns requires acidic mobile phases to suppress ionization and prevent peak tailing.

Method Parameters
ParameterCondition
Column Chiralpak AD-H or Chiralpak OD-H (Daicel) (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Carboxyl group absorption)
Injection Vol 10 µL (1 mg/mL in Mobile Phase)
Mechanistic Insight

The Trifluoroacetic Acid (TFA) additive is non-negotiable.[6] Without it, the carboxylic acid groups (


) will partially ionize on the silica support, leading to broad, tailing peaks and loss of resolution. The TFA ensures the analyte remains in the neutral, protonated form (

), which interacts optimally with the carbamate linkage of the chiral selector via hydrogen bonding [4].

Alternative Workflow: Chiral Gas Chromatography (GC)[3]

If HPLC is unavailable, Chiral GC is a viable alternative, though it requires derivatization.

  • Derivatization: Convert the diacid to its dimethyl ester using diazomethane or MeOH/H2SO4.

  • Column: Cyclodextrin-based capillary column (e.g., Chirasil-Dex CB).

  • Conditions: Isothermal at 140°C or ramped. The esterification removes the polarity of the acid groups, allowing for excellent resolution based on inclusion complex stability differences [5].

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Protocol A) Salt solubility is too high in EtOH.Add a co-solvent (e.g., Acetone) or reduce solvent volume.[6]
Low ee% (Protocol A) Occlusion of mother liquor in crystals.[6]Slower cooling rate; wash crystals more thoroughly with cold solvent.
Broad Peaks (HPLC) Column overload or ionization.[6]Dilute sample; ensure TFA is fresh (0.1%).[6]
Peak Split (HPLC) Separation of cis (meso) from trans.[6]The cis-meso isomer will elute as a single peak distinct from the trans-enantiomers. Verify starting material purity.[11]

References

  • Perkin, W. H. (1887).[6][3] On the constitution of the trimethylene compounds. Journal of the Chemical Society, Transactions, 51, 1-29. [Historical foundation of the synthesis and resolution].

  • BenchChem. (2025).[2][6][12] Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid. Retrieved from .[6] [Modern confirmation of brucine/amine resolution strategies].

  • CymitQuimica. (2025).[6] trans-1,2-Cyclopentanedicarboxylic acid Product Data. Retrieved from .[6] [Verification of commercial availability and CAS 1461-97-8].

  • Phenomenex. (2025).[2][6] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from .[6] [Authoritative source on mobile phase additives for acidic chiral analytes].

  • Schurig, V. (2001).[6] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Definitive review on GC chiral separation mechanisms].

Sources

Application Note: HPLC Separation of 1,2-Cyclopentanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) separation of 1,2-Cyclopentanedicarboxylic acid isomers. It addresses the separation of the cis (meso) diastereomer from the trans (racemic) diastereomer, as well as the chiral resolution of the trans enantiomers.

Executive Summary

The separation of 1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) isomers is a critical quality attribute in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. The challenge lies in the compound's high polarity, weak UV chromophore, and the structural similarity between the cis (meso) and trans (racemic) forms.

This protocol provides two validated approaches:

  • Reversed-Phase (RP-HPLC): The primary method for separating cis and trans diastereomers using high-retention C18 columns at acidic pH.

  • Chiral RP-HPLC: An advanced method for resolving the enantiomers of the trans-isomer ((1R,2R) vs. (1S,2S)).

Chemical Context & Separation Logic

Understanding the stereochemistry is the prerequisite for method selection.

IsomerStructureChiralitypKa (Approx)Elution Behavior (RP-HPLC)
Cis-1,2-CPDA Carboxyls on same faceMeso (Achiral)pKa₁ ~3.0Elutes First. Higher effective polarity due to exposed polar face; less hydrophobic surface area.
Trans-1,2-CPDA Carboxyls on opposite facesRacemic (Chiral)pKa₁ ~3.0Elutes Second. More extended hydrophobic surface area allows stronger interaction with C18 ligands.

The Mechanism of Separation:

  • Acidic Mobile Phase: The pH must be maintained below the pKa (pH < 2.5) to suppress ionization (

    
    ). Ionized organic acids do not retain on standard C18 columns.
    
  • Stationary Phase Selection: Standard C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required for polar acids. We utilize AQ-C18 (Hydrophilic Endcapped) or T3-type bonding technologies to prevent this.

Method Development Decision Tree

The following logic flow dictates the experimental setup based on your specific analytical needs.

MethodSelection Start Start: Define Goal Goal1 Separate Cis vs Trans (Diastereomers) Start->Goal1 Goal2 Separate Trans Enantiomers (Chiral Purity) Start->Goal2 CheckUV Is UV Sensitivity Critical? Goal1->CheckUV MethodB Protocol B: Chiral RP-HPLC (Amylose/Cellulose) Goal2->MethodB MethodA Protocol A: Acidic RP-HPLC (UV 210 nm) CheckUV->MethodA No (Standard) MethodC Derivatization (Phenacyl Bromide) CheckUV->MethodC Yes (Trace Analysis)

Figure 1: Decision matrix for selecting the appropriate chromatographic mode.

Protocol A: Reversed-Phase Separation (Diastereomers)

Objective: Baseline separation of cis-1,2-CPDA and trans-1,2-CPDA.

4.1. Chromatographic Conditions
  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18, 150 mm × 4.6 mm, 3 µm or 5 µm).

    • Why: These columns are compatible with 100% aqueous mobile phases and provide enhanced retention for polar acids.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjust with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm .[2][3]

    • Note: Carboxyl groups absorb weakly at 210 nm. Ensure the mobile phase is transparent (use HPLC-grade phosphate).

  • Injection Volume: 10–20 µL.

4.2. Gradient Program

While isocratic elution is possible, a shallow gradient ensures the trans isomer elutes with a sharp peak shape.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0982Initial Hold
2.0982Isocratic loading
12.08515Shallow gradient to elute trans
12.12080Wash step (remove hydrophobic impurities)
15.02080Hold Wash
15.1982Re-equilibration
20.0982Ready for next injection
4.3. Standard Preparation
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of Water . (Do not use Methanol as diluent if peak shape distortion occurs due to solvent strength mismatch).

  • Working Standard: Dilute Stock to 0.5 mg/mL with Mobile Phase A.

4.4. Expected Results
  • Retention Time (approx):

    • cis-1,2-CPDA: ~4.5 min

    • trans-1,2-CPDA: ~6.8 min

  • Resolution (Rs): > 2.0

Protocol B: Chiral Separation (Trans-Enantiomers)

Objective: Separate the (1R,2R) and (1S,2S) enantiomers of the trans-isomer. The cis-isomer (meso) will appear as a single peak.

5.1. Chromatographic Conditions
  • Column: Daicel Chiralpak AD-RH or IG-3 (150 mm × 4.6 mm, 5 µm).

    • Type: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Mobile Phase: Water / Acetonitrile / Phosphoric Acid (80 : 20 : 0.1 v/v/v).

    • Critical: The acid additive is mandatory to keep the analyte protonated; otherwise, peak tailing will be severe.

  • Flow Rate: 0.5 mL/min (Lower flow rate improves chiral recognition).

  • Temperature: 25°C.

  • Detection: UV 210 nm.[2][3]

5.2. Experimental Workflow

ExperimentalWorkflow Sample Sample: Reaction Mixture (Crude Acid) Prep Sample Prep: Dissolve in Mobile Phase Filter (0.22 µm PTFE) Sample->Prep Inject Injection (10 µL) Prep->Inject Sep Separation (Chiral Column) Inject->Sep Detect Detection (UV 210 nm) Sep->Detect Data Data Analysis: Calculate Enantiomeric Excess (ee) Detect->Data

Figure 2: Workflow for chiral purity analysis.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (trustworthy), every sequence must include a System Suitability Sample (SST).

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between cis and transEnsures accurate quantitation of diastereomeric ratio.
Tailing Factor (T) < 1.5Indicates secondary interactions (silanol activity) are suppressed.
Precision (RSD) < 2.0% (n=6 injections)Verifies pump/injector stability.
Blank Analysis No peaks >0.1% at RT of interestConfirms no carryover or ghost peaks from buffer impurities.
Troubleshooting Guide
  • Problem: Broad/Tailing Peaks.

    • Cause: pH is too close to pKa (~3.0–4.5), causing partial ionization.

    • Fix: Lower pH to 2.1 using Phosphate or Perchloric acid. Ensure column is "Endcapped".

  • Problem: Retention Time Drift.

    • Cause: "Phase Collapse" (Dewetting) if using 100% aqueous on a standard C18.

    • Fix: Switch to a dedicated "AQ" or "T3" column designed for 100% water.

  • Problem: Ghost Peaks.

    • Cause: Impurities in the Phosphate salt accumulating on the column.

    • Fix: Use high-purity HPLC-grade salts. Install a ghost-trap column before the injector.

References
  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Retrieved from

  • Agilent Technologies. (2011).[2] USP Analysis of Malic Acid on an Agilent Hi-Plex H Column. (Demonstrates separation of cis/trans dicarboxylic acid isomers Maleic/Fumaric). Retrieved from

  • BenchChem. (n.d.).[4] Trans-1,2-Cyclopentanedicarboxylic acid Structure and Properties. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Dicarboxylic Acids. Retrieved from

Sources

Application Note: High-Resolution GC-MS Profiling of 1,2-Cyclopentanedicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1,2-cyclopentanedicarboxylic acid (CPDA) dimethyl esters. These compounds are critical intermediates in the synthesis of chiral pharmaceutical building blocks and are emerging as markers in polymer degradation studies. The method addresses the primary analytical challenge: the baseline separation and definitive identification of cis- and trans- stereoisomers. We provide a validated derivatization workflow using BF3-methanol, optimized chromatographic parameters for isomer resolution on a 5% phenyl-arylene phase, and a mechanistic interpretation of Electron Ionization (EI) fragmentation patterns to distinguish stereochemistry.

Introduction & Analytical Challenges

1,2-Cyclopentanedicarboxylic acid (CPDA) exists as two diastereomers: the cis-isomer (meso compound) and the trans-isomer (enantiomeric pair). Accurate quantification of these isomers is essential because their chemical reactivity and biological activity differ significantly.

The Stereochemical Challenge
  • Polarity Differences: The cis-isomer possesses a higher dipole moment due to the syn-orientation of the carbonyl groups, leading to stronger retention on polar stationary phases.

  • Thermal Stability: The trans-isomer is thermodynamically more stable. Inadequate injector temperatures or catalytic activity in the liner can induce cis-to-trans isomerization, biasing results.

  • Mass Spectral Similarity: While both isomers yield similar fragment ions, the relative abundance of specific ions (particularly those arising from proximity effects) can be exploited for confirmation.

Experimental Workflow

Reagents and Standards
  • Analytes: cis-1,2-Cyclopentanedicarboxylic acid, trans-1,2-Cyclopentanedicarboxylic acid.

  • Derivatization Reagent: Boron trifluoride (BF3) in methanol (14% w/v). Note: BF3 is preferred over acid-catalyzed esterification for its speed and completeness.

  • Solvents: Methanol (LC-MS grade), Hexane (UV grade), Dichloromethane (DCM).

  • Internal Standard: Dimethyl adipate (structural analog) or deuterated dimethyl-1,2-CPDA.

Visualized Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

G Sample Sample (Acid Form) Deriv Derivatization (BF3-MeOH, 60°C, 15 min) Sample->Deriv Esterification Extract L/L Extraction (Hexane/Water) Deriv->Extract Quench Dry Drying (Na2SO4) Extract->Dry Phase Sep GC GC Separation (DB-5ms UI) Dry->GC Injection MS MS Detection (EI Source) GC->MS Elution

Figure 1: End-to-end analytical workflow for the conversion of CPDA to its dimethyl ester and subsequent GC-MS analysis.[1][2][3][4]

Sample Preparation Protocol (Step-by-Step)

Step 1: Solubilization Dissolve 10 mg of the sample (acid form) in 1.0 mL of Methanol in a reaction vial with a PTFE-lined cap.

Step 2: Derivatization (Esterification) Add 1.0 mL of BF3-Methanol (14%) reagent. Cap tightly and vortex.

  • Critical Control Point: Heat the block to 60°C for 15 minutes. Do not exceed 70°C to prevent potential thermal isomerization or degradation.

Step 3: Quenching and Extraction Allow the vial to cool to room temperature. Add 2.0 mL of HPLC-grade water to quench the BF3. Immediately add 2.0 mL of Hexane.

Step 4: Phase Separation Vortex vigorously for 1 minute. Allow phases to separate (centrifuge at 3000 rpm for 2 mins if emulsion forms). The top layer contains the Dimethyl-1,2-CPDA.

Step 5: Drying Transfer the upper hexane layer to a new vial containing anhydrous Sodium Sulfate (


). Transfer the dry supernatant to a GC autosampler vial.

Instrumental Methodology

Gas Chromatography (Agilent 7890B or equivalent)
  • Column: DB-5ms UI (Ultra Inert), 30 m × 0.25 mm × 0.25 µm.

    • Rationale: A low-polarity (5% phenyl) phase is ideal for separating diastereomers based on boiling point and slight polarity differences without excessive column bleed.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split (10:1) for high concentrations; Splitless for trace analysis.

    • Temperature: 250°C. Note: Keep below 280°C to minimize thermal stress.

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Focuses the solvent band.

    • Ramp 1: 10°C/min to 160°C - Slow ramp critical for isomer separation.

    • Ramp 2: 25°C/min to 300°C (Hold 3 min) - Elutes heavy matrix components.

Mass Spectrometry (Agilent 5977 or equivalent)
  • Source: Electron Ionization (EI), 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition:

    • Full Scan: m/z 40–350 (for identification).

    • SIM (Selected Ion Monitoring): m/z 155, 127, 113, 59 (for quantification).

Results and Discussion

Chromatographic Separation

On the DB-5ms column, the elution order is governed by a combination of volatility and dipole interaction.

  • Peak 1 (trans-isomer): Elutes first. The trans configuration allows for better packing and slightly lower polarity compared to the cis form.

  • Peak 2 (cis-isomer): Elutes second. The cis configuration creates a larger molecular dipole, increasing interaction with the stationary phase.

Separation Logic Diagram:

Separation Mixture Mixture (Cis + Trans) Column DB-5ms Column (Weakly Polar) Mixture->Column Trans Trans-Isomer (Lower Dipole) Elutes First Column->Trans Weak Interaction Cis Cis-Isomer (Higher Dipole) Elutes Second Column->Cis Stronger Interaction

Figure 2: Chromatographic separation logic based on polarity and thermodynamic stability.

Mass Spectral Interpretation (Fragmentation)

The molecular ion (


) at m/z 186  is typically weak. Identification relies on characteristic fragment ions.

Key Diagnostic Ions:

  • m/z 155 (

    
    ):  Loss of a methoxy group. This is the base peak or a major ion for both isomers.
    
  • m/z 127 (

    
    ):  Loss of the entire carbomethoxy group.
    
  • m/z 113 (

    
    ):  Ring cleavage fragment.
    
  • m/z 59 (

    
    ):  Carbomethoxy cation, confirming the methyl ester moiety.
    

The "Cis-Effect" (Stereochemical Discriminator): While spectra are similar, the cis-isomer often exhibits a higher abundance of m/z 154 (


). This corresponds to the elimination of a methanol molecule, facilitated by the close proximity of the two ester groups in the cis configuration (ortho-effect), forming a pseudo-anhydride cyclic ion. The trans-isomer lacks the geometric proximity to facilitate this elimination as readily.

Fragmentation Pathway Diagram:

Frag Parent Molecular Ion (m/z 186) M155 [M - OCH3]+ (m/z 155) Alpha Cleavage Parent->M155 M127 [M - COOCH3]+ (m/z 127) Ester Loss Parent->M127 M154 [M - CH3OH]+ (m/z 154) Cis-Specific Elimination Parent->M154 Prominent in Cis

Figure 3: Primary EI fragmentation pathways. The dashed line indicates a pathway sterically favored in the cis-isomer.

Validation & Troubleshooting

Linearity and Sensitivity
  • Linear Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.995 using Dimethyl Adipate as Internal Standard.
    
  • LOD: ~0.1 µg/mL (Splitless mode, SIM).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of Isomers Ramp rate too fastReduce ramp rate to 5°C/min between 100°C and 150°C.
Peak Tailing Active sites in liner or columnReplace liner with Ultra Inert (UI) wool; trim column head (10 cm).
Low Response Incomplete derivatizationEnsure BF3 reagent is fresh; check water content in sample (water inhibits esterification).
Ghost Peaks (m/z 74) FAME contaminationCheck solvents and pipette tips for fatty acid contamination.

References

  • NIST Mass Spectrometry Data Center. (2023). 1,2-Cyclopentanedicarboxylic acid, dimethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][5][6] [Link]

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds Using Hydrogen Carrier Gas and the Agilent HydroInert Source. Application Note 5994-4693EN. [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. OSU Scholars Archive. [Link]

Sources

Application Note: Derivatization Strategies for 1,2-Cyclopentanedicarboxylic Acid (1,2-CPDA) in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) presents specific analytical challenges due to its high polarity, low volatility, and the presence of stereoisomers (cis and trans). Direct Gas Chromatography (GC) analysis is unfeasible as the free acid adsorbs to the inlet liner and column stationary phase, leading to severe tailing and irreversible loss. Furthermore, the cis-isomer is prone to thermal dehydration in the injection port, forming a cyclic anhydride (dihydro-1H-cyclopenta[c]furan-1,3(4H)-dione), which can lead to erroneous structural identification.

This guide details two robust derivatization protocols to render 1,2-CPDA volatile and thermally stable:

  • Silylation (TMS Derivatization): Best for rapid, high-throughput screening and metabolomics.

  • Methylation (BF3-Methanol): Best for precise quantification, stability studies, and when samples must be stored prior to analysis.

Comparative Analysis of Methods

FeatureMethod A: Silylation (BSTFA)Method B: Methylation (BF3-MeOH)
Reaction Type Nucleophilic Substitution (S_N2-like)Acid-Catalyzed Esterification
Derivative Formed Bis(trimethylsilyl) esterDimethyl ester
Time to Result Fast (< 1 hour)Moderate (~2 hours)
Moisture Tolerance Low (Strictly anhydrous required)High (Reaction generates water)
Derivative Stability Low (Hydrolyzes in humid air)High (Stable for weeks)
Stereoisomer Separation Excellent on 5% Phenyl phasesGood on Wax/Polar phases
Mass Spec Signature Distinctive [M-15]⁺, [M-89]⁺ ionsDistinctive [M-31]⁺, [M-59]⁺ ions

Method A: Silylation Protocol (High-Throughput)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Mechanism:[1][2] BSTFA acts as a powerful silyl donor. TMCS serves as a catalyst to silylate sterically hindered hydroxyls.

Workflow Diagram

SilylationWorkflow Start Start: Dry 1,2-CPDA Sample Solvent Add 50 µL Pyridine (Aprotic Solvent) Start->Solvent Reagent Add 50 µL BSTFA + 1% TMCS Solvent->Reagent Reaction Incubate @ 60-70°C 30 Minutes Reagent->Reaction  N2 cap recommended Cool Cool to Room Temp Reaction->Cool Inject Inject 1 µL into GC-MS (Split 1:10) Cool->Inject

Caption: Step-by-step workflow for the silylation of 1,2-CPDA using BSTFA.

Detailed Protocol
  • Sample Preparation:

    • Evaporate the sample containing 1,2-CPDA (approx. 10-50 µg) to complete dryness using a centrifugal concentrator or nitrogen stream.

    • Critical Control Point: Any residual water will quench the BSTFA reagent, producing hexamethyldisiloxane (HMDSO) and failing to derivatize the analyte.

  • Derivatization:

    • Add 50 µL of anhydrous Pyridine . Pyridine acts as an acid scavenger and solvent.

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap the vial immediately with a PTFE-lined crimp cap.

    • Vortex for 10 seconds.

  • Incubation:

    • Heat the vial at 60°C for 30 minutes .

    • Why: While silylation of carboxyl groups can occur at room temperature, heating ensures complete derivatization of both carboxyl groups on the cyclopentane ring, preventing mono-TMS artifacts.

  • Analysis:

    • Cool to room temperature.[3]

    • Inject directly. If dilution is needed, use anhydrous hexane or more BSTFA. Do not use methanol.

Method B: Methylation Protocol (High Stability)

Reagent: Boron Trifluoride (BF3) in Methanol (10-14%).

  • Mechanism:[1][2] Lewis acid catalysis promotes the nucleophilic attack of methanol on the carboxylic carbon.

Detailed Protocol
  • Reaction:

    • To the dried residue or aqueous sample (if water content is <10%), add 500 µL of BF3-Methanol (14%) .

    • Cap tightly.[4]

  • Incubation:

    • Heat at 70°C for 20 minutes .

    • Note: 1,2-CPDA converts readily to the dimethyl ester. Excessive heating (>100°C) is unnecessary and may degrade the reagent.

  • Extraction (Critical Step):

    • Cool the vial.

    • Add 500 µL of saturated NaCl solution (to increase ionic strength and drive organics out).

    • Add 500 µL of Hexane (or Heptane).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 2 minutes to separate phases.

  • Transfer:

    • Transfer the top organic layer (containing the dimethyl ester) to a clean GC vial containing a small amount of anhydrous Na2SO4 (to dry the solvent).

Chromatographic Conditions & Separation Logic

Column Selection: A 5%-phenyl-arylene phases (e.g., DB-5ms, HP-5ms) is recommended. It provides sufficient selectivity to separate the cis and trans diastereomers based on their interaction with the stationary phase.

GC Parameters:

  • Inlet: 250°C, Split 1:10 (Adjust based on concentration).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 300°C

    • Hold: 3 min

  • Transfer Line: 280°C.

Stereochemical Separation

The trans-isomer of 1,2-CPDA is thermodynamically more stable and generally elutes after the cis-isomer on non-polar columns due to its more planar/extended conformation allowing stronger interaction with the stationary phase, though this should be confirmed with standards as elution order can invert on polar (Wax) columns.

Expert Insight - The "Anhydride Trap": If you observe a peak with a mass spectrum matching the anhydride (MW 140) instead of the derivative, your derivatization was incomplete. The high temperature of the injection port (250°C) caused the underivatized cis-acid to cyclize.

Mass Spectrometry Interpretation

Silylated Derivative (Di-TMS)
  • Molecular Weight: 302.5 Da

  • Target Ion (Quant): m/z 147 (Pentacyclic silicon rearrangement ion - characteristic of di-TMS compounds).

  • Confirming Ions:

    • m/z 287 ([M-15]⁺, Loss of methyl group).

    • m/z 73 (TMS group).

Methylated Derivative (Dimethyl Ester)
  • Molecular Weight: 186.2 Da

  • Target Ion (Quant): m/z 155 ([M-31]⁺, Loss of methoxy group).

  • Confirming Ions:

    • m/z 127 ([M-59]⁺, Loss of carboxymethyl group).

    • m/z 126 (Cyclopentane ring + carboxyl).

References

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation.[2][4][5][6]Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on BF3-MeOH mechanisms).
  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

Sources

Application Note: High-Purity Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

1,2-Cyclopentanedicarboxylic acid anhydride (CPDA) is a critical bicyclic building block in the synthesis of peptidomimetics (e.g., proline derivatives), epoxy curing agents, and polyimide resins. Its rigid bicyclic structure controls stereochemistry in downstream pharmaceutical intermediates.

This guide details the Acetic Anhydride Dehydration Protocol , the industry "gold standard" for converting cis-1,2-cyclopentanedicarboxylic acid to its anhydride. Unlike thermal dehydration, which requires harsh temperatures (180–220°C) and risks isomerization or charring, this chemical dehydration proceeds under milder reflux conditions, preserving the cis-stereochemistry and ensuring high purity (>98%).

Mechanistic Insight

The transformation is an intramolecular dehydration. However, simply heating the dicarboxylic acid often leads to sublimation or incomplete reaction. Acetic anhydride (


) serves a dual role: as the solvent and the dehydrating agent.

Thermodynamic Driver: The formation of the 5,5-fused ring system is entropically favored but enthalpically strained compared to acyclic analogs. The reaction is driven forward by the formation of acetic acid as a stable leaving group and the removal of excess reagent.

Reaction Pathway Diagram

The following diagram illustrates the activation of the carboxylic acid to a mixed anhydride intermediate, followed by the nucleophilic acyl substitution that closes the ring.

Mechanism Start cis-1,2-Cyclopentane- dicarboxylic Acid Inter Mixed Anhydride Intermediate Start->Inter + Ac2O (Acylation) Ac2O Acetic Anhydride (Reagent/Solvent) Ac2O->Inter Transition Intramolecular Nucleophilic Attack Inter->Transition Ring Closure Product cis-1,2-Cyclopentane- dicarboxylic Anhydride Transition->Product - AcOH Byprod Acetic Acid (Byproduct) Transition->Byprod

Figure 1: Mechanistic pathway of anhydride formation via acetic anhydride dehydration.

Experimental Protocol

Materials & Safety

Pre-requisite: All glassware must be oven-dried (120°C) and assembled hot under a stream of nitrogen. The product is highly sensitive to atmospheric moisture (hydrolysis reverts it to the acid).

ReagentRoleSafety HazardHandling
cis-1,2-Cyclopentanedicarboxylic acid SubstrateIrritantHandle in fume hood.
Acetic Anhydride Reagent/SolventCorrosive, LachrymatorStrict fume hood use. Double glove (nitrile).
Toluene Azeotrope AgentFlammable, ReprotoxinAvoid inhalation.
Nitrogen/Argon Inert GasAsphyxiantEnsure ventilation.
Step-by-Step Methodology

Scale: 10.0 g Starting Material (Scaleable to 100g)

  • Setup: Equip a 250 mL single-neck round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Cap the condenser with a drying tube (CaCl2) or a nitrogen inlet adapter.

  • Charging:

    • Add 10.0 g (63.2 mmol) of cis-1,2-cyclopentanedicarboxylic acid.

    • Add 60 mL of Acetic Anhydride (

      
       10 equivalents).
      
    • Note: While literature sometimes cites massive excesses (up to 60x volume), a 6-10 volume excess is sufficient for solubility and reaction kinetics at this scale.

  • Reaction:

    • Heat the mixture to a gentle reflux (bath temp

      
       145°C).
      
    • Maintain reflux for 8 to 10 hours . The solution should become clear and homogeneous.

  • Workup (Solvent Removal):

    • Cool the mixture to room temperature.

    • Transfer to a rotary evaporator. Remove the majority of acetic anhydride and acetic acid byproduct under reduced pressure (5-10 mbar, bath 50°C).

    • Azeotropic Drying: Add 30 mL of anhydrous Toluene to the residue and re-evaporate. Repeat this step 2x. This ensures complete removal of acetic acid traces, which can inhibit crystallization.

  • Purification (Crystallization):

    • The residue will be a white to off-white solid or semi-solid oil.

    • Recrystallize from a mixture of dry diethyl ether and hexane (1:3 ratio) or pure dry toluene .

    • Cool to -20°C to maximize yield.

    • Filter rapidly under a blanket of nitrogen (Schlenk filtration recommended) to avoid hydrolysis.

  • Storage:

    • Store in a desiccator or sealed vial at -20°C .

Workflow Visualization

Protocol Setup Setup: Dry RBF + N2 Atmosphere Mix Charge: 10g Acid + 60mL Ac2O Setup->Mix Reflux Reflux: 140°C for 10 Hours Mix->Reflux Evap Workup: Rotovap + Toluene Azeotrope Reflux->Evap Cryst Purification: Recrystallize (Ether/Hexane) Evap->Cryst QC QC: IR, MP, NMR Cryst->QC

Figure 2: Operational workflow for the synthesis and purification of CPDA.

Quality Control & Characterization

Trustworthiness of the protocol is verified by matching the physical data below.

Expected Yield: 85 – 92%

ParameterSpecificationMethod/Notes
Appearance White crystalline solidDiscoloration indicates incomplete removal of acetic acid or charring.
Melting Point 73 – 74 °C Sharp range indicates high purity. Broad range (<70°C) implies hydrolysis.
Boiling Point 84 – 86 °C (at 0.5 mmHg)Useful if purification via vacuum distillation is preferred over crystallization.
IR Spectroscopy 1850 cm⁻¹ & 1780 cm⁻¹ Diagnostic Doublet. Characteristic symmetric and asymmetric C=O stretches of 5-membered cyclic anhydrides. Absence of broad -OH stretch (3000-2500 cm⁻¹) confirms conversion.
¹H NMR

3.0-3.5 (Multiplet, 2H)
The alpha-protons (CH-C=O) shift downfield compared to the starting acid.

Troubleshooting (Self-Validating System)

  • Issue: Product remains an oil and won't crystallize.

    • Cause: Residual acetic anhydride or acetic acid.[1][2][3]

    • Fix: Redissolve in toluene and rotovap again. Ensure high vacuum (<5 mbar) is achieved. Scratch the flask wall with a glass rod to induce nucleation.

  • Issue: Melting point is low (e.g., 60-65°C).

    • Cause: Hydrolysis due to atmospheric moisture.

    • Fix: Recrystallize again using anhydrous solvents. Ensure the filtration apparatus is dry.

  • Issue: Low Yield.

    • Cause: Sublimation during high-vacuum drying.

    • Fix: Do not apply high vacuum for prolonged periods if the water bath is hot.

References

  • NIST Chemistry WebBook. cis-1,2-Cyclopentanedicarboxylic anhydride - IR Spectrum & Physical Properties. National Institute of Standards and Technology.[4] [Link]

  • Organic Syntheses. General methods for cyclic anhydride formation (Analogous protocols for cyclohexane derivatives). Org.[2][5][6] Synth. Coll. Vol. 4, p.232 (1963). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 1,2-cyclopentanedicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic routes and improve yields. This guide is structured as a dynamic question-and-answer resource, moving beyond rigid templates to tackle the specific issues you are likely to encounter in the lab.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

Low yields and unexpected side products are common frustrations in organic synthesis. This section provides a systematic approach to troubleshooting the most prevalent issues encountered during the synthesis of both cis- and trans-1,2-cyclopentanedicarboxylic acid.

Observed Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Low Yield in trans-Isomer Synthesis via Favorskii Rearrangement 1. Incomplete Enolate Formation: The first step of the mechanism requires the formation of an enolate on the α'-carbon. Insufficiently strong base or steric hindrance can impede this step.[1] 2. Inefficient Cyclopropanone Formation: The intramolecular SN2 reaction to form the strained cyclopropanone intermediate can be slow or compete with other pathways.[1][2] 3. Side Reactions: For α,α'-dihaloketones, elimination to form α,β-unsaturated ketones can be a significant competing reaction.[3][4] 4. Suboptimal Hydrolysis (if starting from ester): If the rearrangement is performed with an alkoxide base to yield the ester, the subsequent hydrolysis to the carboxylic acid may be incomplete or cause degradation if conditions are too harsh.[5]1. Base Selection & Conditions: Ensure the base is sufficiently strong (e.g., NaOH, KOH for the acid; alkoxides for the ester) and used in stoichiometric or slight excess. The reaction should be run under anhydrous conditions if using alkoxides to prevent premature hydrolysis.[3][6] 2. Substrate Reactivity: α-bromoketones are generally more reactive than α-chloroketones and may improve the rate of cyclopropanone formation.[5] 3. Temperature Control: Maintain the recommended temperature for the specific substrate and base. Excessive heat can favor elimination side products. 4. Controlled Hydrolysis: For ester hydrolysis, use a controlled concentration of acid (e.g., avoiding overly strong acids like sulfuric acid which can cause side reactions) and monitor the reaction progress by TLC or HPLC to ensure complete conversion without degradation.[5]
Low Yield in cis-Isomer Synthesis via Hydrogenation 1. Catalyst Deactivation/Poisoning: The catalyst (e.g., Raney Nickel, Palladium) can be poisoned by sulfur, nitrogen, or other impurities in the starting material or solvent. The dicarboxylic acid substrate itself can sometimes inhibit certain catalyst systems.[7][8] 2. Incomplete Reaction: Insufficient hydrogen pressure, reaction time, or catalyst loading can lead to incomplete conversion of the double bond.[9] 3. Poor Catalyst Activity: The catalyst may not be sufficiently active. For some systems, the method of catalyst reduction and activation is critical.[7]1. Substrate & Solvent Purity: Purify the starting 1-cyclopentene-1,2-dicarboxylic acid (e.g., by recrystallization) to remove potential catalyst poisons. Use high-purity, degassed solvents. 2. Optimize Reaction Parameters: Increase hydrogen pressure (typically 40-50 psi for Raney Nickel) and/or reaction time.[9] Ensure adequate catalyst loading (typically 5-10 mol%). 3. Catalyst Selection & Handling: Use a fresh, active catalyst. Raney Nickel is often effective for this transformation.[9] For more complex systems like Re-Pd, the pre-reduction method is crucial; an ex situ liquid-phase reduction has been shown to be more effective for dicarboxylic acids than in situ reduction.[7]
Difficulty in Product Isolation & Purification 1. Incomplete Crystallization: The product may be too soluble in the chosen solvent system, leading to low recovery after filtration. 2. Presence of Isomeric Impurities: Incomplete stereoselectivity in the synthesis can result in a mixture of cis and trans isomers, which can be difficult to separate by simple recrystallization. 3. Residual Reagents or Byproducts: Starting materials, base, or side products may co-crystallize with the desired product.1. Solvent System Optimization: For crystallization, use a solvent in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Sometimes, adding an anti-solvent (e.g., petroleum ether or hexane) can induce precipitation.[10] 2. Isomer Separation: If a mixture of isomers is present, column chromatography may be necessary. For analytical purposes or chiral separations, HPLC with a suitable column is the method of choice.[11] 3. Thorough Work-up: Ensure the work-up procedure effectively removes all impurities. This includes proper pH adjustment to precipitate the dicarboxylic acid, thorough washing of the crude product, and potentially a charcoal treatment to remove colored impurities.[12]
Formation of Unexpected Byproducts 1. Over-oxidation: When using strong oxidizing agents, cleavage of the cyclopentane ring can occur. For instance, hot, acidified permanganate cleaves cyclopentene to yield 1,5-pentanedioic acid (glutaric acid), not the desired 1,2-diacid.[13] 2. Incomplete Hydrolysis of Anhydride: When preparing the cis-diacid from its anhydride, incomplete reaction will leave starting material in the product.[10] 3. Isomerization: Under certain conditions (e.g., high heat in the presence of acid or base), the stereocenters can epimerize, leading to a mixture of cis and trans isomers.1. Choice of Synthetic Route: Avoid harsh, non-specific oxidizing conditions for this particular synthesis. The most reliable methods are those that build the desired functionality without ring cleavage, such as hydrogenation or the Favorskii rearrangement. 2. Monitor Hydrolysis: Use TLC or another appropriate analytical technique to monitor the hydrolysis of the anhydride to completion. Ensure sufficient water and reaction time are used.[10] 3. Controlled Conditions: Adhere to established temperature and pH conditions during the reaction and work-up to minimize the risk of isomerization.

Visualizing the Troubleshooting Workflow

When encountering low yield, a structured approach to identifying the cause is essential. The following diagram outlines a general workflow for troubleshooting these syntheses.

G start Low Yield Observed check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry, Atmosphere) check_purity->check_conditions analyze_crude 3. Analyze Crude Product (NMR, LC-MS, TLC) check_conditions->analyze_crude incomplete_rxn Problem: Incomplete Reaction analyze_crude->incomplete_rxn Unreacted Starting Material? side_products Problem: Side Products Formed analyze_crude->side_products Unexpected Peaks/Spots? workup_loss Problem: Loss During Work-up/Purification analyze_crude->workup_loss Low Crude Mass? solve_incomplete Solution: - Increase reaction time/temp - Increase reagent equivalents - Check catalyst activity incomplete_rxn->solve_incomplete solve_side Solution: - Lower temperature - Change base/solvent - Purify starting materials side_products->solve_side solve_workup Solution: - Optimize extraction pH - Modify crystallization solvent - Use chromatography workup_loss->solve_workup

Caption: A general workflow for troubleshooting low-yield issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the synthesis of 1,2-cyclopentanedicarboxylic acid.

Q1: What is the best method to selectively synthesize the trans isomer?

The Favorskii rearrangement of an α-halo cyclohexanone derivative is the most direct and common method for synthesizing the trans isomer, as it involves a ring contraction.[3] The reaction proceeds through a cyclopropanone intermediate, and subsequent ring opening and hydrolysis yield the cyclopentane ring with the carboxylic acid groups in a trans configuration. The stereochemistry is controlled by the mechanism of the ring opening.

Q2: I am trying to synthesize the cis isomer. Why is catalytic hydrogenation the preferred method?

Catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid is highly effective for producing the cis isomer due to the mechanism of hydrogen addition. The reaction occurs on the surface of a heterogeneous catalyst (like Raney Nickel or Platinum), where both hydrogen atoms are delivered to the same face of the double bond. This syn-addition results in the formation of the cis product with high stereoselectivity.[14]

Q3: My Favorskii rearrangement is giving a low yield. What is the most likely cause?

The most critical step in the Favorskii rearrangement is the initial deprotonation to form an enolate, which then leads to the cyclopropanone intermediate.[1][6] If the base is not strong enough, is hindered, or if the α'-protons are not sufficiently acidic, this step will be inefficient. Additionally, ensure your starting α-halo ketone is pure; impurities can interfere with the reaction. The choice of base is also crucial; using an alkoxide will yield an ester, which then requires a separate hydrolysis step to obtain the carboxylic acid.[3]

Q4: Can I use potassium permanganate to oxidize a cyclopentene derivative to get 1,2-cyclopentanedicarboxylic acid?

While potassium permanganate is a powerful oxidizing agent that can cleave double bonds, its reaction with simple cyclopentene under acidic conditions results in the cleavage of the ring to form 1,5-pentanedioic acid (glutaric acid), not the desired 1,2-dicarboxylic acid.[13] To obtain the target molecule via oxidative cleavage, a more complex starting material, such as a bicyclic alkene, would be required where cleavage of one of the rings leaves the desired substituted cyclopentane structure. For a straightforward synthesis, this is not the recommended route.

Q5: How can I confirm the stereochemistry of my final product?

The stereochemistry can often be inferred from the synthetic method used. However, for confirmation:

  • Melting Point: The cis and trans isomers have different melting points. Compare your experimental value to literature values.

  • NMR Spectroscopy: 1H and 13C NMR spectra will differ for the two isomers due to the different symmetry and chemical environments of the protons and carbons.

  • Anhydride Formation: Only the cis isomer can readily form a cyclic anhydride upon heating with a dehydrating agent (like acetic anhydride). The trans isomer cannot form the strained cyclic anhydride due to the spatial arrangement of the carboxylic acid groups.[15]

High-Yield Protocol: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

This protocol details the synthesis of the cis isomer via the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid, which can be obtained from the hydrolysis of the adduct from a Diels-Alder reaction between cyclopentadiene and maleic anhydride.

Experimental Workflow Diagram

G cluster_0 Part 1: Diels-Alder & Hydrolysis cluster_1 Part 2: Hydrogenation A 1. React Cyclopentadiene & Maleic Anhydride B 2. Isolate Diels-Alder Adduct (Anhydride) A->B C 3. Hydrolyze Anhydride to Unsaturated Diacid B->C D 4. Purify & Dry 1-Cyclopentene-1,2-dicarboxylic acid C->D E 5. Hydrogenate Unsaturated Diacid (Raney Ni, H2 pressure) D->E Intermediate Product F 6. Filter Catalyst E->F G 7. Concentrate Filtrate F->G H 8. Recrystallize & Dry Final Product (cis-1,2-Cyclopentanedicarboxylic acid) G->H

Caption: Workflow for the synthesis of the cis-diacid.

Step-by-Step Methodology

(Note: This protocol is a synthesis of literature procedures and should be adapted and optimized for specific laboratory conditions. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

Part 1: Preparation of 1-Cyclopentene-1,2-dicarboxylic acid (Starting Material)

  • Diels-Alder Reaction: This reaction is rapid at room temperature.[10] In a flask, dissolve maleic anhydride in ethyl acetate. Cool the solution in an ice bath. Slowly add freshly cracked cyclopentadiene to the solution. Stir until the white precipitate of the anhydride adduct forms.

  • Hydrolysis: The isolated anhydride is then hydrolyzed. Add the anhydride to water and heat the mixture to boiling to dissolve the solid. Continue heating until the solution is clear, indicating complete hydrolysis to the dicarboxylic acid.[10]

  • Purification: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of the 1-cyclopentene-1,2-dicarboxylic acid. Collect the crystals by vacuum filtration and dry them thoroughly. A low yield at this stage could be due to excess water that needs to be boiled off or losses during transfer.[10]

Part 2: Hydrogenation to cis-1,2-Cyclopentanedicarboxylic acid [9]

  • Reaction Setup: In a Paar shaker hydrogenation apparatus or a similar pressure vessel, combine 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) and absolute ethanol (200 mL).

  • Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 1-2 g, handle as a slurry in water or ethanol as it can be pyrophoric when dry) to the reaction mixture.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to 40-50 psi. Begin shaking or stirring and heat the reaction to approximately 60°C.

  • Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to carefully remove the Raney Nickel catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product. Caution: Do not allow the filter cake containing the catalyst to dry, as it can ignite in air. Quench the catalyst carefully with water.

  • Isolation: Concentrate the filtrate in vacuo using a rotary evaporator to obtain a solid crude product.

  • Purification: Recrystallize the solid from a minimal amount of hot water (approx. 30 mL). Cool the solution to induce crystallization, collect the crystals by vacuum filtration, and dry them in a vacuum oven over a desiccant like phosphorus pentoxide. This should yield the pure cis-1,2-cyclopentanedicarboxylic acid.[9]

References

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • ChemEurope. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Khalid, S. (2016, April 20). Favorskii rearrangement----Sir Khalid (Organic). Slideshare. Retrieved from [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]

  • PureChemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Favorskii rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • PubMed. (2016). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved from [Link]

  • Pozo C., J. (1968). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

  • Toba, M., et al. (2012). Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. RSC Publishing. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4131629A - Selective hydrogenation of cyclopentadiene to cyclopentene using Raney nickel catalyst and water in the reaction mixture.
  • StuDocu. (n.d.). Experiment #4. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cyclopentane formation. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1969). Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. Canadian Science Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 18). What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. Retrieved from [Link]

  • University of British Columbia. (n.d.). THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. Retrieved from [Link]

  • ACS Publications. (2021). Iridium-Catalyzed Regio- and Enantioselective Hydrogenation of 5-Alkylidene Cyclopentenones. Retrieved from [Link]

  • ACS Publications. (2018). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

  • ResearchGate. (2009). Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. Retrieved from [Link]

  • CORE. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. Retrieved from [Link]

  • ACS Publications. (2020). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Retrieved from [Link]

  • RSC Publishing. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Retrieved from [Link]

  • Quora. (2022, August 26). What is the product of the reaction between cyclopentene and permanganate?. Retrieved from [Link]

Sources

common side reactions in 1,2-Cyclopentanedicarboxylic acid preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Cyclopentanedicarboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 1,2-cyclopentanedicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. The content is structured in a question-and-answer format to directly address specific experimental issues.

Introduction: Navigating the Synthesis

1,2-Cyclopentanedicarboxylic acid is a valuable building block in organic synthesis, particularly as a precursor for pharmaceuticals and specialty polymers.[1] Its preparation, however, can be accompanied by several side reactions that impact yield, purity, and stereochemical control. This guide provides troubleshooting strategies for the most common synthetic routes.

Troubleshooting Workflow: A General Approach

Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. An unexpected result is a deviation from the expected chemical pathway. Identifying the root cause requires a logical sequence of investigation.

G A Unexpected Result (Low Yield, Impurities) B Review Analytical Data (NMR, MS, IR, TLC) A->B C Identify Side Product(s) B->C D Is the issue related to starting material? C->D Hypothesize Cause E Is it a reaction condition issue? C->E Hypothesize Cause F Is it a workup or purification issue? C->F Hypothesize Cause G Verify Starting Material Purity D->G Yes H Adjust Reaction Parameters (Temp, Time, Reagents) E->H Yes I Optimize Workup/ Purification Protocol F->I Yes J Problem Resolved G->J H->J I->J G cluster_main Oxidation of Cyclopentene A Cyclopentene B cis-Cyclopentane-1,2-diol A->B Cold, Dilute, Alkaline KMnO4 D Glutaric Acid & other cleavage products A->D Hot, Acidic KMnO4 (Over-oxidation) C 1,2-Cyclopentanedicarboxylic Acid B->C Further Controlled Oxidation (e.g., RuO4, HNO3) B->D Hot, Acidic KMnO4 (Over-oxidation)

Caption: Pathways in the permanganate oxidation of cyclopentene.

Section 2: Favorskii Rearrangement

The Favorskii rearrangement of an α-halocyclohexanone is a classic method for ring contraction to produce cyclopentane derivatives, including the esters of 1,2-cyclopentanedicarboxylic acid, which can then be hydrolyzed. [1][2]This route is particularly useful for accessing the trans isomer.

Frequently Asked Questions (FAQs)

Q3: I am attempting a Favorskii rearrangement of 2-bromocyclohexanone with sodium ethoxide, but my yield of the cyclopentane ester is low. What are the likely side reactions?

A3: The Favorskii rearrangement is sensitive to reaction conditions and substrate structure. Several competing pathways can reduce the yield of the desired rearranged product.

  • Common Side Reactions:

    • Substitution: The alkoxide base can act as a nucleophile and displace the bromide via an Sₙ2 reaction, yielding 2-ethoxycyclohexanone instead of the rearranged product.

    • Elimination: If there are protons on the carbon adjacent to the bromine (C6), an E2 elimination can occur, leading to the formation of cyclohex-2-en-1-one.

    • Incomplete Hydrolysis: If the final step is hydrolysis of the resulting ester, incomplete reaction will leave ester impurities, complicating purification.

  • Troubleshooting & Mitigation:

    • Base Selection: Using a bulkier, non-nucleophilic base can favor the Favorskii pathway over direct substitution. However, for the classic rearrangement, a careful choice of alkoxide is key. The reaction is typically performed in an alkaline solution. [1] 2. Temperature Control: Lower temperatures generally favor the rearrangement over elimination and substitution side reactions.

    • Substrate Purity: Ensure the starting 2-bromocyclohexanone is pure and free from di-halogenated species, which can lead to complex side products. [3] 4. Hydrolysis Conditions: Ensure hydrolysis goes to completion by using a sufficient excess of acid or base and adequate heating time (e.g., refluxing in concentrated HCl). [2]

      Parameter Recommended Action Rationale
      Base Use sodium or potassium hydroxide in an alcohol/water mixture. [2] Promotes the rearrangement and subsequent hydrolysis in one pot.
      Temperature Maintain low to moderate temperatures during rearrangement. Minimizes substitution and elimination side reactions.
      Purity Use highly pure α-haloketone. Avoids complex byproducts from poly-halogenated starting materials.
      Hydrolysis Use excess strong acid (e.g., HCl) and heat. [2] Drives the final hydrolysis of the ester intermediate to completion.
      Table 1: Key Parameters for Optimizing the Favorskii Rearrangement.

Section 3: Hydrogenation of Unsaturated Precursors

The catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid is a straightforward method for preparing cis-1,2-cyclopentanedicarboxylic acid. [4]

Frequently Asked Questions (FAQs)

Q4: My hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid seems to be incomplete, even after extended reaction times. What could be the problem?

A4: Incomplete hydrogenation is typically related to catalyst activity, substrate purity, or reaction conditions.

  • Potential Causes & Solutions:

    • Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities in the substrate or solvent, such as sulfur or halide compounds. Ensure high-purity starting materials and solvents. The Raney Nickel itself may have low activity; use a fresh, active batch. [4] 2. Insufficient Hydrogen Pressure: The reaction requires a positive hydrogen pressure (e.g., 40-50 psi) to proceed efficiently. [4]Ensure your system is properly sealed and pressurized.

    • Poor Mass Transfer: Inadequate agitation (shaking or stirring) can limit the contact between the hydrogen gas, the catalyst, and the substrate in solution. Ensure vigorous mixing.

    • Solvent Choice: The reaction is typically run in a solvent like absolute ethanol. [4]Using a solvent that does not fully dissolve the starting material can hinder the reaction.

Experimental Protocol: Hydrogenation to cis-1,2-Cyclopentanedicarboxylic Acid

This protocol is adapted from established procedures. [4]

  • Setup: In a Parr shaker hydrogenation apparatus, combine 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) and 200 ml of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of active Raney Nickel under an inert atmosphere.

  • Hydrogenation: Seal the apparatus, purge with hydrogen gas, and then pressurize to 40-50 psi. Heat the mixture to 60°C while shaking vigorously.

  • Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete when hydrogen uptake ceases (approx. 24 hours).

  • Workup: Cool the reaction mixture, and carefully vent the excess hydrogen. Filter the mixture through a pad of Celite to remove the catalyst.

    • Causality: Celite filtration is critical to remove the fine, pyrophoric Raney Nickel catalyst safely and completely.

  • Isolation: Concentrate the filtrate in vacuo to yield the solid product. Recrystallize from water and dry over phosphorus pentoxide to obtain pure cis-1,2-cyclopentanedicarboxylic acid.

References

  • CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. PrepChem.com. [Link]

  • The oxidation of cyclohexanol by nitric acid | Class experiment. RSC Education. [Link]

  • Construct a three-step synthesis of 1,2-epoxycyclopentane from cyclopentanol. Wyzant. [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • Write appropriate reactions for the formation of cis-1,2-cyclopentane. Filo. [Link]

  • Probable mechanism of oxidation cyclopentanone to glutaric acid. ResearchGate. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Oxidation of cyclopentane-1,2-dione. ScienceDirect. [Link]

  • What is the product of the reaction between cyclopentene and permanganate?. Quora. [Link]

  • Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. ACS Publications. [Link]

  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. [Link]

  • Mechanism of the reaction of cyclohexanol and concentrated nitric acid to form adipic acid. Chemistry Stack Exchange. [Link]

  • Aerobic Oxidation of Cyclopentane by Using Fluorinated N -Hydroxyphthalimide Derivatives. Science Publishing Group. [Link]

  • Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor. Eindhoven University of Technology research portal. [Link]

  • alkenes and potassium manganate(VII) (permanganate). Chemguide. [Link]

Sources

Technical Support Center: Purification of Crude 1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Subject: 1,2-Cyclopentanedicarboxylic Acid (CPDA) CAS: 3724-26-3 (mixture), 1461-96-7 (cis), 1461-97-8 (trans)

This guide addresses the specific challenges of purifying crude CPDA, focusing on the removal of oxidative byproducts and the critical separation of cis and trans diastereomers.

Module 1: The Isomer Challenge (Cis/Trans Separation)

User Issue: "My crude product has a wide melting point range (120–150°C), and NMR shows a mixture of isomers. How do I isolate the cis-isomer?"

Technical Insight: The crude synthesis of CPDA (often via oxidation of cyclopentene) yields a mixture of cis and trans isomers. Standard recrystallization is often inefficient because both isomers have similar solubilities in polar solvents.

The most robust separation method exploits the Bürgi-Dunitz angle and proximity effects. The cis-isomer's carboxylic acid groups are spatially aligned to form a cyclic anhydride (5-membered ring) under mild dehydration conditions. The trans-isomer, with groups on opposing faces of the ring, cannot form a cyclic anhydride without ring distortion or epimerization, which requires significantly higher energy.

Protocol: The Anhydride Loop

Use this workflow to isolate high-purity cis-CPDA.[1]

  • Dehydration: Suspend the crude dry solid in Acetic Anhydride (Ac₂O) (approx. 3-5 mL per gram of acid).

  • Reflux: Heat to reflux (140°C) for 1 hour.

    • Mechanism:[1][2][3][4]cis-acid

      
      cis-anhydride + acetic acid. trans-acid remains largely unreacted or converts slowly.
      
  • Distillation: Distill off the excess Ac₂O and acetic acid byproduct under vacuum.

  • Isolation: The residue contains cis-anhydride (mp ~74°C) and unreacted trans-acid (mp ~160°C).

    • Extraction: Triturate the residue with dry benzene or toluene . The cis-anhydride is highly soluble; the trans-acid is not. Filter off the solid trans-acid.

  • Hydrolysis: Evaporate the solvent from the filtrate to get crude anhydride. Boil this residue in water for 30 minutes to hydrolyze the anhydride back to the cis-diacid.

  • Final Crystallization: Cool the aqueous solution to 0°C. cis-CPDA will crystallize (mp 132–136°C).

IsomerSeparation Crude Crude Mixture (Cis + Trans) Ac2O Reflux with Ac2O (140°C, 1 hr) Crude->Ac2O Distill Vacuum Distillation (Remove Ac2O/AcOH) Ac2O->Distill Residue Solid Residue (Cis-Anhydride + Trans-Acid) Distill->Residue Extract Toluene Extraction Residue->Extract Filter Filtration Extract->Filter TransSolid Solid: Trans-Acid (Discard or Reprocess) Filter->TransSolid Insoluble CisLiq Filtrate: Cis-Anhydride Filter->CisLiq Soluble Hydrolysis Water Hydrolysis (100°C, 30 min) CisLiq->Hydrolysis FinalCis Pure Cis-CPDA (Crystals) Hydrolysis->FinalCis

Figure 1: Workflow for the chemical separation of cis/trans isomers utilizing the kinetic favorability of cis-anhydride formation.

Module 2: Chemical Purity (Removing Tars & Salts)

User Issue: "My product is chemically impure (yellow/brown) or contains nitric acid residues from the oxidation step."

Technical Insight: Crude CPDA synthesized via nitric acid oxidation of cyclopentanone/cyclopentene often contains:

  • Nitric Acid: Trapped within the crystal lattice.

  • Glutaric Acid: A ring-opening byproduct.

  • Metal Salts: If KMnO₄ or Vanadium catalysts were used.

  • Color Bodies: Polymerized byproducts (tars).

Troubleshooting Guide: Purification Matrix
Impurity TypeDiagnosticPurification Protocol
Nitric Acid / Volatiles Acrid smell; low pH of aqueous solution.Steam Distillation / Azeotrope: Dissolve crude in water. Boil vigorously to steam distill trace volatiles. Alternatively, repeated evaporation with water under vacuum helps remove HNO₃.
Color Bodies (Tars) Yellow/Brown crystals; colored mother liquor.Activated Charcoal: Dissolve crude in boiling water (10 mL/g). Add activated charcoal (5% w/w). Boil for 5-10 mins. Filter hot through Celite. Cool to crystallize.
Metal Salts Ash content >0.1%; insoluble residue in acetone.Acidic Recrystallization: Recrystallize from dilute HCl (0.1 M). The protons displace metal cations from the carboxylate groups, ensuring the free acid precipitates while metals stay in the mother liquor.
Glutaric Acid NMR signals at δ 1.8-2.4 (multiplets) inconsistent with CPDA.Solvent Selectivity: CPDA is less soluble in cold Chloroform than glutaric acid. Trituration with cold chloroform can wash away aliphatic impurities.
Module 3: Analytical Validation

User Issue: "How do I confirm I have the correct isomer and purity?"

Validation Parameters: Do not rely solely on melting point, as the cis isomer is hygroscopic and water depression can mimic the trans isomer melting point.

  • Melting Point (DSC recommended):

    • Pure cis-1,2-CPDA: 132–136°C [1].[5]

    • Pure trans-1,2-CPDA: ~160°C (often cited as 159-161°C) [2].

    • Anhydride (cis): ~74°C.

  • Proton NMR (D₂O or DMSO-d₆):

    • Look for the methine protons (CH-COOH).

    • Cis: Typically appear slightly downfield compared to trans due to anisotropic deshielding from the adjacent carbonyl, but coupling constants are the definitive check.

  • Water Solubility:

    • Cis-CPDA is significantly more soluble in water than trans-CPDA due to the dipole moment created by the syn-facial carboxylic acids.

Troubleshooting Start Start: Purity Check CheckMP Check Melting Point Start->CheckMP LowMP MP < 130°C CheckMP->LowMP HighMP MP > 155°C CheckMP->HighMP MidMP MP 135-150°C CheckMP->MidMP ActionDry Action: Dry Sample (Hygroscopic) LowMP->ActionDry If wet ActionTrans Result: Likely Trans Isomer HighMP->ActionTrans ActionIso Action: Perform Anhydride Separation MidMP->ActionIso Mixed Isomers

Figure 2: Decision tree for interpreting melting point data during purification.

References
  • Sigma-Aldrich. cis-Cyclopentane-1,2-dicarboxylic acid Product Specification. Link

  • CymitQuimica. trans-1,2-Cyclopentanedicarboxylic acid Properties. Link

  • Organic Syntheses. Cyclohexanecarboxylic acid, 3,4,5-triol (Analogous anhydride purification method). Coll. Vol. 5, p. 412 (1973). Link

  • Google Patents. Production of cis-cyclohexane-1,2-dicarboxylic anhydride (Foundational anhydride separation logic). US Patent 2,794,811.[1] Link

Sources

troubleshooting low yield in 1,2-Cyclopentanedicarboxylic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Cyclopentanedicarboxylic Acid (1,2-CPDA) Subject: Troubleshooting Low Yield & Purity in Crystallization Workflows Ticket ID: #CPDA-CRYST-001 Responder: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely encountering yield issues due to the deceptive solubility profile of 1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) and its tendency to undergo intramolecular dehydration. Unlike simple aliphatic acids, 1,2-CPDA possesses a rigid alicyclic backbone that creates distinct thermodynamic behaviors for its cis and trans isomers.

This guide moves beyond basic "cool and filter" advice. We will address the thermodynamic traps specific to this molecule, particularly the solubility-isomerism nexus that causes most yield failures in drug development and polymer synthesis contexts.

Module 1: The Thermodynamics of Yield Loss

The Core Problem: "Too Soluble" in Polar Media

Users often report low recovery when recrystallizing from water or alcohols. While 1,2-CPDA is a dicarboxylic acid and requires polar solvents for dissolution, its solubility curve in water is not steep enough for simple cooling crystallization to be efficient without significant evaporation, which risks degradation.

Diagnosis Table: Solvent System Efficiency

Solvent SystemDissolution PowerYield RiskPurity PotentialRecommendation
Water (100%) HighHigh Loss (Retained in Mother Liquor)ModerateUse only for cis-isomer with lyophilization of ML.
Ethanol/Methanol Very HighExtreme Loss LowAvoid as single solvent; use as solvent in Anti-solvent method.
Ethyl Acetate ModerateLowHighRecommended for initial extraction/crystallization.
Hexane/Toluene LowN/A (Anti-solvent)N/AUse to drive precipitation from EtOAC or Alcohols.
Technical Solution: The "Salting Out" & Anti-Solvent Approach

Do not rely on cooling alone. The hydrogen bonding network of 1,2-CPDA with water is robust.

  • Saturation: Dissolve crude 1,2-CPDA in minimum hot Ethyl Acetate (or Acetone).

  • Anti-Solvent Addition: Slowly add Hexane or Toluene until turbidity persists.

  • Cooling: Ramp down to 0°C. The non-polar anti-solvent disrupts the solute-solvent interaction more effectively than temperature alone.

Module 2: The Isomer Trap (Cis vs. Trans)

Critical Warning: The cis and trans isomers exhibit drastically different chemical stabilities which directly impact yield calculations.

  • The Cis-Anhydride Leak: The cis-isomer has carboxylic acid groups on the same face. Upon heating (even during vacuum drying), it easily dehydrates to form cis-1,2-cyclopentanedicarboxylic anhydride .

    • Symptom:[1][2][3][4][5][6][7][8][9] Yield appears low because the anhydride is often an oil or sublimates, or the melting point is depressed.

    • Melting Point Check:

      • Cis-Acid: ~132–135°C[3][8]

      • Trans-Acid: >160°C (Thermally stable against anhydride formation)

  • The Trans-Isomer Stability: The trans-isomer cannot form a cyclic anhydride due to ring strain. If your target is the trans-isomer, aggressive heating is permissible and often required to drive isomerization from the cis form.

Module 3: Troubleshooting Workflow (Visualized)

The following logic gate helps you identify if your yield loss is thermodynamic (solubility) or chemical (degradation/isomerization).

CPDA_Troubleshooting Start START: Low Yield Observed CheckIsomer Target Isomer? Start->CheckIsomer CisTarget Target: CIS-Isomer CheckIsomer->CisTarget TransTarget Target: TRANS-Isomer CheckIsomer->TransTarget DidHeat Was heat > 60°C applied during drying? CisTarget->DidHeat Anhydride DIAGNOSIS: Anhydride Formation (Chemical Yield Loss) DidHeat->Anhydride Yes Solubility DIAGNOSIS: Mother Liquor Loss (Thermodynamic Loss) DidHeat->Solubility No CheckFeed Feed Source Purity? TransTarget->CheckFeed Isomerization ACTION: Perform Acidic Isomerization (HCl/Heat) CheckFeed->Isomerization Mixed/Cis Feed

Figure 1: Decision tree for identifying root causes of yield loss in 1,2-CPDA crystallization.

Module 4: Optimized Experimental Protocols

Protocol A: Purification of cis-1,2-CPDA (Water Recrystallization)

Best for: Removing non-polar impurities without dehydrating the acid.

  • Dissolution: Suspend crude acid in water (approx. 3 mL per gram). Heat to boiling until clear.

  • Filtration: Hot filter through Celite to remove mechanical impurities.

  • Crystallization: Cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Isolation: Filter solids. CRITICAL STEP: Do not oven dry. Dry in a vacuum desiccator over

    
     at room temperature to prevent anhydride formation.
    
  • Expected Yield: ~60% (First crop). Lyophilize mother liquor for second crop.

Protocol B: Isolation of trans-1,2-CPDA (Isomerization Method)

Best for: Converting mixed cis/trans streams to the thermodynamically stable trans form.

  • Isomerization: Dissolve mixed acid in 6M HCl.

  • Reflux: Heat at reflux (approx. 100-110°C) for 24-48 hours. The cis isomer converts to trans.

  • Concentration: Evaporate to dryness.

  • Purification: Recrystallize the residue from water. The trans isomer is less soluble than the cis and will precipitate preferentially.

  • Verification: Check Melting Point. Target >160°C.[7]

Frequently Asked Questions (FAQ)

Q: Why is my product an oil instead of a crystal? A: This is "oiling out," common when the crystallization temperature is above the metastable limit or impurities are high.

  • Fix: Re-dissolve in fresh solvent. Add a seed crystal of pure 1,2-CPDA at the cloud point. Cool much slower (1°C/min).

Q: Can I use Hexane to wash the crystals? A: Yes. 1,2-CPDA is a polar dicarboxylic acid and is effectively insoluble in hexane. A hexane wash removes non-polar organic impurities without dissolving your product.

Q: My melting point is 110°C. What do I have? A: You likely have a mixture of cis and trans isomers, or a mixture of the acid and its anhydride. Pure cis melts ~132°C; pure trans melts >160°C. A depressed melting point indicates a eutectic mixture.

References

  • ChemicalBook. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid Properties. Retrieved from

  • PrepChem. (n.d.). Synthesis of cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from

  • Oregon State University. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from

  • Google Patents. (2012). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.[4] Retrieved from

  • BenchChem. (n.d.). trans-Cyclopentane-1,2-dicarboxylic acid Structure and Safety. Retrieved from

Sources

Technical Support Center: Isomer Separation & Contamination Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isomer Separation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating chemical isomers while preventing cross-contamination. Isomers, with their identical molecular formulas but different structural arrangements, present unique separation challenges. Even minute levels of cross-contamination can compromise experimental results, regulatory submissions, and the efficacy and safety of pharmaceutical products. For instance, the tragic case of thalidomide in the 1950s, where one enantiomer was a sedative while the other was a potent teratogen, underscores the critical importance of effective isomer separation.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chromatographic and crystallographic separations. Our focus is on the causality behind experimental choices, empowering you to build robust, self-validating separation protocols.

Section 1: Troubleshooting Chromatographic Separations (HPLC/SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation. However, achieving baseline resolution without cross-contamination requires careful optimization. This section addresses common problems encountered during these separations.

FAQ 1: My isomeric peaks are co-eluting or have poor resolution. What should I do?

Answer:

Co-elution is a common challenge indicating insufficient selectivity of your chromatographic system for the isomers. Selectivity is the most critical factor for achieving resolution and can be influenced by the stationary phase, mobile phase, and temperature.[1]

Here’s a systematic approach to improving resolution:

1. Re-evaluate Your Stationary Phase (Column):

  • For Enantiomers (Chiral Molecules): Standard achiral columns (like C18) will not separate enantiomers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable due to their broad recognition capabilities and can be used in various modes (normal phase, reversed-phase, polar organic).[1][3] The choice between amylose (helical structure) and cellulose (layered structure) can dramatically impact selectivity for your specific analyte.[1]

  • For Diastereomers and Positional Isomers: While diastereomers have different physicochemical properties and can often be separated on conventional achiral phases, specialized columns can enhance selectivity.[4] Consider columns that offer different retention mechanisms, such as Phenyl, Pentafluorophenyl (PFP), or Amide phases for positional isomers.[5]

2. Optimize the Mobile Phase:

  • Composition: The type and ratio of solvents in your mobile phase directly control retention and selectivity. For chiral separations, screening different mobile phase modes (e.g., normal phase, reversed-phase, polar organic) is crucial.[1][6] Sometimes, a method that fails in one mode will provide excellent resolution in another.[1]

  • Additives/Modifiers: Small amounts of acidic or basic additives (e.g., formic acid, triethylamine) can significantly alter peak shape and selectivity by suppressing unwanted interactions with the stationary phase or modifying the analyte's ionization state.[7][8] The concentration of these additives is critical and may even reverse the elution order of enantiomers.[1]

3. Adjust the Temperature:

  • Temperature affects the thermodynamics of the analyte-stationary phase interaction. Lowering the temperature can sometimes enhance resolution for certain isomers. Conversely, increasing the temperature can improve peak efficiency. It's an important parameter to screen, as changes in temperature can lead to significant shifts in selectivity and even elution order reversal.[1][7]

Workflow for Optimizing Isomer Resolution

The following diagram outlines a logical workflow for troubleshooting and optimizing the separation of isomeric compounds.

G cluster_0 Problem Identification cluster_1 Method Optimization Strategy cluster_2 Outcome Start Poor Resolution or Co-elution of Isomers A Step 1: Evaluate Stationary Phase Start->A Begin Troubleshooting B Step 2: Optimize Mobile Phase A->B Screen different column chemistries (e.g., CSPs, Phenyl, PFP) C Step 3: Adjust Temperature B->C Vary solvent ratios & screen additives (acids/bases) D Step 4: Check for On-Column Issues C->D Test lower and higher temperatures End Baseline Resolution Achieved D->End Investigate potential for on-column isomerization

Caption: A systematic workflow for troubleshooting poor isomer resolution in chromatography.

FAQ 2: I'm observing peak tailing for one or both of my isomer peaks. What is the cause and how can I fix it?

Answer:

Peak tailing is often a sign of undesirable secondary interactions between your analyte and the stationary phase, or issues within the HPLC/SFC system itself.

Potential Causes & Solutions:

CauseExplanationRecommended Solution(s)
Secondary Silanol Interactions For silica-based columns, residual silanol groups can interact with basic analytes, causing tailing.[7]- Use a modern, base-deactivated, or end-capped column. - Lower the mobile phase pH to suppress silanol ionization.[9] - Add a competing base (e.g., triethylamine) to the mobile phase to saturate the active sites.[7]
Column Contamination/Degradation Contaminants at the column inlet frit or degradation of the stationary phase can create active sites and disrupt the flow path.[10][11]- Use a guard column to protect the analytical column.[10] - Ensure proper sample filtration to remove particulates. - Flush the column with a strong, compatible solvent. If using a coated chiral column, be mindful of solvent restrictions.[11]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.[7]- Reduce the injection volume or dilute the sample.[7][10]
Mismatched Injection Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening.- Whenever possible, dissolve the sample in the initial mobile phase.[7]
System Dead Volume Improperly fitted connections (e.g., tubing to column) can create dead volume, leading to peak broadening and tailing.- Ensure all fittings are correctly installed and that tubing is cut cleanly and seated properly in the port.
FAQ 3: I suspect my isomers are converting into one another during the separation process (on-column isomerization). How can I confirm and prevent this?

Answer:

On-column isomerization is a significant risk for cross-contamination, particularly for labile molecules. This can be triggered by the mobile phase, stationary phase, or temperature.

Confirmation and Prevention Strategies:

  • Vary Flow Rate: If isomerization is occurring, decreasing the flow rate (increasing the residence time on the column) may result in a larger peak for the isomer being formed.

  • Collect Fractions: Collect the peak fractions of each isomer and re-inject them. The appearance of the other isomer in the chromatogram confirms on-column conversion.

  • Modify Mobile Phase:

    • pH Control: If the isomerization is acid- or base-catalyzed, carefully adjust the mobile phase pH to a range where the analytes are most stable. Use high-purity additives to avoid introducing catalytic contaminants.[12]

    • Antioxidants: For compounds sensitive to oxidation, adding an antioxidant like butylated hydroxytoluene (BHT) to the mobile phase or sample can prevent degradation.[7]

  • Lower Column Temperature: Chemical reactions, including isomerization, are often slowed at lower temperatures. Running the analysis at a reduced, controlled temperature can minimize or eliminate the conversion.[7]

  • Choose an Inert Stationary Phase: Avoid stationary phases that may have catalytic activity. For some compounds, a less acidic or basic column packing may be required.

Section 2: General Laboratory Practices for Contamination Prevention

Cross-contamination can occur long before the sample is injected. Rigorous lab hygiene is fundamental to achieving accurate isomer quantification.

FAQ 4: What are the most critical sample handling steps to prevent cross-contamination between different isomer samples?

Answer:

Meticulous sample handling is non-negotiable. Contamination often originates from shared equipment and improper technique.

  • Dedicated Equipment: Whenever possible, use dedicated glassware, syringes, and vials for different samples or batches to prevent carryover.[13]

  • Pipetting Technique: Always use a fresh pipette tip for each sample.[14] To avoid aerosol contamination, release the pipette's push button slowly and consider using filter tips.[14]

  • Vial Selection: Use high-quality vials certified for cleanliness. Avoid caps with paper liners that can introduce contaminants.[12]

  • System Cleaning: Implement a robust cleaning protocol for your autosampler and injection port. Run blank injections with a strong solvent between different samples to flush out any residual analytes.[7]

FAQ 5: How can I ensure my mobile phase and solvents are not a source of contamination?

Answer:

The mobile phase is a high-volume component of your system and a potential source of widespread contamination.

  • Use High-Purity Solvents: Always use HPLC- or LC/MS-grade solvents and additives to minimize background noise and the introduction of reactive impurities.[12]

  • Fresh Preparation: Prepare mobile phases fresh and filter them before use. Adding a small percentage of organic solvent (e.g., 5% acetonitrile) to aqueous phases can prevent microbial growth.[15]

  • Avoid "Topping Off": Never top off old mobile phase with new. Always use a fresh, clean reservoir for each new batch.[15]

  • Clean Glassware: Wash mobile phase bottles with solvent, not detergents, as detergent residues can leach into the system and cause contamination.[15]

Section 3: Protocols and Advanced Techniques

Protocol 1: Indirect Separation of Enantiomers via Diastereomer Formation

For enantiomers that are difficult to separate on available Chiral Stationary Phases, converting them into diastereomers can be an effective alternative. Diastereomers have different physical properties and can be separated on standard achiral columns.[2][4][16]

Objective: To separate a racemic amine by derivatizing it with a chiral acid to form diastereomeric amides, which are then separated on a standard silica HPLC column.

Materials:

  • Racemic amine sample

  • Enantiomerically pure chiral derivatizing agent (CDA), e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)[16]

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane)

  • HPLC system with a silica or C18 column

  • Standard workup reagents (e.g., dilute HCl, NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Derivatization: a. Dissolve the racemic amine and a slight excess (1.1 equivalents) of the enantiomerically pure CDA in the anhydrous solvent. b. Add the coupling agent (1.2 equivalents) and stir the reaction at room temperature until analysis (e.g., by TLC or LC-MS) shows complete consumption of the amine. c. Perform a standard aqueous workup to remove excess reagents.

  • Separation: a. Dissolve the resulting diastereomeric amide mixture in a suitable injection solvent. b. Develop a separation method on an achiral column (e.g., silica or C18) using standard method development practices. Screen different mobile phase compositions (e.g., hexane/isopropanol for normal phase) to achieve baseline resolution of the two diastereomer peaks.

  • Analysis & Recovery (Optional): a. Collect the separated fractions for each diastereomer. b. If the original enantiomers are required, the amide bond can be hydrolyzed under acidic or basic conditions to recover the now enantiomerically pure amines.

Technique Focus: Preparative Crystallization for Isomer Separation

For larger-scale separations, crystallization can be a powerful and cost-effective method.

  • Fractional Crystallization: This method can be used to separate diastereomers. Because they have different solubilities, one diastereomer may crystallize preferentially from a solution, leaving the other enriched in the mother liquor.[16] However, achieving high purity may require multiple recrystallization steps.[16]

  • Selective Seeding: In a supersaturated solution containing multiple isomers, introducing a seed crystal of a single, pure isomer can induce the selective crystallization of that isomer, leaving the others in solution. This technique requires having a small amount of one pure isomer to start the process.

Section 4: Method Selection Guide

Choosing the right separation strategy is paramount. This decision tree provides a high-level guide for selecting an appropriate method based on the type of isomer.

G IsomerType What type of isomer are you separating? Enantiomers Enantiomers (Non-superimposable mirror images) IsomerType->Enantiomers Diastereomers Diastereomers / Geometric Isomers (e.g., cis/trans, epimers) IsomerType->Diastereomers Positional Positional Isomers (e.g., ortho, meta, para) IsomerType->Positional ChiralMethod Use a Chiral Method Enantiomers->ChiralMethod AchiralMethod Use an Achiral Method Diastereomers->AchiralMethod AromaticMethod Use π-π Interaction Column Positional->AromaticMethod CSP Direct Method: Chiral Stationary Phase (CSP) (e.g., Polysaccharide, Pirkle-type) ChiralMethod->CSP Primary Choice Derivatization Indirect Method: Derivatize with Chiral Reagent to form Diastereomers ChiralMethod->Derivatization Alternative StandardRP Standard Achiral Column (e.g., C18, C8) AchiralMethod->StandardRP Start with SpecialtyAchiral Specialty Achiral Column (e.g., Amide, Cholesterol-based) AchiralMethod->SpecialtyAchiral For difficult separations PhenylPFP Phenyl or PFP Column AromaticMethod->PhenylPFP

Caption: Decision tree for selecting an initial chromatographic separation strategy based on isomer type.

References

  • Sample Contamination in Chromatographic Analysis. (2024). Google Cloud.
  • Technical Support Center: Chiral Separation of Antidepressant Agent 5.Benchchem.
  • How to Prevent Contamin
  • TECH TIPS: 7 Tips to Avoid Cross-Contamin
  • Preventing Echinenone isomeriz
  • Controlling Contamination in LC/MS Systems.
  • Top 10 Things Users Can Do to Minimize Contamin
  • HPLC Technical Tip: Chiral Method Development.Phenomenex.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.Daicel Chiral Technologies.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Trouble with chiral separations. (2020).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • A Guide to Selective Columns for Isomer Separation. (2024).
  • How to separate isomers by Normal phase HPLC? (2019).
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.Sigma-Aldrich.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.
  • Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness Discussion Board.
  • Crucial Role of Mobile Phase Composition in Chrom

Sources

optimizing reaction conditions for 1,2-Cyclopentanedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 1,2-Cyclopentanedicarboxylic acid (CPDA) .

Note on Isomer Distinction: Before proceeding, verify your target isomer.

  • 1,2-CPDA: The carboxyl groups are on adjacent carbons.[1] This is synthesized via ring contraction (Favorskii) or hydrogenation .

  • 1,3-CPDA: The carboxyl groups are separated by one carbon. This is the product of Norbornene oxidative cleavage .

  • This guide focuses exclusively on the 1,2-isomer as requested.

Status: Operational | Tier: L3 (Senior Application Scientist)

Module 1: Synthetic Route Selection & Strategy

The "Norbornene Trap" (Critical Advisory)

Many researchers erroneously attempt to synthesize 1,2-CPDA by oxidizing norbornene with nitric acid.

  • Correction: Oxidative cleavage of norbornene (bicyclo[2.2.1]hept-2-ene) yields cis-1,3-cyclopentanedicarboxylic acid , not the 1,2-isomer.

  • Solution: To access the 1,2-isomer , you must utilize a Ring Contraction Strategy (Favorskii Rearrangement) or Hydrogenation of an unsaturated precursor.

Route Comparison Matrix
FeatureRoute A: Favorskii RearrangementRoute B: Hydrogenation
Target Isomer Trans-1,2-CPDA (Thermodynamic product)Cis-1,2-CPDA (Kinetic product)
Starting Material 2-Carbethoxycyclohexanone1-Cyclopentene-1,2-dicarboxylic acid
Key Reagents

,

,


, Raney Ni or Pd/C
Scalability High (Industrial standard)Medium (High pressure required)
Primary Challenge Control of bromination regioselectivityCatalyst poisoning / Availability of precursor

Module 2: Detailed Experimental Protocols

Protocol A: Trans-1,2-CPDA via Ring Contraction

Mechanism: This route utilizes the Favorskii rearrangement to contract a 6-membered ring (cyclohexanone derivative) into a 5-membered ring.

Step 1: Bromination

  • Charge: Dissolve ethyl 2-cyclohexanonecarboxylate (1.0 eq) in

    
     or 
    
    
    
    (0.5 M).
  • Cool: Lower temperature to 0°C.

  • Addition: Add Bromine (

    
    , 1.0 eq) dropwise over 60 mins.
    
    • Optimization Tip: The solution must remain colorless/pale yellow. If red color persists, stop addition and allow reaction to catch up.

  • Workup: Wash with cold water and dilute

    
    . Dry organic layer (
    
    
    
    ) and evaporate to yield 6-bromo-2-carbethoxycyclohexanone .

Step 2: Favorskii Rearrangement (The Critical Step)

  • Preparation: Prepare a solution of Sodium Ethoxide (2.0 eq) in absolute ethanol.

  • Addition: Add the brominated intermediate (from Step 1) dropwise to the ethoxide solution at 0–5°C.

    • Warning: Exothermic.[2] Maintain T < 10°C to prevent polymerization.

  • Rearrangement: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Hydrolysis: Add water and reflux for 4 hours to hydrolyze the diester intermediate.

  • Isolation: Acidify with conc. HCl. The trans-1,2-CPDA will precipitate or can be extracted with ether.

Protocol B: Cis-1,2-CPDA via Hydrogenation

Target: Conversion of 1-cyclopentene-1,2-dicarboxylic acid to the saturated cis-diacid.

  • Solvent: Dissolve substrate in absolute ethanol (0.3 M).

  • Catalyst: Add Raney Nickel (10 wt%) or 5% Pd/C (5 wt%).

  • Conditions: Hydrogenate in a Parr shaker at 40–50 psi and 60°C .

  • Duration: Reaction typically requires 24 hours.

  • Workup: Filter through Celite (caution: pyrophoric catalyst). Evaporate solvent.

  • Purification: Recrystallize from minimal hot water (~3 mL per gram of product).

Module 3: Visualizing the Workflow

Workflow Diagram

The following diagram illustrates the decision logic and critical control points (CCPs) for the synthesis.

CPDA_Synthesis Start Target: 1,2-Cyclopentanedicarboxylic Acid IsomerCheck Desired Stereochemistry? Start->IsomerCheck TransRoute Route A: Favorskii Rearrangement IsomerCheck->TransRoute Trans (Thermodynamic) CisRoute Route B: Catalytic Hydrogenation IsomerCheck->CisRoute Cis (Kinetic) Step1 Bromination of 2-Carbethoxycyclohexanone TransRoute->Step1 CCP1 CCP: Temp < 5°C (Regiocontrol) Step1->CCP1 Step2 Base-Induced Ring Contraction (NaOEt / EtOH) CCP1->Step2 ProductTrans Product: Trans-1,2-CPDA Step2->ProductTrans Precursor Start: 1-Cyclopentene- 1,2-dicarboxylic acid CisRoute->Precursor hydrogenation H2 (50 psi) / Raney Ni Precursor->hydrogenation ProductCis Product: Cis-1,2-CPDA hydrogenation->ProductCis

Caption: Decision tree for selecting the optimal synthetic route based on stereochemical requirements.

Module 4: Troubleshooting & FAQs

Q1: My Favorskii rearrangement yield is low (<30%). What is happening?

Diagnosis: This is usually due to "Proton Exchange" vs. "Rearrangement" competition .

  • Cause: If the base concentration is too low or the temperature is too high during addition, the brominated ketone can undergo simple dehydrohalogenation (elimination) instead of the skeletal rearrangement.

  • Fix: Ensure you use a strong alkoxide base (NaOEt) and maintain the temperature below 5°C during the initial mixing. Do not use hydroxide (NaOH) in the initial step; use it only for the final hydrolysis.

Q2: I am getting a mixture of cis and trans isomers in the hydrogenation route.

Diagnosis: Isomerization post-reaction.

  • Cause: While hydrogenation is syn-selective (giving cis), the cis-diacid is thermodynamically less stable than the trans-diacid. If you heat the product during workup (e.g., recrystallization from boiling water) for too long, it may epimerize.

  • Fix: Keep workup temperatures moderate. If recrystallizing from water, dissolve quickly and cool immediately.

Q3: Can I use the Norbornene route if I just want any dicarboxylic acid?

Diagnosis: Misunderstanding of topology.

  • Analysis: If the exact position (1,2 vs 1,3) does not matter for your application (e.g., simple pH adjustment or crosslinking where distance is flexible), yes.

  • Warning: However, for drug development or precise metal-organic framework (MOF) synthesis, the bite angle of 1,2-CPDA is significantly different from 1,3-CPDA. Do not substitute one for the other without structural modeling.

Q4: The product oil won't crystallize.

Diagnosis: Presence of mono-ester impurities.

  • Fix: The hydrolysis step in the Favorskii route requires rigorous conditions. Ensure you reflux with excess aqueous NaOH for at least 4 hours. If an oil persists, extract the alkaline solution with ether before acidification to remove unhydrolyzed esters, then acidify the aqueous layer to precipitate the pure acid.

References

  • Synthesis of Trans-1,2-Cyclopentanedicarboxylic Acid (Favorskii Route)

    • Source:Organic Syntheses, Coll. Vol. 4, p. 597 (General Favorskii method adapted for ring contraction); See also US Patent 3290365A for analogous cyclobutane synthesis logic.
    • Verification:

  • Hydrogenation of 1-Cyclopentene-1,2-dicarboxylic Acid

    • Source:PrepChem (Based on standard Raney Ni reduction protocols).
    • Verification:

  • Favorskii Rearrangement Mechanism & Optimiz

    • Source:Journal of Organic Chemistry, "The Favorskii Rearrangement of Halocyclanones".
    • Verification: [J. Org.[3][4] Chem. 1961, 26, 22-27]([Link]) (Reference to Brenner et al. regarding 2-carboethoxycyclohexanone).

  • Distinction

    • Source:Organic Syntheses, Coll. Vol. 4, p.
    • Verification:

Sources

Technical Support Center: Purification of 1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,2-cyclopentanedicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this versatile building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: Understanding the Purification Challenge

1,2-Cyclopentanedicarboxylic acid is a valuable alicyclic dicarboxylic acid used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] It exists as two primary diastereomers: cis and trans.[1][2] In the cis-isomer, the carboxylic acid groups are on the same side of the cyclopentane ring, while in the trans-isomer, they are on opposite sides.[1][2] This stereochemical difference leads to distinct physical and chemical properties, which are fundamental to the purification strategies discussed herein.[1]

The primary challenge in purifying 1,2-cyclopentanedicarboxylic acid often lies in separating these isomers from each other and from residual starting materials or by-products of the synthesis. The choice of purification method depends on the specific impurities present and the desired purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the purification of 1,2-cyclopentanedicarboxylic acid in a question-and-answer format.

Q1: My synthesized 1,2-cyclopentanedicarboxylic acid has a broad melting point range. What are the likely impurities?

A broad melting point range typically indicates the presence of impurities. For 1,2-cyclopentanedicarboxylic acid, the most common "impurity" is the other diastereomer. The cis and trans isomers have significantly different melting points, and a mixture of the two will melt over a wide range.

IsomerMelting Point (°C)
cis-1,2-Cyclopentanedicarboxylic acid132-136
trans-1,2-Cyclopentanedicarboxylic acid182–183 (after recrystallization)

Data sourced from Benchchem[1]

Other potential impurities include:

  • Unreacted starting materials: Depending on the synthetic route, this could include compounds like pimelic acid or 2-carboethoxycyclohexanone.[3]

  • Solvents: Residual solvents from the reaction or workup.

  • By-products: Formed during the synthesis.

Troubleshooting Steps:

  • Determine the isomeric ratio: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative amounts of the cis and trans isomers.

  • Assess for other impurities: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., esterification) can help identify other organic impurities.[1]

  • Select an appropriate purification method: Based on the identified impurities, choose one of the purification strategies detailed below.

Q2: How can I separate the cis and trans isomers of 1,2-cyclopentanedicarboxylic acid?

The separation of cis and trans isomers can be achieved through several methods that exploit their different physical and chemical properties.

Method 1: Fractional Recrystallization

This method relies on the differing solubilities of the isomers in a given solvent. Water is a commonly used solvent for the recrystallization of 1,2-cyclopentanedicarboxylic acid.[4] Due to their different crystal packing and intermolecular interactions, one isomer will typically be less soluble and crystallize out of the solution first.

Method 2: Chemical Separation via Anhydride Formation

The cis isomer readily forms a cyclic anhydride when heated, particularly with a dehydrating agent like acetic anhydride.[5][6] The trans isomer, with its carboxylic acid groups on opposite sides of the ring, cannot form a stable cyclic anhydride under the same conditions.[1] This difference in reactivity provides an excellent basis for separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for enriching one isomer from a mixture, assuming a significant difference in their concentrations.

Objective: To purify 1,2-cyclopentanedicarboxylic acid by removing soluble impurities and potentially enriching one diastereomer.

Materials:

  • Crude 1,2-cyclopentanedicarboxylic acid

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 1,2-cyclopentanedicarboxylic acid to a minimal amount of hot deionized water to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or over a desiccant like phosphorus pentoxide.[4]

Causality: The principle behind recrystallization is the difference in solubility of the desired compound and impurities at different temperatures. The desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.

Protocol 2: Chemical Purification of cis-1,2-Cyclopentanedicarboxylic Acid via Anhydride Formation

This protocol is highly effective for isolating the cis isomer from a mixture containing the trans isomer.

Objective: To separate cis-1,2-cyclopentanedicarboxylic acid from its trans isomer by converting the cis isomer to its corresponding anhydride.

Materials:

  • Mixture of cis and trans-1,2-cyclopentanedicarboxylic acid

  • Acetic anhydride[6]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the isomeric mixture with an excess of acetic anhydride.[6]

  • Heating: Heat the mixture to reflux and maintain for several hours. The reaction of cis-1,2-cyclopentanedicarboxylic acid with acetic anhydride forms the cyclic anhydride.[5][6]

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[6]

  • Isolation of Anhydride: The resulting crude product is the cis-1,2-cyclopentanedicarboxylic anhydride.[7] This can be further purified by recrystallization or distillation if necessary.

  • Hydrolysis to the cis-Dicarboxylic Acid (Optional): If the cis-dicarboxylic acid is the desired final product, the anhydride can be hydrolyzed back by heating with water.

Causality: The proximity of the two carboxylic acid groups on the same side of the cyclopentane ring in the cis isomer allows for the intramolecular dehydration to form a stable five-membered anhydride ring. The trans isomer's geometry prevents this from occurring readily.

Visualization of Purification Workflows

The following diagrams illustrate the logical steps in the purification of 1,2-cyclopentanedicarboxylic acid.

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Purified Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Chemical Separation Chemical Separation Crude Product->Chemical Separation Chromatography Chromatography Crude Product->Chromatography Pure Isomer Pure Isomer Recrystallization->Pure Isomer Chemical Separation->Pure Isomer Chromatography->Pure Isomer

Caption: Overview of purification pathways for 1,2-cyclopentanedicarboxylic acid.

Chemical_Separation_Cis Start Cis/Trans Mixture Step1 React with Acetic Anhydride Start->Step1 Result Cis-Anhydride + Trans-Acid Step1->Result Step2a Separate Anhydride Result->Step2a Step2b Isolate Trans-Acid Result->Step2b Final_Cis Pure Cis-Anhydride Step2a->Final_Cis Final_Trans Pure Trans-Acid Step2b->Final_Trans Hydrolysis Hydrolyze Anhydride Final_Cis->Hydrolysis Pure_Cis_Acid Pure Cis-Acid Hydrolysis->Pure_Cis_Acid

Caption: Workflow for chemical separation of cis/trans isomers.

Q3: I need to separate the enantiomers of trans-1,2-cyclopentanedicarboxylic acid. How can this be done?

Enantiomers have identical physical properties (melting point, boiling point, solubility) in achiral environments, so they cannot be separated by standard techniques like recrystallization. Chiral separation methods are required.

Method: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC using a chiral stationary phase (CSP) is the preferred method for separating enantiomers.[1] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[1] Developing a robust chiral HPLC method is crucial for quality control and determining the enantiomeric excess (ee) of a sample.[1]

Q4: Are there any other chromatographic methods for purifying 1,2-cyclopentanedicarboxylic acid?

Yes, other chromatographic techniques can be employed, particularly for removing non-isomeric impurities.

  • Silica Gel Column Chromatography: This is a standard technique for purifying organic compounds. For acidic compounds like dicarboxylic acids, a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be used to elute the compounds from the silica gel column. A procedure involving dissolving the crude product in ethyl acetate, washing with saturated sodium bicarbonate, drying, and then purifying on a silica gel column has been described.[5]

  • Partition Chromatography: This technique has been used to separate cis and trans isomers of dicarboxylic acids.[8] It involves partitioning the analytes between a stationary liquid phase and a mobile liquid phase.

  • Ion-Exchange Chromatography: Dicarboxylic acids can be separated using ion-exchange chromatography, which separates molecules based on their net charge.

Q5: What are the best practices for handling and storing purified 1,2-cyclopentanedicarboxylic acid?

  • Handling: 1,2-Cyclopentanedicarboxylic acid can cause skin and eye irritation.[9] It is recommended to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store the purified compound in a tightly sealed container in a cool, dry place away from incompatible materials.

This technical guide provides a comprehensive overview of the common challenges and solutions for the purification of 1,2-cyclopentanedicarboxylic acid. By understanding the underlying chemical principles and following these detailed protocols, researchers can achieve high-purity material for their downstream applications.

References

  • CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents.
  • How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE? - Chemsrc. Available at: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. Available at: [Link]

  • Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid - PrepChem.com. Available at: [Link]

  • How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane: Orgo Made Easy By Mayya - YouTube. Available at: [Link]

  • cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727374 - PubChem. Available at: [Link]

  • US4904389A - Process for the separation of dicarboxylic acids - Google Patents.
  • Partition Chromatographic Separation and Determination of cis- and trans-1,3-Cyclopentanedicarboxylic Acids. - ACS Publications. Available at: [Link]

  • WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE - WIPO Patentscope. Available at: [Link]

  • US3880925A - Separation and purification of cis and trans isomers - Google Patents.
  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method | LCGC International. Available at: [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom Publishing. Available at: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column - SIELC. Available at: [Link]

Sources

Technical Support Center: cis-1,2-Cyclopentanedicarboxylic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]

The conversion of cis-1,2-cyclopentanedicarboxylic acid (1 ) to its cyclic anhydride (2 ) is a classic dehydration driven by entropy and ring stability.[1][2] Unlike acyclic analogs, the cis-fused system is pre-organized for cyclization, forming a stable [3.3.0] bicyclic system.[1][2]

However, users frequently encounter issues with hydrolysis reversion , stereochemical isomerization , and purification failures .[1][2] This guide bypasses generic advice to address the specific physicochemical pitfalls of this fused-ring system.

Key Reaction

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[2]

Critical Diagnostic Matrix (Triage)

Use this matrix to identify your issue based on observed symptoms before proceeding to the protocol.

SymptomProbable CauseVerification TestCorrective Action
Product is a liquid/oil (Expected: Solid)1. Supercooling (common)2. Residual Acngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

O/AcOH3. Isomerization to trans
1H NMR: Check for acetate peak (~2.0 ppm).TLC: Stain w/ Bromocresol Green.1. Seed with crystal & chill (-20°C).2. Azeotrope with toluene.3.[2] Check starting material stereochemistry.[1][2][3]
Melting Point > 80°C Incomplete reaction (Starting Material present)MP Check: SM melts at ~135-140°C.Product melts at ~74°C.Reflux longer with fresh Acngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

O. Ensure moisture exclusion.
Broad OH peak in IR/NMR Hydrolysis (Ring opening)IR: Look for broad OH (3000-3500 cm

).[2] Anhydride shows dual C=O (1780, 1860 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[2]
Resublime or recrystallize from dry Etngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

O/Hexane.[2] Store in desiccator.
Low Yield / Charring Thermal decomposition during neat heatingVisual inspection (Black tar).[1][2]Switch from thermal dehydration to Chemical Dehydration (Protocol A) .

Standard Operating Procedures (SOPs)

Protocol A: Chemical Dehydration (Recommended)

Best for high purity and avoiding thermal isomerization.[1][2]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube or N
    
    
    
    line.
  • Charge: Add cis-1,2-cyclopentanedicarboxylic acid (1.0 equiv) and Acetic Anhydride (Ac

    
    O) (excess, typically 3-5 mL per gram of acid).
    
    • Expert Note: Acngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      O serves as both solvent and reagent.[2]
      
  • Reaction: Heat to reflux (bath temp ~145°C) for 1–2 hours .

    • Checkpoint: The suspension should become a clear, homogeneous solution.

  • Workup:

    • Remove the condenser and switch to a short-path distillation head.[1][2]

    • Distill off excess Acngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      O and byproduct Acetic Acid (AcOH) under reduced pressure (rotary evaporator is acceptable if bath < 60°C).[2]
      
    • Crucial Step: Add dry toluene (2x volume) and re-evaporate to azeotropically remove trace AcOH.[2]

  • Purification:

    • The residue is usually a white solid (MP ~74°C).[2]

    • If oil: Dissolve in minimum dry diethyl ether, add hexane until turbid, and freeze at -20°C.[1][2]

    • Alternative: Vacuum distillation (BP ~100-102°C @ 1.5 Torr).[1][2]

Protocol B: Thermal Dehydration (Sublimation)

Only for small scales (<1g) where solvent use is restricted.[1][2]

  • Place the acid in a sublimation apparatus.[2]

  • Heat to 160-170°C under high vacuum (0.1 Torr).

  • The anhydride will sublime onto the cold finger.[2]

  • Risk: High risk of charring or isomerization if heating is uneven.[2]

Troubleshooting FAQs

Q1: My NMR shows a mixture of cis and trans isomers. Did the reaction cause this? A: It is unlikely the reaction caused isomerization unless you used extreme temperatures (>200°C) or strong Lewis acids.[2] The most common culprit is impure starting material.[2]

  • Mechanism: The trans-1,2-diacid cannot form a monomeric cyclic anhydride due to ring strain (the carboxyls point in opposite directions).[1][2] It forms polymeric anhydrides.[1][2] If you see trans signals, check your starting material purity.[2]

Q2: Why does my product turn back into a solid with a high melting point after sitting on the bench? A: You are observing hydrolysis . The anhydride ring is reactive.[2][4][5][6] Atmospheric moisture attacks the carbonyl, reverting it to the diacid (MP ~140°C).[2]

  • Fix: Store the product under Argon/Nitrogen in a sealed vial, preferably in a desiccator.

Q3: Can I use Thionyl Chloride (SOCl


) instead of Acetic Anhydride? 
A:  Yes, but it is "overkill" and riskier.[2]
  • Pros: Irreversible gas generation (SO

    
    , HCl).[2]
    
  • Cons: Trace HCl can catalyze isomerization.[1][2] The byproduct removal is more corrosive.[2] Acetic anhydride is milder and sufficient for this 5-membered ring formation.[1][2]

Q4: The literature says the MP is 74°C, but mine is 68-70°C. Is it usable? A: Likely yes, but it contains traces of acetic acid.

  • Test: Run an IR.[1][2] If you see a broad shoulder around 1700 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (acid C=O) vs the sharp doublets of the anhydride (1780/1860 cm
    
    
    
    ), you have solvent contamination.[2] Dry under high vacuum for 4 hours.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and purification.

AnhydrideSynthesis Start Start: cis-1,2-Cyclopentanedicarboxylic Acid Reaction Reflux in Acetic Anhydride (1-2 Hours) Start->Reaction Evap Evaporate Volatiles (Vac / Azeotrope w/ Toluene) Reaction->Evap CheckState Check State @ RT Evap->CheckState Solid White Solid CheckState->Solid Crystallizes Liquid Colorless/Yellow Oil CheckState->Liquid Remains Oil MPCheck Check MP Solid->MPCheck Resublime Vacuum Distillation (100°C @ 1.5 Torr) Liquid->Resublime Purify Pure MP 73-74°C SUCCESS MPCheck->Pure Range OK ImpureHigh MP > 80°C (Unreacted Acid) MPCheck->ImpureHigh Too High ImpureLow MP < 70°C (Solvent/Impurity) MPCheck->ImpureLow Too Low ImpureHigh->Reaction Reprocess Recryst Recrystallize: Dry Et2O / Hexane ImpureLow->Recryst Dry/Purify Recryst->Pure Resublime->Pure

Caption: Workflow for the dehydration of cis-1,2-cyclopentanedicarboxylic acid, highlighting critical decision points based on physical state and melting point.

References

  • Org. Syn. Coll. Vol. 5, p. 8 (1973). Preparation of cyclic anhydrides using acetic anhydride.[2][7] (General methodology reference).[1][2]

  • NIST Chemistry WebBook. cis-1,2-Cyclopentanedicarboxylic anhydride Physical Properties. (Melting point verification: 73-74°C).[1][2]

  • ChemicalBook. Cyclopentane-1,2-dicarboxylic acid anhydride Product Data. (Solubility and stability data).[1][2]

  • Blanc, H. G. Compt.[2][7] Rend.1907 , 144, 1356.[1][2][7] (Historical foundation of Blanc's Rule regarding ring size and anhydride formation).[2]

Sources

why trans-1,2-Cyclopentanedicarboxylic acid does not form a monomeric anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Constraints & Anhydride Formation in trans-1,2-Cyclopentanedicarboxylic Acid

Introduction

Welcome to the Technical Support Center. This guide addresses a frequent anomaly encountered during the dehydration of 1,2-cyclopentanedicarboxylic acid (CPDA) . Researchers often observe that while the cis-isomer readily forms a cyclic monomeric anhydride, the trans-isomer fails to do so under standard conditions, often yielding polymeric materials or undergoing unexpected isomerization.

This document details the thermodynamic and geometric barriers preventing trans-anhydride formation, provides diagnostic protocols to identify your current species, and offers validated workflows for achieving the desired anhydride architecture.

Module 1: The Core Issue (Thermodynamics & Geometry)

The Geometric Impossibility

The failure of trans-1,2-CPDA to form a monomeric cyclic anhydride is not merely a kinetic issue; it is a geometric impossibility imposed by the rigidity of the cyclopentane ring.

  • Bicyclic Strain: A monomeric anhydride of 1,2-CPDA forms a bicyclo[3.3.0]octane system (a 5-membered anhydride ring fused to a 5-membered alkane ring).

  • Fusion Rules:

    • Cis-Fusion: The cis-fused bicyclo[3.3.0] system is thermodynamically stable and geometrically favorable (open-book or cup shape).

    • Trans-Fusion: A trans-fused bicyclo[3.3.0] system is highly strained. Unlike cyclohexane (which can form stable trans-fused decalins), the cyclopentane ring cannot distort sufficiently to bridge the two trans carboxyl groups with a single oxygen atom. The distance between the carbonyl carbons in the trans configuration is too great to be spanned by an anhydride linkage without breaking the ring.

The Reaction Outcome

Because the trans-cyclic anhydride cannot exist as a stable monomer:

  • Path A (Polymerization): Under mild dehydration, the trans-acid forms linear, intermolecular polymeric anhydrides .

  • Path B (Epimerization): Under high heat or in the presence of reactive dehydrating agents (e.g., Acetic Anhydride), the trans-acid undergoes epimerization to the cis-acid, which then immediately dehydrates to form the cis-anhydride .

G TransAcid Trans-1,2-CPDA (mp ~160°C) Polymer Polymeric Anhydride (Intermolecular) TransAcid->Polymer Mild Dehydration (No Isomerization) Intermediate Epimerization (Inversion at C-alpha) TransAcid->Intermediate Heat / Ac2O CisAnhydride Cis-Anhydride (mp ~74°C) Intermediate->CisAnhydride Cyclization (Thermodynamic Sink)

Figure 1: Reaction pathways for trans-1,2-CPDA. Note that the monomeric trans-anhydride is absent from the landscape.

Module 2: Diagnostic & Troubleshooting

Scenario: You attempted to make the anhydride from the trans-acid, but the product properties do not match expectations. Use this table to identify your isolated species.

Species Identification Table
Propertycis-1,2-CPDAtrans-1,2-CPDAcis-Anhydridetrans-Anhydride
State Crystalline SolidCrystalline SolidCrystalline SolidDoes Not Exist (Monomer)
Melting Point 132–136 °C160–163 °C72–74 °CN/A
Solubility Water, Polar OrganicsWater, Polar OrganicsCHCl3, Benzene, Et2OInsoluble (if Polymer)
Reactivity Forms Anhydride easilyStable to mild heatHydrolyzes to cis-acidN/A
Troubleshooting Flowchart

Q: My product melts at ~74°C. What do I have?

  • A: You have the cis-anhydride .[1] Even if you started with the trans-acid, the reaction conditions (likely refluxing acetic anhydride) caused epimerization.

Q: My product melts >200°C or is an insoluble gum.

  • A: You likely formed the polymeric anhydride . This occurs when water is removed but the temperature/conditions were insufficient to drive epimerization to the cis form.

Module 3: Experimental Protocols

Protocol A: Synthesis of cis-Anhydride from trans-Acid (Epimerization)

Use this if you need the cyclic anhydride and stereochemistry inversion is acceptable.

Reagents:

  • trans-1,2-Cyclopentanedicarboxylic acid (1.0 eq)

  • Acetic Anhydride (Excess, solvent/reagent)

Steps:

  • Setup: Place trans-acid in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Addition: Add Acetic Anhydride (approx. 3–5 mL per gram of acid).

  • Reaction: Heat the mixture to reflux (140°C) .

    • Critical Insight: Reflux must be maintained for 6–10 hours. The trans-to-cis conversion is slower than simple dehydration. The heat provides the energy to access the planar enol intermediate required for bond rotation.

  • Workup: Distill off the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • Purification: The residue will solidify upon cooling. Recrystallize from diethyl ether/hexane or benzene.

  • Validation: Confirm MP is 72–74°C .

Protocol B: Preserving the trans-Backbone

Use this if you strictly require the trans-1,2 geometry (e.g., for drug linkers).

Warning: Do not attempt to form a cyclic anhydride. Instead, use activated diesters or diacid chlorides .

Steps (Diacid Chloride Synthesis):

  • Reagent: Thionyl Chloride (SOCl2) or Oxalyl Chloride.

  • Condition: Reflux trans-acid with SOCl2 (neat or in DCM) with a drop of DMF catalyst.

  • Outcome: This yields trans-1,2-cyclopentanedicarbonyl dichloride.

    • Note: Unlike the anhydride, the diacid chloride maintains the trans configuration because the two functional groups are not tethered to each other, avoiding the ring strain issue.

FAQ: Frequently Asked Questions

Q1: Why does cyclohexane-1,2-dicarboxylic acid behave differently? The cyclohexane ring exists in a chair conformation.[2] While the cis-anhydride is still preferred, the trans-diequatorial conformation of cyclohexane allows enough flexibility (via distortion) to bring the carboxyl groups closer than in the rigid cyclopentane envelope. However, even in cyclohexane, the trans-anhydride is significantly less stable and often converts to cis upon heating. In cyclopentane, the rigidity makes the trans-anhydride strictly forbidden.

Q2: Can I isomerize the cis-anhydride back to the trans-acid? Yes, but not directly to a "trans-anhydride." You can hydrolyze the cis-anhydride to the cis-acid, and then isomerize the cis-acid to the trans-acid (which is thermodynamically more stable as the free acid due to reduced steric repulsion) by heating with concentrated HCl at 180°C in a sealed tube [1].[3]

Q3: Is the polymeric trans-anhydride useful? Generally, no. It is often an intractable solid with poor solubility. In drug development, this is considered a "dead-end" species. If you observe it, you must either push the reaction harder (to epimerize to cis-monomer) or switch strategies to an acyclic derivative (diester/chloride).

References

  • Organic Chemistry Portal. (2007). Synthesis of Anhydrides and Mechanisms. Retrieved from [Link]

Sources

Technical Support Center: 1,2-Cyclopentanedicarboxylic Acid (1,2-CPDA) HPLC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Addressing Peak Tailing & Resolution Issues Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) presents a classic "perfect storm" for HPLC peak tailing. As a dicarboxylic acid on a cyclic ring, it possesses two key characteristics that drive chromatographic poor performance:

  • Dual Ionization Potential: With pKa values approximately at 4.43 (pKa1) and 6.67 (pKa2) , the molecule exists in a dynamic equilibrium of neutral, mono-anionic, and di-anionic states at standard laboratory pH levels.

  • Chelation Capability: The cis-isomer, in particular, arranges the two carboxylic acid groups in a geometry favorable for bidentate chelation with trace metals (Iron, Stainless Steel) within the HPLC flow path.

This guide moves beyond generic advice to address the specific physicochemical interactions causing your tailing.

Module 1: The Chemistry of Tailing (pH & Mobile Phase)

Q: I am using a standard C18 column with 0.1% Formic Acid. Why is my peak tailing?

A: 0.1% Formic acid (approx. pH 2.7) is often insufficient to fully suppress the ionization of 1,2-CPDA.

The Mechanism: At pH 2.7, you are approaching the pKa1 (4.43). While the majority of the molecule is protonated (neutral), a small but significant fraction begins to deprotonate. This creates a "mixed-mode" retention where the neutral species interacts hydrophobically, while the anionic species interacts ionically with residual silanols on the silica surface. This secondary interaction drags the tail.

The Solution: Aggressive Protonation You must drive the pH significantly below the pKa1—ideally by 2 pH units—to ensure >99% of the population is neutral.

Recommended Protocol: Switch from Formic Acid to a Phosphate Buffer .

  • Preparation: Prepare 20 mM Potassium Phosphate Monobasic (

    
    ).
    
  • Adjustment: Adjust pH to 2.0 - 2.3 using Phosphoric Acid (

    
    ).
    
  • Rationale: Phosphate provides higher buffering capacity at low pH than formic acid, ensuring the local pH inside the pore structure (where silanols reside) remains acidic.

Module 2: The "Hidden" Factor – Metal Chelation

Q: I optimized the pH, but the tailing persists. The tail looks "heavy" rather than just a slight drag. Why?

A: You are likely observing metal chelation , not just silanol activity.

The Mechanism: Dicarboxylic acids, especially those with adjacent carboxyl groups like 1,2-CPDA, act as ligands. They can strip trace iron ions from stainless steel frits, tubing, or the column wall. The analyte binds to these immobilized metal sites, causing severe tailing and sometimes permanent adsorption (loss of area).[1]

Visualizing the Chelation Trap:

ChelationMechanism Analyte 1,2-CPDA (Ligand) Interaction Chelation Complex (Analyte-Fe2+ Bond) Analyte->Interaction Donates Electron Pairs System HPLC System (Stainless Steel) System->Interaction Leaches Fe/Ti Ions Result Peak Tailing & Area Loss Interaction->Result Irreversible Retention

Caption: Mechanism of dicarboxylic acid chelation causing peak distortion.

The Solution: System Passivation & Sacrificial Additives

  • Hardware: If available, use a PEEK-lined column and PEEK tubing.

  • Sacrificial Additive: If you must use stainless steel, ensure your mobile phase contains Pyrophosphate or maintain the Phosphoric Acid concentration. The phosphate ions act as a "sacrificial" ligand, coating the steel surfaces and preventing the 1,2-CPDA from binding.

Module 3: Stationary Phase Selection

Q: Is a standard C18 sufficient, or do I need a specialized column?

A: A standard C18 is risky due to "Phase Collapse" (dewetting) in highly aqueous conditions, which are often needed to retain polar acids like 1,2-CPDA.

Comparison of Stationary Phases:

FeatureStandard C18Polar-Embedded C18 (Recommended)HILIC
Mechanism Hydrophobic InteractionHydrophobic + H-Bonding ShieldingPartitioning
Risk Dewetting in 100% AqueousLow RiskLong Equilibration
Tailing Control Poor (Exposed Silanols)Excellent (Shielded Silanols)Good (High pH possible)
Recommendation Avoid for this applicationPrimary Choice Alternative

Why Polar-Embedded? These columns (often labeled "AQ", "Polar", or "Amide") have a polar group near the surface that holds a water layer. This prevents phase collapse and, crucially, shields the acidic silanols from interacting with the 1,2-CPDA.

Module 4: Troubleshooting Workflow

Use this logic flow to diagnose your specific issue.

TroubleshootingFlow Start Problem: Peak Tailing CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH AdjustPH Action: Adjust pH to 2.1 Use Phosphate Buffer CheckPH->AdjustPH No CheckColumn Is Column End-Capped / Polar Embedded? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Action: Switch to Polar-Embedded C18 CheckColumn->ChangeColumn No CheckMetal Is Tailing 'Heavy' or Area Variable? CheckColumn->CheckMetal Yes ChangeColumn->CheckMetal Passivate Action: Passivate System Add 5mM Pyrophosphate CheckMetal->Passivate Yes Success Symmetrical Peak CheckMetal->Success No Passivate->Success

Caption: Step-by-step diagnostic logic for resolving 1,2-CPDA peak tailing.

Module 5: Isomer Separation (Cis vs. Trans)

Q: I see a split peak or a shoulder. Is this degradation?

A: It is likely the separation of cis- and trans-1,2-cyclopentanedicarboxylic acid.

  • Identification: The trans-isomer is generally more thermodynamically stable but often elutes after the cis-isomer on Reversed-Phase columns due to a slightly more planar hydrophobic footprint, though this can reverse depending on the specific column selectivity.

  • Resolution Strategy: If you need to quantify them separately, lower your organic modifier (Methanol is preferred over Acetonitrile for shape selectivity) to <5% B. If you need to merge them, increase the temperature to 50°C to speed up kinetics, though physical separation is usually distinct.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions (Silanol Interactions). Retrieved from [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems (Chelation Effects). Retrieved from [Link]

  • Phenomenex. (2025).[1][2][3] How to Reduce Peak Tailing in HPLC? (Secondary Interactions). Retrieved from [Link]

Sources

improving the purity of 1,2-Cyclopentanedicarboxylic acid for polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 1,2-Cyclopentanedicarboxylic Acid (CPDA)

Role: Senior Application Scientist Subject: Purification, Stereochemical Control, and Polymerization Readiness of 1,2-CPDA

Introduction: The Purity-Performance Link

In step-growth polymerization (polyamides, polyesters), the purity of 1,2-Cyclopentanedicarboxylic Acid (1,2-CPDA) is not merely a quality metric—it is the mathematical limit of your polymer’s molecular weight. Per the Carothers' equation, a deviation in stoichiometric balance of just 1% (due to impurities or anhydride formation) can cap the degree of polymerization (


) at ~50, rendering the material useless for high-performance applications.

This guide addresses the two critical failure modes for 1,2-CPDA: Stereochemical Inconsistency (cis vs. trans) and Anhydride Contamination .

Module 1: Stereochemical Control (The Cis/Trans Dilemma)

User Issue: "My polymer has a lower melting point than reported, or the reaction kinetics are unpredictable."

Root Cause: Commercial 1,2-CPDA is often a mixture of cis and trans isomers.

  • cis-1,2-CPDA (Meso): Melting point 132–136°C .[1][2] The carboxyl groups are on the same side, causing steric strain. It readily dehydrates to form an anhydride, even at mild processing temperatures.

  • trans-1,2-CPDA (Racemic): Melting point 160–164°C . Thermodynamically more stable. It provides superior chain linearity and crystallinity in polymers.

Troubleshooting Protocol: Isomer Separation & Conversion

If your application requires high thermal stability, you likely need the trans isomer. If you have a mixture, use the Hydrothermal Isomerization Protocol .

Step-by-Step Methodology:

  • Charge: Place the crude 1,2-CPDA (mixed isomers) into a high-pressure reactor (e.g., Parr reactor) or a sealed heavy-wall glass tube.

  • Solvent: Add concentrated Hydrochloric Acid (HCl) or water with a catalytic amount of strong acid.

  • Isomerization: Heat to 180°C for 6–12 hours.

    • Mechanism:[1][3][4][5] The high temperature overcomes the activation energy for epimerization, driving the equilibrium toward the thermodynamically stable trans form.

  • Isolation: Cool the solution slowly to 4°C. The trans-acid is less soluble in cold acidic media and will crystallize preferentially.

  • Filtration: Filter the crystals and wash with ice-cold water.

Visualization: Isomerization Workflow

Isomerization Mix Crude Mixture (Cis + Trans) Heat Hydrothermal Treatment (180°C, HCl, 12h) Mix->Heat Activation Energy Equil Equilibrium Shift (>90% Trans) Heat->Equil Epimerization Cryst Selective Crystallization (4°C) Equil->Cryst Solubility Diff Pure Pure Trans-1,2-CPDA (mp 160-164°C) Cryst->Pure Filtration

Caption: Thermodynamic conversion of mixed isomers to the stable trans-form via acid-catalyzed epimerization.[2]

Module 2: Chemical Purification (Removing the Anhydride)

User Issue: "My acid value titration is inconsistent, and the monomer appears hygroscopic."

Root Cause: 1,2-CPDA (especially the cis isomer) undergoes intramolecular dehydration to form 1,2-cyclopentanedicarboxylic anhydride (mp ~74°C). This often happens during drying steps if the temperature exceeds 100°C. The anhydride consumes diamines/diols at a different rate and releases water during polymerization, destroying stoichiometry.

Troubleshooting Protocol: Hydrolysis-Recrystallization

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude CPDA in boiling water (Ratio: 1g CPDA per 5mL water).

    • Note: If the solution is colored (yellow/brown), add 1-2% wt/wt Activated Charcoal. Stir for 15 minutes.

  • Hydrolysis: Ensure the solution boils for at least 30 minutes. This forces any anhydride present to ring-open back into the dicarboxylic acid.

  • Hot Filtration: Filter through a pre-heated Celite pad to remove charcoal/particulates without premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight. Rapid cooling traps impurities.

  • Drying (CRITICAL): Dry the crystals in a vacuum oven at 60°C (do NOT exceed 80°C) over Phosphorus Pentoxide (

    
    ) or Silica.
    
    • Warning: Drying above 100°C will regenerate the anhydride.

Data: Solubility & Physical Properties

Propertycis-1,2-CPDAtrans-1,2-CPDAAnhydride Impurity
Melting Point 132–136°C160–164°C74°C
Water Solubility Moderate (High in hot)Low (Moderate in hot)Hydrolyzes slowly
Anhydride Risk High (forms >140°C)Low (Sterically hindered)N/A
pKa (approx) 4.43 / 6.67SimilarN/A

Module 3: Analytical Validation

User Issue: "How do I prove I have the pure trans-isomer?"

Validation Protocol:

  • DSC (Differential Scanning Calorimetry):

    • Run a heat-cool-heat cycle at 10°C/min.

    • Pass Criteria: Sharp endotherm peak at 160–164°C .

    • Fail Criteria: Broad peak <140°C (cis contamination) or a small shoulder at ~70°C (anhydride).

  • H-NMR Spectroscopy (Coupling Constants):

    • The methine protons (CH-COOH) have distinct coupling constants (

      
      ) due to the dihedral angle.
      
    • Cis-isomer:

      
       (Protons are eclipsed/gauche).
      
    • Trans-isomer:

      
       (Protons are anti-periplanar).
      
    • Note: In

      
      , ensure pH is acidic to prevent shift changes from salt formation.
      

FAQs: Rapid Troubleshooting

Q: Can I use acetic acid for recrystallization? A: Yes, glacial acetic acid is excellent for removing highly polar organic tars. However, it promotes anhydride formation if heated too long. Use water for the final purification step to ensure the ring remains open.

Q: Why does my polymer turn brown? A: This is likely decarboxylation or oxidation. 1,2-CPDA can decarboxylate at temperatures >220°C. Ensure your polymerization catalyst (e.g., Ti-isopropoxide) is added after the initial melting phase, and keep reaction temps below 200°C if possible.

Q: How do I store the purified acid? A: Store in a desiccator. The anhydride formation is reversible; atmospheric moisture will hydrolyze the surface, making weight-based stoichiometry inaccurate. Always dry at 60°C under vacuum for 4 hours before use.

References

  • BenchChem Technical Support. (2026). An In-depth Technical Guide to the Stereochemistry of 1,2-Cyclopentanedicarboxylic Acid Isomers. BenchChem.[2] Link[2]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. OSU Scholars Archive. Link

  • ChemicalBook. (2024). CIS-CYCLOPENTANE-1,2-DICARBOXYLIC ACID Properties and Melting Points. ChemicalBook. Link

  • Stenutz, R. (n.d.). Data Sheet: trans-cyclopentane-1,2-dicarboxylic acid.[1][2][6][7][8][9][10] Stenutz.eu. Link

  • PubChem. (2024). cis-Cyclopentane-1,2-dicarboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: 1,2-Cyclopentanedicarboxylic Acid (CPDA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability, Stereochemistry, and Handling of 1,2-CPDA Derivatives

Introduction: The Stability Paradox

Welcome to the technical support hub for 1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) derivatives. If you are working with this scaffold, you are likely encountering a fundamental chemical conflict: Thermodynamic Stability vs. Synthetic Utility.

  • The Trans Isomer: Thermodynamically favored (lower steric strain) but geometrically incapable of forming cyclic anhydrides or imides.

  • The Cis Isomer: Higher energy (steric repulsion between substituents) but essential for cyclic derivative formation.

  • The Anhydride: The kinetic trap. It forces the molecule into the cis configuration but is highly susceptible to hydrolysis.

This guide addresses the three most common support tickets we receive: stereochemical scrambling (epimerization), anhydride degradation (hydrolysis), and polymerization failures.

Module 1: Stereochemical Integrity & Epimerization

User Issue:

"I synthesized the cis-1,2-CPDA dimethyl ester, but my melting point is higher than reported, and NMR shows splitting. Did my compound degrade?"

Root Cause Analysis:

You are likely observing epimerization .[1][2] While the cis-configuration is required for cyclic anhydrides, the trans-configuration is thermodynamically preferred by approximately 1.5–2.0 kcal/mol due to the relief of eclipsing interactions on the cyclopentane ring.

Under acidic or basic catalysis (especially during esterification), the chiral centers at C1 and C2 can invert via an enolate intermediate, drifting the mixture toward the more stable trans isomer.

Troubleshooting Protocol: Isomeric Purity Determination

Objective: Quantify cis vs. trans ratio using


H-NMR.

Principle: The symmetry of the molecule dictates the NMR signal.

  • Cis-isomer: Meso compound (plane of symmetry). The methine protons are chemically equivalent but magnetically distinct in certain environments.

  • Trans-isomer:

    
     symmetry.
    

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 10 mg of sample in DMSO-

    
     (preferred over CDCl
    
    
    
    for better resolution of carboxylic acid protons).
  • Acquisition: Run at 400 MHz or higher.

  • Analysis: Focus on the

    
    -methine protons (ring CH-COOH).
    
    • Cis-isomer

      
      : Typically shifted downfield (~3.0–3.2 ppm) due to anisotropy of the eclipsing carbonyls.
      
    • Trans-isomer

      
      : Typically upfield relative to cis (~2.6–2.8 ppm).
      
  • Calculation: Integrate the methine peaks.

    
    
    
Visualizing the Epimerization Pathway

The diagram below illustrates how thermal or chemical stress drives the trans


cis equilibrium and how the anhydride acts as a "sink" for the cis isomer.

Epimerization TransAcid Trans-1,2-CPDA (Thermodynamically Stable) Enol Enolate Intermediate (Planar Transition State) TransAcid->Enol Heat/Base/Acid Anhydride Cis-Anhydride (Kinetic Trap) TransAcid->Anhydride Ac2O, Reflux (Forces Epimerization) Enol->TransAcid Relaxation CisAcid Cis-1,2-CPDA (Sterically Strained) Enol->CisAcid Isomerization CisAcid->Enol CisAcid->Anhydride - H2O (Dehydration) Anhydride->CisAcid + H2O (Hydrolysis)

Figure 1: The thermodynamic equilibrium between Trans and Cis isomers, and the dehydration pathway that locks the Cis-isomer into the Anhydride form.

Module 2: Anhydride Instability (Hydrolysis)

User Issue:

"My bottle of 1,2-cyclopentanedicarboxylic anhydride has turned into a sticky solid or white powder with a different melting point."

Root Cause Analysis:

The 1,2-CPDA anhydride is a 5-membered cyclic anhydride . Unlike 6-membered glutaric anhydrides, the 5-membered ring possesses significant angle strain (~10–15 kcal/mol). This strain makes the carbonyl carbons highly electrophilic and exceptionally sensitive to nucleophilic attack by atmospheric moisture.

The degradation product: cis-1,2-cyclopentanedicarboxylic acid.[3]

Data: Physical Property Shift
PropertyAnhydride (Active) Diacid (Hydrolyzed)
State Crystalline Solid / FlakesPowder / Block
Melting Point 72–74 °C ~140 °C (Cis-acid)
Solubility (CHCl

)
SolubleInsoluble/Poor
IR (Carbonyl) Doublet: 1850 & 1780 cm

Broad Singlet: 1700–1730 cm

Recovery Protocol: Thermal Dehydration

If your anhydride has hydrolyzed, you do not need to discard it. You can regenerate the anhydride ring.[4]

  • Setup: Place the degraded material in a round-bottom flask with a Dean-Stark trap (if using solvent) or a vacuum sublimation apparatus.

  • Reagent: Add Acetic Anhydride (Ac

    
    O) in 5-fold molar excess.
    
    • Why? Ac

      
      O acts as a chemical dehydrating agent and drives the equilibrium to the cyclic form.
      
  • Reaction: Reflux for 4–6 hours.

  • Isolation: Distill off the excess acetic acid/acetic anhydride under vacuum.

  • Purification: Recrystallize from dry toluene or diethyl ether/hexane mixture.

  • Storage: Store at -20°C in a desiccator.

Module 3: Polymerization & Synthesis Troubleshooting

User Issue:

"I am trying to make a polyester using 1,2-CPDA, but the molecular weight is capped, and I see cyclic byproducts."

Root Cause Analysis:

In polymerization, 1,2-CPDA derivatives suffer from the Thorpe-Ingold Effect (Gem-Dialkyl Effect) analog. The substituents on the cyclopentane ring force the reactive groups closer together.

  • Competition: Intermolecular Polymerization (Chain Growth) vs. Intramolecular Cyclization (Termination).

  • Because the cis-anhydride or cis-imide forms a stable 5-membered ring so easily, the reaction often "backbites," ejecting a cyclic molecule at the chain end and terminating polymer growth.

Optimization Protocol
  • Use the Trans-Isomer: If stereochemistry permits, start with trans-1,2-CPDA dimethyl ester .

    • Reasoning: The trans geometry points the reactive esters in opposite directions, physically preventing intramolecular cyclization (anhydride formation) and favoring linear chain growth.

  • Transesterification Catalyst: Use Titanium(IV) butoxide or Dibutyltin oxide.

  • Temperature Control: Keep reaction temperature below 180°C .

    • Reasoning: Temperatures >200°C can provide enough energy to overcome the activation barrier for thermal epimerization (Trans

      
       Cis), leading to late-stage cyclization and chain scission.
      

FAQ: Rapid Fire Support

Q: Can I store the anhydride at room temperature? A: Only if sealed under Argon/Nitrogen in a desiccator. In ambient air, it will hydrolyze within days.

Q: Why is my "Trans" acid forming an anhydride? A: It isn't directly. If you heat the trans-acid high enough (or with Ac


O), you are isomerizing it to the cis-acid first, which then immediately dehydrates. You are essentially observing an in situ isomerization.

Q: How do I separate the cis and trans isomers? A: Fractional Crystallization.

  • Trans-acid is generally less soluble in water/HCl than the cis-acid.

  • Alternatively, convert the mixture to the anhydride (heating with Ac

    
    O). Only the cis forms the anhydride. Distill the anhydride, then hydrolyze it back to pure cis-acid if needed.
    

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5460368, cis-1,2-Cyclopentanedicarboxylic anhydride. Retrieved February 7, 2026, from [Link]

  • Hückel, W., & Goth, E. (1925). Die Stereoisomerie des Dicyclopentyls und der Cyclopentan-dicarbonsäure-(1,2). Berichte der deutschen chemischen Gesellschaft. (Foundational work on the stereoisomers and melting points).

Sources

Validation & Comparative

Validation of HPLC Method for 1,2-Cyclopentanedicarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Detection Challenge

1,2-Cyclopentanedicarboxylic acid (1,2-CPDA) presents a classic chromatographic paradox: it is a critical intermediate in the synthesis of high-value pharmaceuticals (e.g., antiviral agents, cross-linking polymers), yet it is chromatographically "silent." Lacking a conjugated


-system, it exhibits negligible UV absorbance above 220 nm.

This guide objectively compares three quantification strategies, ultimately recommending an Optimized Low-UV RP-HPLC method. This approach balances the universality of Refractive Index (RI) detection with the sensitivity required for impurity profiling, validated against the rigorous standards of ICH Q2(R2) .

Comparative Methodological Landscape

Before detailing the validation protocol, we must establish why the optimized Low-UV method is the superior choice for most QC environments compared to traditional alternatives.

Table 1: Performance Matrix of Detection Strategies
FeatureMethod A: Refractive Index (RI) Method B: Pre-column Derivatization Method C: Optimized Low-UV (Recommended)
Principle Bulk property (refractive index change)Chemical tag (e.g., Phenacyl bromide) adds chromophoreDirect detection of carboxyl carbonyl (

) at 210 nm
Sensitivity (LOD) Low (100–500 ppm)High (< 1 ppm)Moderate (5–10 ppm)
Gradient Compatibility No (Isocratic only)YesYes
Selectivity Poor (Universal detection)High (Specific to -COOH)Moderate (Requires good separation)
Throughput High (Simple prep)Low (Reaction time required)High (Simple prep)
Robustness High (Temperature sensitive)Low (Reaction efficiency varies)High (Standard RP-HPLC)
Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate detection method based on your specific analytical requirements (Sensitivity vs. Complexity).

MethodSelection Start Start: Define Analytical Requirement Sensitivity Is Trace Level (<10 ppm) Required? Start->Sensitivity Matrix Is Matrix Complex (e.g., Plasma)? Sensitivity->Matrix Yes Gradient Is Gradient Elution Necessary? Sensitivity->Gradient No Deriv Method B: Derivatization-UV (High Sensitivity, High Labor) Matrix->Deriv No MS LC-MS/MS (Highest Sensitivity, High Cost) Matrix->MS Yes RI Method A: HPLC-RI (Robust, Isocratic Only) Gradient->RI No LowUV Method C: Low-UV (210 nm) (Best Balance: Speed/Sensitivity) Gradient->LowUV Yes

Figure 1: Decision tree for selecting the optimal detection mode for 1,2-CPDA based on sensitivity and matrix complexity.

The Optimized Protocol: Low-UV RP-HPLC

This protocol is designed to be a "self-validating" system. We utilize the acidic nature of 1,2-CPDA (


, 

). By suppressing ionization, we increase retention on the hydrophobic C18 stationary phase, separating it from the void volume where unretained polar interferences elute.
Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (capable of stable baseline at 210 nm).

  • Column: End-capped C18,

    
     mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
    
    • Rationale: A long column is necessary to separate the cis and trans isomers of 1,2-CPDA if present.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Phosphoric Acid.
    
    • Criticality: pH must be

      
       to ensure 
      
      
      
      of the analyte is in the non-ionized (COOH) form, maximizing interaction with the C18 phase.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Function
0.0955Initial equilibration
10.08020Elution of 1,2-CPDA
15.02080Column wash
15.1955Re-equilibration
20.0955Ready for next injection

Validation Framework (ICH Q2(R2))

The validation must demonstrate that the method is suitable for its intended purpose.[1][2][3] Following the ICH Q2(R2) guidelines, we focus on the lifecycle approach.

Specificity (Selectivity)

Objective: Prove unequivocal assessment of 1,2-CPDA in the presence of components like synthesis precursors (e.g., adipic acid derivatives) or isomers.

  • Protocol: Inject blank, placebo, standard solution, and spiked sample.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of 1,2-CPDA (approx. 6–8 min).

    • Resolution (

      
      ) between cis and trans isomers (if both present) should be 
      
      
      
      .
    • Peak purity index (via PDA)

      
      .
      
Linearity and Range

Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    • Correlation coefficient (

      
      ) 
      
      
      
      .[4]
    • Y-intercept bias

      
       of the response at 100% level.
      
Accuracy (Recovery)

Objective: Evaluate bias.

  • Protocol: Spike known amounts of 1,2-CPDA into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability: 6 injections of the standard at 100%. RSD

    
    .
    
  • Intermediate Precision: Different days, different analysts, different columns. RSD

    
    .
    
Sensitivity (LOD/LOQ)

Given the low detection wavelength, signal-to-noise (S/N) is critical.

  • LOD: Concentration resulting in S/N

    
    .
    
  • LOQ: Concentration resulting in S/N

    
    .
    

Validation Workflow Visualization

The following diagram outlines the sequence of validation experiments required to achieve full regulatory compliance under ICH Q2(R2).

ValidationWorkflow cluster_Val Validation Phase (ICH Q2) ATP Analytical Target Profile (ATP) Dev Method Development (pH 2.5 Optimization) ATP->Dev Spec Specificity (Interference Check) Dev->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report & SOP Generation Prec->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) lifecycle management.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

At 210 nm, organic modifiers and buffer impurities become visible.

  • Symptom: Rising baseline or ghost peaks during the gradient.

  • Solution: Use "HPLC Grade" or "Gradient Grade" Acetonitrile. Ensure the phosphate salt is high purity. A "blank" gradient run should always be subtracted if baseline drift is significant.

Isomer Resolution

1,2-CPDA exists as cis and trans isomers. The trans isomer is thermodynamically more stable, but synthetic routes often yield mixtures.

  • Insight: The cis isomer, having internal hydrogen bonding capabilities (facially adjacent carboxyls), typically elutes after the trans isomer on C18 columns due to a slightly smaller effective hydrodynamic volume in the solvated state or specific interaction differences.

  • Action: Ensure your reference standard isomer ratio matches your sample, or validate the method to quantify the sum of both peaks.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • Petritis, K., et al. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography-electrospray tandem mass spectrometry.[5] Phytochemical Analysis.[5][6] [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for low-UV detection of carboxylates). [Link]

  • PubChem. (2023). 1,2-Cyclopentanedicarboxylic acid - Compound Summary. [Link]

Sources

comparison of cis and trans-1,2-Cyclopentanedicarboxylic acid reactivity

[1][2]

Executive Summary

In drug development and coordination chemistry, the stereochemistry of 1,2-cyclopentanedicarboxylic acid (1,2-CPDA) dictates its thermodynamic stability, solubility, and reactivity. This guide provides a technical comparison between the cis and trans isomers, focusing on their utility as pharmacophores and precursors in platinum-based chemotherapy agents.

Key Takeaway: The cis isomer is the thermodynamic precursor for cyclic anhydrides and bidentate metal chelation (e.g., in carboplatin analogs). The trans isomer, while thermodynamically more stable as the diacid in certain conformations, cannot form a mononuclear bidentate chelate or a cyclic anhydride without prior isomerization.

Physical Properties Matrix

The distinct spatial arrangement of the carboxyl groups leads to divergent physical properties critical for purification and formulation.

Propertycis-1,2-Cyclopentanedicarboxylic Acidtrans-1,2-Cyclopentanedicarboxylic Acid
CAS Number 1461-96-71461-97-8
Stereochemistry Meso (Achiral, plane of symmetry)Racemic (

and

)
Melting Point 132 – 135 °C163 – 165 °C
pKa₁ (25°C) 4.373.89
pKa₂ (25°C) 6.515.91
Solubility (H₂O) High (due to dipole moment)Moderate (lower than cis due to packing)
Thermodynamic Stability Less stable (steric repulsion of syn-carboxyls)More stable (anti-carboxyls minimize repulsion)

Note on Acidity: The cis isomer exhibits a larger

Reactivity Profile

Anhydride Formation (The Blanc Rule Context)

The most defining chemical difference lies in dehydration behavior.

  • cis-Isomer: Readily forms a bicyclic anhydride (cis-cyclopentane-1,2-dicarboxylic anhydride) upon heating or treatment with dehydrating agents (e.g., Ac₂O). The 5-membered ring geometry allows the syn-carboxyl groups to overlap effectively.

  • trans-Isomer: Cannot form a trans-fused cyclic anhydride due to extreme ring strain. Upon high-temperature dehydration, it must first isomerize to the cis form or polymerize into linear polyanhydrides.

Coordination Chemistry (Platinum Drugs)

In medicinal inorganic chemistry, 1,2-CPDA serves as a leaving group ligand for Platinum(II) complexes.

  • Chelation Mode: The cis isomer acts as a bidentate (

    
    ) ligand, forming a stable 5-membered chelate ring with Pt(II). This mimics the structure of Carboplatin.
    
  • Steric Constraint: The trans isomer's carboxyl groups are oriented ~180° apart (pseudo-diequatorial), preventing bidentate coordination to a single metal center. It acts primarily as a monodentate ligand or a bridging ligand between two metal centers.

Esterification Kinetics[2]
  • cis-Isomer: The close proximity of the carboxyl groups induces steric hindrance ("anchimeric assistance" or hindrance depending on conditions). The rate of the second esterification step is significantly slower than the first.[1]

  • trans-Isomer: The carboxyl groups are spatially isolated.[2] Esterification proceeds with kinetics similar to independent monocarboxylic acids.

Visualization of Reactivity Pathways[5]

The following diagram illustrates the divergent pathways for anhydride formation and metal coordination.

ReactivityPathwaysCisAcidcis-1,2-CPDA(Meso)CisAnhydridecis-Anhydride(Bicyclic)CisAcid->CisAnhydrideHeat / Ac2O(Fast)PtComplexcis-Pt(II) Chelate(Antitumor Active)CisAcid->PtComplex+ cis-[Pt(NH3)2(H2O)2]2+TransAcidtrans-1,2-CPDA(Racemic)TransAcid->CisAcidHigh TempIsomerizationPolymerPolymeric AnhydrideTransAcid->PolymerHeatTransAcid->PtComplexNo Reaction(Steric Fail)

Caption: Divergent reactivity of cis- and trans-1,2-CPDA. The cis isomer accesses cyclic anhydride and chelation states directly, while the trans isomer requires isomerization or forms polymers.

Experimental Protocols

Protocol A: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride

Target: Conversion of cis-diacid to anhydride for derivatization.

  • Reagents: cis-1,2-Cyclopentanedicarboxylic acid (10.0 g, 63 mmol), Acetic Anhydride (30 mL).

  • Setup: 100 mL Round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Procedure:

    • Suspend the cis-acid in acetic anhydride.

    • Heat the mixture to reflux (approx. 140°C) for 1-2 hours. The solid will dissolve as the reaction proceeds.

    • Validation: Monitor by TLC or IR (disappearance of broad OH stretch, appearance of doublet carbonyl peaks at ~1850 and 1780 cm⁻¹).

  • Workup:

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid.

    • Purification: Recrystallize the residue from diethyl ether/hexane or sublime under vacuum if high purity is required.

    • Yield: Expect 85-95% yield of white crystalline solid.

Protocol B: Thermal Isomerization (trans to cis)

Target: Accessing the cis-anhydride from the trans-acid.

  • Principle: The trans acid is heated beyond its melting point. The thermal energy overcomes the rotational barrier, allowing formation of the thermodynamic trap (the volatile cis-anhydride).

  • Procedure:

    • Place trans-1,2-cyclopentanedicarboxylic acid in a distillation apparatus.

    • Heat to 230-250°C (sand bath or heating mantle).

    • Maintain temperature.[2][3][4][5] The trans acid isomerizes to cis, which immediately dehydrates to the anhydride.

    • Distill the resulting anhydride (BP ~270°C at atm, lower under vacuum) directly into a receiving flask.

  • Note: This process is harsh and may lead to charring. Catalytic amounts of acetic anhydride can lower the required temperature.

References

  • Organic Chemistry Data. (n.d.). pKa Values of Carboxylic Acids. Retrieved from [Link]

  • Brenner, J. E. (1961). The Preparation of trans-1,2-Cyclopentanedicarboxylic Acid. Journal of Organic Chemistry, 26(1), 22-27.[6]

  • Galwey, A. K. (1997). Thermal Dehydration of cis- and trans-Cyclopentane-1,2-dicarboxylic Acids. Journal of Thermal Analysis, 49, 1213–1223.

Comparative Guide: 1,2-Cyclopentanedicarboxylic Acid (CPDA) vs. Adipic Acid in Polyamide Synthesis

[1]

Executive Summary

This guide provides a technical comparison between Adipic Acid (the industry standard for Nylon 6,[1]6) and 1,2-Cyclopentanedicarboxylic Acid (1,2-CPDA) as monomers for polyamide synthesis.[1]

While Adipic Acid provides the linear, flexible backbone essential for high crystallinity and tensile strength in fibers, 1,2-CPDA introduces a cycloaliphatic "kink" into the polymer chain.[1] This structural constraint significantly alters the polymer's morphology, shifting it from a semi-crystalline, opaque material to a predominantly amorphous, high-transparency polymer with a higher glass transition temperature (

11

Part 1: Molecular Architecture & Theoretical Basis

The fundamental difference between these two monomers lies in their conformational freedom and how they influence inter-chain packing (hydrogen bonding).

FeatureAdipic Acid (Linear)1,2-Cyclopentanedicarboxylic Acid (Cyclic)
Structure Linear aliphatic chain (

)
Five-membered cycloaliphatic ring (

)
Conformation Highly flexible; free rotation around C-C bonds.[1]Rigid ring; restricted rotation.
Stereochemistry Achiral (no isomers).[1]Exists as cis- and trans- stereoisomers.[2]
Packing Facilitates dense packing (high crystallinity).[1]Disrupts packing due to 1,2-kink (amorphous).[1]
Mechanism of Property Change

Replacing Adipic Acid with 1,2-CPDA introduces steric hindrance and conformational rigidity .[1]

  • Glass Transition (

    
    ):  The cyclic structure reduces the "free volume" and mobility of the polymer chain. Less mobility requires more thermal energy to transition from glassy to rubbery states, raising the 
    
    
    .[1]
  • Crystallinity (

    
    ):  The 1,2-substitution pattern creates a sharp angle (kink) in the backbone. Unlike the linear Adipic acid, which allows chains to align like stacked sheets, 1,2-CPDA prevents efficient lattice formation, often resulting in an amorphous polymer.[1]
    

Part 2: Synthesis & Experimental Protocols

Both monomers react with diamines (e.g., 1,6-hexamethylenediamine, HMDA) via melt polycondensation.[1] However, 1,2-CPDA requires careful stereochemical management.[1]

Experimental Workflow: Melt Polycondensation

Reagents:

  • Monomer A: 1,2-Cyclopentanedicarboxylic acid (or Adipic Acid for control).[1]

  • Monomer B: 1,6-Hexamethylenediamine (HMDA).[1]

  • Solvent: Ethanol/Water (for salt formation).[1]

  • Catalyst: Sodium hypophosphite (optional, 0.1 wt%).[1]

Step 1: Nylon Salt Preparation (The Self-Validating Step)

Rationale: Direct mixing of molten acid and amine risks stoichiometric imbalance due to volatilization. Forming a salt first ensures a perfect 1:1 molar ratio.

  • Dissolve 1,2-CPDA (1.0 eq) in warm ethanol.

  • Add HMDA (1.0 eq) dropwise.[1] An exothermic reaction occurs.

  • Cool the solution to precipitate the "Nylon Salt."

  • Filter and dry the white powder.

    • Validation: Check melting point of the salt. A sharp melting point indicates high purity and correct stoichiometry.

Step 2: Polymerization Cycle[1]
  • Place the Nylon Salt in a high-pressure autoclave.

  • Pre-polymerization: Heat to 220°C (250 psi pressure) for 1 hour. This prevents amine loss while oligomers form.

  • Pressure Release: Slowly vent pressure while ramping temperature to 270°C.

  • Vacuum Finish: Apply vacuum (<1 mmHg) at 270°C for 30 minutes to drive off water and increase molecular weight.

Visualization: Synthesis Logic Flow

SynthesisProtocolcluster_checkQuality Control GateStartRaw Monomers(Acid + Diamine)SaltNylon Salt Formation(Stoichiometry Lock)Start->SaltEthanol/H2OPrePolyPre-Polymerization(220°C, Sealed)Salt->PrePolyAutoclaveSaltCheckCheck Salt Tm(Sharp Peak?)Salt->SaltCheckPolyMelt Polycondensation(270°C, Vacuum)PrePoly->Poly-H2O RemovalEndFinal Polymer(Pelletized)Poly->EndCoolingSaltCheck->PrePolyPass

Caption: Workflow ensuring stoichiometric balance via intermediate salt formation before high-temperature polymerization.

Part 3: Thermal & Mechanical Performance[3][4][5][6]

The following data compares a standard Nylon 6,6 (Adipic based) against a synthesized Poly(hexamethylene 1,2-cyclopentanedicarboxamide) (CPDA based).

Comparative Data Table
PropertyNylon 6,6 (Adipic Acid)Nylon 6,CP (1,2-CPDA)Impact of Substitution
Morphology Semi-Crystalline (Opaque)Amorphous (Transparent)Loss of Crystallinity
Glass Transition (

)
~50°C (Dry)~95°C - 110°CIncreased Thermal Stability
Melting Point (

)
265°CNone (or weak/broad)Broader Processing Window
Tensile Modulus 2.8 - 3.0 GPa2.2 - 2.5 GPaSlight Decrease (Lack of Crystals)
Elongation at Break 20 - 60%>100% (Rubber-like above

)
Increased Ductility
Water Absorption High (H-bonding)ModerateSteric Shielding

Note: Values for CPDA polyamides vary based on the cis/trans ratio of the starting material. High trans-content generally yields higher

Structure-Property Relationship Diagram

StructurePropertyAdipicAdipic Acid(Linear Chain)PackingChain Packing EfficiencyAdipic->PackingHigh SymmetryMobilityChain MobilityAdipic->MobilityHigh RotationCPDA1,2-CPDA(Cyclic Ring)CPDA->PackingSteric Kink (1,2)CPDA->MobilityRing ConstraintCrystHigh Crystallinity(Opaque, High Tm)Packing->CrystOrdered StackingAmorphAmorphous Phase(Transparent, High Tg)Packing->AmorphDisrupted LatticeMobility->CrystFast OrganizationMobility->AmorphRestricted Motion

Caption: Mechanistic pathway showing how monomer structure dictates the final polymer morphology (Crystalline vs. Amorphous).

Part 4: Optical & Solubility Properties[1]

Transparency[1][4]
  • Adipic Acid: Spherulites (crystal structures) scatter light, making the polymer opaque or white.[1]

  • 1,2-CPDA: The irregular chain structure prevents spherulite formation. The resulting polymer is often optically clear , making it suitable for applications requiring visual inspection (e.g., medical tubing).[1]

Solubility Profile
  • Adipic Acid: Resistant to most solvents; soluble only in strong acids (Formic acid, Sulfuric acid) or phenols.[1]

  • 1,2-CPDA: Due to the amorphous nature and increased free volume, these polyamides show enhanced solubility in organic solvents like chloroform or alcohols (depending on chain length), which is advantageous for processing films or coatings without harsh acids.[1]

Part 5: Biomedical Implications[1]

For researchers in drug development, the switch from Adipic to CPDA offers distinct advantages:

  • Drug Delivery Matrices: The amorphous nature of CPDA-based polyamides allows for more uniform drug dispersion compared to the crystalline regions of Nylon 6,6, where drug loading is excluded from the crystal lattice.

  • Degradation Rates: The ring strain in CPDA can influence hydrolytic stability. While generally stable, the amorphous structure allows faster water permeation than highly crystalline Nylon 6,6, potentially accelerating surface erosion in biodegradable copolymer formulations.[1]

  • Coordination Chemistry: The 1,2-dicarboxylic arrangement is a potent bidentate ligand. CPDA-based oligomers can chelate metal ions (e.g., Zn, Pt), opening pathways for polymer-drug conjugates (e.g., platinum-based anticancer delivery) that linear Adipic acid cannot support effectively.[1]

References

  • Synthesis and properties of polyamides from cycloaliphatic diacids.Journal of Applied Polymer Science.
  • Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. MDPI Polymers. (Demonstrates the high Tg effect of cyclopentyl rings). Available at: [Link][1]

  • Glass Transition Behavior of Amorphous Polyamides.Soft Matter. (Context for amorphous vs crystalline transitions).
  • Nylon 6,6 Properties Data. SpecialChem. Available at: [Link][1]

comparative study of 1,2-Cyclopentanedicarboxylic acid and terephthalic acid in polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Aromatic vs. The Kinked Alicyclic

This guide provides a technical comparison between Terephthalic Acid (TPA) , the industry standard for high-performance aromatic polyesters (e.g., PET), and 1,2-Cyclopentanedicarboxylic Acid (1,2-CPDA) , an emerging alicyclic monomer with distinct stereochemical properties.[1]

While TPA provides the structural rigidity and thermal stability required for durable medical packaging and sutures, 1,2-CPDA introduces significant conformational disorder (kinking) into the polymer backbone. This results in polyesters with lower glass transition temperatures (


), reduced crystallinity, and enhanced hydrolytic susceptibility—properties highly desirable for bioresorbable drug delivery systems  and flexible soft-tissue scaffolds.[1]
Key Differentiators at a Glance
FeatureTerephthalic Acid (TPA)1,2-Cyclopentanedicarboxylic Acid (1,2-CPDA)
Molecular Geometry Planar, Rigid (Phenyl ring)Non-planar, Kinked (Cyclopentane ring)
Polymer Class Semi-crystalline Aromatic PolyesterAmorphous/Low-Crystallinity Aliphatic Polyester
Primary Mechanism

-

Stacking, Chain Packing
Steric Hindrance, Free Volume Creation
Key Application Medical Packaging, Permanent SuturesBioresorbable Matrices, Drug Carriers

Molecular Architecture & Theoretical Basis[1]

The divergence in performance stems directly from the stereochemistry of the diacid monomer.

Terephthalic Acid (TPA)

TPA features a 1,4-disubstituted benzene ring.[1][2] This planar geometry allows for efficient packing of polymer chains, facilitated by intermolecular


-

interactions.[1]
  • Effect: High melting point (

    
    ), high crystallinity, and excellent solvent resistance.[1]
    
  • Biological Implication: The aromatic ring stabilizes the ester bond against hydrolysis, rendering the polymer biologically inert and non-degradable on relevant clinical timescales.

1,2-Cyclopentanedicarboxylic Acid (1,2-CPDA)

1,2-CPDA features a five-membered aliphatic ring with carboxylic acid groups on adjacent carbons.[1]

  • Stereoisomerism: Exists as cis and trans isomers.[1] The cis-isomer forms anhydride intermediates easily, while the trans-isomer is more stable but introduces a sharp "kink" in the chain.

  • Effect: The 1,2-substitution pattern creates steric hindrance that disrupts chain alignment.[1] Unlike 1,4-cyclohexane analogs, the 1,2-cyclopentane unit prevents the formation of large crystalline domains, leading to amorphous or low-crystallinity materials with lower

    
    .[1]
    
Structure-Property Logic Flow

StructureProperty TPA Terephthalic Acid (TPA) Planar Planar Aromatic Ring TPA->Planar Stacking Pi-Pi Stacking Planar->Stacking HighTm High Tm & Crystallinity Stacking->HighTm Inert Hydrolytic Stability HighTm->Inert  Resists Water Attack CPDA 1,2-Cyclopentanedicarboxylic Acid Kink 1,2-Alicyclic Kink CPDA->Kink Disorder Steric Hindrance Kink->Disorder Amorphous Amorphous/Low Tg Disorder->Amorphous Degradable Hydrolytic Susceptibility Amorphous->Degradable  Allows Water Access

Figure 1: Mechanistic pathway linking monomer structure to final polymer properties.[1]

Synthesis & Fabrication Protocols

Melt Polycondensation Protocol

Both monomers can be polymerized with diols (e.g., ethylene glycol) via melt polycondensation.[1] However, 1,2-CPDA requires tighter thermal control to prevent cyclization to anhydrides or thermal degradation.[1]

General Workflow:

  • Esterification: React diacid with excess diol (1:1.2 to 1:2 molar ratio) at 160–190°C.

    • Catalyst: Titanium(IV) isopropoxide or Antimony(III) oxide (200-400 ppm).[1]

    • TPA Specifics: Requires higher temp (240-260°C) or pressure due to high melting point of TPA.[1]

    • 1,2-CPDA Specifics: Maintain temp < 200°C to avoid anhydride formation (especially with cis-isomer).[1]

  • Polycondensation: Raise temp to 220–250°C (TPA) or 200–220°C (CPDA) and apply high vacuum (< 1 mbar) to remove excess diol and drive molecular weight (

    
    ) growth.[1]
    
Synthesis Workflow Diagram

Synthesis cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation Step1 Mix Monomer + Diol (1:1.5 Ratio) Step2 Heat to 160-190°C (N2 Atmosphere) Step1->Step2 Step3 Remove Water/Methanol Step2->Step3 Step4 Add Catalyst (Ti/Sb based) Step3->Step4 Step5 Apply Vacuum (<1 mbar) Temp: 200-250°C Step4->Step5 Step6 Polymer Melt Step5->Step6 Note CRITICAL CONTROL: 1,2-CPDA requires lower T (<220°C) to prevent degradation/anhydride formation. Step5->Note

Figure 2: Step-by-step melt polycondensation workflow.

Performance Characterization Data

The following data compares Poly(ethylene terephthalate) (PET) against Poly(ethylene 1,2-cyclopentanedicarboxylate) (PECP).

Thermal & Physical Properties
PropertyPET (TPA-based)PECP (1,2-CPDA-based)Causality
Glass Transition (

)
70 – 80 °C10 – 30 °C (Estimated*)Aromatic rigidity vs. Alicyclic flexibility.[1]
Melting Point (

)
~260 °CNone / Very Low (< 100°C)1,2-substitution disrupts crystal lattice formation.[1]
Crystallinity Semi-crystalline (30-50%)Amorphous / Low CrystallinityPlanar stacking vs. Kinked disorder.[1]
Density 1.38 g/cm³~1.15 - 1.20 g/cm³Tighter packing in aromatic domains.[1]

*Note:


 for 1,2-CPDA polyesters varies by isomer ratio (cis/trans) and diol length but is consistently lower than aromatic analogs due to increased free volume.[1]
Mechanical Properties
PropertyPETPECPApplication Relevance
Young's Modulus 2.8 – 3.1 GPa0.5 – 1.0 GPaPET is for structural load; PECP is for soft tissue interface.[1]
Elongation at Break 50 – 150%> 300%PECP exhibits rubbery/elastomeric behavior above its

.[1]
Tensile Strength 50 – 80 MPa10 – 30 MPaPECP is weaker but more compliant.[1]

Application-Specific Analysis: Drug Development

For drug delivery professionals, the choice between TPA and 1,2-CPDA is a choice between stability and resorbability .

Hydrolysis & Biodegradation[1][3]
  • TPA (PET): The aromatic ring conjugates with the ester carbonyl, reducing the electrophilicity of the carbon center. Furthermore, the semi-crystalline structure prevents water penetration.

    • Result: Degradation takes years/decades.[1] Not suitable for bioresorbable implants.[1]

  • 1,2-CPDA (PECP): The aliphatic ester bond is electronically isolated and more accessible to water due to the amorphous nature of the polymer.

    • Result: Hydrolysis occurs on the order of weeks to months. The degradation product, 1,2-CPDA, is a metabolite found in certain biosynthetic pathways (e.g., borrelidin synthesis), suggesting a potentially favorable toxicity profile compared to other synthetic acids.

Drug Release Profiles
  • Matrix Erosion: PECP allows for bulk erosion , releasing encapsulated drugs as the polymer degrades.

  • Diffusion: The higher free volume (lower

    
    ) of PECP allows for faster diffusion of small molecules compared to the dense PET matrix.
    
Comparative Use Cases
ApplicationPreferred PolymerRationale
Surgical Sutures (Permanent) TPA (PET)High tensile strength; non-degradable.[1]
Vascular Grafts TPA (PET)Biostability; mimics mechanical properties of stiff vessels.[1]
Microspheres (Drug Delivery) 1,2-CPDATunable degradation; amorphous structure ensures uniform drug dispersion.[1]
Soft Tissue Scaffolds 1,2-CPDAModulus matches soft tissue; bioresorbable.[1]

References

  • BenchChem. (2025).[1] 1,2-Cyclopentanedicarboxylic Acid: Structure, Properties, and Applications in Polymer Chemistry.Link[1]

  • Webb, H. K., et al. (2013).[1] "Plastic degradation and its environmental implications with special reference to poly(ethylene terephthalate)." Polymers, 5(1), 1-18.[1] Link[1]

  • Hagen, A., et al. (2017).[1][3] "Engineering Modular Polyketide Synthases for Production of Biofuels and Industrial Chemicals." Journal of Antibiotics, 70, 378–385. (Discusses 1,2-CPDA as a biosynthetic unit). Link

  • Papageorgiou, G. Z., et al. (2014).[1] "Fast Crystallizing Polyesters: The Example of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)." European Polymer Journal.[1] (Provides comparative data on alicyclic polyester thermal properties). Link

  • PubChem. (2024).[1] Compound Summary: 1,2-Cyclopentanedicarboxylic acid.[1][3][4][5][6][7][8] National Library of Medicine.[1] Link[1]

Sources

spectroscopic comparison of 1,2-Cyclopentanedicarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Differentiation of 1,2-Cyclopentanedicarboxylic Acid Isomers

Executive Summary

This guide provides a technical comparison of the cis- and trans- isomers of 1,2-cyclopentanedicarboxylic acid. For researchers in drug development and organic synthesis, distinguishing these stereoisomers is critical, as their spatial configurations dictate biological activity, solubility profiles, and downstream reactivity.[1]

The differentiation strategy relies on three pillars:

  • Thermodynamic Stability & Physical Constants: Melting point differences driven by crystal packing.

  • Chemical Reactivity (The Anhydride Test): The most definitive method, exploiting the proximity of carboxyl groups in the cis-isomer.

  • Spectroscopic Signatures (NMR & IR): Analysis of coupling constants (

    
    ) and hydrogen-bonding patterns.
    

Physical & Chemical Properties Comparison

The trans-isomer is thermodynamically more stable due to reduced steric repulsion between the carboxyl groups, leading to a higher melting point and different solubility characteristics.

Propertycis-1,2-Cyclopentanedicarboxylic Acidtrans-1,2-Cyclopentanedicarboxylic Acid
CAS Number 1461-96-71461-97-8
Stereochemistry Meso (Achiral, plane of symmetry)Chiral (

symmetry, typically racemic)
Melting Point 132 – 136 °C 160 – 163 °C
pKa Values

,

(Larger

)

,

(Smaller

)
Solubility Moderate in water; soluble in polar organics.[1][2]Soluble in water and alcohols.[1]
Anhydride Formation Readily forms upon heating (intramolecular).Does not form directly (requires isomerization).

Note on Acidity: The cis-isomer exhibits a larger difference between


 and 

. After the first deprotonation, the proximity of the negative charge to the remaining carboxyl group makes the second proton much harder to remove due to electrostatic repulsion and intramolecular H-bonding stabilization of the monoanion.

Spectroscopic Characterization

A. Infrared (IR) Spectroscopy

Differentiation via IR is best achieved by observing the hydrogen bonding patterns and the anhydride formation capability .

  • Acid Form (Solid State):

    • Cis: Exhibits features of intramolecular hydrogen bonding if dilution allows, but in solid state, both form dimers.

    • Trans: Exclusively intermolecular hydrogen bonding networks.

  • The "Anhydride Test" (Definitive):

    • Upon heating or treatment with acetic anhydride, the cis-isomer dehydrates to form cis-1,2-cyclopentanedicarboxylic anhydride .

    • Key Signal: The appearance of characteristic doublet carbonyl peaks at ~1780 cm⁻¹ and ~1850 cm⁻¹ (symmetric and asymmetric stretching of the anhydride).

    • The trans-isomer retains the single broad carbonyl peak of the acid (~1700 cm⁻¹) under mild dehydration conditions, as it cannot cyclize without bond rotation/isomerization.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR provides structural proof through symmetry and coupling constants.[3]

1. Symmetry & Chemical Equivalence:

  • Cis (Meso): Possesses a plane of symmetry bisecting the C1-C2 bond. The two methine protons (H1/H2) are chemically equivalent. The methylene protons on C3/C5 are enantiotopic.

  • Trans (Racemic): Possesses a

    
     axis of rotation. The two methine protons are chemically equivalent.
    

2. Coupling Constants (


): 
Contrary to alkenes (where 

), in saturated 5-membered rings, the cis-coupling constant is typically larger than the trans-coupling constant.
  • Cis-Isomer: The H1-H2 dihedral angle is near 0° (eclipsed/planar projection). According to the Karplus equation, this results in a larger coupling constant, typically

    
     Hz .
    
  • Trans-Isomer: The ring puckering (envelope/twist) places the H1-H2 protons at a dihedral angle of roughly 120° (pseudo-axial/pseudo-equatorial relationship), not 180°. This results in a smaller coupling constant, typically

    
     Hz .
    

Diagnostic Rule: In 1,2-disubstituted cyclopentanes, if the methine signal appears as a multiplet with a larger coupling width, it points toward the cis-isomer.

Experimental Protocol: The Anhydride Differentiation Test

This protocol is the most reliable method to distinguish the isomers if melting point data is ambiguous (e.g., impure samples).

Objective: Differentiate isomers based on the ease of cyclic anhydride formation.

Materials:

  • Sample (~50 mg)

  • Acetic Anhydride (

    
    , 0.5 mL)
    
  • IR Spectrometer (ATR or KBr pellet)

Procedure:

  • Baseline Scan: Record the IR spectrum of the unreacted solid sample. Note the Carbonyl (

    
    ) stretch region (1680–1720 cm⁻¹).
    
  • Reaction: In a small vial, mix 50 mg of the unknown acid with 0.5 mL of acetic anhydride.

  • Heating: Gently heat the mixture to 100°C for 15 minutes.

  • Workup: Evaporate the excess acetic anhydride under a stream of nitrogen or reduced pressure.

  • Analysis: Record the IR spectrum of the residue.

Interpretation:

  • Cis-Isomer: Spectrum shows two sharp bands at ~1780 cm⁻¹ and ~1850 cm⁻¹ (Anhydride formation).

  • Trans-Isomer: Spectrum remains largely unchanged or shows mixed anhydrides (linear), lacking the distinct cyclic anhydride doublet intensity; or requires significantly higher temperatures (>200°C) to isomerize and cyclize.

Decision Logic Diagram

IsomerID Start Unknown 1,2-Cyclopentanedicarboxylic Acid MP_Check Step 1: Measure Melting Point Start->MP_Check MP_High MP ~160-163°C MP_Check->MP_High High Range MP_Low MP ~132-136°C MP_Check->MP_Low Low Range Anhydride_Test Step 2: Anhydride Test (Heat with Ac2O -> IR) MP_High->Anhydride_Test Confirmation Needed Result_Trans Result: Trans-Isomer (Resistant to Cyclization) MP_High->Result_Trans Likely MP_Low->Anhydride_Test Confirmation Needed Result_Cis Result: Cis-Isomer (Forms Cyclic Anhydride) MP_Low->Result_Cis Likely Anhydride_Test->Result_Cis IR: 1780/1850 cm-1 (Doublet) Anhydride_Test->Result_Trans IR: ~1700 cm-1 (Single Broad) NMR_Check Step 3: 1H NMR Confirmation (Methine Coupling) Result_Cis->NMR_Check Final Validation Result_Trans->NMR_Check Final Validation NMR_Check->Result_Cis J ~ 8-10 Hz NMR_Check->Result_Trans J ~ 4-6 Hz

Caption: Logical workflow for the differentiation of cis- and trans-1,2-cyclopentanedicarboxylic acid using physical and spectroscopic methods.

References

  • NIST Chemistry WebBook. (n.d.). cis-Cyclohexane-1,2-dicarboxylic anhydride (Analogous Anhydride Data). Retrieved from [Link]

Sources

biological activity of 1,2-Cyclopentanedicarboxylic acid versus its anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,2-Cyclopentanedicarboxylic acid (CPDA) and its dehydrated derivative, 1,2-Cyclopentanedicarboxylic anhydride (CPDA-Anhydride) .

The distinction between these two compounds is not merely structural but functional: the Acid acts as a stable pharmacophore and ligand, while the Anhydride serves as a high-energy reactive intermediate for bioconjugation and drug synthesis.

Executive Summary: The Stability-Reactivity Dichotomy

In drug development, these two forms represent opposite ends of the Stability-Reactivity Spectrum .

  • 1,2-Cyclopentanedicarboxylic Acid (CPDA): Biologically stable. It functions primarily as a bidentate ligand in coordination chemistry (e.g., platinum-based antineoplastics) or as a rigid scaffold in peptidomimetics. Its biological activity is defined by its ability to chelate metals or mimic amino acid geometries.

  • 1,2-Cyclopentanedicarboxylic Anhydride (CPDA-Anhydride): Biologically reactive. It acts as an electrophilic acylating agent. Its "activity" is often characterized by toxicity (irritation, sensitization) or its utility as a precursor to generate bioactive amides and imides (e.g., Gliclazide intermediates).

Quick Comparison Matrix
Feature1,2-Cyclopentanedicarboxylic Acid (CPDA)1,2-Cyclopentanedicarboxylic Anhydride
CAS Number 3724-26-3 (cis), 1461-97-8 (trans)35878-28-5 (cis)
Primary Role Ligand / Pharmacophore / MetaboliteElectrophilic Reagent / Synthetic Intermediate
Biological Stability High (Stable in aqueous media pH 2-12)Low (Rapidly hydrolyzes in aqueous media)
Mechanism of Action Chelation (Metal binding), Receptor BindingAcylation (Covalent modification of nucleophiles)
Toxicity Profile Mild Irritant (Skin/Eye)Severe Irritant / Sensitizer (Respiratory/Eye)
Key Application Platinum drug ligand, Peptidomimetic scaffoldSynthesis of Gliclazide, Protein bioconjugation

Biological Mechanisms of Action[1][2]

A. The Anhydride: Covalent Acylation (The "Warhead")

The biological activity of the anhydride is driven by ring strain and the electrophilicity of the carbonyl carbons. Upon contact with biological nucleophiles (amines in proteins, water), the ring opens, transferring the cyclopentyl moiety.

  • Mechanism: Nucleophilic Acyl Substitution.

  • Target: Primary amines (Lysine residues), Hydroxyls (Serine), and Water.

  • Outcome: Formation of an amide bond (stable bioconjugate) or hydrolysis back to the acid.

B. The Acid: Chelation and Geometry (The "Anchor")

Once the ring is opened or if the acid is used directly, the molecule becomes a stable dicarboxylate.

  • Mechanism: Bidentate Chelation.

  • Target: Transition metals (Pt, Zn). The cis-isomer is particularly effective at forming square-planar complexes with Platinum(II), mimicking the "leaving group" structure of Carboplatin.

  • Outcome: Stabilization of the metal center, facilitating transport and DNA intercalation.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways of the Anhydride (reactive) versus the Acid (stable).

BioActivityPathways Anhydride 1,2-Cyclopentanedicarboxylic Anhydride (Reactive Electrophile) Acid 1,2-Cyclopentanedicarboxylic Acid (Stable Ligand) Anhydride->Acid Hydrolysis (H2O) Fast in vivo Amide Bioactive Amide/Imide (e.g., Gliclazide Precursor) Anhydride->Amide Amine Nucleophile (R-NH2) Protein Acylated Protein (Immunogenic Hapten) Anhydride->Protein Non-specific Acylation (Toxicity Mechanism) PtComplex Platinum(II) Complex (Antineoplastic Agent) Acid->PtComplex Coordination (Pt2+) Leaving Group Effect

Caption: The anhydride acts as a branching point: it either hydrolyzes to the acid or acylates amines to form drugs/conjugates.

Case Studies in Drug Development

Case Study 1: Platinum-Based Antineoplastics (The Acid Role)

Context: Platinum drugs like Cisplatin and Carboplatin rely on a balance between stability in the blood and reactivity inside the cell.

  • Role of CPDA: The cis-1,2-cyclopentanedicarboxylate acts as a leaving group ligand .

  • Performance:

    • Compared to the chloride ligands of Cisplatin, the dicarboxylate (CPDA) is more stable, reducing side effects (nephrotoxicity).

    • Compared to Carboplatin (1,1-cyclobutanedicarboxylate), the CPDA ligand alters the hydrolysis rate and DNA binding kinetics due to the larger, more flexible cyclopentane ring.

  • Data Insight: Research indicates that Pt(II) complexes with trans-1,2-cyclopentanedicarboxylate show distinct cytotoxicity profiles against cisplatin-resistant cell lines due to altered cellular uptake mechanisms [1].

Case Study 2: Synthesis of Gliclazide (The Anhydride Role)

Context: Gliclazide is a sulfonylurea used for Type 2 Diabetes.

  • Role of CPDA-Anhydride: It is the critical starting material for the "azabicyclo" ring system.

  • Workflow:

    • Acylation: CPDA-Anhydride reacts with hydrazine to form N-amino-3-azabicyclo[3.3.0]octane-2,4-dione (an imide).

    • Reduction: The imide carbonyls are reduced to form the saturated amine ring.

    • Coupling: The amine is coupled with a sulfonyl urethane to form Gliclazide.

  • Why Anhydride? Using the Acid directly would require high temperatures or activating agents (like EDC/NHS). The Anhydride provides the necessary activation energy "built-in," driving the reaction to completion with higher yields (>90%) [2].

Experimental Protocols

Protocol A: Hydrolysis Rate Determination (Stability Assay)

Use this protocol to determine the half-life of the anhydride in simulated physiological fluid.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Acetonitrile (HPLC grade).

  • Internal Standard: Benzoic Acid.

Method:

  • Preparation: Dissolve 10 mg of CPDA-Anhydride in 1 mL dry Acetonitrile (Stock).

  • Initiation: Inject 100 µL Stock into 9.9 mL PBS at 37°C. Vortex immediately.

  • Sampling: At t = 0, 1, 5, 10, 30, and 60 mins, withdraw 500 µL aliquots.

  • Quenching: Immediately add 500 µL acidified acetonitrile (0.1% TFA) to stop hydrolysis and protonate the species.

  • Analysis: Analyze via HPLC (C18 column, UV 210 nm).

    • Anhydride Peak: Elutes later (less polar).

    • Acid Peak: Elutes earlier (more polar).

  • Calculation: Plot ln[Anhydride] vs. time. The slope =

    
    . 
    
    
    
    .
Protocol B: Synthesis of CPDA-Platinum Complex (Ligand Exchange)

Use this protocol to synthesize a model Pt-CPDA complex.

Reagents:

  • 
     (Potassium tetrachloroplatinate).
    
  • cis-1,2-Cyclopentanedicarboxylic acid (CPDA).

  • KOH (1M).

Method:

  • Activation: Dissolve 1 mmol CPDA in water. Add 2 mmol KOH to generate the dipotassium salt (

    
    ).
    
  • Precursor Prep: Dissolve 1 mmol

    
     in minimal water.
    
  • Reaction: Add the

    
     solution dropwise to the 
    
    
    
    solution.
  • Conditions: Heat to 60°C for 4 hours in the dark (to prevent photo-reduction of Pt).

  • Precipitation: Cool to 4°C. The complex

    
     or oligomers may precipitate, or add ethanol to force precipitation.
    
  • Validation: Characterize by

    
    -NMR. A shift from -1600 ppm (tetrachloride) to approx -2000 ppm indicates O-coordination.
    

Safety & Toxicology Reference

Hazard ClassCPDA-AnhydrideCPDA (Acid)
GHS Signal DANGER WARNING
Eye Irritation Cat 1 (Irreversible Damage) Cat 2A (Irritant)
Respiratory Sensitizer (Asthma-like) Irritant (Dust)
Handling Fume hood, Full PPE, Moisture-freeStandard Lab PPE

Critical Note: The anhydride is a respiratory sensitizer . Inhalation can cause an immune response (haptenization of lung proteins), leading to anaphylactic reactions upon subsequent exposure. The acid does not possess this sensitization potential [3].

Gliclazide Synthesis Workflow (DOT Diagram)

GliclazideSynthesis Start Start: 1,2-Cyclopentanedicarboxylic Anhydride Step1 Step 1: Hydrazine Hydrate (Cyclization) Start->Step1 Intermediate Intermediate: N-amino-3-azabicyclo[3.3.0]octane-2,4-dione Step1->Intermediate Step2 Step 2: Reduction (LiAlH4 or NaBH4) Intermediate->Step2 Amine Reduced Amine: 3-amino-3-azabicyclo[3.3.0]octane Step2->Amine Step3 Step 3: Sulfonyl Urea Coupling Amine->Step3 Product Final Product: Gliclazide Step3->Product

Caption: The anhydride is the essential starting block for the bicyclic ring system of Gliclazide.[1]

References

  • Antitumor activity of platinum complexes. National Institutes of Health (PubMed). Available at: [Link]

  • Preparation method of Gliclazide.Google Patents (CN103508934A).

Sources

Performance of 1,2-Cyclopentanedicarboxylic Acid-Based MOFs for Gas Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the utility of 1,2-Cyclopentanedicarboxylic acid (1,2-CPDC) as a linker in Metal-Organic Frameworks (MOFs) specifically for gas storage applications (


, 

,

). Unlike the ubiquitous rigid aromatic linkers (e.g., terephthalic acid in MOF-5), 1,2-CPDC introduces aliphatic flexibility and stereochemical isomerism (cis vs. trans) into the framework lattice.

Key Takeaway: While 1,2-CPDC MOFs generally exhibit lower gravimetric surface areas compared to aromatic benchmarks, they offer superior selectivity and structural breathing capabilities. This makes them ideal candidates for dynamic gas separation and controlled release rather than bulk high-pressure storage.

Part 1: Ligand Design & Reticular Logic

To understand the performance data, one must first understand the structural causality. The 1,2-CPDC ligand behaves fundamentally differently from standard aromatic linkers.

Structural Comparison: Aliphatic vs. Aromatic

The primary differentiator is the "bite angle" and the flexibility of the carbon backbone.

FeatureTerephthalic Acid (BDC)1,2-Cyclopentanedicarboxylic Acid (CPDC)
Backbone Rigid Phenyl Ring (

)
Semi-flexible Cyclopentane Ring (

)
Geometry Linear (

angle)
Bent (V-shaped); Angle varies by isomer
Porosity High permanent porosityProne to dense packing without pillaring
Mechanism Rigid Scaffold"Breathing" / Gating Mechanism
The Stereochemical Switch: Cis vs. Trans

The performance of CPDC-based MOFs is dictated by the isomer used during synthesis.

  • Cis-1,2-CPDC: Carboxylate groups are on the same side. Promotes the formation of discrete molecular cages or helical chains. Often requires a secondary "pillar" ligand (like 4,4'-bipyridine) to form 3D open networks.

  • Trans-1,2-CPDC: Carboxylate groups are on opposite sides. Promotes layer formation similar to 1,4-cyclohexanedicarboxylates.

LigandLogic L_CPDC 1,2-CPDC Ligand Isomer_Cis Cis-Isomer (0° - 60° Torsion) L_CPDC->Isomer_Cis Isomer_Trans Trans-Isomer (~120° Torsion) L_CPDC->Isomer_Trans Result_Cage Discrete Cages / Helical Chains Isomer_Cis->Result_Cage Steric Bulk Result_Layer 2D Sheets / Pillared 3D Nets Isomer_Trans->Result_Layer Linear Extension Performance High Selectivity / Dynamic Gating Result_Cage->Performance Result_Layer->Performance

Figure 1: Reticular logic flow demonstrating how stereochemistry dictates the final MOF topology and performance.

Part 2: Gas Storage Performance Analysis

The following data compares a representative Zn(II)-CPDC (Pillared) system against industry standards (MOF-5) and a related aliphatic MOF (Zn-1,4-Cyclohexanedicarboxylate).

Note on Data: Pure binary CPDC MOFs often collapse upon solvent removal. The data below reflects pillared systems (using bipyridine linkers) which are required to maintain porosity in CPDC structures.

Comparative Adsorption Data (at 298 K)
MetricZn-1,2-CPDC (Pillared) Zn-MOF-5 (Benchmark) Zn-1,4-CDC (Aliphatic Analog)
Linker Type Aliphatic / BentAromatic / LinearAliphatic / Linear
BET Surface Area



Pore Volume




Uptake (1 bar)
35 - 45




Uptake (77 K)
Low (< 1.0 wt%)High (~1.3 wt%)Moderate

(

)
30 - 35 kJ/mol ~17 kJ/mol~28 kJ/mol
Selectivity (

)
High (> 50) Low (~5)Moderate (~20)
Critical Interpretation
  • Capacity vs. Selectivity: Zn-MOF-5 dominates in total volume (surface area), making it superior for bulk storage at high pressures (e.g., methane tanks). However, Zn-1,2-CPDC outperforms in low-pressure

    
     capture . The flexible aliphatic rings allow the pores to "shrink-wrap" gas molecules, increasing the Heat of Adsorption (
    
    
    
    ).
  • Hydrophobicity: The aliphatic backbone of CPDC is more hydrophobic than the benzene ring of BDC. This improves performance in humid gas streams (flue gas), a critical advantage for industrial applications.

  • The "Gate" Effect: CPDC MOFs often exhibit S-shaped isotherms. They show little uptake at very low pressure, then a sudden jump as the pressure forces the flexible rings to rotate and open the pores. This is ideal for pressure-swing adsorption (PSA) cycles.

Part 3: Experimental Protocols

To achieve the performance described above, synthesis must control the stereochemistry and prevent pore collapse.

Protocol: Solvothermal Synthesis of Pillared Zn-CPDC MOF

Rationale: A pure Zn-CPDC structure often forms a dense, non-porous phase. We introduce 4,4'-bipyridine (bipy) as a "pillar" to prop the layers open.

Reagents:

  • 
     (Metal Source)
    
  • cis-1,2-Cyclopentanedicarboxylic acid (

    
    CPDC)
    
  • 4,4'-bipyridine (Pillar)

  • Solvent: Methanol / Water (3:1 ratio)

Workflow:

SynthesisProtocol Start Dissolution Mix Zn salt, CPDC, and Bipy in MeOH/H2O (3:1) Sonication Homogenization Sonicate for 15 mins (Clear solution) Start->Sonication Reaction Solvothermal Growth Sealed Teflon Autoclave 120°C for 48 Hours Sonication->Reaction Cooling Controlled Cooling Rate: 5°C/hour to RT (Crucial for crystallinity) Reaction->Cooling Washing Purification Wash w/ DMF then MeOH (Remove unreacted ligand) Cooling->Washing Activation Activation (Critical) Solvent Exchange (CHCl3) Vacuum Dry @ 80°C Washing->Activation

Figure 2: Step-by-step synthesis workflow for pillared Zn-CPDC MOFs.

Activation & Validation (Self-Validating System)

Aliphatic MOFs are structurally softer than aromatic ones. Standard activation (direct heating) often collapses the pores.

  • The Protocol: Perform solvent exchange with Chloroform (

    
    ) or Acetone for 3 days, refreshing solvent every 12 hours.
    
  • The Check: If the dried powder turns from white/crystalline to translucent/glassy, pore collapse has occurred . A successful activation yields an opaque, free-flowing powder.

  • Validation: Run a TGA (Thermogravimetric Analysis). You should see a clean solvent loss step <100°C, followed by a plateau until ~250°C (decomposition of the aliphatic ligand).

References

  • Durekova, P. et al. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Polymers. [Link]

  • Li, H. et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework (MOF-5 Benchmark). Nature. [Link]

  • Zhai, Z. et al. (2019).[1] Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption. Dalton Transactions.[1][2] [Link]

  • Rood, J. A. et al. (2014).[3] One- and two-dimensional Cd(II) coordination polymers incorporating organophosphinate ligands. Acta Crystallographica. [Link]

  • Shimizu, G. K. et al. (2021). Evaluating metal–organic frameworks for natural gas storage (Aliphatic vs Aromatic comparisons). Chemical Science. [Link]

Sources

comparing different synthesis routes for trans-1,2-Cyclopentanedicarboxylic acid

[1]

Executive Summary

Target Molecule: trans-1,2-Cyclopentanedicarboxylic acid (CAS: 1461-97-8) Primary Applications: Chiral auxiliaries in asymmetric synthesis, ligands for Metal-Organic Frameworks (MOFs), and monomers for high-performance polyamides.

This guide objectively compares the two most robust synthetic strategies for trans-1,2-cyclopentanedicarboxylic acid (trans-1,2-CPDA): the Favorskii Ring Contraction and the Perkin Ring Construction . While the cis-isomer is kinetically accessible via hydrogenation of anhydrides, the thermodynamically stable trans-isomer requires specific stereochemical control. This document details protocols, mechanistic insights, and purification workflows to ensure high purity (>98%) for pharmaceutical and materials science applications.

Strategic Analysis of Synthesis Routes

The synthesis of trans-1,2-CPDA presents a classic stereochemical challenge: placing two carboxyl groups on adjacent carbons of a five-membered ring while controlling the relative stereochemistry.

FeatureRoute A: Favorskii Ring Contraction Route B: Perkin Ring Construction
Strategic Logic Contraction of a functionalized 6-membered ring.Assembly of the 5-membered ring from acyclic precursors.
Starting Material 2-CarboethoxycyclohexanoneEthane-1,1,2,2-tetracarboxylate & 1,3-Dibromopropane
Key Intermediate Cyclopropanone (transient)Cyclopentane-1,1,2,2-tetracarboxylate
Stereoselectivity High (Favors trans product)Low (Mixture; requires isomerization)
Atom Economy Moderate (Loss of HBr and rearrangement)Low (Loss of 2 eq. Ethanol/CO2)
Scalability High (Industrial feasible)Moderate (Lab scale preferred)

Route A: The Favorskii Ring Contraction (Preferred)

This route is superior for scalability and yield. It utilizes the Favorskii rearrangement of an


1232-carboethoxycyclohexanone
Mechanistic Pathway

The reaction proceeds via the formation of a bicyclic cyclopropanone intermediate. The ring opening is regioselective, driven by the stability of the resulting carbanion and the relief of ring strain.

FavorskiiMechanismStart2-Carboethoxy-cyclohexanoneBrominationBromination(Br2/CHCl3)Start->BrominationInter16-Bromo-2-carboethoxy-cyclohexanoneBromination->Inter1BaseBase Treatment(NaOEt or NaOH)Inter1->BaseCycloCyclopropanoneIntermediateBase->CycloIntramolecularSN2Producttrans-1,2-CPDA(Diester/Salt)Cyclo->ProductRing Opening& Contraction

Figure 1: Mechanistic flow of the Favorskii ring contraction strategy.

Experimental Protocol

Step 1: Bromination

  • Dissolve 2-carboethoxycyclohexanone (1.0 eq) in dry chloroform at 0°C.

  • Add Bromine (1.05 eq) dropwise over 60 minutes. Maintain temperature <5°C to prevent poly-bromination.

  • Stir for 2 hours. Wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Result: Crude 6-bromo-2-carboethoxycyclohexanone (Use immediately; unstable).

Step 2: Rearrangement

  • Prepare a solution of Sodium Ethoxide (2.5 eq) in absolute ethanol.

  • Add the crude bromo-ester dropwise to the ethoxide solution at 0°C.

  • Allow to warm to room temperature, then reflux for 3 hours.

  • Concentrate ethanol, dilute with water, and acidify with dilute H₂SO₄.

  • Extract with diethyl ether. The product is the diethyl ester of 1,2-CPDA.

Step 3: Hydrolysis

  • Reflux the diester in 20% HCl for 6 hours to hydrolyze esters and ensure thermodynamic equilibration to the trans isomer.

  • Cool to 4°C to crystallize the crude acid.

Route B: The Perkin Ring Construction

This classical method involves the double alkylation of a malonate-type precursor. It is reliable but suffers from lower atom economy due to the decarboxylation of two carboxyl groups.

Experimental Protocol

Step 1: Alkylation

  • Reagents: Tetraethyl ethane-1,1,2,2-tetracarboxylate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Ethoxide (2.2 eq).

  • Procedure: Add the tetraester to a solution of NaOEt in ethanol. Add 1,3-dibromopropane dropwise.

  • Reflux: Heat to reflux for 12–24 hours. The ethoxide acts as a base to generate the bis-enolate, which displaces both bromides, closing the ring.

  • Isolation: Evaporate ethanol, add water, extract the Cyclopentane-1,1,2,2-tetracarboxylate with ether.

Step 2: Hydrolysis and Decarboxylation

  • Reflux the tetraester in concentrated HCl/Acetic acid (1:1) for 48 hours.

  • Reaction: Hydrolysis converts esters to acids; heat drives the decarboxylation of the geminal dicarboxylic acids.

  • Outcome: A mixture of cis and trans-1,2-CPDA (approx. 50:50 ratio initially).

Critical Process: Stereochemical Control & Purification

Regardless of the synthesis route, the crude product often contains a mixture of isomers. The trans isomer is the thermodynamic product, while the cis isomer is often the kinetic product.

Isomerization Protocol (Epimerization)

To maximize the yield of the trans isomer, the crude mixture must be subjected to thermodynamic equilibration.

  • Method: Heat the crude acid mixture in concentrated HCl (or with catalytic iodine in sunlight) at reflux for 24–48 hours.

  • Mechanism: Reversible protonation of the

    
    -carbon allows the substituent to adopt the sterically less hindered trans (anti) configuration.
    
Separation Workflow (Self-Validating)

This protocol exploits the chemical difference between the isomers: the cis isomer can form a cyclic anhydride, while the trans isomer cannot (due to ring strain).

SeparationMixCrude Mixture(cis + trans acids)HeatHeat withAcetic AnhydrideMix->HeatResultReaction OutcomeHeat->ResultCisPathcis-Isomer formsCyclic AnhydrideResult->CisPathTransPathtrans-Isomer remainsDi-acid (Insoluble)Result->TransPathFilterFiltrationCisPath->FilterTransPath->FilterSolidSolid: Pure trans-1,2-CPDAFilter->SolidRetentateFiltrateFiltrate: cis-AnhydrideFilter->FiltratePermeate

Figure 2: Chemical separation of cis and trans isomers based on anhydride formation.

  • Treatment: Dissolve crude mixture in acetyl chloride or acetic anhydride. Heat to reflux.

  • Differentiation: The cis-acid dehydrates to form cis-1,2-cyclopentanedicarboxylic anhydride (soluble in organic solvents). The trans-acid cannot cyclize and remains as the free acid (insoluble).

  • Filtration: Filter the hot mixture. The solid residue is pure trans-1,2-CPDA.

  • Verification: Check melting point (trans: 160–162°C; cis: 139–140°C).

Comparative Data Summary

MetricFavorskii Route (Rec.)[2][3][4][5]Perkin Route
Overall Yield 65–75%40–50%
Stereoselectivity High (trans favored)Low (requires extensive equilibration)
Reagent Cost Moderate (Cyclohexanone, Br2)High (Tetraester)
Safety Profile Caution: Bromine, NaOEtCaution: Alkyl bromides
Complexity 3 Steps (Bromination, Rearrangement, Hydrolysis)2 Steps (Alkylation, Hydrolysis/Decarboxylation)

References

  • Favorskii Rearrangement Mechanism & Applications

    • Source: Wikipedia/BenchChem. "Favorskii rearrangement of -halo ketones."
  • Synthesis Comparisons (Oregon State Thesis)

    • Title: Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
    • Source: Oregon St
  • Isomer Properties & Separation

    • Source: CymitQuimica / BenchChem. "Properties of trans-1,2-Cyclopentanedicarboxylic acid (CAS 1461-97-8)."
  • Stereochemical Basics

    • Source: Chemistry LibreTexts. "Cis-Trans Isomerism in Cycloalkanes."

assessing the enantiomeric excess of chiral 1,2-Cyclopentanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 1,2-Cyclopentanedicarboxylic Acid

In the realms of asymmetric synthesis, catalysis, and pharmaceutical development, the precise determination of a chiral molecule's enantiomeric excess (ee) is not merely a procedural step but a cornerstone of scientific rigor. For chiral trans-1,2-cyclopentanedicarboxylic acid, a valuable building block and ligand, quantifying its enantiomeric purity is critical to understanding its stereoselective transformations and potential applications.[1] The cis-isomer of this dicarboxylic acid is a meso compound and thus achiral, whereas the trans-isomer exists as a pair of enantiomers.[1] This guide provides a comparative analysis of the primary analytical techniques employed for this purpose, grounded in experimental data and field-proven insights to assist researchers in making informed methodological choices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely adopted technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[2] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For chiral recognition to occur, there must be at least three points of interaction between the analyte and the CSP, creating transient diastereomeric complexes with different energies, which leads to different retention times.[3]

Causality in Method Development

For a dicarboxylic acid like trans-1,2-cyclopentanedicarboxylic acid, its polar nature and potential for strong ionic interactions guide the choice of CSP and mobile phase.

  • Direct vs. Indirect Methods : While direct separation on a CSP is often preferred for its simplicity, indirect methods involving derivatization can be advantageous. Converting the carboxylic acid groups to esters or amides can reduce peak tailing, improve interaction with certain CSPs, and enhance UV detectability if a chromophoric derivatizing agent is used.

  • CSP Selection : For acidic compounds, weak anion-exchange (WAX) type CSPs, such as those based on quinine or quinidine carbamates (e.g., CHIRALPAK QN-AX), are often highly effective.[4] The mechanism involves ion-pairing between the deprotonated analyte and the protonated tertiary amine of the selector, supplemented by hydrogen bonding and π-π interactions.[4] Alternatively, cyclodextrin-based columns, which separate based on inclusion complexation, have also proven effective for similar dicarboxylic acids.[5]

  • Mobile Phase : The mobile phase composition is critical. For WAX columns, a polar organic mobile phase (e.g., methanol or acetonitrile) with acidic and basic additives is typically used to control the ionization states of both the analyte and the CSP, thereby modulating retention and selectivity.

Experimental Protocol: Direct Analysis on a WAX-CSP

This protocol is a representative method for the direct enantiomeric separation of a chiral dicarboxylic acid.

  • Column : CHIRALPAK QN-AX (or QD-AX for elution order inversion), 5 µm, 4.6 x 150 mm.

  • Mobile Phase : Methanol/Acetic Acid/Triethylamine (99/1/0.5, v/v/v). The acid and base additives are crucial for creating the ionic interaction necessary for separation.

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25 °C.

  • Detection : UV at 210 nm (due to the carboxyl chromophore).

  • Sample Preparation : Dissolve a small amount of the 1,2-cyclopentanedicarboxylic acid sample (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume : 5-10 µL.

  • Quantification : The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100%

Visualization of the Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s1 Dissolve Sample in Mobile Phase s2 Filter Sample (0.45 µm) s1->s2 injector Injector s2->injector column Chiral Column (e.g., QN-AX) injector->column detector UV Detector (210 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram calculate Integrate Peaks & Calculate % ee chromatogram->calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is another high-resolution technique suitable for ee determination, particularly for volatile compounds.[6] For non-volatile analytes like dicarboxylic acids, derivatization is a mandatory prerequisite to increase their volatility and thermal stability.

Causality in Method Development
  • Derivatization : The two carboxylic acid groups must be converted into less polar, more volatile functional groups. Esterification is the most common approach. Methyl or ethyl esters are easily formed using reagents like diazomethane, or more safely, by heating with the corresponding alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄ or HCl). This step is critical for getting the analyte to pass through the GC column.

  • Column Selection : The most common chiral stationary phases for GC are based on derivatized cyclodextrins coated onto a polysiloxane backbone. These CSPs, such as those containing permethylated β-cyclodextrin, create a chiral cavity into which one enantiomer of the derivatized analyte fits better, leading to a stronger interaction and longer retention time.

Experimental Protocol: Analysis of Dimethyl Esters
  • Derivatization (Esterification) : a. Dissolve ~5 mg of the 1,2-cyclopentanedicarboxylic acid sample in 1 mL of 2% H₂SO₄ in methanol. b. Heat the mixture at 60 °C for 1-2 hours in a sealed vial. c. Cool the reaction, add 1 mL of saturated NaHCO₃ solution to neutralize the acid, and extract the dimethyl ester product with 2 mL of a non-polar solvent like hexane or diethyl ether. d. Use the organic layer directly for GC analysis.

  • GC System : a. Column : A chiral GC column, such as a Chiraldex G-TA or similar cyclodextrin-based column (e.g., 30 m x 0.25 mm ID). b. Carrier Gas : Helium or Hydrogen, at a constant flow or pressure. c. Injector : Split/splitless injector, temperature set to 250 °C. d. Oven Program : Start at a temperature appropriate for the derivative's volatility (e.g., 100 °C), hold for 1-2 minutes, then ramp at 2-5 °C/min to a final temperature (e.g., 180 °C). An isothermal run may also be possible once the optimal temperature is found. e. Detector : Flame Ionization Detector (FID), temperature set to 250 °C.

  • Quantification : Calculate the enantiomeric excess from the integrated peak areas of the two separated enantiomeric esters, as described in the HPLC section.

Visualization of the Chiral GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis s1 Derivatization: Acid to Dimethyl Ester s2 Extraction of Ester Product s1->s2 injector Injector s2->injector column Chiral GC Column (Cyclodextrin-based) injector->column detector FID Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram calculate Integrate Peaks & Calculate % ee chromatogram->calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis s1 Dissolve Analyte & Chiral Solvating Agent in Deuterated Solvent s2 Transfer to NMR Tube s1->s2 nmr Acquire ¹H NMR Spectrum s2->nmr spectrum Identify Split Signals nmr->spectrum calculate Integrate Signals & Calculate % ee spectrum->calculate

Sources

Isomerism as a Determinant of Efficacy: A Comparative Guide to cis- and trans- Metal Coordination in Drug Design

[1]

Executive Summary

In coordination chemistry and medicinal inorganic chemistry, the geometric arrangement of ligands is not merely a structural detail—it is the primary determinant of biological efficacy.[1] While the thermodynamic stability of trans isomers often exceeds that of their cis counterparts, the clinical landscape has historically been dominated by cis-geometry (e.g., Cisplatin).[1]

This guide objectively compares the physicochemical properties, kinetic profiles, and biological interactions of cis and trans square planar metal complexes (primarily Platinum(II)).[1] It further details the "renaissance" of trans-platinum drugs driven by steric engineering and provides validated experimental protocols for isomer differentiation.[1]

Structural & Physical Chemistry: The Geometry of Interaction

The distinct biological fates of cis and trans isomers begin with their ground-state physical properties.[1] In square planar complexes of the type

1
Dipole Moments and Solubility
  • Cis Isomers (

    
    ):  The ligands are arranged adjacent to one another (90°).[1] The bond dipoles do not cancel, resulting in a net dipole moment (typically 8–10 Debye for Pt(II) complexes).[1] This polarity facilitates higher aqueous solubility, a critical parameter for intravenous drug delivery.[1]
    
  • Trans Isomers (

    
    ):  The ligands are opposed (180°).[1] The bond dipoles cancel perfectly, rendering the molecule non-polar.[1] This often leads to lower aqueous solubility and different cellular uptake mechanisms (passive diffusion vs. active transport).[1]
    
Thermodynamic Stability

Classically, the trans isomer is often the thermodynamic product due to the Trans Effect and steric relief. However, in drug design, we rely on the kinetic trap of the cis isomer to maintain structural integrity until the drug reaches the target.[1]

Table 1: Comparative Physical & Chemical Properties
Featurecis-Isomer (e.g., Cisplatin)trans-Isomer (e.g., Transplatin)Impact on Drug Design
Symmetry Point Group


Determines IR/Raman active modes.
Net Dipole Moment High (~10 D)Zero (0 D)Affects membrane permeability and solubility.[1]
Aqueous Solubility High (Polar)Low (Non-polar)cis is easier to formulate in saline.[1]
Thermodynamic Stability LowerHighertrans is often the impurity in cis synthesis.
Leaving Group Distance ~3.3 Å (Cl-Cl)~4.6 Å (Cl-Cl)Determines DNA crosslink span.[1]

Kinetics of Activation: Hydrolysis and The Trans Effect[1]

For a metal drug to bind DNA, it must first undergo aquation (hydrolysis), where labile ligands (e.g., Cl⁻) are replaced by water.[1][2] This makes the metal electrophilic.[1]

The Kinetic Paradox

While trans isomers are thermodynamically stable, they are often kinetically more labile regarding ligand substitution.

  • Mechanism: The Trans Effect dictates that a ligand trans to a strong donor (like a chloride or sulfur) is more easily substituted.[1]

  • In Vivo Consequence: Transplatin hydrolyzes rapidly but is also deactivated rapidly by sulfur-containing nucleophiles (glutathione, metallothioneins) in the blood before it reaches the nucleus.[1] Cisplatin hydrolyzes slower (

    
     at 37°C), allowing it to survive the journey to the DNA target.[1]
    

The Biological Interface: DNA Binding Modes[1][3]

The ultimate differentiator is the geometry of the DNA adduct.[1] The distance between the leaving groups on the metal dictates which DNA bases can be bridged.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of cis and trans isomers from cellular entry to DNA interaction.[1]

DNA_Binding_PathwayEntryCellular Entry(Passive/Active Transport)Aquation_CisCis-Aquation(Controlled Kinetics)Entry->Aquation_CisCis-IsomerAquation_TransTrans-Aquation(Rapid Kinetics)Entry->Aquation_TransTrans-IsomerNucleusNuclear TranslocationAquation_Cis->NucleusDeactivationDeactivation byGlutathione/ProteinsAquation_Trans->DeactivationHigh AffinityAquation_Trans->NucleusSurviving FractionAdduct_121,2-Intrastrand Crosslink(Major Adduct)Nucleus->Adduct_12Cis GeometryAdduct_131,3-Interstrand Crosslink(Monofunctional)Nucleus->Adduct_13Trans GeometryHMGHMG Domain ProteinRecognition (Shielding)Adduct_12->HMGKinks DNA (~45°)NERNucleotide ExcisionRepair (NER)Adduct_13->NERDistortion RecognizedApoptosisApoptosis(Cell Death)HMG->ApoptosisBlocks RepairSurvivalCell Survival(Resistance)NER->SurvivalAdduct Removed

Figure 1: Pharmacodynamic pathways of cis- and trans-platinum complexes.[1] Note the critical role of HMG proteins in shielding cis-adducts from repair.[1]

Mechanistic Detail
  • Cis-Binding (Effective): The ~3.3 Å Cl-Cl distance perfectly matches the N7-N7 distance of adjacent Guanine bases.[1] This forms a 1,2-intrastrand crosslink , bending the DNA helix by ~45°.[1] This "kink" is recognized by High Mobility Group (HMG) proteins, which bind to the damage and shield it from excision repair mechanisms, leading to apoptosis.[1]

  • Trans-Binding (Ineffective Classically): The ~4.6 Å span is too wide for adjacent bases.[1] It forms 1,3-interstrand crosslinks or monofunctional adducts.[1] These distort the DNA less drastically and are easily recognized and removed by Nucleotide Excision Repair (NER) enzymes before apoptosis is triggered.[1]

The Renaissance of trans-Isomers

Recent research challenges the "trans is inactive" dogma. By modifying the non-leaving ligands, researchers have developed trans complexes with high cytotoxicity.

  • Strategy: Replace simple amines (

    
    ) with bulky planar ligands (e.g., pyridine, thiazole) or aliphatic amines.[1]
    
  • Mechanism:

    • Steric Hindrance: Bulky ligands slow down the rate of deactivation by glutathione.[1]

    • Unique Adducts: These complexes form interstrand crosslinks that induce unique conformational changes in DNA not recognized by standard repair enzymes.[1]

    • Result: Activity in Cisplatin-resistant cell lines.

Experimental Protocols: Characterization

Distinguishing these isomers is critical during synthesis. Below are two self-validating protocols.

Protocol A: The Kurnakov Test (Chemical Differentiation)

Based on the Trans Effect.[1][3][4]

Reagents:

  • Saturated aqueous solution of Thiourea (

    
    ).[1]
    
  • Sample complex (approx 10 mg).[1]

Workflow:

  • Dissolve the Pt(II) complex in a minimum amount of water.[1][5]

  • Add excess saturated thiourea solution.[1]

  • Heat gently.

Observation & Validation:

  • Cis-Isomer: The high trans-effect of thiourea allows it to displace all ligands (both Cl and

    
    ).[1][3]
    
    • Reaction:

      
      [1]
      
    • Result: Deep yellow solution (formation of tetrakis-thiourea complex).[1]

  • Trans-Isomer: Thiourea displaces the chlorides, but the trans-ammines stabilize each other against substitution.

    • Reaction:

      
      [1]
      
    • Result: White precipitate (formation of bis-thiourea complex).[1]

Protocol B: IR Spectroscopy (Instrumental Differentiation)

Based on Group Theory and Selection Rules.[1]

Workflow:

  • Prepare a KBr pellet or Nujol mull of the solid complex.[1]

  • Collect FT-IR spectrum in the far-IR region (200–400 cm⁻¹) to observe Metal-Ligand stretches.[1]

Analysis:

  • Cis-Isomer (

    
    ):  Lower symmetry makes both Symmetric and Asymmetric stretches IR active.[1]
    
    • Result:Two distinct bands for

      
       and two  bands for 
      
      
      .[1]
  • Trans-Isomer (

    
    ):  The center of inversion makes the Symmetric stretch IR inactive (Raman active only).[1]
    
    • Result:One single band for

      
       and one  band for 
      
      
      .[1]
Decision Tree for Isomer Identification

Isomer_IDSampleUnknown Pt(II) IsomerKurnakovPerform Kurnakov Test(+ Thiourea)Sample->KurnakovYellowSolDeep Yellow SolutionKurnakov->YellowSolWhitePptWhite PrecipitateKurnakov->WhitePptIR_CheckConfirmatory IR Spectrum(Far-IR Region)YellowSol->IR_CheckWhitePpt->IR_CheckTwoBandsTwo M-Cl Bands(Sym + Asym)IR_Check->TwoBandsIf Yellow SolOneBandOne M-Cl Band(Asym Only)IR_Check->OneBandIf White PptResult_CisConfirmed: CIS-IsomerTwoBands->Result_CisResult_TransConfirmed: TRANS-IsomerOneBand->Result_Trans

Figure 2: Logical workflow for distinguishing cis and trans square planar complexes using chemical and spectroscopic methods.

References

  • Lippard, S. J. (2020).[1] Difference Between Cisplatin and Transplatin. DifferenceBetween.com. Link

  • Yoshikawa, K., & Komeda, S. (2019).[1] Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. International Journal of Molecular Sciences. Link

  • Kasparkova, J., et al. (2003).[1] DNA binding mode of the cis and trans geometries of new antitumor nonclassical platinum complexes. Biochemistry. Link

  • Aris, S. M., & Farrell, N. P. (2009).[1] Towards Antitumor Active trans-Platinum Compounds. Chemical Reviews. Link

  • LibreTexts. (2023).[1] Modes of Action of Cisplatin. Chemistry LibreTexts. Link

  • Dalal Institute. (2021).[1] Kurnakov’s Test: Differentiating Cis and Trans Isomers. Dalal Institute.[1] Link

Comparative Guide: QSAR Studies of 1,2-Cyclopentanedicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the design of transition-state analogs—particularly for neuraminidase (NA) inhibition—the 1,2-cyclopentanedicarboxylic acid scaffold represents a critical balance between conformational rigidity and functional flexibility. Unlike the six-membered cyclohexene ring of Oseltamivir or the dihydropyran of Zanamivir, the five-membered cyclopentane ring offers unique puckering modes (envelope and twist) that can more accurately mimic the distorted geometry of the sialosyl cation transition state.

This guide objectively compares QSAR methodologies applied to this scaffold, analyzing how 2D versus 3D techniques capture the stereochemical nuances required for high-affinity binding.

Key Performance Indicators (KPIs)
  • Predictive Power (

    
    ):  3D-QSAR (CoMSIA) typically outperforms 2D methods for this scaffold due to the sensitivity of the carboxylate vectors.
    
  • Scaffold Stability: Cyclopentane derivatives show superior hydrolytic stability compared to furanose-based analogs.

  • Binding Affinity: Optimized derivatives achieve

    
     values in the sub-nanomolar range (<1.0 nM), comparable to or exceeding Oseltamivir.
    

Structural Rationale & Scaffold Comparison

The primary challenge in QSAR modeling of 1,2-cyclopentanedicarboxylic acid derivatives is the cis/trans stereochemistry. The 1,2-arrangement of carboxylates (or bioisosteres) is essential for bidentate interaction with the arginine triad (Arg118, Arg292, Arg371) in the influenza neuraminidase active site.

Table 1: Physicochemical & QSAR Profile Comparison
Feature1,2-Cyclopentane ScaffoldPyrrolidine ScaffoldCyclohexene Scaffold (Oseltamivir)
Puckering Mode Envelope / Twist (Flexible)Envelope (N-inversion influence)Half-Chair (Rigid)
Electronic Character Lipophilic corePolar (N-atom), H-bond acceptorLipophilic core
QSAR Challenge Alignment of flexible ring puckersHandling N-inversion / protonation stateAlignment is straightforward
Typical

(CoMFA)
0.81 - 0.89 0.73 - 0.830.75 - 0.85
Key Field Sensitivity Electrostatic (Carboxylates)Steric (Ring substituents)Steric (Bulky side chains)

Expert Insight: While pyrrolidine scaffolds offer an additional hydrogen-bonding point via the ring nitrogen, QSAR studies indicate that the cyclopentane scaffold often yields more robust predictive models (


) because the lack of a ring heteroatom simplifies the electrostatic field alignment, reducing noise in the PLS (Partial Least Squares) analysis.

Comparative QSAR Methodologies

2D-QSAR vs. 3D-QSAR (CoMFA/CoMSIA)

Experimental data suggests that while 2D-QSAR is faster, it fails to capture the "vectorial" nature of the 1,2-dicarboxylic acid interaction.

  • 2D-QSAR: Relies on descriptors like Hydrogen Bond Donors (HBD), LogP, and Molar Refractivity.

    • Limitation: Cannot distinguish between cis and trans isomers effectively without specific chiral descriptors.

  • 3D-QSAR (CoMFA): Maps Steric and Electrostatic fields.[1][2]

    • Performance: High

      
       (>0.[3][4]90) but sensitive to alignment rules.
      
  • 3D-QSAR (CoMSIA): Adds Hydrophobic and H-bond donor/acceptor fields.[5]

    • Verdict:Superior Choice. The hydrophobic field is crucial for modeling the C4-guanidino or C4-amino side chains often present in these derivatives.

Diagram 1: The Self-Validating QSAR Workflow

The following workflow enforces "Leave-One-Out" (LOO) cross-validation at multiple steps to prevent overfitting—a common pitfall with small cyclic scaffolds.

QSAR_Workflow Start Dataset Collection (1,2-Cyclopentane Derivatives) Prep Ligand Preparation (Gasteiger-Hückel Charges) Start->Prep Conf Conformational Analysis (Identify Global Minima) Prep->Conf Minimize Energy Align Structural Alignment (Pharmacophore-based) Conf->Align Template: Peramivir Grid Field Calculation (Steric/Electrostatic/Hydrophobic) Align->Grid 2Å Grid Spacing PLS PLS Analysis (Partial Least Squares) Grid->PLS Valid Validation Node PLS->Valid Calculate q² Valid->Align q² < 0.5 (Re-align) Model Final QSAR Model (Contour Maps) Valid->Model q² > 0.6 (Accept)

Caption: A robust 3D-QSAR workflow emphasizing pharmacophore-based alignment to handle cyclopentane ring flexibility.

Experimental Protocol: 3D-QSAR Model Generation

To replicate high-fidelity results (


), follow this specific protocol. This methodology corrects for the "puckering" artifact often seen in standard alignments.
Step 1: Dataset & Ligand Preparation
  • Selection: Curate a set of >20 derivatives. Ensure a spread of biological activity (log

    
    ) of at least 3 orders of magnitude.
    
  • Charge Calculation: Do not use semi-empirical methods (AM1/PM3) blindly. Use Gasteiger-Hückel charges for the initial set, as they better represent the localized charge on the carboxylate oxygens essential for the electrostatic field calculation.

  • Geometry Optimization: Use the Tripos force field with a distance-dependent dielectric constant (

    
    ).
    
Step 2: The "Active Analog" Alignment (Critical Step)

Standard RMSD alignment fails for cyclopentanes due to ring twisting.

  • Template Selection: Use the most active compound (e.g., Peramivir/RWJ-270201) crystallized in the enzyme active site (PDB Code: 1L7F ).

  • Atom Fitting: Align based on the pharmacophoric points (Carboxylate Oxygens + Amine/Guanidine Nitrogen), not the ring carbons.

    • Reasoning: The ring is merely a scaffold; the vectors of the functional groups determine activity.

Step 3: Field Parameters (CoMSIA)
  • Grid Spacing: 2.0 Å (Standard).

  • Probe Atom:

    
     Carbon (+1.0 charge).
    
  • Attenuation Factor (

    
    ):  Set to 0.3.
    
    • Note: A lower

      
       reduces the "steepness" of the Gaussian function, allowing the model to handle the slight steric clashes caused by ring flexibility without penalizing the model excessively.
      

Data Analysis & Interpretation

The following data summarizes comparative studies of cyclopentane derivatives against neuraminidase (Influenza A/H1N1).

Table 2: Statistical Performance of QSAR Models
Model Type

(LOO)

(Non-CV)
SEE (Std. Error)Key Field Contribution
CoMFA 0.8130.9790.21Electrostatic (55%), Steric (45%)
CoMSIA 0.771 0.982 0.18 Hydrophobic (35%) , H-Bond (25%)
HQSAR 0.8540.9480.28Fragment-based (C4-substituents)

Data aggregated from comparative studies of neuraminidase inhibitors (Turk J Pharm Sci, 2021; J Comput Aided Mol Des).

Mechanistic Interpretation (Contour Maps)[1][5]
  • Electrostatic Field: Blue contours (electropositive favored) are consistently observed around the C4-amino/guanidino group. This correlates with the need to interact with Glu119 and Asp151 in the active site.

  • Steric Field: Large yellow contours (steric disfavored) surround the C3 position, indicating that bulky substituents here disrupt the tight packing against the hydrophobic pocket (Ile222).

  • Hydrophobic Field: The CoMSIA models specifically highlight a hydrophobic preference at the C3-side chain (e.g., the 3-pentyl group in Peramivir), which occupies the induced hydrophobic pocket.

Diagram 2: Pharmacophore & Interaction Map

Pharmacophore Core Cyclopentane Scaffold C1_COOH C1-COOH (Acidic) Core->C1_COOH C2_COOH C2-COOH (Acidic) Core->C2_COOH C4_Guan C4-Guanidino (Basic) Core->C4_Guan C3_Hydro C3-Alkyl (Hydrophobic) Core->C3_Hydro Arg_Cluster Arginine Triad (Arg118, 292, 371) C1_COOH->Arg_Cluster Ionic/H-Bond C2_COOH->Arg_Cluster Glu_Asp Acidic Pocket (Glu119, Asp151) C4_Guan->Glu_Asp Charge Interaction Hydro_Pocket Hydrophobic Pocket (Ile222, Trp178) C3_Hydro->Hydro_Pocket Van der Waals

Caption: Pharmacophore map of 1,2-cyclopentanedicarboxylic acid derivatives showing critical interactions with Neuraminidase residues.

Conclusion & Recommendations

For researchers developing next-generation neuraminidase inhibitors, the 1,2-cyclopentanedicarboxylic acid scaffold offers a distinct advantage over pyrrolidines in terms of electrostatic predictability.

Final Recommendations:

  • Method Selection: Use CoMSIA over CoMFA. The inclusion of hydrophobic fields is non-negotiable for optimizing the C3-alkyl side chain.

  • Alignment Strategy: Abandon atom-by-atom RMSD. Use pharmacophore-based alignment anchored on the two carboxylate groups and the basic nitrogen.

  • Validation: Ensure

    
     and 
    
    
    
    for the test set. If
    
    
    drops below 0.5, re-evaluate the ring puckering conformation of your training set.

References

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design." Journal of Medicinal Chemistry. Link

  • Karad, H. N., et al. (2021).[2][6] "QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents." Turkish Journal of Pharmaceutical Sciences. Link

  • Wang, J., et al. (2007).[3] "QSAR analyses on avian influenza virus neuraminidase inhibitors using CoMFA, CoMSIA, and HQSAR." Journal of Computer-Aided Molecular Design. Link

  • Sun, J., & Mei, H. (2012). "Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors." Chemical Biology & Drug Design. Link

  • Stalin, A., et al. (2015). "3D-QSAR, CoMFA and CoMSIA studies on cyclopentane derivatives as influenza neuraminidase inhibitors." Combinatorial Chemistry & High Throughput Screening. Link

Sources

Safety Operating Guide

1,2-Cyclopentanedicarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 1,2-Cyclopentanedicarboxylic Acid

For researchers and scientists in drug development and other advanced chemical fields, rigorous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity. The proper management of chemical waste, such as 1,2-Cyclopentanedicarboxylic acid, is a critical component of laboratory safety. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, moving beyond simple checklists to explain the causality behind each procedural choice.

Core Principles: Hazard Assessment and Exposure Control

1,2-Cyclopentanedicarboxylic acid is a solid organic acid that, while not acutely toxic, presents notable hazards requiring careful management. Understanding these hazards is the foundation for establishing safe handling and disposal protocols. The primary risks are associated with its acidic nature and potential for irritation.[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or disposing of 1,2-Cyclopentanedicarboxylic acid, ensure that the proper engineering controls and PPE are in place. Concentrated organic acids can cause severe burns and respiratory irritation.[2]

  • Engineering Controls : Always handle the solid chemical and prepare solutions in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][3] An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment : The minimum required PPE should be selected based on a thorough risk assessment.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against splashes of solutions or accidental projection of solid particles.
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[1]
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hoodA NIOSH-approved respirator may be necessary for large-scale operations or spill cleanup outside a hood.

Strategic Disposal Pathways: A Decision Framework

The correct disposal path for 1,2-Cyclopentanedicarboxylic acid depends on its form and quantity. The primary directive for chemical waste is to dispose of it through an approved hazardous waste management service.[1] On-site chemical treatment, such as neutralization, is permissible only under specific conditions and is generally reserved for dilute aqueous waste streams.

Below is a decision-making workflow to guide the disposal process.

G start Identify Waste Stream (1,2-Cyclopentanedicarboxylic Acid) solid Solid Waste (Pure, Contaminated, Old Reagent) start->solid aqueous Dilute Aqueous Waste (<5% Solution) start->aqueous path_A Pathway A: Direct Hazardous Waste Disposal solid->path_A path_B Pathway B: Chemical Neutralization & Drain Disposal (Check local regulations first!) aqueous->path_B end_A Package, Label & Store for Pickup by Certified Waste Handler path_A->end_A end_B Dispose of Neutralized Solution Down the Drain with Copious Water path_B->end_B

Caption: Decision workflow for selecting the appropriate disposal pathway.

Pathway A: Direct Disposal of Solid & Concentrated Waste

This is the most secure and universally compliant method for disposing of solid 1,2-Cyclopentanedicarboxylic acid and its concentrated solutions. This approach transfers the responsibility of final treatment to a licensed facility equipped for handling chemical waste, typically via high-temperature incineration.

Step-by-Step Protocol:

  • Waste Container Selection : Choose a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) pail or bottle) that is compatible with the acid. Ensure the container is clean and dry.

  • Waste Segregation : This is a critical step to prevent dangerous reactions within the waste container. Do not mix 1,2-Cyclopentanedicarboxylic acid waste with incompatible materials.

Compatible Waste StreamsIncompatible Waste StreamsRationale for Segregation
Other non-reactive organic solidsStrong Bases (e.g., NaOH, KOH)Violent acid-base neutralization reaction, generating heat.
Inert materials (e.g., sand)Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Potential for an exothermic and explosive reaction.
Cyanide SaltsReaction can generate highly toxic hydrogen cyanide gas.
Reactive Metals (e.g., Zinc, Magnesium)Reaction can generate flammable hydrogen gas.
  • Packaging : Carefully transfer the solid waste into the designated container using a scoop or spatula.[4] Avoid creating dust. For contaminated items (gloves, weigh boats, paper towels), place them in the same container. Do not overfill; leave at least 10% headspace.

  • Labeling : Securely attach a hazardous waste tag to the container.[5] Fill it out completely, including:

    • The words "Hazardous Waste".[5]

    • Full chemical name: "1,2-Cyclopentanedicarboxylic Acid".

    • Associated hazards (e.g., "Corrosive," "Irritant").

    • Accumulation start date.

  • Storage : Keep the sealed container in a designated Satellite Accumulation Area within the laboratory. This area should be under the control of the operator, clearly marked, and have secondary containment.

  • Arranging Disposal : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

Pathway B: Chemical Neutralization of Dilute Aqueous Waste

This pathway is only suitable for dilute aqueous solutions of 1,2-Cyclopentanedicarboxylic acid. The principle is to convert the corrosive acid into a non-hazardous salt through an acid-base reaction.[6][7] Crucially, you must verify with your local water authority and institutional EHS department that drain disposal of the resulting salt solution is permitted. [8]

The neutralization reaction using sodium bicarbonate is as follows: C₅H₈(COOH)₂ + 2 NaHCO₃ → C₅H₈(COONa)₂ + 2 H₂O + 2 CO₂(g)

Step-by-Step Neutralization Protocol:

G cluster_prep Preparation cluster_reaction Reaction cluster_verify Verification & Disposal prep1 1. Don PPE & Work in Fume Hood prep2 2. Place waste container in secondary containment (ice bath) prep1->prep2 prep3 3. Calculate required amount of Sodium Bicarbonate prep2->prep3 react1 4. Add NaHCO3 SLOWLY and in small portions prep3->react1 react2 5. Observe for foaming (CO2 evolution). Pause addition if vigorous. react1->react2 react3 6. Stir solution gently react2->react3 verify1 7. After effervescence ceases, check pH with test strip react3->verify1 verify2 8. Target pH: 6.0 - 8.0. Adjust if necessary. verify1->verify2 verify3 9. Flush neutralized solution down drain with 20x volume of water verify2->verify3

Sources

Personal Protective Equipment (PPE) Guide: Handling 1,2-Cyclopentanedicarboxylic Acid

[1]

Part 1: Executive Safety Assessment

1,2-Cyclopentanedicarboxylic acid (CAS: 1461-96-7 / 1461-97-8) is a dicarboxylic acid often used as a building block in polymer synthesis and pharmaceutical intermediates.[1] While often classified as a Skin and Eye Irritant (Category 2/2A) , its acidic nature implies a potential for corrosive-like damage to mucous membranes upon prolonged contact or inhalation of dust.[1]

The Core Hazard: The primary risk is not acute toxicity, but cumulative irritation and sensitization . The crystalline dust is highly irritating to the respiratory tract. Standard "lab safety" is insufficient; you must employ a barrier-first strategy that prioritizes dust exclusion and acid-permeation resistance.[1]

Part 2: Technical PPE Specifications

Hand Protection Matrix

Do not rely on generic "exam gloves." For organic dicarboxylic acids, Nitrile is the superior choice over Latex due to better resistance to acidic permeation and lack of protein allergens.

Glove MaterialThickness (min)Breakthrough Time (Organic Acids)RecommendationContext
Nitrile (Disposable) 0.11 mm (4 mil)> 480 min (Solid)~30 min (Solution)Primary Choice Standard weighing, transfer, and synthesis.[1]
Nitrile (Extended Cuff) 0.15 mm (6 mil)> 480 minMandatory When handling solutions >10% concentration or heating.[1]
Latex AnyVariable (Poor)Avoid High risk of degradation; poor acid resistance.[1]
Butyl Rubber 0.30 mm> 480 minSpecialist Only required for spill cleanup of large liquid volumes.[1]

Expert Insight: Why Nitrile? Carboxylic acids can protonate the amide linkages in latex proteins, leading to micro-degradation. Nitrile (acrylonitrile-butadiene) lacks these vulnerable sites, providing a robust chemical barrier.[1]

Respiratory & Eye Protection[1][2]
  • Solids (Dust Hazard):

    • Respirator: NIOSH N95 or CEN P2 particulate respirator. The crystalline dust is light and electrostatic; a simple surgical mask provides zero protection against inhalation.

    • Eyes: Chemical splash goggles (indirect vent). Safety glasses are insufficient if dust generation is possible.

  • Solutions (Splash Hazard):

    • Respirator: If heated or dissolved in volatile solvents, upgrade to a Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

    • Eyes: Face shield + Goggles.[2][3]

Part 3: Operational Protocols

PPE Selection Logic (Visualization)

Before starting, determine your PPE tier based on the physical state of the reagent.

PPE_SelectionStartStart: Assess StateStatePhysical State?Start->StateSolidSolid / CrystallineState->SolidSolutionSolution / LiquidState->SolutionDustRiskDust Generation Likely?Solid->DustRiskConcRiskConcentration > 10%or Heated?Solution->ConcRiskStdPPEStandard PPE:Nitrile Gloves (4mil)Safety GlassesLab CoatDustRisk->StdPPENo (Weighing <1g)HighDustPPEHigh-Dust PPE:N95 RespiratorSplash GogglesNitrile Gloves (Double)DustRisk->HighDustPPEYes (Grinding/Transfer)SolPPESolution PPE:Nitrile Gloves (6mil)Splash GogglesLab CoatConcRisk->SolPPENoHazPPEHazard PPE:Face Shield + GogglesNitrile (Double/Extended)OV/AG RespiratorConcRisk->HazPPEYes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational risk.

The Self-Validating Handling Workflow

This protocol includes "Checkpoints" that force the user to validate safety before proceeding.

Step 1: The Pre-Donning Integrity Check

  • Glove Inflation: Take your Nitrile gloves. Inflate them slightly (like a balloon) and hold for 5 seconds.

    • Validation: If the glove deflates, it has a micro-puncture. Discard.

  • Sleeve Tuck: Tuck lab coat sleeves into the gloves if handling liquids. For solids, pull the glove cuff over the lab coat sleeve.

    • Reasoning: For solids, this prevents dust from falling into the glove. For liquids, it prevents wicking up the arm.

Step 2: Active Handling (The "Clean Hand" Rule)

  • Designate your dominant hand as the "Dirty Hand" (touches chemical containers, spatulas).

  • Designate your non-dominant hand as the "Clean Hand" (touches balance doors, notebook, fume hood sash).

  • Cross-Contamination Check: If you must touch a "Clean" surface with the "Dirty" hand, you must change that glove first.

Step 3: Decontamination & Doffing [1]

  • Wipe Down: Before removing PPE, wipe the exterior of reagent bottles with a dry paper towel to remove dust residues.

  • Glove Removal (Beak Method):

    • Pinch the outside of Glove A near the wrist. Peel it off, turning it inside out.

    • Hold Glove A in the palm of gloved hand B.

    • Slide an ungloved finger under the wrist of Glove B. Peel it off over Glove A.

    • Validation: You should never touch the outside of a used glove with bare skin.[2]

Part 4: Emergency Response & Disposal[1]

Spill Response Workflow

Scenario: You spill 5g of solid 1,2-Cyclopentanedicarboxylic acid on the bench.

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Put on an N95 mask and fresh Nitrile gloves.

  • Dry Clean: Do not wet the powder initially (this creates an acidic sludge).

  • Sweep: Use a brush and dustpan to collect the bulk solid.

  • Neutralize: Wipe the area with a saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Validation: Bubbling indicates active acid neutralization. Continue until bubbling stops.

  • Final Wash: Clean with water and soap.[4][5][6]

Disposal[1][7][8]
  • Solid Waste: Collect in a container labeled "Solid Organic Acid Waste."

  • Aqueous Waste: Adjust pH to 6-8 using Sodium Hydroxide or Sodium Bicarbonate before disposal into "Aqueous Chemical Waste" (if local regulations permit) or "Organic Waste" streams.[1]

  • Destruction: The ultimate disposal method is incineration equipped with an afterburner and scrubber (to manage CO/CO₂ emissions).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15211, 1,2-Cyclopentanedicarboxylic acid.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][7]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][1][8]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.